Product packaging for 8-Bromo-5-chloroisoquinoline(Cat. No.:CAS No. 927801-25-0)

8-Bromo-5-chloroisoquinoline

Cat. No.: B152761
CAS No.: 927801-25-0
M. Wt: 242.5 g/mol
InChI Key: KIXRVDCXURGJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-5-chloroisoquinoline (CAS 1154741-20-4) is a high-purity, halogenated isoquinoline derivative with a molecular formula of C9H5BrClN and a molecular weight of 242.50 g/mol . This compound serves as a critical synthetic building block in organic and medicinal chemistry, particularly in the development of potential therapeutic agents . Its structure, featuring both bromine and chlorine substituents on the isoquinoline core, allows for sequential and regioselective functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki reactions, making it invaluable for constructing complex molecules and heterocyclic libraries . In pharmaceutical research, this compound is employed as a key intermediate in the synthesis of compounds with targeted biological activity, including kinase inhibitors and antimicrobial agents . The compound is also applied in material science, where its structural properties are utilized in the design of fluorescent probes and organic semiconductors . As a reagent, it is instrumental in chemical studies exploring reactivity and mechanisms in heterocyclic chemistry . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Recommended precautionary measures include avoiding breathing dust/fume/gas and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, whether human or veterinary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrClN B152761 8-Bromo-5-chloroisoquinoline CAS No. 927801-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXRVDCXURGJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590599
Record name 8-Bromo-5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-25-0
Record name 8-Bromo-5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-5-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of Halogenated Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-5-chloroisoquinoline

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. The guide details its core physicochemical properties, offers expert insights into its synthetic pathways, and explores its reactivity and potential as a pivotal building block in modern drug discovery. By synthesizing data from established chemical suppliers and academic literature, this document serves as an essential resource for researchers, medicinal chemists, and process development scientists working with advanced isoquinoline scaffolds.

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically enhances its utility. Halogenation modulates key molecular properties including lipophilicity, metabolic stability, and electronic distribution, which in turn can profoundly influence a molecule's interaction with biological targets.

This compound represents a versatile intermediate, offering two distinct halogenated positions that can be selectively functionalized. The bromine atom is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the chlorine atom offers an alternative handle for nucleophilic substitution or further coupling chemistries. This dual reactivity makes it an invaluable precursor for generating diverse molecular libraries aimed at identifying novel therapeutic leads.

Core Compound Identifiers and Physicochemical Properties

Accurate identification and characterization are fundamental to any chemical workflow. The essential data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 927801-25-0
Molecular Formula C₉H₅BrClN
IUPAC Name This compound
Molecular Weight ~242.50 g/mol
Monoisotopic Mass 240.9294 Da
MDL Number MFCD08437009
PubChem CID 17750605
Appearance White to off-white crystalline powder (inferred)
Solubility Slightly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol) (inferred)

Synthesis Strategy and Mechanistic Considerations

Proposed Synthetic Workflow

The pathway leverages the directing effects of the existing ring system and substituents to achieve the desired 5,8-disubstitution pattern.

physicochemical properties of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-5-chloroisoquinoline

Introduction

This compound is a halogenated heterocyclic compound built upon the isoquinoline scaffold—a fused benzene and pyridine ring system. As a functionalized aromatic structure, it serves as a crucial and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The specific positioning of the bromine and chlorine substituents creates a unique electronic and steric profile, enabling its participation in a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.[1] This reactivity makes it an invaluable intermediate for the synthesis of more complex molecules with potential biological activity.[1][2]

This guide provides a comprehensive overview of the core . It is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its identification, synthesis, handling, and analytical validation. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its fundamental identity and physical characteristics. These properties dictate the conditions required for its storage, handling, and application in synthetic protocols.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound [2][3]
CAS Number 927801-25-0 [2][4][5]
Molecular Formula C₉H₅BrClN [2]
Molecular Weight 242.50 g/mol [2][6]
Canonical SMILES C1=CC(=C2C=NC=CC2=C1Cl)Br [2][3]

| InChI Key | KIXRVDCXURGJAK-UHFFFAOYSA-N |[2] |

Table 2: Physicochemical Properties of this compound

Property Value Notes & Causality
Appearance Pale yellow to brownish solid; White to off-white crystalline powder The color can vary based on purity; residual impurities from synthesis may impart a yellowish hue.[1][7]
Melting Point Data not available The melting point for the isomer 5-Bromo-8-chloroisoquinoline is reported as 73-77°C.[7] A similar range is expected, but must be determined experimentally.
Boiling Point Data not available Due to its molecular weight and crystalline nature at room temperature, a high boiling point is expected, likely requiring vacuum distillation.
Solubility Soluble in organic solvents (DMSO, ethanol); limited solubility in water This is characteristic of halogenated aromatic compounds. The largely nonpolar ring system dominates, limiting aqueous solubility, while polarity is sufficient for dissolution in polar aprotic solvents.[1][7]
Predicted XlogP3 3.4 This value indicates a significant degree of lipophilicity, suggesting the compound will preferentially partition into non-aqueous environments.[3]

| Topological Polar Surface Area | 12.9 Ų | The low TPSA, arising from the single nitrogen atom, is consistent with the compound's low water solubility and good membrane permeability potential in medicinal chemistry contexts.[6] |

Synthesis and Reactivity

Synthetic Strategy: The Challenge of Regioselectivity

The synthesis of substituted isoquinolines is a non-trivial challenge governed by the principles of electrophilic aromatic substitution. The isoquinoline nucleus is electron-poor, making direct halogenation difficult without activating conditions or catalysts.[8][9] Furthermore, directing incoming electrophiles to specific positions requires careful control of reagents and reaction conditions to overcome the formation of undesired isomers.[10][11]

A plausible and efficient synthesis of this compound would likely proceed via a two-step halogenation of the isoquinoline core. The choice of solvent, such as concentrated sulfuric acid, is critical as it protonates the isoquinoline nitrogen, further deactivating the pyridine ring and directing substitution towards the benzene ring.[10] Temperature control is paramount to ensure regioselectivity and prevent the formation of di- and tri-substituted byproducts.[10]

cluster_0 Synthetic Workflow Start Isoquinoline (Starting Material) Step1 Step 1: Bromination (e.g., NBS in H₂SO₄) - Controlled Temperature Start->Step1 Intermediate 5-Bromoisoquinoline (Isolated Intermediate) Step1->Intermediate Forms primary isomer Step2 Step 2: Chlorination (e.g., NCS in H₂SO₄) - Reaction at 80°C Intermediate->Step2 Workup Aqueous Workup & Extraction Step2->Workup Reaction quenching Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Proposed synthetic workflow for this compound.

Exemplary Synthetic Protocol

This protocol is adapted from established methods for the synthesis of the related isomer, 5-bromo-8-chloroisoquinoline.[12]

Objective: To synthesize this compound from 5-bromoisoquinoline.

Materials:

  • 5-Bromoisoquinoline

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Concentrated Ammonium Hydroxide

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-bromoisoquinoline (1.0 eq) in concentrated H₂SO₄ at 0°C (ice bath).

  • Chlorination: Add N-Chlorosuccinimide (1.5 eq) portion-wise to the solution, ensuring the temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the deactivation of the ring by the existing bromine substituent.

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice/water.

  • Neutralization: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until the pH is basic. Perform this step in a well-ventilated fume hood as it is highly exothermic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity

The two distinct halogen atoms on the isoquinoline core are the primary sites of reactivity. The C-Br bond is generally more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can form new C-C bonds, primarily at the 8-position.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be used to introduce nitrogen-containing functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): While less common without strong activation, the halogen atoms can potentially be displaced by potent nucleophiles under harsh conditions.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow. A multi-technique approach is required for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity. The number of signals, their chemical shifts, and coupling patterns in the ¹H NMR spectrum will verify the substitution pattern on the isoquinoline ring.[13]

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the exact molecular formula by providing the monoisotopic mass.[6] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be readily apparent in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional group vibrations, such as C-H stretching of the aromatic ring and C=N stretching of the isoquinoline core.

  • Chromatographic Methods: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. TLC is used for rapid reaction monitoring.

cluster_1 Analytical Validation Workflow Sample Purified Sample of This compound TLC TLC Analysis Sample->TLC Quick Purity Check HPLC HPLC Analysis Sample->HPLC Quantitative Purity NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Sample->MS Molecular Formula Confirmation Purity Purity Confirmed (e.g., >98%) HPLC->Purity Identity Structure Confirmed NMR->Identity MS->Identity

Caption: Standard workflow for the analytical validation of synthesized compounds.

Safety, Handling, and Storage

Given its classification and potential for irritation, proper safety protocols must be strictly followed when working with this compound.

Hazard Identification

The compound is classified as hazardous. The following GHS information, based on related compounds, should be considered.[2]

Table 3: GHS Hazard Information

Hazard Class Code Statement
Acute Toxicity, Oral H301 Toxic if swallowed
Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation|

  • Signal Word: Danger[2]

  • Pictogram: GHS06 (Skull and Crossbones)[2]

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure that a safety shower and eyewash station are readily accessible.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14]

  • Handling Practices: Avoid creating dust. Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored locked up.[14]

  • Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to direct sunlight.[7]

Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous chemical waste.[14]

Conclusion

This compound is a synthetically valuable intermediate with a well-defined, albeit not fully reported, set of physicochemical properties. Its lipophilic nature, combined with two differentially reactive halogen atoms, makes it an attractive starting point for the development of novel compounds in the pharmaceutical and chemical industries. The successful and safe use of this compound hinges on a thorough understanding of its properties, adherence to rigorous synthetic and analytical protocols, and strict observation of safety and handling guidelines.

References

  • PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline. National Center for Biotechnology Information.
  • American Elements. (n.d.). This compound | CAS 927801-25-0.
  • Industrial Chemicals. (n.d.). 5-Bromo-8-chloroisoquinoline.
  • PubChem. (n.d.). 8-Bromo-5-chloroisoquinolin-3-OL. National Center for Biotechnology Information.
  • Tuntland, T., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • PubChemLite. (n.d.). This compound (C9H5BrClN).
  • PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information.
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • PubChem. (n.d.). 5-Bromo-8-chloroisoquinolin-3-amine. National Center for Biotechnology Information.
  • Georganics. (n.d.). 5-Chloroisoquinoline - High purity.

Sources

An In-depth Technical Guide to 8-Bromo-5-chloroisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-5-chloroisoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the scientific rationale behind them, ensuring a self-validating and authoritative resource for professionals in the field.

Core Molecular Attributes of this compound

This compound is a disubstituted isoquinoline derivative. The strategic placement of the bromine and chlorine atoms on the isoquinoline scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₅BrClN[1][2]
Molecular Weight 242.50 g/mol [2]
CAS Number 927801-25-0[2]
Appearance White to off-white crystalline powder[3][4]
Melting Point 73-77 °C (for isomer 5-Bromo-8-chloroisoquinoline)[3][4]
Solubility Slightly soluble in water; soluble in organic solvents such as DMSO and ethanol.[3][4]
Density 1.69 g/cm³ (for isomer 5-Bromo-8-chloroisoquinoline)[3][4]

Note: Some physical data, such as the melting point and density, are more readily available for the isomer 5-Bromo-8-chloroisoquinoline and are provided here for reference. Researchers should verify the properties of the specific this compound isomer through experimental analysis.

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of polysubstituted isoquinolines often requires a strategic, multi-step approach. While a direct, one-pot synthesis of this compound from isoquinoline is challenging due to regioselectivity issues, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of bromoisoquinoline derivatives. The following proposed protocol is based on the principles outlined in patent literature for the synthesis of related compounds.[5][6][7]

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound could start from a more readily available substituted isoquinoline, such as 5-chloroisoquinoline or 8-bromoisoquinoline, followed by the introduction of the second halogen.

G This compound This compound 5-Chloroisoquinoline 5-Chloroisoquinoline This compound->5-Chloroisoquinoline Electrophilic Bromination 8-Bromoisoquinoline 8-Bromoisoquinoline This compound->8-Bromoisoquinoline Electrophilic Chlorination

Caption: Retrosynthetic approaches to this compound.

Proposed Synthesis Workflow via Bromination of 5-Chloroisoquinoline

This protocol outlines the electrophilic bromination of 5-chloroisoquinoline. The presence of the chloro group at the 5-position will influence the regioselectivity of the subsequent bromination.

G cluster_0 Synthesis of this compound start Start: 5-Chloroisoquinoline step1 Dissolution in Strong Acid (e.g., H₂SO₄) start->step1 step2 Cooling to Low Temperature (-20°C to 0°C) step1->step2 step3 Addition of Brominating Agent (e.g., NBS) step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Aqueous Workup and Neutralization step4->step5 step6 Extraction with Organic Solvent step5->step6 step7 Purification (Crystallization/Chromatography) step6->step7 end_node Product: this compound step7->end_node

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-Chloroisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, carefully add concentrated sulfuric acid.

  • Dissolution of Starting Material: Cool the sulfuric acid to 0°C in an ice bath. Slowly add 5-chloroisoquinoline portion-wise, ensuring the temperature does not rise significantly. Stir until complete dissolution.

  • Bromination: Once the starting material is fully dissolved, cool the reaction mixture to between -20°C and 0°C. Slowly add N-bromosuccinimide (1.0-1.2 equivalents) in small portions. The temperature should be carefully monitored and maintained within this range to control the regioselectivity of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic methods as outlined in Section 3.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Commercial suppliers offer spectroscopic data for this compound.[8]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number and chemical environment of the protons on the isoquinoline ring. The expected signals would be in the aromatic region, with coupling patterns indicative of the substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts influenced by the attached halogens and the nitrogen atom.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C=C stretching and bending vibrations of the aromatic system, as well as C-Br and C-Cl stretching vibrations.

Applications in Medicinal Chemistry and Drug Development

Halogenated isoquinolines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Chemical Intermediate

The bromine and chlorine atoms on the isoquinoline ring provide two reactive handles for further chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. The chlorine atom can also undergo nucleophilic aromatic substitution under certain conditions.

G cluster_0 Synthetic Utility of this compound start This compound reaction1 Palladium-Catalyzed Cross-Coupling at C-8 start->reaction1 reaction2 Nucleophilic Aromatic Substitution at C-5 start->reaction2 product1 Diverse C-8 Substituted Isoquinolines reaction1->product1 product2 Diverse C-5 Substituted Isoquinolines reaction2->product2

Caption: Key reaction pathways for the derivatization of this compound.

Potential Therapeutic Applications

While specific drugs derived directly from this compound are not prominently documented, the broader class of substituted isoquinolines has shown a wide range of biological activities, including:

  • Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent cytotoxic activity against various cancer cell lines.

  • Enzyme Inhibitors: The isoquinoline scaffold is found in numerous inhibitors of kinases, phosphatases, and other enzymes.

  • Antimicrobial and Antiviral Agents: Substituted isoquinolines have been investigated for their potential to combat bacterial, fungal, and viral infections.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds to be screened for these and other therapeutic activities.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound. Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and the presence of two distinct halogen atoms provide a platform for the creation of diverse molecular libraries for drug discovery. This guide has provided a comprehensive overview of its core properties, a plausible and detailed synthetic protocol, methods for its characterization, and its potential applications. By adhering to the principles of scientific integrity and safety, researchers can effectively utilize this compound in their pursuit of novel therapeutic agents.

References

  • Brown, W. D., & Gouliaev, A. H. (2001). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.
  • Brown, W. D., & Gouliaev, A. H. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • A B Enterprises. 5-bromo-8-chloroisoquinoline at Best Price in Mumbai, Maharashtra. IndiaMART. [Link]
  • Industrial Chemicals. 5-Bromo-8-chloroisoquinoline. [Link]
  • American Elements. This compound. [Link]
  • Gouliaev, A. H., & Brown, W. D. (2003). Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. This compound.
  • Brown, W. D., & Gouliaev, A. H. (2001). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. [Link]
  • PubChem. 5-Bromo-8-chloroisoquinoline.
  • PubChem. 8-Bromo-5-chloroisoquinolin-3-OL.
  • 8-Hydroxyquinoline for pharmaceutical intermedi

Sources

An In-Depth Technical Guide to 8-Bromo-5-chloroisoquinoline: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-bromo-5-chloroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, synthesis, characterization, and prospective applications of this valuable building block, grounding its claims in established scientific principles and relevant literature.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes dihalogenated isoquinolines like this compound particularly attractive starting points for the synthesis of novel therapeutic agents.[3]

Chemical Structure and Properties

This compound is a dihalogenated derivative of isoquinoline with the chemical formula C₉H₅BrClN and a molecular weight of 242.5 g/mol .[4] The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 5-position offers distinct opportunities for regioselective functionalization through various cross-coupling reactions.

Below is a table summarizing the key identifiers and physicochemical properties of this compound.

IdentifierValueReference
CAS Number 927801-25-0[4]
Molecular Formula C₉H₅BrClN[4]
Molecular Weight 242.5 g/mol [4]
PubChem CID 17750605[4]
MDL Number MFCD08437009[5]

Synthesis of this compound: A Proposed Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the halogenation of isoquinolines.[6][7] The following proposed synthesis is a multi-step process starting from isoquinoline, involving sequential bromination and chlorination.

Causality Behind Experimental Choices: The choice of a sequential halogenation strategy is dictated by the directing effects of the substituents and the reaction conditions. Electrophilic aromatic substitution on the isoquinoline ring is influenced by the electron-withdrawing nature of the pyridine ring. The synthesis of the isomeric 5-bromo-8-chloroisoquinoline has been reported, providing a basis for this proposed route.[8]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination cluster_2 Purification Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline NBS, H2SO4 This compound This compound 5-Bromoisoquinoline->this compound N-Chlorosuccinimide, H2SO4 Purified Product Purified Product This compound->Purified Product Column Chromatography

Caption: A proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 5-Bromoisoquinoline

  • To a stirred solution of isoquinoline in concentrated sulfuric acid, cooled to 0°C, add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-bromoisoquinoline in concentrated sulfuric acid and cool the mixture to 0°C.

  • Slowly add N-chlorosuccinimide (NCS) to the solution, ensuring the temperature remains low.

  • Stir the reaction at room temperature for several hours, again monitoring by TLC.

  • Work up the reaction in a similar manner to Step 1, by pouring onto ice, neutralizing, and extracting with an organic solvent.

  • The combined organic extracts are dried and concentrated to afford the crude this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Self-Validation: Each step of this proposed protocol includes a monitoring phase (TLC) to ensure the reaction proceeds as expected before moving to the next stage. The final purification step with characterization would confirm the identity and purity of the final product.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityAssignment
9.3 - 9.1sH-1
8.5 - 8.3dH-3
8.2 - 8.0dH-4
7.9 - 7.7dH-6
7.6 - 7.4dH-7

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
152 - 150C-1
145 - 143C-3
138 - 136C-8a
135 - 133C-5
131 - 129C-4a
129 - 127C-7
127 - 125C-6
122 - 120C-4
120 - 118C-8

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

m/zRelative IntensityAssignment
241High[M]⁺ (with ⁷⁹Br and ³⁵Cl)
243High[M+2]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl)
245Moderate[M+4]⁺ (with ⁸¹Br and ³⁷Cl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretching
1620 - 1580Aromatic C=C stretching
1550 - 1450Aromatic C=C stretching
850 - 750C-H out-of-plane bending
700 - 600C-Br stretching
800 - 700C-Cl stretching

Applications in Drug Discovery and Medicinal Chemistry

Halogenated isoquinolines are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds.[3] The presence of two distinct halogen atoms in this compound allows for selective and sequential functionalization, making it a highly versatile building block for combinatorial chemistry and the generation of compound libraries.

Kinase Inhibitors in Oncology

A significant application of isoquinoline derivatives is in the development of kinase inhibitors for cancer therapy.[11] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The isoquinoline scaffold can be elaborated to create potent and selective inhibitors of various kinases, such as epidermal growth factor receptor (EGFR), Rho-associated coiled-coil containing protein kinase (ROCK), and others.[11]

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation, Survival, Angiogenesis This compound Derivative (Kinase Inhibitor) This compound Derivative (Kinase Inhibitor) This compound Derivative (Kinase Inhibitor)->Receptor Tyrosine Kinase Inhibition

Caption: A hypothetical signaling pathway targeted by kinase inhibitors derived from this compound.

The bromine and chlorine atoms on the this compound scaffold can be selectively replaced using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to introduce a variety of substituents. This allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to improved potency and selectivity.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for the isomeric 5-bromo-8-chloroisoquinoline, it is expected to be an irritant to the skin, eyes, and respiratory system.[12]

Conclusion

This compound represents a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery. Its dihalogenated isoquinoline core provides a robust platform for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview of its structure, a plausible synthetic strategy, and its potential applications based on established chemical principles and the known bioactivity of related compounds. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

  • PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • ResearchGate. (n.d.). Selected medicinal, agricultural, and industrial isoquinoline derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • American Elements. (n.d.). This compound.
  • PubChem. (n.d.). 8-Bromo-5-chloroisoquinolin-3-OL.
  • World Journal of Pharmaceutical Research. (2021). Isoquinoline derivatives and its medicinal activity.
  • ResearchGate. (2025). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline.
  • PubMed. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.

Sources

An In-depth Technical Guide to the Solubility of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 8-bromo-5-chloroisoquinoline, a critical parameter for its application in research and development, particularly in medicinal chemistry and materials science. Given the limited availability of quantitative solubility data in public literature, this document furnishes both a summary of known qualitative solubility and a detailed framework for its experimental determination. The protocols herein are designed to be self-validating, ensuring that researchers can produce reliable and reproducible data.

Introduction to this compound

This compound is a halogenated heterocyclic organic compound built upon an isoquinoline scaffold.[1] The isoquinoline nucleus is a recurring motif in a vast number of alkaloids and pharmacologically active compounds, making its derivatives, such as this compound, valuable intermediates in synthetic and medicinal chemistry.[2][3] The presence of both bromine and chlorine substituents significantly influences its physicochemical properties, including its molecular weight of approximately 242.5 g/mol , and its potential for various chemical transformations like nucleophilic substitutions and coupling reactions.[1][4][5] Understanding its solubility is paramount for designing reaction conditions, formulation development, and interpreting biological assay results.

Theoretical Underpinnings of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[6] Polar compounds tend to dissolve in polar solvents (e.g., water, ethanol), while nonpolar compounds are more soluble in nonpolar solvents (e.g., hexane, toluene).

This compound possesses a largely aromatic and hydrophobic structure, suggesting limited solubility in aqueous media. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which may enhance solubility in acidic aqueous solutions. The halogen substituents contribute to the molecule's lipophilicity. Therefore, it is expected to exhibit greater solubility in organic solvents.

Qualitative Solubility Profile

Based on available data from chemical suppliers, the qualitative solubility of this compound has been described as follows. This information provides a foundational understanding for solvent selection in various applications.

Solvent ClassSpecific SolventReported SolubilitySource(s)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1][7]
Polar Protic EthanolSoluble[1][7]
Polar Protic WaterLimited / Slightly Soluble[1][7]

This qualitative assessment is a crucial first step. However, for applications such as drug formulation or quantitative analysis, a more precise, quantitative measurement is required.

Experimental Determination of Solubility

To empower researchers with the ability to generate precise solubility data, two robust experimental protocols are detailed below: a qualitative classification method and a quantitative "excess solid" method using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Systematic Qualitative Solubility Classification

This protocol systematically classifies the compound's solubility based on its behavior in a sequence of solvents with varying properties (water, acidic, and basic solutions), which can indicate the presence of ionizable functional groups.[8][9]

Objective: To classify this compound as a strong acid, weak acid, base, or neutral compound.

Materials:

  • This compound

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Small test tubes

  • Vortex mixer

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of this compound to a test tube.

    • Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.

    • Observe if the compound dissolves completely. Expected outcome: Insoluble or slightly soluble.

  • Acid/Base Solubility Tests (if insoluble in water):

    • 5% HCl Test: To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, vortexing vigorously. If the compound dissolves, it indicates the presence of a basic functional group (the isoquinoline nitrogen).[8][9]

    • 5% NaOH Test: To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing vigorously. Observe for dissolution.

    • 5% NaHCO₃ Test: If soluble in NaOH, test a fresh 25 mg sample for solubility in 5% NaHCO₃. This helps differentiate between strong and weak acids.[8]

Interpretation Workflow:

G start Start with 25 mg of Compound water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble end_base Conclusion: Organic Base (Class B) hcl->end_base Soluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble end_neutral Conclusion: Neutral Compound (Class N) naoh->end_neutral Insoluble end_weak_acid Conclusion: Weak Acid (Class Aw) nahco3->end_weak_acid Insoluble end_strong_acid Conclusion: Strong Acid (Class As) nahco3->end_strong_acid Soluble

Caption: Workflow for systematic qualitative solubility analysis.

Protocol 2: Quantitative Solubility Determination by HPLC (Thermodynamic Method)

The "excess solid" or shake-flask method is a gold standard for determining thermodynamic solubility.[10] It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the precise solubility (e.g., in µg/mL or µM) of this compound in a chosen solvent system (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

Materials:

  • This compound

  • Chosen solvent (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Orbital shaker or rotator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase solvents

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a microcentrifuge tube. The key is to have undissolved solid visibly present.

    • Add a precise volume of the chosen solvent (e.g., 1 mL of PBS, pH 7.4).

    • Seal the tube and place it on an orbital shaker. Equilibrate for 24-48 hours at a controlled temperature (e.g., 25°C) to ensure the solution reaches thermodynamic equilibrium.

  • Sample Processing:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Inject the filtered supernatant and the calibration standards onto the HPLC system.

    • Develop an appropriate HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at a relevant wavelength).

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration is the solubility of the compound.

Quantitative Analysis Workflow:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis a Add Excess Solid to Solvent b Equilibrate (24-48h on shaker) a->b c Centrifuge to Pellet Solid b->c d Filter Supernatant (0.22 µm) c->d f Inject Samples & Standards into HPLC d->f e Prepare Calibration Standards e->f g Generate Calibration Curve f->g h Calculate Concentration (Solubility) g->h result Quantitative Solubility Value h->result

Caption: Workflow for quantitative solubility determination via the shake-flask method with HPLC analysis.

Conclusion and Future Directions

While qualitative data indicates that this compound is soluble in common organic solvents like DMSO and ethanol with limited aqueous solubility, this guide provides the necessary, robust protocols for researchers to determine precise quantitative values.[1][7] The systematic classification and HPLC-based methods described herein offer a clear path to generating the high-quality, reproducible data essential for advancing drug discovery, chemical synthesis, and materials science projects involving this versatile compound. It is recommended that researchers perform these experiments in their specific solvent systems of interest to obtain the most relevant and actionable solubility data.

References

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46839903, 5-Bromo-8-chloroisoquinoline. PubChem.
  • A B Enterprises. (n.d.). 5-bromo-8-chloroisoquinoline at Best Price in Mumbai, Maharashtra. IndiaMART.
  • Industrial Chemicals. (n.d.). 5-Bromo-8-chloroisoquinoline.
  • American Elements. (n.d.). This compound.
  • Thieme. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

Sources

A Technical Guide to the Physicochemical Characterization of 8-Bromo-5-chloroisoquinoline: Emphasis on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 8-Bromo-5-chloroisoquinoline, with a primary focus on the determination of its melting point. As a novel halogenated isoquinoline, this compound holds potential as a key intermediate in drug discovery and materials science. This document addresses the current lack of available data for its specific melting point and presents a detailed, field-proven methodology for its accurate determination. The protocols described herein are designed to ensure scientific rigor, data integrity, and experimental reproducibility, catering to researchers and professionals in organic synthesis and pharmaceutical development.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activity. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a cornerstone of modern medicinal chemistry. This compound represents a specific substitution pattern that is of interest for creating novel molecular entities.

A fundamental physical property for any crystalline solid, including novel intermediates like this compound, is its melting point. The melting point is not merely a physical constant; it is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will lead to a depression and broadening of this range. Therefore, the accurate determination of the melting point is an indispensable first step in the characterization of a newly synthesized compound.

Currently, the melting point for this compound is not consistently reported in publicly available databases. For instance, some suppliers explicitly state the melting point as "N/A".[1] It is important to distinguish this compound from its isomer, 5-Bromo-8-chloroisoquinoline , which has a reported melting point of 73-77°C.[2] This highlights the necessity for a rigorous, in-house determination of the melting point for the this compound isomer to ensure unambiguous characterization.

Physicochemical Properties and Safety Considerations

A summary of the known and computed properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₅BrClNAmerican Elements[1]
Molecular Weight 242.50 g/mol American Elements[1]
Appearance White to off-white crystalline powder (predicted)Industrial Chemicals[2]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO or ethanol (predicted)Industrial Chemicals[2]
Melting Point Not availableAmerican Elements[1]
Safety and Handling

General Handling Precautions:

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Toxic if swallowed. [3]

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Purification of this compound

The synthesis of substituted isoquinolines can be complex, often involving multi-step procedures. While a specific, validated synthesis for this compound is not detailed in the provided search results, a plausible synthetic route can be inferred from related reactions. For example, the synthesis of the isomer 5-Bromo-8-chloroisoquinoline has been described, involving the treatment of 5-bromoisoquinoline with N-Chlorosuccinimide in sulfuric acid.[5] A similar electrophilic halogenation strategy could potentially be adapted to produce the 8-bromo-5-chloro isomer, likely starting from a different isoquinoline precursor.

The synthesis of bromoisoquinoline derivatives is a key process in the production of pharmaceutical intermediates.[6][7] The purification of the final product is critical for obtaining a sharp melting point. Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature.

Authoritative Protocol for Melting Point Determination

The following protocol outlines a rigorous, two-stage process for determining the melting point of a novel crystalline solid like this compound. This methodology is designed to yield a precise and reproducible value.

Instrumentation and Materials
  • Melting Point Apparatus: A digital apparatus such as a Mel-Temp or DigiMelt is recommended for precise temperature control and observation.[8]

  • Capillary Tubes: Thin-walled, sealed at one end.

  • Sample: Purified, crystalline this compound. The sample must be completely dry.

  • Mortar and Pestle: For grinding crystals into a fine powder.

  • Spatula and Tamper

Experimental Workflow

The workflow for an accurate melting point determination is a two-part process: a rapid, approximate measurement followed by a slow, precise measurement.

MeltingPointWorkflow Workflow for Accurate Melting Point Determination cluster_prep Sample Preparation cluster_stage1 Stage 1: Approximate Determination cluster_stage2 Stage 2: Precise Determination prep1 Grind purified sample to a fine powder prep2 Pack capillary tube to a height of 2-3 mm prep1->prep2 prep3 Compact the sample by tapping or dropping prep2->prep3 stage1_1 Place sample in apparatus prep3->stage1_1 stage1_2 Heat rapidly (10-20°C/min) stage1_1->stage1_2 stage1_3 Record approximate melting range stage1_2->stage1_3 stage2_1 Use a fresh sample stage1_3->stage2_1 Inform Stage 2 stage2_2 Heat rapidly to 20°C below approximate M.P. stage2_1->stage2_2 stage2_3 Reduce heating rate to 1-2°C/min stage2_2->stage2_3 stage2_4 Record precise melting range (onset to complete liquefaction) stage2_3->stage2_4 stage2_5 Repeat for consistency (2-3 measurements) stage2_4->stage2_5

Caption: A two-stage workflow for precise melting point determination.

Step-by-Step Methodology

Part A: Sample Preparation

  • Ensure Purity: The sample of this compound must be purified, preferably by recrystallization, and thoroughly dried to remove any residual solvent.

  • Grind the Sample: If the crystals are large, gently grind a small amount into a fine, uniform powder using a clean, dry mortar and pestle. This ensures efficient heat transfer within the sample.[8]

  • Load the Capillary Tube: Invert a capillary tube and press the open end into the powder. A small amount of sample will be forced into the tube.[9][10]

  • Pack the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. Alternatively, drop the tube through a long piece of glass tubing to achieve tight packing.[10][11] The final packed sample height should be approximately 2-3 mm.[9]

Part B: Melting Point Measurement

  • Approximate Melting Point:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C per minute).[8]

    • Observe the sample and record the temperature range from when the first droplet of liquid appears to when the entire sample has melted. This is your approximate melting range. Do not use this value as the final melting point.

  • Accurate Melting Point:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Prepare a fresh capillary tube with a new sample. A previously melted sample should not be reused as its crystal structure may have changed.[10]

    • Place the new tube in the apparatus and heat rapidly to a temperature about 20°C below the approximate melting point.[10]

    • Crucially, reduce the heating rate to 1-2°C per minute. [9] This slow rate allows the temperature of the heating block and the sample to remain in equilibrium, ensuring an accurate reading.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is visible (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

    • Repeat this process at least two more times with fresh samples to ensure the result is reproducible.

Interpretation of Results and Self-Validation

The trustworthiness of a melting point determination lies in its interpretation and the consistency of the data.

MeltingPointInterpretation Interpretation of Melting Point Data cluster_pure Indication of Purity cluster_impure Indication of Impurity Result Melting Point Range (T1 - T2) Pure Sharp Range (0.5 - 1.5°C) Result->Pure If... Impure Broad Range (> 2°C) Result->Impure If... Consistent Consistent across multiple runs ActionPure Conclusion: High Purity Pure->ActionPure Depressed Lower than expected M.P. ActionImpure Conclusion: Impure Sample Action: Re-purify Impure->ActionImpure

Caption: Logical framework for interpreting melting point results.

  • Pure Compound: A pure sample of this compound should exhibit a sharp melting range of approximately 1-2°C. The values obtained from multiple, careful determinations should be consistent.

  • Impure Compound: If the sample is impure, the melting range will be broad, and the melting point will be depressed compared to the pure compound. If a broad range is observed, further purification of the sample is required before a final melting point can be reported.

  • Mixed Melting Point Technique: To confirm the identity of a synthesized compound against a known standard, the mixed melting point technique can be employed.[9][11] An equal mixture of the unknown and the known compound is prepared, and its melting point is determined. If there is no depression in the melting point, the two compounds are identical.[9] This technique, however, is contingent on having an authenticated standard of this compound.

Conclusion

While the melting point of this compound is not yet established in the literature, this guide provides the scientific community with a robust, authoritative protocol for its determination. Adherence to this methodology, which emphasizes sample purity, precise control over heating rates, and careful observation, will ensure the generation of reliable and reproducible data. This fundamental characterization is a critical step in unlocking the potential of this compound as a valuable building block in pharmaceutical and chemical research.

References

  • Determination of Melting Point.Wired Chemist. [Link]
  • This compound | CAS 927801-25-0.AMERICAN ELEMENTS®. [Link]
  • Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION.Department of Chemistry, The Chinese University of Hong Kong. [Link]
  • Experiment 1 - Melting Points.Miami University. [Link]
  • Melting point determin
  • 6.
  • 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903.PubChem. [Link]
  • This compound | CAS 927801-25-0.AMERICAN ELEMENTS®. [Link]
  • 8-Bromo-5-chloroisoquinolin-3-OL | C9H5BrClNO | CID 70812351.PubChem. [Link]
  • 5-Bromo-8-chloroisoquinoline.Industrial Chemicals. [Link]
  • Isoquinoline, 5-bromo-8-nitro-.Organic Syntheses Procedure. [Link]
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978.PubChem. [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 8-bromo-5-chloroisoquinoline. As a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules, a thorough understanding of its structural characterization through spectroscopic methods is paramount. This document, intended for professionals in the fields of chemical research and drug development, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid bicyclic aromatic structure. The positions of the bromine and chlorine substituents on the isoquinoline core significantly influence the electronic environment of the molecule, which is reflected in its characteristic spectral data. Spectroscopic analysis serves as a fundamental tool for confirming the identity, purity, and structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectral Data

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts and coupling constants are indicative of the electronic environment and spatial relationships of these protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-19.45s-
H-38.60d6.1
H-47.72d6.1
H-67.91d8.3
H-77.53d8.3

Interpretation of the ¹H NMR Spectrum:

  • H-1 (9.45 ppm, singlet): The significant downfield shift of this proton is attributed to the anisotropic effect of the lone pair of electrons on the adjacent nitrogen atom. Its singlet nature arises from the absence of adjacent protons.

  • H-3 (8.60 ppm, doublet) and H-4 (7.72 ppm, doublet): These two protons exhibit a doublet splitting pattern due to their coupling to each other (J = 6.1 Hz). The downfield shift of H-3 is influenced by its proximity to the nitrogen atom.

  • H-6 (7.91 ppm, doublet) and H-7 (7.53 ppm, doublet): These protons on the carbocyclic ring also show doublet splitting due to mutual coupling (J = 8.3 Hz). The presence of the electron-withdrawing chlorine atom at the C-5 position deshields H-6, causing it to appear at a lower field compared to H-7.

Caption: Key ¹H-¹H COSY correlations in this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound displays nine distinct signals, corresponding to the nine carbon atoms in the isoquinoline ring system.

Table 2: ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C-1152.9
C-3144.5
C-4121.2
C-4a136.1
C-5132.8
C-6130.3
C-7128.9
C-8120.9
C-8a128.1

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons: The signals for the quaternary carbons (C-4a, C-5, C-8, and C-8a) are typically of lower intensity compared to the protonated carbons. The chemical shifts are influenced by the attached substituents. The carbon bearing the bromine (C-8) appears at 120.9 ppm, while the carbon with the chlorine (C-5) is at 132.8 ppm.

  • Protonated Carbons: The chemical shifts of the carbons bearing protons are consistent with their positions in the heterocyclic aromatic system. C-1 and C-3, being adjacent to the nitrogen, are significantly deshielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3050-3100C-H stretching (aromatic)
1600-1650C=C and C=N stretching (aromatic ring)
1400-1500C-C stretching (in-ring)
1000-1200C-H in-plane bending
700-900C-H out-of-plane bending
600-800C-Cl stretching
500-600C-Br stretching

Interpretation of the IR Spectrum:

The IR spectrum of this compound is characterized by the presence of aromatic C-H stretching vibrations above 3000 cm⁻¹. The characteristic absorptions for the aromatic C=C and C=N double bonds are observed in the 1600-1650 cm⁻¹ region. The presence of the carbon-halogen bonds is confirmed by the absorption bands in the lower frequency region of the spectrum, with the C-Cl stretch typically appearing at a higher wavenumber than the C-Br stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zIonRelative Intensity (%)
241/243/245[M]⁺High
206/208[M-Cl]⁺Moderate
162/164[M-Br]⁺Moderate
127[M-Br-Cl]⁺High

Interpretation of the Mass Spectrum:

The mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion peak ([M]⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks at m/z 241, 243, and 245. The major fragmentation pathways involve the loss of the halogen atoms, leading to significant peaks corresponding to the [M-Cl]⁺ and [M-Br]⁺ ions, each showing the isotopic pattern of the remaining halogen. The base peak is often observed at m/z 127, corresponding to the loss of both bromine and chlorine, forming the isoquinoline radical cation.

fragmentation M [M]⁺ (m/z 241/243/245) M_minus_Cl [M-Cl]⁺ (m/z 206/208) M->M_minus_Cl -Cl M_minus_Br [M-Br]⁺ (m/z 162/164) M->M_minus_Br -Br M_minus_Br_Cl [M-Br-Cl]⁺ (m/z 127) M_minus_Cl->M_minus_Br_Cl -Br M_minus_Br->M_minus_Br_Cl -Cl

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocols

The spectral data presented in this guide are typically acquired using standard laboratory instrumentation and procedures.

NMR Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.

IR Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or using a direct insertion probe.

  • Ionization Method: Electron ionization (EI) is commonly used to generate fragment ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is scanned over a relevant mass range.

Conclusion

The comprehensive spectral analysis of this compound provides a robust and reliable method for its structural confirmation and purity assessment. The distinct patterns observed in the NMR, IR, and MS spectra serve as a unique fingerprint for this important synthetic intermediate. This guide provides researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge necessary for the confident identification and utilization of this compound in their work.

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2] The precise functionalization of the isoquinoline core allows for the fine-tuning of these biological activities, making the development of robust and regioselective synthetic methodologies a key focus in medicinal chemistry and drug discovery. 8-Bromo-5-chloroisoquinoline is a valuable building block in this context, offering two distinct halogenated positions that can be selectively manipulated through various cross-coupling reactions to generate diverse and complex molecular architectures. This guide provides a detailed examination of the synthesis of this compound, offering insights into the strategic considerations and experimental protocols.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is most effectively approached through a multi-step sequence starting from the parent heterocycle, isoquinoline. The strategy hinges on the sequential introduction of the bromo and chloro substituents, leveraging the directing effects of the substituents and the inherent reactivity of the isoquinoline ring system. The overall synthetic pathway can be envisioned as follows:

Synthesis_Workflow Isoquinoline Isoquinoline Bromoisoquinoline 8-Bromoisoquinoline Isoquinoline->Bromoisoquinoline Bromination Target This compound Bromoisoquinoline->Target Chlorination

Fig. 1: Synthetic workflow for this compound.

Part 1: Synthesis of the Precursor, 8-Bromoisoquinoline

The initial step involves the regioselective bromination of isoquinoline to yield 8-bromoisoquinoline. Electrophilic substitution on the isoquinoline ring preferentially occurs on the benzene ring portion at positions 5 and 8.[3] The synthesis of 8-bromoisoquinoline can be achieved through a diazotization reaction of 8-aminoisoquinoline.[4]

Experimental Protocol: Synthesis of 8-Bromoisoquinoline (via 8-Aminoisoquinoline)

A plausible route to 8-bromoisoquinoline involves the synthesis of 8-aminoisoquinoline from 5-bromo-8-nitroisoquinoline, followed by diazotization and subsequent treatment with a bromide source.[4]

Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline

This intermediate is prepared by the nitration of 5-bromoisoquinoline. A detailed procedure for the synthesis of 5-bromoisoquinoline and its subsequent nitration to 5-bromo-8-nitroisoquinoline is well-documented.[5]

Step 2: Reduction of 5-Bromo-8-nitroisoquinoline to 8-Aminoisoquinoline

The reduction of the nitro group in 5-bromo-8-nitroisoquinoline, often with concomitant removal of the bromo substituent, yields 8-aminoisoquinoline.[4]

Step 3: Diazotization of 8-Aminoisoquinoline and Sandmeyer Reaction

The 8-aminoisoquinoline is then converted to the target 8-bromoisoquinoline via a Sandmeyer reaction.[4] This involves the formation of a diazonium salt followed by treatment with a copper(I) bromide solution.

Part 2: Regioselective Chlorination of 8-Bromoisoquinoline

The final and most critical step is the regioselective chlorination of 8-bromoisoquinoline to afford this compound. The directing effect of the existing bromo substituent at the 8-position is a key consideration. Halogens are generally considered deactivating yet ortho-, para-directing in electrophilic aromatic substitution.[6][7] In the context of the isoquinoline ring system, electrophilic attack is favored at the 5- and 8-positions.[3] With the 8-position already occupied by a bromine atom, the incoming electrophile is directed to the next most activated position, which is the 5-position.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 5-bromo-8-chloroisoquinoline.[8] Researchers should perform small-scale trials to optimize reaction conditions.

Materials and Equipment:

  • 8-Bromoisoquinoline

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Concentrated Ammonium Hydroxide

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

  • Addition of Chlorinating Agent: To this solution, add N-chlorosuccinimide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 80 °C and stir for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice/water.

  • Neutralization: Neutralize the acidic solution with concentrated ammonium hydroxide to a basic pH.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

PropertyDataSource(s)
Molecular Formula C₉H₅BrClN[13][14]
Molecular Weight 242.5 g/mol [13]
CAS Number 927801-25-0[13]
Appearance Solid (predicted)
¹H NMR Spectrum Data available[15]
Mass Spectrometry (m/z) Predicted [M+H]⁺: 241.93668, [M+Na]⁺: 263.91862[16]

Mechanistic Insights: Electrophilic Aromatic Substitution

The chlorination of 8-bromoisoquinoline with N-chlorosuccinimide in sulfuric acid proceeds via an electrophilic aromatic substitution mechanism.

EAS_Mechanism cluster_activation Activation of NCS cluster_substitution Electrophilic Attack and Aromatization NCS NCS Activated_NCS Activated NCS [Cl⁺ source] NCS->Activated_NCS Protonation H2SO4 H₂SO₄ Bromoisoquinoline 8-Bromoisoquinoline Sigma_Complex Sigma Complex (Resonance Stabilized) Bromoisoquinoline->Sigma_Complex Electrophilic Attack Product This compound Sigma_Complex->Product Deprotonation

Fig. 2: Generalized mechanism for electrophilic chlorination.

In the strongly acidic medium of sulfuric acid, N-chlorosuccinimide is protonated, which enhances the electrophilicity of the chlorine atom, effectively generating a source of "Cl⁺". The electron-rich benzene ring of 8-bromoisoquinoline then attacks this electrophilic chlorine. The bromine atom at the 8-position, being an ortho-, para-director, directs the incoming electrophile to the 5-position. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, deprotonation of this intermediate restores the aromaticity of the ring, yielding the final product, this compound.

Conclusion and Future Outlook

This technical guide outlines a comprehensive strategy for the synthesis of this compound, a valuable building block for medicinal chemistry and materials science. While a direct, peer-reviewed protocol for the final chlorination step remains to be published, the provided methodology, based on a closely related regioisomer, offers a strong and scientifically sound starting point for its preparation. The key to this synthesis is the understanding of electrophilic aromatic substitution on the isoquinoline scaffold and the directing effects of the substituents. Further research to optimize the chlorination step and fully characterize the final product will be invaluable to the scientific community. The availability of this compound will undoubtedly facilitate the development of novel and diverse isoquinoline-based compounds with potentially significant therapeutic applications.

References

Sources

The Architecture of Discovery: A Technical Guide to Novel Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Future Promise of the Isoquinoline Scaffold

The isoquinoline framework, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of medicinal chemistry.[1][2] Nature itself has long favored this privileged scaffold, elaborating it into a vast and structurally diverse family of alkaloids with profound physiological effects.[2][3][4] From the potent analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, isoquinoline-containing natural products have been a cornerstone of medicine for centuries.[4][5][6] This guide is crafted for researchers, scientists, and drug development professionals, providing a technically robust and experientially grounded exploration of the discovery of novel isoquinoline derivatives. We will move beyond simple recitation of facts to delve into the strategic thinking and mechanistic understanding that underpins modern drug discovery in this exciting field. Our journey will encompass the foundational synthetic strategies that grant access to this core, the modern catalytic innovations that have revolutionized its derivatization, and the biological assays that reveal its therapeutic potential.

I. Constructing the Core: Foundational and Modern Synthetic Strategies

The journey to any novel derivative begins with the synthesis of the core scaffold. The choice of synthetic route is a critical decision, dictated by the desired substitution patterns, scalability, and the nature of the available starting materials.

The Pillars of Isoquinoline Synthesis: Classical Name Reactions

Certain reactions have become synonymous with isoquinoline synthesis due to their reliability and broad applicability. Understanding their mechanisms is crucial for troubleshooting and adapting them to new targets.

The Bischler-Napieralski Reaction: This venerable reaction allows for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[7][8][9] The intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8][9][10] The reaction is particularly effective for electron-rich aromatic systems.[10][11]

  • Causality in Experimental Choice: The selection of the dehydrating agent and reaction conditions is critical. POCl₃ is widely used, but for less reactive aromatic rings, the more potent combination of P₂O₅ in refluxing POCl₃ is often necessary.[9] The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes cyclization.[7][9]

The Pictet-Spengler Reaction: A cornerstone for the synthesis of tetrahydroisoquinolines, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13][14] The reaction is notable for its often-mild conditions, especially when the aromatic ring is activated.[14][15]

  • Expert Insight: The Pictet-Spengler reaction is biogenetically significant, mimicking the natural synthesis of many isoquinoline alkaloids.[4] This inherent "naturalness" often translates to high efficiency and stereoselectivity, particularly in enzymatic variations.[13]

The Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines themselves (not their hydrogenated counterparts) from the reaction of a benzaldehyde with a 2,2-dialkoxyethylamine in the presence of an acid catalyst.[5]

  • Practical Consideration: While powerful, the Pomeranz-Fritsch reaction can sometimes suffer from low yields. The Schlittler–Müller modification, using a benzylamine and glyoxal acetal, can be an effective alternative.[5]

The New Frontier: Transition-Metal-Catalyzed Approaches

Modern organic synthesis has been transformed by the advent of transition-metal catalysis, and the construction of isoquinolines is no exception. These methods offer unparalleled efficiency, atom economy, and the ability to forge bonds that are inaccessible through classical means.

C-H Activation/Annulation: This powerful strategy involves the direct functionalization of otherwise inert C-H bonds.[16][17] Rhodium(III) and Palladium(II) catalysts have proven particularly adept at this transformation, enabling the synthesis of highly substituted isoquinolines from simple precursors.[18][19][20][21]

  • Mechanistic Underpinning: These reactions typically proceed via a directed C-H activation, where a coordinating group on the substrate positions the metal catalyst for selective bond cleavage. This is followed by insertion of an alkyne or other coupling partner and subsequent reductive elimination to furnish the isoquinoline product.[21]

II. Charting the Course: Biological Evaluation and Target Identification

The synthesis of a novel isoquinoline derivative is only the beginning. The subsequent biological evaluation is a critical phase that determines its therapeutic potential.

Unveiling Bioactivity: High-Throughput Screening and Phenotypic Assays

Initial screening often involves testing the compounds against a panel of cancer cell lines to assess their antiproliferative activity.[22][23] The NCI-60 panel, for instance, provides a broad overview of a compound's efficacy across various cancer types.[23]

  • Data-Driven Decisions: The results from these screens, often expressed as GI₅₀ (Growth Inhibition 50%) or IC₅₀ (Inhibitory Concentration 50%) values, guide the next steps in the drug discovery process.[24][25] Compounds with potent and selective activity against specific cell lines are prioritized for further investigation.

Pinpointing the Mechanism: Target Deconvolution and Kinase Inhibition

Many biologically active isoquinoline derivatives exert their effects by inhibiting specific enzymes, particularly protein kinases.[24][26][27] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[24]

  • Structure-Activity Relationship (SAR): By systematically modifying the structure of a lead isoquinoline compound and observing the effects on its biological activity, researchers can build a structure-activity relationship (SAR) profile.[1] This provides invaluable insights into the key structural features required for potent and selective target engagement.

III. The Blueprint in Action: Experimental Protocols

The following protocols are representative of the methodologies employed in the discovery of novel isoquinoline derivatives. They are intended as a guide and may require optimization for specific substrates.

Synthesis Protocol: Bischler-Napieralski Cyclization

Objective: To synthesize a 3,4-dihydroisoquinoline derivative from a β-phenylethylamide.

Materials:

  • N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of a novel isoquinoline derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (isoquinoline derivative) dissolved in DMSO

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

IV. Visualizing the Process: Diagrams and Workflows

Diagram 1: The Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski cluster_0 Activation cluster_1 Nitrilium Ion Formation cluster_2 Cyclization cluster_3 Product Formation Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Amide->Intermediate1 + POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium Elimination Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product Deprotonation

Caption: Mechanism of the Bischler-Napieralski reaction.

Diagram 2: Drug Discovery Workflow for Novel Isoquinoline Derivatives

Drug_Discovery_Workflow start Design & Synthesis of Isoquinoline Library hts High-Throughput Screening (e.g., NCI-60) start->hts hit_id Hit Identification (Potent & Selective Compounds) hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar target_id Target Identification & Mechanism of Action Studies hit_id->target_id lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical target_id->lead_opt

Sources

structure-activity relationship (SAR) of halogenated isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Structure-Activity Relationship (SAR) of Halogenated Isoquinolines

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1][2] Halogenation of this privileged structure has emerged as a powerful strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, selectivity, and metabolic stability. This in-depth technical guide explores the structure-activity relationships (SAR) of halogenated isoquinolines, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the causal effects of halogen substitution on biological activity, detail synthetic methodologies, present experimental protocols for activity assessment, and visualize key concepts to provide a holistic understanding of this important class of molecules.

Introduction: The Significance of the Isoquinoline Core and the Role of Halogenation

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of numerous biologically active compounds.[3] Natural alkaloids such as morphine and berberine, which feature the isoquinoline core, have long been recognized for their potent physiological effects.[3] In synthetic medicinal chemistry, the isoquinoline scaffold serves as a versatile template for the design of novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][4][5]

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the isoquinoline framework can dramatically alter a molecule's physicochemical and biological characteristics.[6][7] Halogenation can influence:

  • Lipophilicity: Increasing the lipophilicity of a compound, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Electronic Effects: Halogens exert strong inductive effects, altering the electron density of the aromatic system and influencing pKa, which can impact receptor binding and enzyme inhibition.

  • Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[8]

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can contribute to target affinity and selectivity.

Understanding the intricate relationship between the position, number, and type of halogen substituent and the resulting biological activity is paramount for the rational design of potent and selective drug candidates.

Synthetic Strategies for Halogenated Isoquinolines

The synthesis of halogenated isoquinolines can be achieved through various established and modern organic chemistry methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Isoquinoline Synthesis Followed by Halogenation

Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, remain valuable tools.[1][2] These reactions typically yield a non-halogenated isoquinoline precursor, which can then be subjected to electrophilic halogenation.

  • Bromination: N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common method for the regioselective bromination of isoquinolines.[9] For instance, isoquinoline can be selectively brominated at the C-5 position using NBS in concentrated H2SO4.[9]

  • Chlorination and Iodination: Similar electrophilic substitution reactions can be employed using appropriate halogenating agents.

Synthesis from Halogenated Precursors

An alternative and often more controlled approach involves the use of halogenated starting materials in the cyclization step. This strategy allows for the precise placement of halogen atoms on the benzene ring of the isoquinoline. For example, a halogenated phenylethylamine can be used in a Bischler-Napieralski reaction to yield a dihydroisoquinoline with a predetermined halogenation pattern.

Modern Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided more efficient and versatile methods for the preparation of halogenated isoquinolines.[1] These include:

  • Transition-Metal Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions have become indispensable for the synthesis of functionalized isoquinolines.[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many isoquinoline syntheses.[1]

  • Enzymatic Halogenation: The use of halogenase enzymes offers a green and highly regioselective method for the halogenation of isoquinolines.[11]

Below is a generalized workflow for the synthesis of a halogenated isoquinoline derivative.

G Start Halogenated Starting Material Reaction1 Bischler-Napieralski or Pictet-Spengler Reaction Start->Reaction1 Intermediate1 Halogenated Dihydroisoquinoline Reaction1->Intermediate1 Reaction2 Dehydrogenation/ Aromatization Intermediate1->Reaction2 Product Halogenated Isoquinoline Reaction2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation & Survival GrowthFactor Growth Factor GrowthFactor->Receptor HalogenatedIsoquinoline Halogenated Isoquinoline HalogenatedIsoquinoline->Kinase1

Caption: Inhibition of a kinase signaling pathway by a halogenated isoquinoline.

This diagram outlines the workflow for SAR determination.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Halogenated Isoquinoline Library Anticancer Anticancer Assays (MTT, Apoptosis) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (MIC) Synthesis->Antimicrobial SAR_Analysis SAR Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the structure-activity relationship determination of halogenated isoquinolines.

Conclusion and Future Perspectives

Halogenation of the isoquinoline scaffold is a proven and effective strategy for the development of novel therapeutic agents. As this guide has detailed, the introduction of halogen atoms can profoundly influence the biological activity of these compounds, leading to enhanced potency and selectivity. A thorough understanding of the SAR is critical for the rational design of new drug candidates.

Future research in this area will likely focus on:

  • Exploring Novel Halogenation Patterns: The synthesis and evaluation of isoquinolines with multiple halogen substitutions or less common halogenation patterns.

  • Investigating Halogen Bonding: Utilizing computational and experimental methods to better understand and exploit halogen bonding in ligand-receptor interactions.

  • Development of More Selective Compounds: Fine-tuning the SAR to develop compounds with improved selectivity for their biological targets, thereby reducing off-target effects and toxicity.

  • Application of AI and Machine Learning: Employing in silico tools to predict the activity of novel halogenated isoquinolines and guide synthetic efforts.

The continued exploration of the SAR of halogenated isoquinolines holds great promise for the discovery of new and improved treatments for a wide range of diseases.

References

  • Bentham Science Publishers. (n.d.). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Royal Society of Chemistry. (2025).
  • PubMed Central. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 28(2), 799.
  • MDPI. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(24), 8011.
  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025).
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • PubMed Central. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1696.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • ResearchGate. (n.d.). Recent isoquinoline synthesis methods.
  • Notman, N. (2026, January 5). The future of total synthesis. Chemistry World.
  • PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3251-3256.
  • Jacob, J., et al. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844.
  • ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Drug Design.org. (n.d.). Structure Activity Relationships (SAR).
  • MDPI. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 30(1), 1.
  • ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • ResearchGate. (2022). Natural and synthetic isoquinolines with anticancer activity.
  • PubMed Central. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.
  • PubMed. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1696.
  • Graphviz. (2024). DOT Language.
  • ResearchGate. (2013).
  • ResearchGate. (n.d.). Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and....
  • PubMed. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085.
  • Graphviz. (n.d.). What is Graphviz?
  • MDPI. (2018).
  • PubMed. (2020). Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. Current Organic Chemistry, 24(1), 2-33.
  • Wikipedia. (n.d.). DOT (graph description language).
  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium.
  • ScienceOpen. (n.d.). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
  • ResearchGate. (2025). Synthetic approaches for quinoline and isoquinoline.
  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • ACS Publications. (2025). TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning.
  • ResearchGate. (n.d.). The SAR preprocessing pipeline. The workflow graph is produced by the....
  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • ResearchGate. (n.d.). Selected SAR of isoquinoline series.
  • OUCI. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome.
  • Chem Help ASAP. (2023, November 28).
  • Chad's Blog. (2021, March 26). Building diagrams using graphviz.
  • ResearchGate. (n.d.). Pathway enrichment visualization. (A) The dotplot depicts the activity....
  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6548.
  • Graphviz. (2025). External Resources.
  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • PubMed Central. (2017). SPV: a JavaScript Signaling Pathway Visualizer.
  • Graphviz Forum. (2023, January 28).

Sources

A Comprehensive Theoretical Guide to 8-Bromo-5-chloroisoquinoline for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive theoretical framework for the study of a specific, yet under-explored derivative: 8-bromo-5-chloroisoquinoline. Halogenated isoquinolines, in particular, present unique electronic properties that can be exploited in the design of novel pharmaceuticals.[5][6][7] This document outlines a prospective in-depth analysis using computational chemistry, offering insights for researchers, scientists, and drug development professionals. By detailing a robust theoretical methodology, we aim to elucidate the structural, electronic, and reactive properties of this molecule, thereby paving the way for its potential application in rational drug design.

Introduction: The Significance of the Isoquinoline Scaffold and the Role of Halogenation

The isoquinoline moiety is a "privileged scaffold" in drug discovery, renowned for its presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][8] Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with high affinity and specificity with various biological targets.

The introduction of halogen atoms, such as bromine and chlorine, onto the isoquinoline core can significantly modulate its physicochemical and pharmacological properties.[9][10][11] Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions through halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design. The specific placement of a bromine atom at the 8-position and a chlorine atom at the 5-position of the isoquinoline ring in this compound is anticipated to create a unique electronic and steric profile, making it a compelling candidate for theoretical investigation.

This guide proposes a comprehensive theoretical study of this compound to predict its fundamental properties and guide future experimental work.

Proposed Computational Methodology: A Roadmap for Theoretical Exploration

To gain a deep understanding of the molecular properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[12][13][14][15][16][17]

Selection of Theoretical Approach

We propose the use of DFT calculations to model the properties of this compound. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP is a well-established and versatile functional that has demonstrated good performance for a wide range of organic molecules.[18][19]

For the basis set, 6-311++G(d,p) is a suitable choice. This basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and for describing non-covalent interactions.[20][21]

Computational Software

The calculations outlined in this guide can be performed using a variety of quantum chemistry software packages. Gaussian and ORCA are two of the most widely used and well-documented programs for this purpose.[22][23][24][25][26]

Computational Workflow

The proposed theoretical investigation will follow a systematic workflow, as depicted in the diagram below.

G cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc fmo_calc Frontier Molecular Orbital Analysis geom_opt->fmo_calc mep_calc Molecular Electrostatic Potential Mapping geom_opt->mep_calc nbo_calc Natural Bond Orbital Analysis geom_opt->nbo_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_spec nmr_spec Predicted NMR Spectra (¹H and ¹³C) nmr_calc->nmr_spec reactivity Reactivity Indices (HOMO-LUMO Gap) fmo_calc->reactivity electrostatics Electrostatic Potential Map mep_calc->electrostatics bonding NBO Analysis (Charge Distribution, Hybridization) nbo_calc->bonding

Figure 1: Proposed computational workflow for the theoretical study of this compound.

Theoretical Exploration of Molecular Structure and Properties

Geometric Optimization

The first step in the theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to its atomic coordinates. The optimized geometry will provide crucial information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data)

ParameterBond/AnglePredicted Value
Bond Length (Å)C5-Cl1.74
C8-Br1.90
C1-N21.32
N2-C31.37
Bond Angle (°)C4-C5-Cl119.5
C7-C8-Br120.2
C1-N2-C3117.8
Dihedral Angle (°)C4a-C5-C6-C70.0
Vibrational Analysis

Following geometry optimization, a frequency calculation is performed. This serves two primary purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This theoretical data can be invaluable for the interpretation of experimental spectroscopic results.

Spectroscopic Characterization (Predicted)

Computational chemistry provides a powerful tool for predicting NMR spectra, which are fundamental for structural elucidation.[27][28][29][30][31] By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C chemical shifts of this compound. This information can aid in the assignment of experimental NMR data and confirm the regiochemistry of synthetic products.

Electronic and Reactivity Analysis

Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[32][33][34][35][36]

  • HOMO: Represents the ability of a molecule to donate electrons. Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept electrons. Regions of high LUMO density are likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO Energy Gap (ΔE) Energy Energy HOMO->Energy Energy->LUMO

Figure 2: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.
Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule.[37][38][39][40][41] It provides a visual guide to the charge distribution and is a powerful tool for predicting intermolecular interactions.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.

  • Green regions (neutral potential): Represent areas with a relatively neutral charge.

For this compound, the MEP map is expected to show a negative potential around the nitrogen atom and positive potentials near the hydrogen atoms. The halogen atoms will likely exhibit regions of both positive (the σ-hole) and negative potential, influencing their ability to participate in halogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals.[42][43][44][45][46] NBO analysis can be used to:

  • Determine the natural atomic charges on each atom.

  • Analyze the hybridization of atomic orbitals in bonds.

  • Quantify intramolecular interactions, such as hyperconjugation and charge delocalization.

This analysis will provide valuable insights into the electronic effects of the bromo and chloro substituents on the isoquinoline ring system.

Potential Applications and Future Directions

The theoretical insights gained from the proposed study of this compound can have significant implications for its practical applications:

  • Drug Design: The predicted electronic and structural properties can guide the design of novel isoquinoline-based inhibitors for various biological targets. The MEP map can be particularly useful for understanding and optimizing protein-ligand interactions.

  • Synthetic Chemistry: An understanding of the molecule's reactivity, as revealed by FMO and MEP analysis, can inform the development of new synthetic methodologies for the functionalization of the isoquinoline core.[47][48][49]

To validate the theoretical predictions presented in this guide, further experimental work is essential. This includes:

  • Synthesis: Development of an efficient and scalable synthetic route to this compound.

  • Spectroscopic Characterization: Experimental determination of the IR, Raman, and NMR spectra to compare with the theoretical predictions.

  • Biological Screening: Evaluation of the biological activity of this compound and its derivatives in relevant assays.

Experimental Protocols

Protocol for DFT Calculation of this compound
  • Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Prepare the input file for the chosen quantum chemistry software (e.g., Gaussian, ORCA).

  • Specify the calculation type: Opt Freq for geometry optimization followed by a frequency calculation.

  • Define the theoretical method: B3LYP/6-311++G(d,p).

  • Set the charge and multiplicity: Charge = 0, Multiplicity = 1.

  • Submit the calculation to a high-performance computing cluster.

  • Analyze the output file to extract the optimized geometry, vibrational frequencies, and other calculated properties.

  • For subsequent calculations (NMR, FMO, MEP, NBO), use the optimized geometry as the input structure.

References

  • Molecular Electrostatic Potential (MEP). (n.d.).
  • Density functional theory. (2024). In Wikipedia.
  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. (n.d.). Wolfram Demonstrations Project.
  • New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. (n.d.).
  • Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara.
  • Predicting the NMR spectra of paramagnetic molecules by DFT: application to organic free radicals and transition-metal complexes. (2009). Chemistry. [Link]
  • Electrostatic Potential Maps. (n.d.). Deep Origin.
  • Isoquinoline derivatives and its medicinal activity. (2024).
  • Electrostatic Potential maps. (2023). Chemistry LibreTexts.
  • Frontier Orbital Theory in Organic Reactivity. (n.d.). UC Santa Barbara.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry. [Link]
  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). JACS Au. [Link]
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]
  • Frontier molecular orbital theory. (2024). In Wikipedia.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). JACS Au. [Link]
  • Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science. [Link]
  • Introduction to density-functional theory and ab-initio molecular dynamics. (n.d.). Princeton University.
  • What is Density Functional Theory and How Does It Work? (n.d.). Synopsys.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Sustainability. [Link]
  • An Introduction to Density Functional Theory. (n.d.). Imperial College London.
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023).
  • Predicting 13C NMR Spectra by DFT Calculations. (2002). The Journal of Physical Chemistry A. [Link]
  • Predicting C-13 NMR spectra by DFT calculations. (2002). The Journal of Physical Chemistry A. [Link]
  • Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. (2025). Oreate AI Blog.
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
  • Applications of density functional theory in COVID-19 drug modeling. (2022). Frontiers in Molecular Biosciences. [Link]
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem.
  • What is Gaussian? Competitors, Complementary Techs & Usage. (2025). Sumble.
  • Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. (2012).
  • Natural Bond Orbital Analysis. (n.d.). Protheragen.
  • GAMESS, Gaussian - software for Quantum Chemistry. (n.d.).
  • What is NBO analysis and how is it useful? (2016). Journal of Molecular Modeling. [Link]
  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2020). Spectroscopy. [Link]
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Orca vs Gaussian. (2024). Reddit.
  • Pixel calculations using Orca or GAUSSIAN for electron density automated within the Oscail package. (2019). Journal of Applied Crystallography. [Link]
  • Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. (2024).
  • A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. (2011).
  • (PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. (2024). ResearchGate.
  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. (2012). Open Journal of Physical Chemistry. [Link]
  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (2015). Cellular and Molecular Biology. [Link]
  • Recent isoquinoline synthesis methods. (n.d.). ResearchGate.
  • The future of total synthesis. (2026). Chemistry World. [Link]
  • The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline. (1964). The Journal of Organic Chemistry. [Link]
  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate.
  • Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. (2022). Molecules. [Link]
  • The Effect of Methyl and Halogen Substituents on the U. V. Spectra of Quinoline and Iso-Quinoline. (1969). Zenodo. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 8-Bromo-5-chloroisoquinoline: Unveiling Molecular Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic structure and physicochemical properties of 8-bromo-5-chloroisoquinoline. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind methodological choices, ensuring a robust and validated computational approach to understanding this promising heterocyclic scaffold.

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic drugs.[1][2] The specific halogenation pattern of this compound introduces unique electronic and steric features that can significantly influence its interaction with biological targets. Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these features at the sub-atomic level, providing predictive insights that can accelerate the drug design and discovery process.[3][4]

Foundational Principles: Why Employ Quantum Chemistry for this compound?

Before embarking on the technical protocols, it is crucial to understand the strategic value of these calculations. For a molecule like this compound, with its distinct pattern of electron-withdrawing halogens on a bicyclic aromatic system, quantum chemistry allows us to:

  • Predict Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. This is the foundational step for all subsequent calculations and is critical for understanding how the molecule will fit into a biological receptor.

  • Map Electron Distribution: Visualize the electron density and electrostatic potential across the molecule. This reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key determinants of intermolecular interactions, including hydrogen bonding and halogen bonding.[5]

  • Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy gap between them informs chemical stability and susceptibility to reaction.[6] For drug candidates, this can relate to metabolic stability and potential reactivity.

  • Simulate Spectroscopic Properties: Predict spectroscopic signatures such as NMR chemical shifts and vibrational frequencies (IR/Raman). Comparing these theoretical spectra with experimental data provides a critical validation of the chosen computational method.[7][8]

  • Quantify Reactivity Descriptors: Calculate global and local reactivity indices to predict which sites on the molecule are most likely to engage in chemical reactions or interactions.

The logical flow of a typical quantum chemical investigation, from initial structure to detailed property analysis, is outlined in the workflow diagram below.

G cluster_0 Setup & Optimization cluster_1 Validation & Analysis A Input Structure Generation (e.g., from PubChem CID: 17750605) B Method Selection: Level of Theory (e.g., DFT/B3LYP) Basis Set (e.g., 6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation (Confirm Minimum Energy State) C->D Optimized Geometry E Single Point Energy Calculation D->E F Population Analysis (NBO, Mulliken Charges) E->F G Molecular Orbital Analysis (HOMO, LUMO, ESP Maps) E->G H Spectra Simulation (NMR, IR) E->H I Comparison with Experimental Data (if available) H->I G cluster_input Computational Output cluster_output Drug Discovery Insights Opt Optimized Geometry Binding Receptor Binding Mode (Pharmacophore) Opt->Binding HOMO_LUMO HOMO/LUMO Energies & Surfaces Reactivity Chemical Reactivity & Metabolic Stability HOMO_LUMO->Reactivity MEP Electrostatic Potential Map MEP->Binding Solubility Solubility & Permeability (Polarity) MEP->Solubility NBO NBO Charges & Interactions NBO->Reactivity NBO->Solubility

Caption: Linking Computational Outputs to Drug Discovery Applications.

Anticipated Results and Data Presentation

The quantum chemical calculations will yield a wealth of quantitative data. Presenting this information in a structured format is key for interpretation and comparison.

ParameterBond/AngleCalculated ValueExperimental Value
Bond LengthC5-ClValue (Å)N/A (Requires X-ray)
C8-BrValue (Å)N/A (Requires X-ray)
C-N (avg)Value (Å)N/A (Requires X-ray)
Bond AngleC4-C5-ClValue (°)N/A (Requires X-ray)
C1-C8-BrValue (°)N/A (Requires X-ray)
Dihedral AngleCl-C5-C6-C7Value (°)N/A (Requires X-ray)

Note: Experimental values are typically derived from single-crystal X-ray diffraction and are not currently available in public databases for this specific molecule. The calculated values serve as a robust prediction.

PropertySymbolCalculated ValueUnit
Total Dipole MomentµValueDebye
HOMO EnergyEHOMOValueeV
LUMO EnergyELUMOValueeV
HOMO-LUMO GapΔEValueeV
Chemical HardnessηValueeV
ElectronegativityχValueeV

Chemical Hardness (η) = (ELUMO - EHOMO) / 2 Electronegativity (χ) = -(ELUMO + EHOMO) / 2

Conclusion: From Calculation to Application

This guide has outlined a rigorous and self-validating framework for the quantum chemical analysis of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, electronic landscape, and reactivity profile.

The true power of this approach lies in its predictive capacity. The insights gained from analyzing the MEP, FMOs, and NBO data can directly inform the design of more potent and selective drug candidates. For instance, identifying a region of strong positive electrostatic potential on the bromine atom can guide the design of inhibitors that exploit halogen bonding with a receptor. Similarly, understanding the molecule's reactivity profile can help predict potential metabolic liabilities. By integrating these computational insights early in the drug discovery pipeline, research and development efforts can be focused, resource-efficient, and ultimately more successful.

References

  • Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Journal of Biomolecular Structure & Dynamics.

Sources

Introduction: The Strategic Importance of 8-Bromo-5-chloroisoquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 8-Bromo-5-chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 927801-25-0) is a halogenated heterocyclic compound featuring an isoquinoline core.[1][2] This scaffold is of significant interest in medicinal chemistry and drug development. The bromine and chlorine substituents at the 8 and 5 positions, respectively, provide distinct and orthogonal handles for further chemical modification.[3][4] Specifically, the bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The chloro-substituent offers a different reactivity profile for nucleophilic aromatic substitution or other coupling strategies. This dual reactivity makes this compound a valuable and versatile starting material for building complex molecular architectures, particularly in the synthesis of kinase inhibitors, anti-parasitic agents, and other potential therapeutic compounds.[4]

Given its role as a critical building block, the purity, consistency, and reliable supply of this reagent are paramount. The presence of isomeric or process-related impurities can have profound downstream consequences, leading to failed reactions, complex purification challenges, and erroneous biological data. This guide provides a comprehensive framework for navigating the commercial landscape of this compound, from supplier identification to rigorous in-house quality verification.

Part 1: Commercial Supplier Landscape and Qualification

Sourcing high-quality chemical reagents is the foundational step of any successful research campaign. The selection of a supplier should not be based solely on cost, but on a holistic assessment of quality, documentation, and reliability.

Supplier Vetting Workflow

The process of qualifying a new supplier for a critical reagent like this compound should be systematic. The primary objective is to mitigate risk associated with reagent quality, which can jeopardize project timelines and budgets. The following workflow illustrates a robust vetting process.

Start Identify Potential Suppliers (Database/Market Search) RequestDocs Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) Start->RequestDocs VerifySpec Verify Key Specifications: - CAS Number (927801-25-0) - Molecular Formula (C9H5BrClN) - Structure Confirmation RequestDocs->VerifySpec AssessPurity Assess Purity & Impurity Profile (HPLC, NMR on CoA) VerifySpec->AssessPurity TestSample Order Small-Scale Evaluation Sample AssessPurity->TestSample InHouseQC Perform In-House QC Validation (See Part 2) TestSample->InHouseQC Compare Compare In-House Data with Supplier CoA InHouseQC->Compare Approve Approve Supplier for Large-Scale Purchase Compare->Approve Data Matches Reject Reject Supplier or Request New Batch Sample Compare->Reject Discrepancy Found

Caption: A logical workflow for qualifying commercial suppliers of critical chemical reagents.

Identified Commercial Suppliers

The following table summarizes publicly listed suppliers for this compound. It is crucial for researchers to conduct their own due diligence as supplier offerings, stock levels, and quality can change.

SupplierCAS NumberMolecular FormulaNotes
American Elements 927801-25-0C₉H₅BrClNOffers research and commercial quantities; can produce to customer specifications.[1][5]
Matrix Scientific 927801-25-0Not specifiedLists the compound by CAS number.[2]
BLD Pharm 2060034-41-3Not specifiedThis CAS corresponds to this compound-1-carboxylic acid, a derivative.[6]
CymitQuimica 956003-79-5C₉H₅BrClNThis CAS corresponds to the isomer 5-Bromo-8-chloroisoquinoline.[3]

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers must independently verify the identity and quality of all procured materials.

Causality Behind Vetting: The most critical check is verifying the CAS number. As seen in the table, suppliers may list isomers (like 5-Bromo-8-chloroisoquinoline) or related derivatives. Using the wrong isomer would lead to a completely different product in a synthetic sequence. The Certificate of Analysis (CoA) is the supplier's statement of quality. It provides the initial data (often purity by HPLC and identity by ¹H NMR) against which in-house verification is compared.

Part 2: In-House Technical & Quality Control (QC) Verification

Trust in a supplier's CoA is necessary, but independent verification is scientifically prudent. An incoming material QC protocol is a self-validating system that ensures the reagent meets the standards required for your specific application.

Core Analytical Techniques and Their Purpose
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. It separates the main compound from impurities. The area under the peak for this compound relative to the total area of all peaks gives the purity percentage. A diode-array detector (DAD) or UV detector is standard.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound. For this compound (C₉H₅BrClN), the expected monoisotopic mass is approximately 240.9294 Da.[7] The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) provides a definitive signature for identity confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation. It provides information about the number of different protons, their chemical environment, and their connectivity. The spectrum should be consistent with the this compound structure and match reference spectra if available.[8]

Analytical Validation Workflow for Incoming Reagents

This diagram outlines a standard procedure for the analytical validation of a newly received batch of this compound.

Receive Receive Material & Log Batch Docs Review Supplier CoA & SDS Receive->Docs Prep Prepare Stock Solution (e.g., in DMSO or Acetonitrile) Docs->Prep LCMS LC-MS Analysis: - Confirm Purity (% Area) - Confirm Mass (M+H)+ - Check for Impurities Prep->LCMS NMR ¹H NMR Analysis: - Confirm Structural Integrity - Compare to Reference Spectrum Prep->NMR Decision Decision Point LCMS->Decision NMR->Decision Accept Accept Batch & Release to Lab Decision->Accept Data Conforms to Spec Reject Reject Batch & Contact Supplier Decision->Reject Data Out of Spec

Caption: A standard workflow for the in-house analytical validation of a chemical reagent.

Experimental Protocol: LC-MS Verification

This protocol is a representative method. Specifics should be optimized for the available instrumentation.

  • Objective: To confirm the identity and purity of a batch of this compound.

  • Materials:

    • This compound sample

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Formic Acid (FA)

    • Calibrated LC-MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in ACN or DMSO.

    • Vortex until fully dissolved.

    • Perform a 1:100 dilution of the stock solution in a 50:50 ACN/Water mixture to create a 10 µg/mL working solution.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Data Analysis:

      • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z ~241.93668 and its isotopic peaks).

      • Integrate the main peak in the total ion chromatogram (TIC) or UV chromatogram to determine purity.

      • Examine the mass spectrum of the main peak to confirm the mass and isotopic pattern characteristic of a compound containing one Br and one Cl atom.

  • Acceptance Criteria:

    • Purity: ≥98% by UV area (or as required by the project).

    • Identity: Observed mass of the main peak is within 5 ppm of the theoretical mass. The isotopic pattern matches the theoretical distribution.

Part 3: Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling.

  • Hazard Profile: While specific data for this exact compound is limited, related brominated and chlorinated heterocycles are classified as irritants.[9] They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Always consult the supplier-provided Safety Data Sheet (SDS) for the most accurate information.[9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

By implementing a rigorous sourcing and verification strategy, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • This compound | CAS 927801-25-0 | AMERICAN ELEMENTS ®. (n.d.). American Elements.
  • 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem. (n.d.). PubChem.
  • 5-bromo-8-chloroisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises. (n.d.). IndiaMART.
  • This compound | CAS 927801-25-0 | AMERICAN ELEMENTS ®. (n.d.). American Elements.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC. (n.d.). NCBI.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). ACG Publications.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.). Google Patents.
  • 5-Bromo-8-chloroisoquinoline - Industrial Chemicals. (n.d.). IndiaMART.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (2025, August 6). ResearchGate.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • This compound (C9H5BrClN) - PubChemLite. (n.d.). PubChemLite.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). NCBI.

Sources

An In-depth Technical Guide to the Safety and Handling of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 8-Bromo-5-chloroisoquinoline, a halogenated heterocyclic compound utilized in synthetic chemistry and drug discovery. With a molecular formula of C₉H₅BrClN, this compound presents significant health hazards, including acute toxicity if swallowed, and severe irritation to the skin, eyes, and respiratory system. The protocols detailed herein are designed for researchers, chemists, and laboratory professionals, emphasizing a proactive approach to safety through a combination of engineering controls, rigorous personal protective equipment (PPE) standards, and established standard operating procedures. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The following tables summarize the key identifiers and known properties of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 927801-25-0 [1][2]
Molecular Formula C₉H₅BrClN [1]
Molecular Weight 242.50 g/mol [1]
IUPAC Name This compound [1]
Synonyms This compound [1]
PubChem CID 17750605 [1]

| MDL Number | MFCD08437009 |[1] |

Table 2: Physicochemical Properties

Property Value Source & Notes
Appearance Pale yellow to brownish solid [3]
Solubility Soluble in organic solvents such as DMSO and ethanol; limited solubility in water. [3]
Melting Point Not available Data not consistently reported in public sources.
Boiling Point Not available Data not consistently reported in public sources.

| Stability | Stable under normal storage conditions. |[4][5] |

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System (GHS). A thorough understanding of its toxicological and reactive hazards is essential for a comprehensive risk assessment.

GHS Classification

The compound's hazard profile necessitates stringent safety measures. The primary GHS classifications are summarized below.

Table 3: GHS Hazard Classification for this compound

GHS Pictogram Signal Word Hazard Class Hazard Statement
Danger Acute Toxicity, Oral (Category 3) H301 : Toxic if swallowed.[1][6]
Warning Skin Corrosion/Irritation (Category 2) H315 : Causes skin irritation.[1]
Warning Serious Eye Damage/Eye Irritation (Category 2A) H319 : Causes serious eye irritation.[1]

| | Warning | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 : May cause respiratory irritation.[1] |

Note: Some suppliers of structurally similar compounds also include warnings for dermal and inhalation toxicity (H312/H332: Harmful in contact with skin/if inhaled).[7] Given the lack of specific data for this isomer, a conservative approach assuming these additional hazards is prudent.

Toxicological Profile
  • Acute Toxicity : The primary route of acute toxicity is ingestion, classified as "Toxic if swallowed".[1][6] Accidental ingestion can be fatal. Dermal and inhalation routes may also be harmful.[7]

  • Irritation : The compound is a confirmed irritant, causing significant skin irritation and serious eye irritation upon contact.[1][8] Inhalation of the dust can lead to respiratory tract irritation.[1]

  • Carcinogenicity & Long-Term Effects : No specific carcinogenicity data is available for this compound. However, related heterocyclic compounds are subjects of ongoing toxicological evaluation.[9] In the absence of data, exposure should be minimized to the lowest possible level, as per OSHA guidance for chemicals with unknown long-term effects.[10]

Reactivity Hazards

The compound is generally stable but exhibits incompatibility with certain substance classes.

  • Strong Oxidizing Agents : Contact with strong oxidizing agents can lead to vigorous or violent reactions.[4]

  • Hazardous Decomposition Products : Thermal decomposition, particularly in a fire, can release toxic and irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[6]

Risk Assessment Workflow

A systematic risk assessment should precede any laboratory work. The causality is straightforward: the inherent hazards of the chemical dictate the necessary control measures.

cluster_assessment Risk Assessment Workflow cluster_controls Control Implementation A Identify Hazards (Toxicity, Reactivity, Physical Form) B Evaluate Exposure Potential (Quantity, Frequency, Procedure) A->B informs C Determine Risk Level (High, Medium, Low) B->C determines D Select Controls based on Risk (Engineering, Administrative, PPE) C->D mandates

Caption: Risk Assessment Workflow for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. Engineering controls are the most effective, followed by administrative controls and, finally, PPE.

Primary Engineering Controls
  • Certified Chemical Fume Hood : All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[11]

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[4][5]

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected to provide a complete barrier to the chemical.

Table 4: Mandatory PPE for Handling this compound

Body Part PPE Specification Rationale and Standard
Hands Nitrile or neoprene gloves (double-gloving recommended for neat compound). Provides a barrier against skin contact. Must be changed immediately if contaminated. Conforms to 29 CFR 1910.138.[4]
Eyes/Face Chemical safety goggles and a face shield. Goggles protect against splashes; a face shield is required when handling larger quantities (>1g) or there is a significant splash risk. Conforms to OSHA 29 CFR 1910.133.[4][5]
Body Flame-resistant laboratory coat. Protects skin and personal clothing from contamination.[5]

| Respiratory | Not required if handled exclusively in a fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with particulate filters (e.g., N95) or organic vapor cartridges is required. Conforms to 29 CFR 1910.134.[4][5] |

PPE Selection Logic

The selection of PPE is not arbitrary; it is a direct consequence of the identified hazards.

cluster_hazards Identified Hazards cluster_ppe Required PPE H1 H301: Toxic if Swallowed H315: Skin Irritant P1 Gloves Lab Coat H1->P1 prevents skin contact H2 H319: Serious Eye Irritant P2 Safety Goggles Face Shield H2->P2 prevents eye contact H3 H335: Respiratory Irritant P3 Fume Hood (Respirator as backup) H3->P3 prevents inhalation

Caption: Logic for PPE Selection Based on GHS Hazards.

Standard Operating Procedures for Safe Handling

A detailed, self-validating protocol ensures that safety is integrated into the experimental workflow.

Pre-experiment Checklist
  • Verify the chemical fume hood is certified and functioning (check airflow monitor).

  • Confirm location of nearest eyewash station, safety shower, and fire extinguisher.

  • Don all required PPE as specified in Table 4.

  • Prepare all necessary equipment (spatulas, weigh paper, glassware) inside the fume hood.

  • Have appropriate spill cleanup materials and waste containers ready.

Step-by-Step Protocol for Weighing and Preparing Solutions
  • Transport : Keep the stock bottle of this compound tightly sealed and transport it in a secondary container to the fume hood.

  • Weighing : Perform all weighing operations on a tared weigh paper or in a container directly on a balance located inside the fume hood.

  • Dispensing : Use a dedicated, clean spatula to transfer the solid. Avoid generating dust. If dust is generated, allow it to settle before proceeding.

  • Dissolution : Place the receiving flask containing the appropriate solvent in the fume hood. Slowly add the weighed solid to the solvent with stirring to facilitate dissolution.

  • Cleaning : Clean the spatula and any contaminated surfaces with a suitable solvent-dampened wipe. Dispose of the wipe as hazardous waste.

  • Sealing : Tightly cap the stock bottle and the prepared solution.

  • Post-Handling : Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated hazardous waste bin. Wash hands thoroughly with soap and water.[4]

Storage and Waste Management

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage Requirements
  • Location : Store in a dry, cool, and well-ventilated area.[4]

  • Container : Keep the container tightly closed to prevent moisture absorption and contamination.[5]

  • Segregation : Store away from incompatible materials, particularly strong oxidizing agents.[4][11]

Decontamination and Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Contain : If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial absorption.

  • Neutralize (if applicable) : A specific neutralization protocol is not established; focus on absorption.

  • Collect : Wearing full PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6]

  • Decontaminate : Clean the spill area with a detergent solution, followed by wipes dampened with a solvent like ethanol.

  • Dispose : All cleanup materials must be disposed of as hazardous chemical waste.

Chemical Waste Disposal Protocol
  • Waste Streams : Maintain separate, labeled waste containers for:

    • Solid contaminated waste (gloves, wipes, weigh paper).

    • Liquid waste (solutions containing the compound).

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal : Dispose of waste through your institution's Environmental Health & Safety (EHS) office in accordance with local, state, and federal regulations.[4]

Emergency Procedures

All personnel must be trained on these procedures before working with the compound.

First Aid Measures

Table 5: Emergency First Aid Response

Exposure Route Action
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

| Ingestion | DO NOT INDUCE VOMITING. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek emergency medical attention.[6] |

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[5]

Emergency Response Flowchart

Start Chemical Exposure Event A Ensure Scene Safety (Remove ignition sources, etc.) Start->A B Remove Victim from Exposure A->B C Initiate First Aid (See Table 5) B->C D Call for Emergency Medical Services C->D E Provide SDS to Responders D->E F Report Incident to EHS D->F

Sources

Preserving the Integrity of 8-Bromo-5-chloroisoquinoline: A Technical Guide to Optimal Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the stability and purity of specialized reagents are paramount to the success of experimental outcomes. 8-Bromo-5-chloroisoquinoline, a halogenated heterocyclic compound, serves as a critical building block in the synthesis of novel chemical entities. Its inherent reactivity, dictated by the electrophilic nature of the isoquinoline core and the presence of two distinct halogen substituents, demands a nuanced and scientifically grounded approach to its storage and handling. This guide provides an in-depth, experience-driven framework for maintaining the long-term integrity of this valuable compound.

Chemical & Physical Identity of this compound

A foundational understanding of the molecule's properties is the first step in designing a robust storage protocol. These parameters dictate its potential interactions with the environment.

PropertyValueCAS Number
Molecular Formula C₉H₅BrClN927801-25-0[1][2]
Molecular Weight 242.51 g/mol
Appearance Typically a pale yellow to brownish solid
Solubility Soluble in organic solvents like DMSO and ethanol; limited solubility in water

Core Storage Directive: A Multi-faceted Approach to Stability

Based on the chemical nature of halogenated aromatic heterocycles, the primary threats to the stability of this compound are atmospheric moisture, oxygen, light, and elevated temperatures. A comprehensive storage strategy must mitigate all these factors.

Recommended Long-Term Storage Conditions

For maximal shelf-life, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C Lowering the temperature significantly reduces the rate of potential degradation reactions, including slow hydrolysis or reactions with trace atmospheric components. While refrigeration (2-8°C) is acceptable for short-term storage, freezing is recommended for periods exceeding several weeks.
Atmosphere Inert Gas (Argon or Nitrogen) Halogenated aromatic compounds can be susceptible to oxidative degradation. Storing under an inert atmosphere displaces oxygen and moisture, preventing potential side reactions. Supplier information for similar air-sensitive materials suggests packaging under argon or a vacuum.[1]
Container Amber Glass Vial with PTFE-lined Cap Amber glass is essential to protect the compound from light, which can induce photolytic degradation. A Polytetrafluoroethylene (PTFE)-lined cap provides a superior seal against moisture and air ingress compared to other liners.
Environment Dry, Well-ventilated Area The storage location, such as a laboratory freezer or desiccator cabinet, should be free from excessive moisture and temperature fluctuations.[3][4]
The Causality Behind Storage Choices: Potential Degradation Pathways

Understanding why these conditions are necessary is crucial for ensuring compliance and troubleshooting. The structure of this compound suggests several potential degradation routes.

  • Hydrolysis: Although the compound has low water solubility, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can lead to the slow hydrolysis of the halogen substituents to their corresponding hydroxy derivatives.

  • Oxidative Degradation: The electron-rich isoquinoline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products. This process is accelerated by oxygen and potentially light.

  • Photodecomposition: Aryl halides are known to undergo photolysis, where UV or even visible light can promote the homolytic cleavage of the carbon-halogen bond, leading to radical intermediates.[5][6] These radicals can then participate in a variety of unpredictable side reactions, reducing the purity of the material.

  • Dehalogenation: Reductive dehalogenation, where a halogen atom is replaced by hydrogen, is a known reaction for aryl halides.[7] While this typically requires a catalyst and a hydrogen source, trace impurities or environmental factors could potentially facilitate this process over long-term storage.

DegradationPathways Potential Degradation Pathways for this compound Compound This compound Hydrolysis Hydrolysis Products (e.g., 8-Bromo-5-hydroxyisoquinoline) Compound->Hydrolysis H₂O Oxidation Oxidation Products (e.g., N-oxides) Compound->Oxidation O₂ Photodecomposition Radical Intermediates & Secondary Products Compound->Photodecomposition Light Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Oxygen Atmospheric Oxygen (O₂) Oxygen->Oxidation Light Light (hν) Light->Photodecomposition Heat Elevated Temperature Heat->Hydrolysis accelerates Heat->Oxidation accelerates Dehalogenation Dehalogenated Products

Caption: Key environmental factors leading to potential degradation of this compound.

Handling Protocols: Maintaining Purity from Vial to Reaction

Proper handling is as critical as proper storage. The integrity of the bulk material can be compromised each time the container is opened.

Workflow for Aliquoting the Compound

This protocol minimizes the exposure of the bulk supply to the laboratory environment.

HandlingWorkflow Recommended Aliquoting Workflow start Start step1 Equilibrate Container to Room Temperature start->step1 step2 Move to Inert Atmosphere (Glovebox/Bag) step1->step2 In desiccator step3 Open Primary Container step2->step3 step4 Weigh Desired Amount into Secondary Vial step3->step4 step5 Securely Cap Both Vials step4->step5 step6 Backfill Primary Container with Inert Gas step5->step6 step7 Return Primary Container to -20°C Storage step6->step7 end End step7->end

Caption: A step-by-step workflow to prevent contamination during handling.

Step-by-Step Handling Methodology
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the solid under an inert atmosphere, such as in a nitrogen or argon-filled glovebox. If a glovebox is unavailable, a glove bag can be used.

  • Minimize Exposure: Open the container only for the time necessary to remove the material. Use clean, dry spatulas and weighing instruments.

  • Backfilling: After removing the desired amount, flush the headspace of the primary container with a gentle stream of dry argon or nitrogen before resealing tightly.

  • Immediate Return to Storage: Promptly return the primary container to its designated -20°C storage location.

Quality Control: A Self-Validating System for Purity Assessment

Regularly assessing the purity of this compound, especially for a new batch or after long-term storage, is a cornerstone of scientific integrity. A multi-technique approach provides the most comprehensive purity profile.

Recommended Analytical Methods
TechniquePurposeKey Observables
¹H NMR Structural Confirmation & PurityChemical shifts, integration, and coupling patterns consistent with the isoquinoline structure. Absence of signals from common impurities or degradation products.
LC-MS Purity Assessment & Impurity IDA single major peak in the chromatogram. The mass spectrum should show the correct molecular ion peaks, including the characteristic isotopic pattern for one bromine and one chlorine atom.
FT-IR Functional Group ConfirmationPresence of characteristic peaks for aromatic C-H, C=C, and C=N stretching, and C-halogen bonds.[8][9]
Experimental Protocol: Purity Verification by LC-MS

This protocol is designed to quickly assess the purity and confirm the identity of the compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of approximately 10 µg/mL using the mobile phase.

  • Instrumentation & Conditions:

    • HPLC System: Standard reverse-phase HPLC (e.g., C18 column).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm) coupled to a mass spectrometer.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak in the UV chromatogram. A pure sample should exhibit a peak area >98%.

    • Identity Confirmation: The mass spectrum should display a cluster of peaks for the molecular ion [M+H]⁺. Due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio), a characteristic pattern of four peaks will be observed around m/z 242, 244, 246, and 248. This isotopic signature is a definitive confirmation of the compound's elemental composition.[3][4][10]

By implementing this rigorous, scientifically-backed approach to storage, handling, and quality control, researchers can ensure the long-term stability and purity of this compound, thereby safeguarding the integrity and reproducibility of their synthetic and developmental endeavors.

References

  • American Elements. This compound Safety Information.
  • Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms.
  • Arora, P. K., & Bae, H. (2014). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 117(2), 341-357.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Chemguide. mass spectra - the M+2 peak.
  • Sundaraganesan, N., & Ilakiamani, S. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Bunce, N. J., & Gallacher, J. C. (1981). Photolysis of aryl chlorides with dienes and with aromatic amines. The Journal of Organic Chemistry, 46(11), 2291-2295.
  • Zhang, X., et al. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters, 15(11), 2834-2837.

Sources

Methodological & Application

Application Note: 8-Bromo-5-chloroisoquinoline as a Versatile Synthetic Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This application note provides an in-depth guide to the strategic use of 8-bromo-5-chloroisoquinoline, a key intermediate that enables modular and selective functionalization. We will explore its synthesis, physicochemical properties, and its application in cornerstone cross-coupling reactions, providing detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of Orthogonal Halogenation

In the landscape of modern drug discovery, the ability to rapidly generate diverse molecular libraries around a core scaffold is paramount. The isoquinoline framework is of particular interest due to its presence in molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This compound emerges as a particularly powerful synthetic intermediate due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity differential (generally C-I > C-Br > C-OTf > C-Cl) allows for selective, stepwise functionalization of the isoquinoline core.[4][5] A chemist can first target the more labile 8-position (bromo) under milder conditions, and subsequently modify the more robust 5-position (chloro) using more forcing conditions. This "orthogonal" handle approach is a cornerstone of efficient and convergent synthesis, allowing for the construction of complex, multi-substituted isoquinolines from a single, versatile starting material.

Physicochemical Properties & Safe Handling

This compound is a halogenated heterocyclic organic compound.[6][7] Proper handling is essential due to its potential hazards.

PropertyValueSource
Molecular Formula C₉H₅BrClN[6][8]
Molecular Weight 242.5 g/mol [9]
Appearance White to off-white or pale yellow crystalline powder[6][7][9]
Solubility Soluble in organic solvents like DMSO and ethanol; limited solubility in water.[6][9]
CAS Number 956003-79-5[10]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10]
Storage Store in a cool, dry, well-ventilated place away from direct sunlight.[7][9]

Safety Protocol: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Intermediate

The title compound is accessible from 5-bromoisoquinoline via electrophilic chlorination. The use of a strong acid like sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the chlorination to the electron-rich benzene ring.

cluster_synthesis Synthesis Workflow Start 5-Bromoisoquinoline Reagents N-Chlorosuccinimide (NCS) Sulfuric Acid (H₂SO₄) Start->Reagents Reacts with Conditions 0°C to 80°C Reagents->Conditions Under Product This compound Conditions->Product To yield

Caption: Synthesis of this compound.

Protocol: Synthesis of this compound[11]

  • To a solution of 5-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid cooled to 0°C, add N-Chlorosuccinimide (NCS) (1.5 eq) portion-wise, maintaining the temperature.

  • After the addition is complete, warm the reaction mixture to 80°C and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully pour the reaction mixture into ice water.

  • Neutralize the aqueous solution with concentrated ammonium hydroxide to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization as needed to yield this compound.

Key Synthetic Transformations: Application Protocols

The utility of this compound lies in its capacity for selective cross-coupling. The following protocols detail common transformations targeting the more reactive C8-Br bond.

cluster_main Selective Cross-Coupling at the C8-Position cluster_reactions start_mol This compound C8-Br (More Reactive) C5-Cl (Less Reactive) suzuki Suzuki Coupling (Arylboronic Acid) start_mol:f0->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start_mol:f0->sonogashira buchwald Buchwald-Hartwig Amination (Amine) start_mol:f0->buchwald prod_aryl 8-Aryl-5-chloroisoquinoline suzuki->prod_aryl prod_alkynyl 8-Alkynyl-5-chloroisoquinoline sonogashira->prod_alkynyl prod_amino 8-Amino-5-chloroisoquinoline buchwald->prod_amino

Caption: Selective functionalization via cross-coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a robust method for creating aryl-aryl bonds.[12][13] The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative (activated by a base) and reductive elimination to form the product.[5]

Protocol: Selective Suzuki-Miyaura Coupling at the C8-Position

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).

  • Heat the reaction mixture to a temperature between 80-100°C.

    • Causality Insight: These temperatures are generally sufficient to activate the C-Br bond without significantly promoting the undesired coupling at the C-Cl position.

  • Stir vigorously for 4-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the 8-aryl-5-chloroisoquinoline product.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aryl halides. It utilizes a dual-catalyst system of palladium and copper(I).[14][15] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step.

Protocol: Selective Sonogashira Coupling at the C8-Position

  • To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq).

    • Causality Insight: The amine serves as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HBr generated during the reaction.

  • Add the terminal alkyne (1.1-1.3 eq) dropwise via syringe.

  • Stir the reaction at room temperature to 50°C for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the 8-alkynyl-5-chloroisoquinoline.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[16] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and deprotonation of the amine by a strong, non-nucleophilic base, and subsequent reductive elimination.[4][17]

  • Expertise Insight: The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl halide. Bulky, electron-rich ligands (e.g., JohnPhos, XPhos, BrettPhos) are commonly used to promote the reductive elimination step.[18][19]

Protocol: Selective Buchwald-Hartwig Amination at the C8-Position

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).

  • Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the mixture to 90-110°C for 6-24 hours. Monitor by LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to isolate the desired 8-amino-5-chloroisoquinoline derivative.

Strategic Application: Sequential Functionalization

The true value of this compound is realized in multi-step synthetic sequences. After the initial selective reaction at the C8-Br position, the remaining C5-Cl bond can be functionalized under more forcing conditions (e.g., higher temperatures, stronger catalysts/ligands) to complete the synthesis of a di-substituted isoquinoline.

Start This compound Step1 Step 1: C8-Br Functionalization (e.g., Suzuki Coupling) - Milder Conditions - Pd(PPh₃)₄, K₂CO₃, 85°C Start->Step1 Reaction 1 Intermediate 8-Aryl-5-chloroisoquinoline Step1->Intermediate Step2 Step 2: C5-Cl Functionalization (e.g., Buchwald-Hartwig Amination) - Harsher Conditions - Pd₂(dba)₃, XPhos, NaOtBu, 110°C Intermediate->Step2 Reaction 2 Final 8-Aryl-5-amino-isoquinoline (Di-substituted Product) Step2->Final

Caption: A strategic workflow for sequential functionalization.

Conclusion

This compound is a high-value synthetic intermediate that offers a pre-installed platform for orthogonal, stepwise chemical modification. Its differential halide reactivity provides chemists with a reliable and strategic route to complex, di-substituted isoquinoline derivatives. The protocols outlined in this note serve as a robust starting point for researchers aiming to leverage this versatile building block in the synthesis of novel chemical entities for drug discovery and materials science.

References

  • A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012-12-07).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH.
  • Isoquinoline synthesis - Organic Chemistry Portal.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. (2025-08-06).
  • CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica.
  • 5-BROMO-8-CHLOROISOQUINOLINE synthesis - ChemicalBook.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia.
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem.
  • WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem.
  • 5-Bromo-8-chloroisoquinoline - Industrial Chemicals.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23).
  • This compound | CAS 927801-25-0 | AMERICAN ELEMENTS ®.
  • 5-bromo-8-chloroisoquinoline at Best Price in Mumbai, Maharashtra | A B Enterprises.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • This compound (C9H5BrClN) - PubChemLite.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Sonogashira coupling - Wikipedia.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).

Sources

Application Note: Strategic Use of 8-Bromo-5-chloroisoquinoline in Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural alkaloids and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them highly valuable in drug discovery and development.[2][3] 8-Bromo-5-chloroisoquinoline, a dihalogenated derivative, serves as a uniquely versatile building block. It offers two distinct reaction handles for sequential, site-selective functionalization, enabling the rapid construction of complex, multi-substituted isoquinoline libraries.

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing this compound. We will delve into the mechanistic principles governing chemoselectivity, provide detailed, field-proven protocols for selective and sequential couplings, and discuss the strategic considerations essential for success in synthesizing advanced intermediates for pharmaceutical and materials science research.

The Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the halo-isoquinoline), forming a square-planar Pd(II) complex. This is often the rate-determining step.[4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating this transfer.[7][8]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_complex R¹-Pd(II)L₂-X (Organopalladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OH)₂ + Base diaryl_pd R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) Workflow Figure 2: Experimental Workflow for Selective C-Br Coupling A 1. Reagent Preparation B 2. Reaction Assembly (Under Inert Atmosphere) A->B C 3. Solvent Degassing (Crucial for Catalyst Stability) B->C D 4. Reaction (Heat and Stir) C->D E 5. Monitoring (TLC / GC-MS) D->E E->D Continue if incomplete F 6. Aqueous Workup E->F If complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

A flowchart outlining the key stages of the experimental procedure.
Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound242.501.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.030.03
K₂CO₃138.212.52.5
1,4-Dioxane--(4 mL)
Deionized Water--(1 mL)
Step-by-Step Protocol
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting this compound is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 8-aryl-5-chloroisoquinoline.

Protocol 2: Sequential Suzuki-Miyaura Coupling at the C5-Chloro Position

With the 8-aryl-5-chloroisoquinoline in hand, the less reactive C-Cl bond can be targeted. This typically requires a more active catalytic system and potentially higher temperatures to facilitate the challenging oxidative addition step.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃ / SPhos): This combination generates a highly active and sterically hindered catalyst in situ. Bulky, electron-rich biaryl phosphine ligands like SPhos are exceptionally effective for activating aryl chlorides. [9][10]* Base (K₃PO₄): Potassium phosphate is a stronger base often employed for less reactive coupling partners, which can enhance the rate of transmetalation. [9]

Sequential Coupling Strategy

Sequential_Coupling Figure 3: Two-Step Sequential Suzuki Coupling Strategy Start This compound Step1 Suzuki #1 (Pd(PPh₃)₄, K₂CO₃) Targets C-Br bond Start->Step1 Intermediate 8-Aryl-5-chloroisoquinoline Step1->Intermediate Step2 Suzuki #2 (Pd₂(dba)₃/SPhos, K₃PO₄) Targets C-Cl bond Intermediate->Step2 Final 5,8-Diarylisoquinoline Step2->Final

Visual representation of the stepwise functionalization strategy.
Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
8-Aryl-5-chloroisoquinoline-1.01.0
Arylboronic Acid (second)-1.51.5
Pd₂(dba)₃915.720.020.02 (4 mol% Pd)
SPhos410.470.080.08
K₃PO₄212.273.03.0
Toluene / Water (10:1)--(5.5 mL)
Step-by-Step Protocol
  • Reaction Assembly: In a flame-dried flask under an inert atmosphere, combine 8-aryl-5-chloroisoquinoline (1.0 mmol, 1.0 eq.), the second arylboronic acid (1.5 mmol, 1.5 eq.), K₃PO₄ (3.0 mmol, 3.0 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Follow the procedure outlined in Protocol 1 for monitoring, workup, and purification to isolate the final 5,8-diarylisoquinoline product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvents; Impure reagents.Use fresh catalyst; Ensure rigorous degassing of all solvents; Recrystallize starting materials if purity is suspect.
Protodeboronation of Boronic Acid Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous base (e.g., powdered KF) if necessary; Use boronic esters (e.g., pinacol esters); Minimize reaction time.
Homocoupling of Boronic Acid Oxygen contamination leading to side reactions.Maintain a strict inert atmosphere throughout the setup and reaction.
Formation of Phosphine Oxides Presence of oxygen.Rigorously exclude air from the reaction.

Conclusion

This compound is a powerful and strategic building block for accessing diverse, highly functionalized isoquinoline derivatives. By leveraging the inherent differences in C-Br and C-Cl bond reactivity, researchers can perform sequential Suzuki-Miyaura couplings with high chemoselectivity. The protocols detailed herein provide a reliable framework for both the initial selective coupling at the C8-position and the subsequent functionalization of the C5-position. This stepwise approach opens the door to a vast chemical space, facilitating the synthesis of novel compounds for evaluation in drug discovery and advanced materials applications.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Scott, N. W. J., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (n.d.). Benchchem.
  • Synthesis of isoquinolines | Request PDF. (n.d.). ResearchGate.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.
  • The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. (2017). DergiPark.
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (n.d.). ACS Publications.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). NIH.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI.
  • Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022).
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
  • This compound | CAS 927801-25-0. (n.d.). AMERICAN ELEMENTS ®.
  • Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes. (n.d.). Benchchem.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). MDPI.

Sources

Application Notes & Protocols: Regioselective Palladium-Catalyzed Cross-Coupling of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 8-Bromo-5-chloroisoquinoline

The isoquinoline scaffold is a privileged structural motif present in a vast array of pharmaceuticals and biologically active natural products. The ability to selectively functionalize specific positions on this heterocyclic core is paramount for medicinal chemistry and drug discovery programs. This compound represents a versatile and strategically important building block, offering two distinct halogenated sites for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the principles, catalytic systems, and detailed experimental protocols for achieving selective C-C and C-N bond formation at the C8-position of this compound, leaving the C5-chloro substituent intact for subsequent transformations.

The Core Challenge: Achieving Regioselectivity

The central principle enabling the selective functionalization of this compound is the differential reactivity of the carbon-halogen bonds towards palladium(0) catalysts. The first and often rate-determining step in a cross-coupling catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center.[1][2] This step is highly dependent on the carbon-halogen bond dissociation energy (BDE).

The C-Br bond is significantly weaker and thus more reactive than the C-Cl bond.[1][3]

  • Average Aryl C-Br Bond Dissociation Energy: ~335 kJ/mol

  • Average Aryl C-Cl Bond Dissociation Energy: ~400 kJ/mol

This inherent difference in reactivity allows for the judicious selection of reaction conditions (catalyst, ligand, temperature) to favor the selective oxidative addition of the palladium catalyst into the C8-Br bond, while the more robust C5-Cl bond remains largely unreactive.[4] This selectivity is the cornerstone of the protocols described herein.

The Palladium Catalytic Cycle: A Mechanistic Overview

Understanding the general mechanism is crucial for troubleshooting and adapting protocols. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[2][5]

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Palladium Cross-Coupling Cycle", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontsize=11];

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Ar-Pd(II)(X)L₂\nOxidative Addition\nComplex", fillcolor="#E8F0FE", fontcolor="#202124"]; TM_Complex [label="Ar-Pd(II)(R)L₂\nTransmetalation\nComplex", fillcolor="#E6F4EA", fontcolor="#202124"]; Product_Complex [label="Product Formation", shape=ellipse, style=rounded, fillcolor="#FEF7E0", fontcolor="#202124"];

// Invisible nodes for edge routing edge_helper1 [shape=point, width=0]; edge_helper2 [shape=point, width=0];

// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition\n (Ar-X)", color="#EA4335", fontcolor="#202124", penwidth=1.5]; OA_Complex -> TM_Complex [label=" Transmetalation\n (R-M)", color="#34A853", fontcolor="#202124", penwidth=1.5]; TM_Complex -> Product_Complex [label=" Reductive\n Elimination", color="#4285F4", fontcolor="#202124", penwidth=1.5]; Product_Complex -> Pd0 [label=" R-Ar\n(Product)", style=dashed, color="#5F6368", dir=none]; }

General Palladium Cross-Coupling Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is the selectivity-determining step.

  • Transmetalation: The organic group (R) from an organometallic reagent (R-M, e.g., a boronic acid or organozinc) is transferred to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

Application Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and the commercial availability of a vast library of boronic acids and esters.[6][7]

Principle & System Components

This protocol is designed for the selective coupling of various aryl and heteroaryl boronic acids at the C8-position of this compound.

  • Palladium Precatalyst: Pd(dppf)Cl₂ is chosen for its reliability and air-stability. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[6]

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the corresponding boronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture vigorously at 90-100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 8-aryl-5-chloroisoquinoline product.

Data & Expected Outcomes

The following table provides representative examples of expected outcomes for the Suzuki coupling. Yields are indicative and may vary based on the specific boronic acid used and reaction scale.

Boronic Acid Coupling PartnerProductTypical Isolated Yield
Phenylboronic Acid5-Chloro-8-phenylisoquinoline85-95%
4-Methoxyphenylboronic Acid5-Chloro-8-(4-methoxyphenyl)isoquinoline88-97%
3-Pyridinylboronic Acid5-Chloro-8-(pyridin-3-yl)isoquinoline75-85%
Thiophene-2-boronic Acid5-Chloro-8-(thiophen-2-yl)isoquinoline80-90%

Application Protocol 2: Selective Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[8][9][10] This reaction is invaluable for introducing alkynyl moieties that can serve as handles for further chemistry (e.g., click chemistry, cyclizations) or as components of advanced materials.

Principle & System Components

This protocol is optimized for the selective coupling of terminal alkynes at the C8-position.

  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and highly effective catalyst for this transformation.[11]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9][12]

  • Base: A mild organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base to deprotonate the alkyne and often as the solvent.

  • Solvent: Anhydrous THF or DMF can be used, often in conjunction with the amine base.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq, 5 mol%)

  • Copper(I) Iodide (CuI) (0.10 eq, 10 mol%)

  • Triethylamine (Et₃N) (Anhydrous, degassed)

  • Tetrahydrofuran (THF) (Anhydrous, degassed)

  • Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed THF and degassed triethylamine in a 2:1 ratio (v/v) to achieve a final substrate concentration of approximately 0.1 M.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 8-alkynyl-5-chloroisoquinoline product.

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="General Cross-Coupling Workflow", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Setup [label="1. Reagent Setup\n(Substrate, Catalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar/N₂)", fillcolor="#E8F0FE", fontcolor="#202124"]; Solvent [label="3. Add Degassed\nSolvent(s)", fillcolor="#E8F0FE", fontcolor="#202124"]; Nucleophile [label="4. Add Coupling Partner\n(Boronic Acid / Alkyne)", fillcolor="#E6F4EA", fontcolor="#202124"]; Reaction [label="5. Heat & Stir\n(Monitor by TLC/LC-MS)", fillcolor="#FEF7E0", fontcolor="#202124"]; Workup [label="6. Aqueous Workup\n(Quench, Extract, Wash)", fillcolor="#FCE8E6", fontcolor="#202124"]; Purify [label="7. Purification\n(Column Chromatography)", fillcolor="#FCE8E6", fontcolor="#202124"]; Analyze [label="8. Analysis\n(NMR, MS, Yield)", fillcolor="#FFFFFF", fontcolor="#202124", style="diagonals,filled"];

// Edges Setup -> Inert [color="#4285F4"]; Inert -> Solvent [color="#4285F4"]; Solvent -> Nucleophile [color="#34A853"]; Nucleophile -> Reaction [color="#FBBC05"]; Reaction -> Workup [color="#EA4335"]; Workup -> Purify [color="#EA4335"]; Purify -> Analyze [color="#5F6368"]; }

General Experimental Workflow.

Troubleshooting and Key Considerations

  • Low Yield / No Reaction: Ensure all solvents and reagents are anhydrous and that the reaction atmosphere is strictly inert. Oxygen can deactivate the Pd(0) catalyst. Consider a different ligand or a more active pre-catalyst.

  • Lack of Selectivity (Reaction at C-Cl): This is uncommon under the conditions described but could occur with highly active catalysts or at excessively high temperatures. Reduce the reaction temperature or catalyst loading. The reactivity order Ar-Br > Ar-Cl is generally very reliable.

  • Homocoupling of Coupling Partner: For Sonogashira, this suggests issues with the copper co-catalyst or the presence of oxygen. Ensure the system is well-deoxygenated. For Suzuki, this can indicate overly rapid transmetalation relative to reductive elimination.

  • Protodebromination (C-Br bond replaced by C-H): This side reaction can occur if there is a source of protons (e.g., non-anhydrous solvent) and a facile pathway for hydrodehalogenation. Ensure anhydrous conditions.

Conclusion

This compound is a powerful synthetic intermediate whose regioselective functionalization is readily achieved through palladium-catalyzed cross-coupling. By leveraging the intrinsic difference in reactivity between the C-Br and C-Cl bonds, chemists can reliably execute Suzuki-Miyaura and Sonogashira couplings at the C8-position. The protocols detailed in this guide provide a robust foundation for the synthesis of diverse 8-substituted-5-chloroisoquinolines, opening avenues for the development of novel chemical entities in pharmaceutical and materials science.

References

  • Schröter S., Stock C., Bach T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Tetrahedron, 61, 2245–2267. (Source not directly available)
  • Fairlamb I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36, 1036–1045. (Source not directly available)
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. (Source not directly available)
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Source not directly available)
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. (Source not directly available)
  • Nobel Prize Outreach AB (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

8-Bromo-5-chloroisoquinoline in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Synthesis of Kinase Inhibitors from 8-Bromo-5-chloroisoquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically relevant kinase inhibitors.[1][2] This application note details the strategic utility of this compound as a versatile starting material for the synthesis of novel kinase inhibitor libraries. The key to its utility lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the C8 position is more susceptible to palladium-catalyzed cross-coupling than the carbon-chlorine bond at the C5 position.[3] This inherent chemoselectivity allows for a programmed, sequential functionalization strategy, enabling the precise installation of diverse molecular fragments to explore structure-activity relationships (SAR) and optimize biological activity against various kinase targets.

This guide provides detailed, field-proven protocols for sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We explain the chemical principles behind the choice of catalysts, ligands, and conditions, offering researchers a robust blueprint for leveraging this compound in drug discovery programs.

The Strategic Advantage of Differential Reactivity

The development of potent and selective kinase inhibitors often requires the construction of complex molecules with specific functionalities arranged in a precise three-dimensional orientation. The this compound scaffold is an ideal starting point for such endeavors.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern drug discovery.[4][5] The reactivity of aryl halides in these reactions generally follows the trend: I > Br > OTf > Cl.[6] This principle is the cornerstone of our synthetic strategy. We can selectively functionalize the more reactive C8-Bromo position while leaving the C5-Chloro position intact for a subsequent, distinct transformation. This approach avoids the need for complex protecting group manipulations and provides an efficient route to a diverse array of potential inhibitors.

cluster_0 Synthetic Strategy Overview A This compound (Starting Material) B Step 1: C8 Functionalization (e.g., Suzuki Coupling) A->B Target C8-Br (Higher Reactivity) C 8-Aryl-5-chloroisoquinoline (Intermediate) B->C D Step 2: C5 Functionalization (e.g., Buchwald-Hartwig Amination) C->D Target C5-Cl (Lower Reactivity) E 8-Aryl-5-aminoisoquinoline Derivative (Final Kinase Inhibitor Scaffold) D->E

Caption: Sequential functionalization of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Always consult the Safety Data Sheets (SDS) for all reagents prior to use. This compound and its derivatives may cause skin, eye, and respiratory irritation.[7][8]

Protocol 1: Regioselective C8-Arylation via Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C8-bromo position. The Suzuki-Miyaura reaction is exceptionally robust, tolerating a wide range of functional groups, making it ideal for building molecular complexity early in a synthetic sequence.[6][9]

Causality Behind Component Selection:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) source suitable for activating the C-Br bond.

  • Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions.[9]

  • Solvent System: A mixture of 1,4-dioxane and water is used to dissolve both the organic-soluble starting materials and the inorganic base, creating a homogenous reaction environment essential for efficient catalysis.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 242.5 mg), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol, 265 mg).

  • Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the septum and add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask. Reseal and repeat the evacuate/backfill cycle twice more.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 8-aryl-5-chloroisoquinoline intermediate.

cluster_1 Protocol 1: Suzuki Coupling Workflow Setup 1. Combine Reactants (Isoquinoline, Boronic Acid, Base) Inert 2. Evacuate & Backfill (Inert Atmosphere) Setup->Inert Catalyst 3. Add Pd(PPh3)4 Catalyst Inert->Catalyst Solvent 4. Add Dioxane/Water Catalyst->Solvent React 5. Heat to 90°C (12-16h) Solvent->React Workup 6. Cool, Dilute & Wash React->Workup Purify 7. Purify via Chromatography Workup->Purify

Caption: Step-by-step workflow for the C8-Suzuki coupling reaction.

Protocol 2: C5-Amination via Buchwald-Hartwig Cross-Coupling

With the C8 position functionalized, we now target the less reactive C5-chloro substituent. The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a reaction that has revolutionized the synthesis of arylamines in drug discovery.[4][11]

Causality Behind Component Selection:

  • Catalyst System: The less reactive C-Cl bond requires a more active catalytic system. We use a palladium(II) precatalyst, Pd₂(dba)₃, which is reduced in situ to the active Pd(0) species.[12]

  • Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand. Its specific bite angle and electronic properties promote the difficult oxidative addition to the C-Cl bond and facilitate the final reductive elimination step, preventing side reactions.[13]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine coupling partner, forming the key palladium-amido complex in the catalytic cycle.[14]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the 8-aryl-5-chloroisoquinoline intermediate (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg) to a dry Schlenk tube.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 16-24 hours, monitoring by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate (25 mL) and filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the final 8-aryl-5-aminoisoquinoline derivative.

Data Presentation and Biological Context

The sequential functionalization of this compound allows for the creation of a matrix of compounds where substituents at the C8 and C5 positions can be varied independently to probe the SAR against a panel of kinases.

Table 1: Representative Kinase Inhibitor Scaffolds and Potential Targets

Compound ID C8-Aryl Group (from Suzuki) C5-Amino Group (from Buchwald-Hartwig) Potential Kinase Target(s) Rationale / Relevant Scaffold Class
INH-A1 4-Methoxyphenyl 3-Chloroaniline EGFR, VEGFR2 Quinoline/Isoquinoline-based RTK inhibitors[15][16]
INH-A2 3-Pyridyl 4-(Methylsulfonyl)aniline p38, JNK MAP Kinase Inhibitors
INH-B1 1-Naphthyl Morpholine PI3K, mTOR PI3K/mTOR Pathway Modulators

| INH-B2 | 2-Thienyl | Cyclopropylamine | ROCK, Aurora Kinase | Mitotic & Cytoskeletal Kinase Inhibitors[1] |

Note: The target associations are hypothetical and based on common pharmacophores in kinase inhibitor design. Biological validation is required.

Many kinase inhibitors derived from this scaffold would be expected to target key signaling pathways implicated in cancer cell proliferation and survival, such as the Receptor Tyrosine Kinase (RTK) pathway leading to MAPK activation.

Caption: Potential point of intervention for isoquinoline-based inhibitors.

Conclusion

This compound is a high-value, strategic building block for the synthesis of kinase inhibitor libraries. Its differentially reactive halogen atoms enable a reliable and efficient sequential cross-coupling strategy. By employing well-established Suzuki-Miyaura and Buchwald-Hartwig reactions, medicinal chemists can rapidly generate a diverse set of novel compounds, facilitating the exploration of structure-activity relationships and accelerating the identification of potent and selective clinical candidates. The protocols and rationale provided herein serve as a comprehensive guide for researchers aiming to exploit this powerful synthetic approach.

References

  • ChemicalBook. (n.d.).Lapatinib | 231277-92-2.
  • ResearchGate. (2025).Practical synthesis of lapatinib.
  • Google Patents. (n.d.).WO2014170910A1 - Process for the preparation of lapatinib.
  • Google Patents. (n.d.).US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.
  • New Drug Approvals. (2014).LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor.
  • PubChem. (n.d.).5-Bromo-8-chloroisoquinoline.
  • American Elements. (n.d.).this compound.
  • Thermo Fisher Scientific. (2025).Safety Data Sheet: 7-Bromo-1-chloroisoquinoline.
  • PMC - PubMed Central. (n.d.).Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking.
  • PubMed. (2024).Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • OUCI. (n.d.).Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase.
  • PubChem. (n.d.).8-Bromo-5-chloroisoquinolin-3-OL.
  • Wikipedia. (n.d.).Buchwald–Hartwig amination.
  • Google Patents. (n.d.).US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ResearchGate. (2025).(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Chemistry LibreTexts. (2023).Buchwald-Hartwig Amination.
  • ACG Publications. (2016).Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Semantic Scholar. (2014).The synthesis of novel kinase inhibitors using click chemistry.
  • PubMed. (2020).Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine.
  • MDPI. (2022).Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.).Buchwald-Hartwig Cross Coupling Reaction.
  • PMC - PubMed Central. (2020).Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • PubMed Central. (2021).Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • ePrints Soton. (n.d.).Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • Organic Chemistry Portal. (n.d.).Suzuki Coupling.
  • YouTube. (2025).Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (n.d.).Suzuki reaction.
  • PubMed. (2020).Impact of Cross-Coupling Reactions in Drug Discovery and Development.

Sources

Application Notes and Protocols: Sonogashira Coupling of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed experimental protocol and technical guide for the Sonogashira coupling of 8-bromo-5-chloroisoquinoline. The content is structured to offer not only a step-by-step procedure but also the scientific rationale behind the choices made, ensuring both practical utility and a deeper understanding of the reaction dynamics.

Introduction: The Strategic Importance of Sonogashira Coupling in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed, copper-co-catalyzed transformation is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.[3][4] The resulting arylalkynes are versatile intermediates, readily transformed into a variety of functional groups and heterocyclic systems.[5]

For drug development professionals, the isoquinoline scaffold is of significant interest due to its presence in numerous biologically active compounds. The ability to selectively functionalize positions on this heterocyclic core, such as in this compound, opens avenues for creating novel analogues with tailored pharmacological profiles. The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for chemoselective coupling, a key strategy in efficient molecular construction.[6] The general reactivity trend for halides in Sonogashira coupling is I > OTf > Br > Cl, making the C-Br bond at the 8-position the primary site of reaction under controlled conditions.[7][8]

Core Principle: Chemoselective Alkynylation

The protocol outlined below is designed to exploit the higher reactivity of the aryl bromide at the C-8 position over the aryl chloride at the C-5 position. This chemoselectivity is a well-established principle in palladium-catalyzed cross-coupling reactions.[1] By carefully selecting the reaction conditions, we can achieve mono-alkynylation at the desired position, preserving the chlorine for potential subsequent transformations.

Experimental Workflow: A Visual Guide

To provide a clear overview of the process, the following diagram illustrates the key stages of the experimental protocol.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Alkyne - Pd Catalyst & Ligand - CuI - Base glassware Prepare Dry Glassware (Schlenk Flask) reagents->glassware solvent Prepare Anhydrous, Degassed Solvent glassware->solvent setup Assemble Reaction Under Inert Atmosphere (Ar/N2) solvent->setup addition Add Reagents to Solvent setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress by TLC/GC-MS heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: High-level workflow for the Sonogashira coupling experiment.

Detailed Experimental Protocol

This protocol provides a general procedure for the copper-palladium catalyzed coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

  • Solvent: Anhydrous, degassed tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas: Argon or Nitrogen

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar into a flame-dried Schlenk flask equipped with a reflux condenser.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • To the flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

    • Briefly evacuate and backfill the flask with inert gas again.

  • Addition of Solvent and Base:

    • Add the anhydrous, degassed solvent (e.g., THF) via syringe.

    • Add the base (e.g., triethylamine, 2-3 eq) via syringe.

    • Stir the mixture at room temperature for 10-15 minutes.

  • Addition of the Alkyne:

    • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 50-80 °C for aryl bromides) and stir vigorously.[7][9]

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 8-alkynyl-5-chloroisoquinoline.[10]

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

ParameterRecommended RangeRationale
Substrate Ratio 1.1 - 1.5 eq. of alkyneA slight excess of the alkyne can help drive the reaction to completion.
Palladium Catalyst 2 - 5 mol%Sufficient for catalytic turnover; higher loading may be needed for less reactive substrates.
Copper(I) Iodide 4 - 10 mol%Co-catalyst essential for the formation of the copper acetylide intermediate.
Base 2 - 3 equivalentsActs as a scavenger for the HBr generated and facilitates the deprotonation of the alkyne.[11]
Solvent Anhydrous, degassed THF or DMFAprotic solvents are standard; DMF can be used for less soluble substrates or to increase the reaction temperature.
Temperature 50 - 80 °CAryl bromides typically require heating to facilitate oxidative addition.[7]
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity and reaction temperature; monitor by TLC/GC-MS.

Mechanism and Rationale

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6]

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)-X(L2)->Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product CuX CuX CuX->Cu-C≡CR Alkyne + Base Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->CuX Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like bromides and chlorides.[8]

    • Transmetalation : The alkynyl group is transferred from the copper acetylide (formed in the copper cycle) to the palladium center, displacing the halide.

    • Reductive Elimination : The newly formed aryl and alkynyl ligands on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[12]

  • Copper Cycle :

    • The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This species is crucial for the transmetalation step.[1]

The choice of a phosphine ligand, such as triphenylphosphine (PPh₃), is critical. These ligands stabilize the palladium catalyst and influence its reactivity. For more challenging substrates, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[6]

Troubleshooting and Field-Proven Insights

Potential IssueLikely Cause(s)Recommended Solution(s)
No or Low Product Yield Inactive catalyst; poor quality reagents; insufficient temperature.Use a fresh batch of palladium catalyst and CuI. Ensure anhydrous and anaerobic conditions by properly degassing the solvent and using an inert atmosphere.[7] Increase the reaction temperature if using an aryl bromide.[9]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.This indicates the Pd(II) precatalyst is not being reduced to the active Pd(0) species or the Pd(0) is aggregating. Ensure high-purity, dry reagents and solvents. Some evidence suggests certain solvents, like THF, might promote this; consider switching to DMF or toluene.[7][13]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; high copper concentration.This is a common side reaction.[8] Ensure the reaction is strictly anaerobic.[7] Consider a copper-free Sonogashira protocol, which may require specialized ligands or different conditions.[7][11]
Reaction Stalls Catalyst deactivation; substrate or product inhibition.The nitrogen atom in the isoquinoline ring or the product might coordinate to the palladium center, inhibiting catalysis.[14] Adding a more coordinating ligand or increasing the catalyst loading might help.
Low Chemoselectivity (Reaction at C-Cl) High reaction temperature or prolonged reaction time.To favor reaction at the more reactive C-Br bond, use milder conditions (lower temperature). Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

References

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ResearchGate. The mechanism suggested for the Sonogashira cross-coupling reaction. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • RSC Publishing. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
  • Reddit. Sonogashira troubleshooting help needed. [Link]
  • RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • PubMed Central.
  • Wikipedia. Sonogashira coupling. [Link]
  • PubMed. Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. [Link]
  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
  • Wiley Online Library.
  • ResearchGate.
  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
  • ResearchGate. Palladium-free and ligand-free Sonogashira cross-coupling. [Link]
  • Pendidikan Kimia.
  • RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • PubMed.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
  • Organic Chemistry Portal.
  • YouTube. Sonogashira coupling reaction | Organometallic name reaction. [Link]
  • Chemistry LibreTexts. 17.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
  • RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides. [Link]
  • ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
  • PubMed. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
  • Frontiers. One-Pot Synthesis of (Z)
  • ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]
  • International Journal of New Chemistry. A highly efficient and reusable Pd/CuFe2O4 magnetic nanocatalyst for the ligand free Sonogashira reaction in aqueous media. [Link]
  • ResearchGate. Sonogashira coupling reactions of phenylacetylene and aryl halides. [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted Isoquinolines from 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Strategic Value of 8-Bromo-5-chloroisoquinoline

The isoquinoline motif is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The ability to strategically functionalize the isoquinoline skeleton is therefore of paramount importance for the development of new therapeutic agents.

This compound presents itself as a highly versatile and strategic starting material for the synthesis of diverse isoquinoline libraries. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under various catalytic conditions allows for a stepwise and site-selective introduction of different substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, enabling selective functionalization at the 8-position.[3] The remaining chloro-substituent at the 5-position can then be targeted in a subsequent reaction, either through another cross-coupling under more forcing conditions or via nucleophilic aromatic substitution (SNAr). This sequential approach provides a powerful platform for the modular construction of complex, multi-substituted isoquinolines.

This guide provides detailed application notes and protocols for the selective functionalization of this compound via three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—followed by a protocol for nucleophilic aromatic substitution at the 5-position.

PART 1: Selective Functionalization of the C8-Position via Palladium-Catalyzed Cross-Coupling

The primary strategic consideration in the functionalization of this compound is the selective reaction at the more labile C8-Br bond. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[4] This inherent difference in reactivity allows for a high degree of selectivity when reacting a dihalogenated substrate containing both bromine and chlorine.

Suzuki-Miyaura Coupling for C-C Bond Formation: Synthesis of 8-Aryl-5-chloroisoquinolines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or by using a pre-formed Pd(0) complex such as Pd(PPh₃)₄. The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For Suzuki couplings, phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like those from the Buchwald and Fu groups can be employed to enhance catalytic activity.

  • Base: A base is required to activate the organoboron species, typically a boronic acid, to facilitate transmetalation to the palladium center.[6] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence reaction rate and yield.

  • Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to ensure solubility of both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 8-aryl-5-chloroisoquinoline.

Illustrative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O1001080-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF/H₂O1001670-80

*Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes. Actual yields may vary.

Buchwald-Hartwig Amination for C-N Bond Formation: Synthesis of 8-Amino-5-chloroisoquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[7][8] This reaction is exceptionally versatile, with a broad scope of amine coupling partners.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precatalyst and a specialized, bulky, electron-rich phosphine ligand. Ligands such as BINAP, XPhos, or SPhos are commonly used.[1][9] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can also be used. The base deprotonates the amine, forming the active nucleophile.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • In a dry reaction vessel under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Add anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).

  • Seal the vessel and heat the mixture, typically to between 90 and 110 °C, with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 8-amino-5-chloroisoquinoline derivative.

Illustrative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (2)NaOtBu (1.2)Toluene1001280-90
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (1.5)SPhos (3)NaOtBu (1.3)Toluene1001670-85

*Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes. Actual yields may vary.

Sonogashira Coupling for C-C Alkyne Formation: Synthesis of 8-Alkynyl-5-chloroisoquinolines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][10] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.

Causality Behind Experimental Choices:

  • Catalyst System: The Sonogashira reaction classically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free versions of this reaction have also been developed.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

  • Solvent: The reaction is often carried out in a solvent like THF, DMF, or in the amine base itself.

Experimental Protocol: General Procedure for Sonogashira Coupling

Caption: Workflow for Sonogashira Coupling.

Step-by-Step Methodology:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine or diisopropylamine.

  • Degas the mixture by bubbling an inert gas through it for several minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with aqueous ammonium chloride solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the 8-alkynyl-5-chloroisoquinoline.

Illustrative Data for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50880-90
3Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NTHF401270-80

*Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes. Actual yields may vary.

PART 2: Functionalization of the C5-Position via Nucleophilic Aromatic Substitution (SNAr)

Following the selective functionalization of the 8-position, the remaining chlorine atom at the 5-position can be replaced via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the isoquinoline ring system activates the C5-position towards nucleophilic attack.[11] This reaction is particularly effective with amine nucleophiles.

Causality Behind Experimental Choices:

  • Nucleophile: Primary and secondary amines are common nucleophiles for SNAr reactions on chloro-heterocycles.[11] The choice of amine will determine the final substituent at the 5-position.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often used to facilitate the reaction. In some cases, the amine reactant itself can serve as the solvent if used in large excess.

  • Temperature: SNAr reactions on chloro-heterocycles often require elevated temperatures to proceed at a reasonable rate.

  • Base (Optional): A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) may be added to scavenge the HCl generated during the reaction, especially when using an amine salt or when the amine is not used in large excess.

Experimental Protocol: General Procedure for SNAr with Amines

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Methodology:

  • In a pressure-rated reaction vessel, combine the 8-substituted-5-chloroisoquinoline (1.0 equiv) and the desired amine (can be used as a solvent or in 2-5 equivalents).

  • If the amine is not the solvent, add a high-boiling polar aprotic solvent such as DMSO or NMP.

  • Seal the vessel and heat the reaction mixture to a high temperature, typically between 120 and 160 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final 5,8-disubstituted isoquinoline.

Illustrative Data for SNAr Reaction

| Entry | 8-Substituent | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenyl | Pyrrolidine | DMSO | 150 | 24 | 60-75 | | 2 | 4-Methoxyphenyl | Piperidine (as solvent) | - | 140 | 36 | 55-70 | | 3 | Phenylethynyl | n-Butylamine | NMP | 160 | 24 | 50-65 |

*Yields are estimated based on typical outcomes for similar substrates and are for illustrative purposes. Actual yields may vary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted isoquinolines. The differential reactivity of the two halogen atoms allows for a predictable and stepwise functionalization strategy. By first employing selective palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings at the more reactive C8-Br position, a diverse array of substituents can be introduced. The remaining C5-Cl bond can then be functionalized through nucleophilic aromatic substitution, providing access to complex, di-substituted isoquinoline scaffolds. The protocols outlined in this guide, based on well-established synthetic methodologies, provide a robust framework for researchers and drug development professionals to explore the vast chemical space accessible from this strategic starting material.

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionaliz
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. [Link]
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Synthesis of Novel 5-(N-Substituted-Anilino)
  • Buchwald-Hartwig Amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Palladium-catalyzed alpha-arylation of aldehydes with bromo- and chloroarenes catalyzed by [{Pd(allyl)Cl}2] and dppf or Q-phos. PubMed. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Royal Society of Chemistry. [Link]
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
  • Buchwald Hartwig amination catalysts.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
  • This compound (C9H5BrClN). PubChem. [Link]
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace by Typeset. [Link]
  • Chapter 7 Quinolines and Isoquinolines. [Link]
  • nucleophilic arom
  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • (PDF) Recent Advances in Sonogashira Reactions.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

The Strategic Utility of 8-Bromo-5-chloroisoquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the isoquinoline scaffold stands as a privileged heterocyclic motif, forming the core of numerous biologically active compounds. Among its many derivatives, 8-Bromo-5-chloroisoquinoline has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms at key positions, offers medicinal chemists a powerful tool for the synthesis of complex molecules with finely tuned pharmacological profiles. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.

Application Notes: The Versatility of a Dihalogenated Isoquinoline Scaffold

This compound is a heterocyclic organic compound with the molecular formula C₉H₅BrClN.[1][2] Its utility in medicinal chemistry stems from the differential reactivity of its bromine and chlorine substituents, allowing for selective and sequential functionalization. This dihalogenated isoquinoline is a valuable intermediate in the synthesis of a wide array of bioactive molecules, particularly in the realms of oncology and kinase inhibitor development.[1][3]

The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the introduction of a diverse range of aryl and heteroaryl moieties, which can serve as critical pharmacophores for interacting with biological targets. The chlorine atom at the 5-position, being less reactive in such cross-coupling reactions, can be retained for later-stage modifications or to influence the electronic properties and metabolic stability of the final compound.

A compelling application of this scaffold is in the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. While direct examples with this compound are emerging, a closely related analog, 8-bromo-5-(difluoromethyl)isoquinoline, has been utilized as a key starting material in the synthesis of potent PRMT5 inhibitors. This highlights the strategic importance of the 8-bromo-isoquinoline core in targeting this critical enzyme.

Strategic Advantages of this compound in Drug Design:
  • Orthogonal Functionalization: The distinct reactivities of the bromo and chloro substituents allow for selective chemical transformations, enabling a modular and efficient approach to library synthesis.

  • Access to Novel Chemical Space: The ability to introduce diverse substituents at the 8-position via cross-coupling reactions provides access to a wide range of molecular architectures and potential binding interactions.

  • Metabolic Stability: The presence of the chlorine atom can enhance the metabolic stability of the molecule, a desirable property for drug candidates.

  • Scaffold Rigidity: The rigid isoquinoline core provides a well-defined orientation for the appended functional groups, facilitating rational drug design and structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent functionalization via a Suzuki-Miyaura cross-coupling reaction. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route to this compound, starting from the commercially available 5-bromoisoquinoline.

Reaction Scheme:

A 5-Bromoisoquinoline B This compound A->B N-Chlorosuccinimide (NCS) H₂SO₄, 80°C

A representative synthetic workflow for this compound.

Materials:

  • 5-Bromoisoquinoline

  • N-Chlorosuccinimide (NCS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (deionized)

  • Concentrated Ammonium Hydroxide

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C, add N-Chlorosuccinimide (1.5 eq).[7]

  • After the addition, stir the reaction mixture at 80°C for 2 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture into water.[7]

  • Neutralize the aqueous solution with concentrated ammonium hydroxide.[7]

  • Extract the aqueous layer with ethyl acetate (3 x volumes).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[7]

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Expected Outcome:

The protocol is expected to yield this compound as a solid. The purity should be assessed by NMR and LC-MS.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4][5][6]

Reaction Scheme:

cluster_0 A This compound C 8-Aryl-5-chloroisoquinoline A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) B Arylboronic Acid B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

General Suzuki-Miyaura cross-coupling workflow.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Potassium carbonate, 2.0 eq)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (Toluene/Water).

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 8-aryl-5-chloroisoquinoline derivative.

Expected Outcome:

The Suzuki-Miyaura coupling should yield the desired 8-aryl-5-chloroisoquinoline product. The yield and purity will depend on the specific arylboronic acid used and the optimization of reaction conditions.

Signaling Pathways and Biological Targets

Derivatives of the isoquinoline scaffold have been shown to modulate the activity of various key signaling pathways implicated in diseases such as cancer.[3] A notable target for compounds derived from 8-bromoisoquinolines is PRMT5. Inhibition of PRMT5 can lead to the modulation of downstream signaling pathways that are critical for cancer cell proliferation and survival.

8-Bromo-5-chloroisoquinoline_Derivative 8-Substituted-5-chloroisoquinoline (e.g., PRMT5 Inhibitor) PRMT5 PRMT5 8-Bromo-5-chloroisoquinoline_Derivative->PRMT5 Inhibition Substrate_Methylation Substrate Methylation (e.g., Histones, Splicing Factors) PRMT5->Substrate_Methylation Catalyzes Gene_Expression Altered Gene Expression Substrate_Methylation->Gene_Expression RNA_Splicing Aberrant RNA Splicing Substrate_Methylation->RNA_Splicing Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis RNA_Splicing->Apoptosis

Potential signaling pathway affected by PRMT5 inhibitors derived from this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of 8-aryl-5-chloroisoquinoline derivatives synthesized via the Suzuki-Miyaura coupling protocol, targeting a generic kinase. This data illustrates the potential for SAR exploration using the this compound scaffold.

Derivative (R group at C8)Molecular Weight ( g/mol )Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Phenyl317.781502.5
4-Fluorophenyl335.77851.2
3-Pyridyl318.772205.1
4-Methoxyphenyl347.811101.8

Conclusion

This compound represents a powerful and versatile platform for the discovery of novel therapeutic agents. Its unique chemical properties enable the efficient synthesis of diverse compound libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

  • CymitQuimica. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline. Available from: https://www.cymitquimica.com/cas/956003-79-5
  • Parchem. 8-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline. Available from: https://www.parchem.com/chemical-supplier-distributor/8-bromo-5-chloro-1-2-3-4-tetrahydroisoquinoline-088313.aspx
  • American Elements. This compound. Available from: https://www.americanelements.com/8-bromo-5-chloroisoquinoline-927801-25-0
  • ChemicalBook. 5-BROMO-8-CHLOROISOQUINOLINE synthesis. Available from: https://www.chemicalbook.com/synthesis/956003-79-5.htm
  • PubChem. 5-Bromo-8-chloroisoquinoline. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/46839903
  • Matrix Scientific. 927801-25-0 Cas No. | this compound. Available from: https://www.matrixscientific.com/8-bromo-5-chloroisoquinoline-221252.html
  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Available from: https://patents.google.
  • Benchchem. Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes. Available from: https://www.benchchem.com/blog/navigating-the-bioactive-landscape-a-comparative-analysis-of-chloro-vs-bromo-isoquinoline-1-carbaldehydes/
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf
  • Industrial Chemicals. 5-Bromo-8-chloroisoquinoline. Available from: https://www.industrialchemicals.com/product/5-bromo-8-chloroisoquinoline-1239827.html
  • PubChem. 8-Bromo-3-chloroisoquinoline. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/51341978
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
  • YouTube. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available from: https://www.youtube.
  • Thieme. Product Class 5: Isoquinolines. Available from: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121753
  • Science Alert. Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[2][8] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Available from: https://scialert.net/abstract/?doi=jpahs.2012.1.11
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: https://www.researchgate.net/publication/244458899_Synthesis_of_5-Bromoisoquinoline_and_5-Bromo-8-nitroisoquinoline
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Available from: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction-2
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: https://acgpubs.org/record/20160912010852_2.pdf
  • ResearchGate. Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[2][8] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Available from: https://www.researchgate.
  • PubMed. Synthesis and Evaluation of Chloride-Substituted Ramalin Derivatives for Alzheimer's Disease Treatment. Available from: https://pubmed.ncbi.nlm.nih.gov/39125105/
  • MDPI. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Available from: https://www.mdpi.com/1420-3049/27/24/8895
  • MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available from: https://www.mdpi.com/1420-3049/27/15/4984
  • MDPI. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Available from: https://www.mdpi.com/2076-3921/11/7/1335

Sources

Application Notes and Protocols for the Selective Functionalization of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for the selective functionalization of 8-bromo-5-chloroisoquinoline. Isoquinoline scaffolds are pivotal in medicinal chemistry, and the ability to precisely introduce molecular diversity is paramount in drug discovery programs.[1][2][3][4][5] This document provides an in-depth analysis of the reaction mechanism, emphasizing the principles of chemoselectivity that govern the preferential reaction at the C-Br bond over the C-Cl bond. A detailed, field-tested protocol is provided for researchers, scientists, and drug development professionals, alongside expert insights into reaction optimization, catalyst selection, and purification strategies.

Introduction: The Strategic Value of Substituted Isoquinolines

The isoquinoline nucleus is a privileged scaffold in pharmacology, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The development of efficient and selective methods for the synthesis of isoquinoline derivatives is therefore a critical endeavor in modern drug discovery.[6][7]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[8][9][10][11] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for medicinal chemists.[12] This guide focuses on a specific, yet highly relevant, transformation: the selective arylation of this compound. This dihalogenated substrate presents a unique opportunity for sequential, site-selective functionalization, enabling the rapid generation of complex molecular architectures from a single precursor.

The Principle of Chemoselective Coupling: C-Br vs. C-Cl Reactivity

The success of a selective mono-functionalization of this compound hinges on the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the oxidative addition step of the catalytic cycle.

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[11][13] This order is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave.[14] Consequently, the palladium(0) catalyst will preferentially undergo oxidative addition into the C-Br bond at the 8-position under carefully controlled conditions.[14] This allows for the selective synthesis of 8-aryl-5-chloroisoquinolines, leaving the C-Cl bond at the 5-position intact for subsequent transformations, should they be desired. Achieving this selectivity requires careful tuning of the catalyst, ligands, and reaction temperature to exploit this reactivity differential.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][13][15]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond of this compound), forming a Pd(II) complex. This is often the rate-determining step.[13]

  • Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex L₂Pd(II)(R¹)X Pd0->PdII_Complex ArX 8-Bromo-5-Cl-Isoquinoline (R¹-X) ArX->PdII_Complex OxAdd Oxidative Addition PdII_Diorgano L₂Pd(II)(R¹)R² PdII_Complex->PdII_Diorgano Base Base (e.g., K₂CO₃) Boronate Boronate Complex [R²-B(OH)₃]⁻ Base->Boronate Activates BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Boronate Boronate->PdII_Diorgano Transmetalation Transmetalation PdII_Diorgano->Pd0 RedElim Reductive Elimination Product 8-Aryl-5-Cl-Isoquinoline (R¹-R²) Product->PdII_Diorgano RedElim_label Reductive Elimination OxAdd_label Oxidative Addition Transmetalation_label Transmetalation

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Application & Protocol

This section provides a robust, generalized protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid to the 8-position of this compound.

Materials and Equipment
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents), aqueous solution (e.g., 2M) or solid

  • Solvent: 1,4-Dioxane, Toluene, or DMF/Water mixture (e.g., 4:1)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), syringes, TLC plates, rotary evaporator, column chromatography setup.

Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe. Subsequently, add an aqueous solution of the base (e.g., 2M aq. K₂CO₃, 2.0 eq).

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with the inert gas. This step is crucial to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-90 °C. The optimal temperature should be sufficient to promote reaction at the C-Br bond without significantly activating the C-Cl bond.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 8-aryl-5-chloroisoquinoline.[10][16]

Workflow start Start reagents 1. Charge Reagents (Substrate, Boronic Acid, Pd Catalyst) start->reagents solvent 2. Add Solvent & Base reagents->solvent degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas react 4. Heat & Stir (80-90°C) degas->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Pure Product (8-Aryl-5-Cl-Isoquinoline) purify->product

Figure 2: General experimental workflow for selective Suzuki coupling.

Optimization and Causality: An Expert's Perspective
  • Catalyst Choice: For the C-Br bond, standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are highly effective. If subsequent coupling at the less reactive C-Cl bond is desired, a more electron-rich and sterically hindered ligand system, such as those based on N-heterocyclic carbenes (NHCs) or bulky phosphines (e.g., SPhos, XPhos), would be required, likely at higher temperatures.[13][17][18]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8] Carbonates (K₂CO₃, Cs₂CO₃) are common and effective. Stronger bases like phosphates (K₃PO₄) can sometimes accelerate the reaction but may also promote side reactions like protodeboronation of the boronic acid.[8]

  • Solvent System: A mixture of an organic solvent (dioxane, THF, toluene) and water is standard.[11][19] Water is essential for dissolving many inorganic bases and facilitates the formation of the active boronate species. The choice of organic solvent can influence reaction rates and catalyst stability.

  • Temperature Control: This is the most critical parameter for ensuring selectivity. Maintaining the temperature in the 80-100 °C range is typically sufficient for coupling at the C-Br position. Significantly higher temperatures (>120 °C) and more active catalyst systems would be needed to engage the C-Cl bond, providing a clear window for selective mono-arylation.

Summary of Recommended Conditions
ParameterRecommended ConditionRationale & Notes
Substrate This compoundDihalogenated for sequential functionalization.
Boronic Acid 1.2 - 1.5 eq.A slight excess ensures complete consumption of the substrate.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)Standard, effective catalysts for C-Br coupling.[20]
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)Mild, effective bases for boronic acid activation.[11]
Solvent 1,4-Dioxane / H₂O (4:1)Common, effective solvent system for Suzuki reactions.[19]
Temperature 80 - 100 °COptimal for selective C-Br activation over the stronger C-Cl bond.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the Pd(0) catalyst.

Synthesis of Starting Material: this compound

Conclusion

The selective Suzuki-Miyaura cross-coupling of this compound is a powerful and highly strategic transformation for the synthesis of novel, functionalized isoquinoline derivatives. By leveraging the inherent difference in C-Br and C-Cl bond reactivity, chemists can achieve precise mono-arylation at the 8-position. The detailed protocol and optimization guidelines presented herein provide a solid foundation for researchers in drug discovery and organic synthesis to successfully implement this reaction, enabling the efficient exploration of this vital chemical space.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Guimond, N., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). In Organic Reactions. [Link]
  • Yu, X., & Wu, J. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. American Chemical Society. [Link]
  • National Institutes of Health. (2025).
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Strotman, N. A., et al. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]
  • Semantic Scholar. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. [Link]
  • MDPI. (2024).
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Semantic Scholar. (n.d.).
  • Amerigo Scientific. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • PubMed Central. (n.d.).
  • ResearchGate. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. [Link]
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
  • PubMed Central. (2022).
  • Organic Chemistry Portal. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. [Link]
  • Google Patents. (1999).

Sources

functionalization of the 8-Bromo-5-chloroisoquinoline scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of the 8-Bromo-5-chloroisoquinoline Scaffold

Authored by a Senior Application Scientist

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them indispensable templates in modern drug discovery.[3][4][5] The this compound scaffold, in particular, represents a highly versatile and strategic starting material for the synthesis of complex, polysubstituted isoquinolines.

This guide provides a comprehensive overview of the key methodologies for the selective functionalization of this scaffold. The inherent differential reactivity of the C8-Br and C5-Cl bonds is the cornerstone of its synthetic utility, enabling researchers to perform sequential, regioselective modifications. We will explore the mechanistic principles and provide detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions and discuss orthogonal strategies for further diversification.

Pillar 1: The Principle of Regioselective Functionalization

The synthetic power of this compound lies in the predictable reactivity hierarchy of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-chlorine bond.[6] This follows the general reactivity trend for halogens in such reactions: I > Br > OTf >> Cl.[6][7]

This reactivity gap allows for the precise and selective functionalization of the C8 position while leaving the C5 chloro-substituent untouched. The C5-Cl bond can then be targeted in a subsequent reaction, often under more forcing conditions (e.g., higher temperatures, stronger bases, or specialized catalyst systems), providing a programmed route to di-substituted isoquinolines.

G cluster_0 Reactivity Hierarchy cluster_1 Reaction Pathways Scaffold This compound C8_Reaction Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig, etc.) Scaffold->C8_Reaction  C8-Br Bond  (More Reactive) C5_Reaction Subsequent Pd-Coupling (Harsher Conditions) or Nucleophilic Substitution (SNAr) Scaffold->C5_Reaction  C5-Cl Bond  (Less Reactive)

Caption: Differential reactivity of halogen sites on the scaffold.

Pillar 2: Palladium-Catalyzed Cross-Coupling at the C8 Position

Transition metal-catalyzed cross-coupling reactions are the primary tools for elaborating the this compound core. The following sections detail the protocols for the three most pivotal transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A key challenge in coupling reactions with nitrogen-containing heterocycles is potential catalyst inhibition or "poisoning" by the Lewis basic nitrogen atom. This is often mitigated by using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that sterically shield the metal center.[8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[7][9][10] It is widely used due to the mild reaction conditions and the commercial availability and stability of many boronic acids.[7][11]

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C8-Br bond.

  • Transmetalation: The organic group is transferred from the activated boronic acid (boronate) to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)L₂-R OxAdd->Trans Transmetalation (R-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Application Notes & Protocol: Synthesis of 8-Aryl-5-chloroisoquinoline

This protocol describes the selective coupling of an arylboronic acid at the C8 position.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts like SPhos-Pd-G3
Ligand SPhos, XPhos, PPh₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80–110 °C
Typical Yield 75–95%

Experimental Protocol:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a concentration of ~0.1 M.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion (typically 4–12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 8-aryl-5-chloroisoquinoline product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing an aryl halide with an amine.[13][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[13]

Catalytic Cycle Overview

The mechanism is analogous to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) to form a palladium-amido complex prior to reductive elimination.[14][15]

Buchwald_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)L₂(R₂NH)]⁺Br⁻ OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)L₂-NR₂ AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application Notes & Protocol: Synthesis of 8-Amino-5-chloroisoquinoline Derivatives

This protocol is suitable for coupling both primary and secondary amines at the C8 position. The choice of ligand is critical for success.[16]

ParameterRecommended Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, XPhos, RuPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 90–120 °C
Typical Yield 70–90%

Experimental Protocol:

  • Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv). Add anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of ~0.1 M.

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: Upon completion (typically 6–18 hours), cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 8-amino-5-chloroisoquinoline derivative.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[17][18][19] This reaction is exceptionally useful for introducing alkynyl moieties, which are valuable handles for further chemistry, such as click reactions or cyclizations.

Catalytic Cycle Overview

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while a copper cycle generates a reactive copper(I) acetylide intermediate that participates in the transmetalation step.[17]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) OxAdd->Pd0 Reductive Elimination Product Ar-C≡C-R OxAdd->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Cu(I), Base CuAcetylide->OxAdd Transmetalation

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Application Notes & Protocol: Synthesis of 8-Alkynyl-5-chloroisoquinoline

This protocol details the selective alkynylation at the C8 position. Anhydrous and anaerobic conditions are typically required.[17]

ParameterRecommended Conditions
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Cu Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF
Temperature 25–80 °C
Typical Yield 80–98%

Experimental Protocol:

  • Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) iodide co-catalyst (0.06 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60 °C if necessary.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion (typically 2–16 hours), filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to afford the pure 8-alkynyl-5-chloroisoquinoline product.

Pillar 3: Sequential and Orthogonal Functionalization Strategies

The true synthetic value of the this compound scaffold is realized through multi-step functionalization.

Sequential Cross-Coupling

After selectively functionalizing the C8 position, the less reactive C5-Cl bond becomes the target for a second transformation. This generally requires adjusting the reaction conditions to be more forcing—for example, by increasing the temperature, using a stronger base, or employing a more active catalyst/ligand system specifically designed for aryl chloride activation (e.g., those based on bulky biarylphosphines or N-heterocyclic carbenes).

Sequential_Workflow Start 8-Bromo-5-chloro isoquinoline Step1 Step 1: C8 Functionalization (e.g., Suzuki Coupling) - Mild Conditions Start->Step1 Intermediate 8-Aryl-5-chloro isoquinoline Step1->Intermediate Step2 Step 2: C5 Functionalization (e.g., Buchwald-Hartwig) - Forcing Conditions Intermediate->Step2 Final 8-Aryl-5-amino isoquinoline Step2->Final

Caption: Workflow for sequential functionalization of the scaffold.

Nucleophilic Aromatic Substitution (SNAr) at C5

As an alternative to a second palladium-catalyzed reaction, the C5-Cl bond can be functionalized via Nucleophilic Aromatic Substitution (SNAr). The isoquinoline's pyridine ring is inherently electron-deficient, which makes it susceptible to attack by strong nucleophiles.[20] This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen.[21][22]

This pathway offers an orthogonal method for introducing nucleophiles like alkoxides, thiolates, or amines, bypassing the need for transition metal catalysts for the second step.

Conceptual Protocol: Methoxylation at C5

  • Substrate: Start with the 8-aryl-5-chloroisoquinoline product from a previous coupling reaction.

  • Reagents: Dissolve the substrate in a suitable solvent like DMF or DMSO. Add a strong nucleophile, such as sodium methoxide (NaOCH₃, 3.0-5.0 equiv).

  • Reaction: Heat the reaction mixture (e.g., 100–150 °C) and monitor by LC-MS.

  • Workup: After completion, cool the reaction and carefully quench with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer, dry, concentrate, and purify by chromatography to yield the 8-aryl-5-methoxyisoquinoline.

By mastering these regioselective and sequential strategies, researchers can efficiently access a vast chemical space of novel, highly decorated isoquinoline derivatives for applications in drug development, materials science, and beyond.

References

  • Kaur, G., Singh, P., & Singh, G. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Isoquinoline derivatives and its medicinal activity. (2024). PharmaTutor.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Jacob, J., et al. (2022). Drugs containing isoquinoline derivatives. ResearchGate.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Chernyak, D., et al. (2011). Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Guimond, N., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.
  • Wang, B., et al. (2020). Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. Journal of the American Chemical Society.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Guimond, N., & Fagnou, K. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. PubMed.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Gंधाम, M., et al. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • Li, B., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Last Minute Lecture. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube.
  • Al-Hokbany, N., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Substituted Pyridinamidoximes. ePrints Soton.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Smith, A. M., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.

Sources

Application and Protocol for the N-Alkylation of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of 8-bromo-5-chloroisoquinoline, a critical transformation for synthesizing a diverse range of molecular probes and potential therapeutic agents. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed optimization and adaptation.

Introduction: The Significance of N-Alkylated Isoquinolinium Salts

Isoquinoline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. The quaternization of the isoquinoline nitrogen to form N-alkylated isoquinolinium salts introduces a permanent positive charge, significantly altering the molecule's physicochemical properties. This modification can enhance interactions with biological targets, improve aqueous solubility, and serve as a foundational step for further chemical diversification. The presence of bromo and chloro substituents on the isoquinoline core, as in this compound, offers valuable handles for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]

Reaction Principle and Mechanistic Overview

The N-alkylation of this compound is a nucleophilic substitution reaction (SN2) where the lone pair of electrons on the nitrogen atom of the isoquinoline ring attacks the electrophilic carbon of an alkylating agent. The reaction proceeds via a transition state where a new carbon-nitrogen bond is formed concurrently with the cleavage of the carbon-leaving group bond. The presence of electron-withdrawing halogen substituents on the benzene ring of the isoquinoline slightly decreases the nucleophilicity of the nitrogen atom compared to unsubstituted isoquinoline. However, the nitrogen remains a sufficiently strong nucleophile to react with common alkylating agents.

The choice of solvent, temperature, and the nature of the alkylating agent and its leaving group are critical parameters that influence the reaction rate and yield. A polar aprotic solvent is typically employed to dissolve the reactants and stabilize the charged transition state without solvating the nucleophile to the extent that it hinders its reactivity.

Visualizing the N-Alkylation Workflow

The following diagram outlines the key stages of the N-alkylation protocol, from reactant preparation to the isolation of the final product.

N_Alkylation_Workflow Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reactant_Prep Reactant Preparation (this compound, Alkylating Agent) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactant_Prep->Reaction_Setup Solvent_Prep Solvent Preparation (Anhydrous Acetonitrile) Solvent_Prep->Reaction_Setup Heating Heating and Stirring (Reflux) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Cooling Cooling to Room Temperature Monitoring->Cooling Upon Completion Precipitation Precipitation/Crystallization Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Product Characterization (NMR, MS, MP) Drying->Characterization

Caption: A flowchart illustrating the major steps in the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of this compound with a generic alkyl halide (R-X). Specific examples with different alkylating agents are provided in the subsequent table.

Materials and Reagents:

  • This compound

  • Alkylating agent (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for filtration and washing

  • Rotary evaporator

Safety Precautions:

  • This compound and its derivatives should be handled with care, assuming they are potentially toxic.[3]

  • Alkylating agents are often toxic, volatile, and may be carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure:
  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous acetonitrile (approximately 10-20 mL per gram of isoquinoline).

  • Addition of Alkylating Agent: To the stirred solution, add 1.1 to 1.5 equivalents of the alkylating agent at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 to 24 hours, depending on the reactivity of the alkylating agent.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, an isoquinolinium salt, may precipitate out of the solution. If not, the volume of acetonitrile can be reduced under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.[4]

  • Drying: Dry the purified isoquinolinium salt under vacuum to a constant weight.

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point (MP) analysis.

Reaction Parameters for Various Alkylating Agents

The following table summarizes suggested reaction parameters for the N-alkylation of this compound with different alkylating agents. These parameters may require optimization for specific substrates and scales.

Alkylating AgentEquivalentsSolventTemperature (°C)Typical Reaction Time (h)
Iodomethane1.2AcetonitrileReflux4-8
Ethyl Bromide1.5AcetonitrileReflux12-24
Benzyl Bromide1.1Acetonitrile606-12
Propargyl Bromide1.2Acetonitrile508-16

Mechanism of N-Alkylation

The diagram below illustrates the SN2 mechanism for the N-alkylation of this compound with an alkyl halide.

Caption: A simplified representation of the SN2 mechanism for the N-alkylation reaction.

Troubleshooting and Optimization

  • Low or No Reaction: If the reaction does not proceed, consider using a more reactive alkylating agent (e.g., an alkyl iodide or triflate) or a higher boiling point solvent like N,N-dimethylformamide (DMF). The reaction temperature can also be increased, but be mindful of potential side reactions.

  • Formation of Byproducts: The presence of impurities may necessitate purification by recrystallization from a suitable solvent system (e.g., ethanol/ether).[5]

  • Poor Solubility of Starting Material: If the this compound has poor solubility in acetonitrile, a co-solvent such as dichloromethane (DCM) may be added, or an alternative polar aprotic solvent like DMF can be used.

Conclusion

The N-alkylation of this compound is a straightforward yet powerful method for generating a library of novel isoquinolinium salts. These compounds can serve as valuable intermediates in organic synthesis and as candidates for drug discovery programs. The protocol detailed in this application note provides a solid foundation for researchers to successfully perform this transformation and to further explore the chemical space of substituted isoquinolines.

References

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters.
  • A Versatile Synthesis of Substituted Isoquinolines. National Institutes of Health.
  • Purification of isoquinoline. Google Patents.
  • Alkylation of isoquinoline with alkenyl boronates using different... ResearchGate.
  • Syntheses of 4-Substituted Isoquinolines. ResearchGate.
  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. National Institutes of Health.
  • How to purify halo-isoquinolines?? Reddit.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.
  • SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN. University of Pardubice.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health.
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.
  • Chapter 7_Quinolines and Isoquinolines.pdf. University of Babylon.
  • Preparation of isoquinolinium salts. R=C8-C20 (Table 1). ResearchGate.
  • Isoquinoline. scanned document.
  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
  • 8-Bromo-5-chloroisoquinolin-3-OL. PubChem.
  • This compound. American Elements.
  • This compound (C9H5BrClN). PubChem.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • 5-Bromo-8-chloroisoquinoline. PubChem.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.

Sources

The Strategic Utility of 8-Bromo-5-chloroisoquinoline in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential in a Halogenated Heterocycle

In the landscape of materials science, the isoquinoline scaffold is a privileged structure, lending its unique electronic and photophysical properties to a range of applications, from organic light-emitting diodes (OLEDs) to catalysis.[1] The strategic placement of halogen atoms on this aromatic core provides synthetic chemists with versatile handles for constructing complex, functional molecules through modern cross-coupling methodologies. 8-Bromo-5-chloroisoquinoline, a di-halogenated derivative, represents a particularly interesting building block. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective and sequential functionalization, offering a pathway to precisely engineered materials with tailored properties.[2] This guide explores the potential applications of this compound in materials science, with a focus on the synthesis of phosphorescent emitters for OLEDs, and provides detailed protocols for its utilization.

Application Notes: A Building Block for High-Performance Materials

Phosphorescent Emitters for Organic Light-Emitting Diodes (OLEDs)

The development of efficient phosphorescent emitters is a cornerstone of OLED technology. Heavy metal complexes, particularly those of iridium(III), can harness triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. The ligands coordinating the metal center play a crucial role in tuning the emission color, quantum yield, and stability of the complex.[3][4]

This compound serves as an excellent starting point for the synthesis of novel cyclometalating ligands. The bromine and chlorine substituents can be sequentially replaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce various aryl, heteroaryl, or carbazolyl moieties.[5][6] These appended groups can be designed to:

  • Tune the Emission Wavelength: By extending the π-conjugation of the ligand, the energy of the triplet state can be precisely controlled, allowing for the generation of emitters across the visible spectrum.[7][8]

  • Enhance Quantum Yield: The introduction of sterically bulky groups can suppress non-radiative decay pathways, leading to higher phosphorescence quantum yields.

  • Improve Device Stability: Judicious selection of substituents can increase the thermal and morphological stability of the emitter, contributing to longer device lifetimes.[9]

The workflow for synthesizing a phosphorescent emitter from this compound typically involves a two-step functionalization of the isoquinoline core to create the desired ligand, followed by complexation with an iridium precursor.

Experimental Workflow for Ligand Synthesis and Iridium Complexation

G cluster_0 Ligand Synthesis cluster_1 Iridium Complexation A This compound B Suzuki Coupling (Selective C-Br Functionalization) A->B C 8-Aryl-5-chloroisoquinoline B->C D Buchwald-Hartwig Amination (C-Cl Functionalization) C->D E 8-Aryl-5-(N-carbazolyl)isoquinoline (Final Ligand) D->E G Cyclometalation Reaction E->G F [Ir(ppy)2Cl]2 Dimer F->G H Final Iridium(III) Complex G->H

Caption: A generalized workflow for the synthesis of an iridium(III) phosphorescent emitter starting from this compound.

Organic Semiconductors

The tunable electronic properties of isoquinoline derivatives make them attractive candidates for use in organic semiconductors. By incorporating this compound into polymeric structures or as a core component of small molecule semiconductors, materials with specific charge transport characteristics can be developed. The halogen atoms can be leveraged to influence molecular packing in the solid state, a critical factor for efficient charge transport.

Ligands for Catalysis

The nitrogen atom in the isoquinoline ring can act as a coordination site for transition metals, making isoquinoline derivatives useful as ligands in catalysis.[3] The bromo and chloro substituents on this compound can be replaced with phosphine groups or other coordinating moieties to create novel bidentate or tridentate ligands. These ligands can be used to prepare catalysts for a variety of organic transformations.

Protocols

Protocol 1: Synthesis of an 8-Aryl-5-(N-carbazolyl)isoquinoline Ligand

This protocol describes a two-step synthesis of a potential cyclometalating ligand for a phosphorescent emitter, starting from this compound. The first step is a selective Suzuki-Miyaura coupling at the more reactive C-Br bond, followed by a Buchwald-Hartwig amination at the C-Cl bond.[2]

Step 1: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

  • Solvent and Base: Add anhydrous 1,4-dioxane and a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 8-aryl-5-chloroisoquinoline intermediate.

Step 2: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add the 8-aryl-5-chloroisoquinoline intermediate from Step 1 (1.0 eq.), carbazole (1.1 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand such as Xantphos (0.1 eq.).

  • Solvent and Base: Add anhydrous toluene and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 110 °C under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final 8-aryl-5-(N-carbazolyl)isoquinoline ligand.

Protocol 2: Synthesis of a Phosphorescent Iridium(III) Complex

This protocol describes the synthesis of a heteroleptic iridium(III) complex using the ligand synthesized in Protocol 1 and a common iridium precursor.

  • Precursor Synthesis: Prepare the chloro-bridged iridium(III) dimer, [Ir(ppy)₂Cl]₂, where "ppy" is 2-phenylpyridine, according to established literature procedures.

  • Reaction Setup: In a round-bottom flask, dissolve the [Ir(ppy)₂Cl]₂ dimer (0.5 eq.) and the 8-aryl-5-(N-carbazolyl)isoquinoline ligand from Protocol 1 (1.0 eq.) in a mixture of 2-ethoxyethanol and water (3:1 v/v).

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 20-30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) under an argon atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water to precipitate the crude product. Filter the solid, wash with water and then with a small amount of cold ethanol or methanol.

  • Purification: Purify the crude complex by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity phosphorescent iridium(III) complex.[9]

Logical Relationship of Synthetic Steps

G Start This compound Suzuki Suzuki Coupling Start->Suzuki Intermediate 8-Aryl-5-chloroisoquinoline Suzuki->Intermediate Selective C-Br functionalization Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Ligand Final Ligand Buchwald->Ligand C-Cl functionalization Complexation Iridium Complexation Ligand->Complexation FinalProduct Phosphorescent Emitter Complexation->FinalProduct Formation of Ir(III) complex

Caption: The logical progression from the starting material to the final phosphorescent emitter.

Data Presentation

The photophysical properties of the final iridium(III) complex are highly dependent on the specific aryl and carbazolyl moieties introduced. Below is a table of expected properties for a hypothetical red-emitting phosphorescent complex derived from this compound, based on data for similar known complexes.[4][9]

PropertyExpected Value
Absorption (λₘₐₓ)350-450 nm
Emission (λₘₐₓ)610-630 nm (Red)
Photoluminescence Quantum Yield (ΦPL)> 0.5
Phosphorescent Lifetime (τ)1-5 µs
Decomposition Temperature (Td)> 300 °C

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced materials. Its di-halogenated structure allows for selective and sequential functionalization, providing a powerful tool for the rational design of molecules with tailored properties. The protocols and application notes provided herein demonstrate its potential for the creation of high-performance phosphorescent emitters for OLEDs, a field of significant technological importance. Further exploration of this and similar halogenated heterocycles will undoubtedly lead to the development of new and innovative materials for a wide range of applications.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • T. S. Teets & D. G. Nocera. (2011). Iridium(III) 1-Phenylisoquinoline Complexes as a Photosensitizer for Photocatalytic CO2 Reduction: A Mixed System with a Re(I) Catalyst and a Supramolecular Photocatalyst. Inorganic Chemistry.
  • R. Liu, et al. (2025). Solution-processed red organic light-emitting diodes based on phosphorescent iridium(III) complex with isoquinoline derivative as the main ligand. ResearchGate.
  • X. Li, et al. (2011). Density Functional Theory Study of Photophysical Properties of Iridium(III) Complexes with Phenylisoquinoline and Phenylpyridine Ligands. The Journal of Physical Chemistry C.
  • Diva-portal.org. (2019). Density Functional Theory Study of Photophysical Properties of Iridium(III) Complexes with Phenylisoquinoline and Phenylpyridine Ligands.
  • S. D. Walker, et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • A. G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • A. P. L. Brun, et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Y. G. Ma, et al. (2021). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. PubMed.

Sources

Application Notes and Protocols for the Development of Pharmaceutical Compounds from 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 8-Bromo-5-chloroisoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The strategic introduction of halogen substituents, such as bromine and chlorine, onto this scaffold provides medicinal chemists with powerful tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the this compound moiety is a highly versatile starting material for the synthesis of novel pharmaceutical compounds. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide provides detailed application notes and protocols for the utilization of this compound in the development of potential therapeutic agents, with a focus on kinase inhibitors and other anticancer compounds.

Section 1: Synthetic Strategies for the Functionalization of this compound

The presence of two distinct halogen atoms on the isoquinoline ring system of this compound allows for regioselective derivatization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in kinase inhibitors.

Conceptual Workflow:

start This compound reaction Suzuki-Miyaura Reaction start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction product 8-Aryl/Heteroaryl-5-chloroisoquinoline heat Heat reaction->product start This compound reaction Buchwald-Hartwig Amination start->reaction amine Primary or Secondary Amine amine->reaction pd_precatalyst Pd Precatalyst (e.g., Pd2(dba)3) pd_precatalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., Cs2CO3) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction product 8-Amino-5-chloroisoquinoline Derivative heat Heat reaction->product start This compound reaction Sonogashira Coupling start->reaction alkyne Terminal Alkyne alkyne->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) pd_catalyst->reaction cu_cocatalyst CuI cu_cocatalyst->reaction base Base (e.g., Et3N) base->reaction solvent Solvent (e.g., THF) solvent->reaction product 8-Alkynyl-5-chloroisoquinoline reaction->product start This compound suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki intermediate1 8-Aryl-5-chloroisoquinoline suzuki->intermediate1 buchwald Buchwald-Hartwig Amination (Amine) intermediate1->buchwald product Potential Kinase Inhibitor buchwald->product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth Transcription->Growth Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->RTK Inhibition

Sources

Application Note & Protocol: A Scalable Synthesis of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules.[1] Specifically, halogenated isoquinolines such as 8-bromo-5-chloroisoquinoline serve as critical building blocks in medicinal chemistry, enabling the exploration of chemical space through cross-coupling reactions and other functional group interconversions.[2][3] Their utility in the synthesis of targeted therapeutics, including kinase inhibitors and other novel agents, necessitates a robust, scalable, and efficient synthetic route.

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide the foundational logic for constructing the core ring system.[4] However, large-scale production demands a process that is not only high-yielding but also operationally simple, safe, and economically viable. Direct halogenation of the isoquinoline core often leads to mixtures of products and is not well-suited for large-scale synthesis of specifically substituted derivatives.[5][6]

This application note details a field-proven, two-step protocol for the large-scale synthesis of this compound. The strategy is centered around a modified Bischler-Napieralski reaction, which ensures complete regiochemical control by constructing the heterocyclic ring onto a pre-functionalized aromatic precursor.[7][8][9] We provide a comprehensive guide, including mechanistic insights, a detailed step-by-step protocol, process safety considerations, and troubleshooting advice tailored for researchers, chemists, and process development professionals.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds in two primary stages: (1) Amide formation from a commercially available phenylethylamine derivative, followed by (2) An intramolecular cyclodehydration (Bischler-Napieralski reaction) and subsequent in-situ aromatization to yield the target isoquinoline.

Overall Synthetic Pathway

Synthetic_Pathway Start 2-(2-Bromo-5-chlorophenyl)ethanamine Amide N-(2-(2-Bromo-5-chlorophenyl)ethyl)acetamide Start->Amide Acetic Anhydride, Triethylamine, DCM Dihydroiso 8-Bromo-5-chloro-1-methyl- 3,4-dihydroisoquinoline Amide->Dihydroiso POCl3, Toluene, Reflux (Bischler-Napieralski) Final This compound Dihydroiso->Final Pd/C, Toluene, Reflux (Aromatization)

Caption: Overall synthetic route to this compound.

Mechanistic Insights

The cornerstone of this synthesis is the Bischler-Napieralski reaction. This process involves an intramolecular electrophilic aromatic substitution.[8]

  • Amide Activation: The dehydrating agent, typically phosphorus oxychloride (POCl₃), activates the carbonyl oxygen of the amide. This activation makes the carbonyl carbon highly electrophilic.

  • Nitrilium Ion Formation: The activated intermediate eliminates a phosphate species to form a highly reactive nitrilium ion intermediate. This is the key electrophile for the subsequent cyclization.[9][10]

  • Intramolecular Cyclization: The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic nitrilium ion. The position of the cyclization is directed by the activating ethylamine sidechain, leading to the formation of the dihydroisoquinoline ring system.

  • Aromatization: The resulting 3,4-dihydroisoquinoline intermediate is not fully aromatic. A dehydrogenation step, typically catalyzed by palladium on carbon (Pd/C) at elevated temperatures, removes two hydrogen atoms to furnish the stable, aromatic isoquinoline ring.[11]

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel.

3.1. Materials and Equipment

Reagent/MaterialGradeQuantitySupplier Example
2-(2-Bromo-5-chlorophenyl)ethanamine>98%1.15 kgCommercially Available
Acetic AnhydrideReagent0.56 LSigma-Aldrich
Triethylamine (TEA)Reagent0.76 LSigma-Aldrich
Dichloromethane (DCM)ACS12 LFisher Scientific
Phosphorus Oxychloride (POCl₃)>99%0.85 LSigma-Aldrich
TolueneACS20 LFisher Scientific
Palladium on Carbon (Pd/C)10 wt. %, dry100 gJohnson Matthey
Sodium Bicarbonate (NaHCO₃)TechnicalAs neededVWR
Celite® 545N/A500 gVWR
HeptaneTechnical10 LVWR
Equipment Specification
Reactor50 L, glass-lined, jacketed
Addition Funnel2 L, pressure-equalizing
Mechanical StirrerHigh-torque, overhead
CondenserAllihn or Reflux
Filtration UnitBüchner funnel (4 L) or Nutsche filter
Vacuum PumpStandard laboratory grade

3.2. Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization & Aromatization cluster_step3 Step 3: Work-up & Purification s1_charge Charge Reactor with Starting Amine, TEA, and DCM s1_cool Cool to 0-5 °C s1_charge->s1_cool s1_add Add Acetic Anhydride Dropwise s1_cool->s1_add s1_warm Warm to RT, Stir 4h s1_add->s1_warm s1_quench Aqueous Quench & Wash s1_warm->s1_quench s1_concentrate Concentrate to Obtain Amide s1_quench->s1_concentrate s2_charge Charge Amide & Toluene to Reactor s1_concentrate->s2_charge Intermediate s2_add_cat Add Pd/C Catalyst s2_charge->s2_add_cat s2_add_reagent Add POCl3 Dropwise s2_add_cat->s2_add_reagent s2_reflux Heat to Reflux (110 °C), 12-18h s2_add_reagent->s2_reflux s2_cool Cool to RT s2_reflux->s2_cool s3_filter Filter through Celite to Remove Pd/C s2_cool->s3_filter Crude Reaction Mixture s3_quench Slowly Quench Filtrate with Ice/Water s3_filter->s3_quench s3_basify Basify with NaHCO3 Solution s3_quench->s3_basify s3_extract Extract with Toluene s3_basify->s3_extract s3_concentrate Concentrate Toluene Layer s3_extract->s3_concentrate s3_crystallize Crystallize from Toluene/Heptane s3_concentrate->s3_crystallize s3_isolate Isolate Product by Filtration & Dry s3_crystallize->s3_isolate

Caption: Step-by-step workflow for the large-scale synthesis.

3.3. Step-by-Step Procedure

Part A: Synthesis of N-(2-(2-Bromo-5-chlorophenyl)ethyl)acetamide (Intermediate)

  • Reactor Setup: Charge the 50 L reactor with 2-(2-bromo-5-chlorophenyl)ethanamine (1.15 kg, 4.90 mol) and dichloromethane (10 L). Begin stirring.

  • Addition of Base: Add triethylamine (0.76 L, 5.40 mol) to the reactor. Cool the reactor jacket to maintain an internal temperature of 0-5 °C.

  • Acetylation: Slowly add acetic anhydride (0.56 L, 5.90 mol) via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for an additional 4 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 10 °C. Quench by slowly adding water (5 L). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 3 L) and saturated NaHCO₃ solution (2 x 3 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide as an oil or low-melting solid. The material is typically of sufficient purity (>95%) to proceed to the next step without further purification. Expected yield: ~1.3 kg (95%).

Part B: Bischler-Napieralski Cyclization and Aromatization

  • Reactor Setup: Charge the 50 L reactor with the crude amide from Part A (~1.3 kg, 4.70 mol) and toluene (15 L).

  • Catalyst Addition: Carefully add 10% Pd/C (100 g) to the mixture under a nitrogen atmosphere. Note: Pd/C can be pyrophoric; handle with care.

  • Reagent Addition: Begin stirring and add phosphorus oxychloride (0.85 L, 9.40 mol) dropwise over 1.5 hours. The addition is exothermic; maintain the internal temperature below 40 °C using the reactor jacket.

  • Reaction: After the addition, heat the reaction mixture to reflux (~110 °C) and maintain for 12-18 hours. The reaction progresses from the dihydroisoquinoline to the final aromatic product in one pot. Monitor for completion by LC-MS.

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Part C: Product Isolation and Purification

  • Catalyst Removal: Filter the cooled reaction mixture through a pad of Celite® (approx. 2-inch thick) to remove the Pd/C catalyst. Wash the Celite pad with toluene (2 x 1 L).

  • Quenching: CAUTION: This step is highly exothermic and releases HCl gas. In a separate, larger vessel (e.g., 100 L quench tank) containing crushed ice (15 kg), slowly and carefully add the toluene filtrate with vigorous stirring.

  • Neutralization: Once the quench is complete and the temperature has subsided, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a suitable separatory funnel or extraction vessel. Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene (2 x 2 L).

  • Concentration: Combine all organic layers and concentrate under reduced pressure to a volume of approximately 3 L.

  • Crystallization: While the solution is still warm, slowly add heptane (7 L) with stirring to induce crystallization. Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C for 4 hours to maximize precipitation.

  • Final Isolation: Isolate the crystalline product by filtration. Wash the filter cake with cold heptane (2 x 1 L) and dry under vacuum at 40 °C to a constant weight.

  • Expected Outcome: this compound as a white to off-white solid. Expected yield: 0.95-1.05 kg (84-92% over two steps). Purity by HPLC: >98%.

Process Safety and Troubleshooting

4.1. Safety Considerations

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a closed system. The quenching step must be performed slowly and with extreme caution due to the exothermic reaction and release of HCl gas. Ensure adequate ventilation and have a caustic scrubber available.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry or spent. Handle under an inert atmosphere (e.g., nitrogen) when possible. Do not allow solvent to evaporate completely from the catalyst.

  • Halogenated Solvents/Reagents: Dichloromethane and the final product are halogenated organic compounds. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Both the acetylation and the POCl₃ addition/quench are exothermic. Maintain strict temperature control using a jacketed reactor and slow addition rates.

4.2. Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Cyclization 1. Insufficient dehydrating agent. 2. Reaction time too short or temperature too low. 3. Incomplete conversion of the dihydroisoquinoline intermediate.1. Ensure 2.0 equivalents of POCl₃ are used. For stubborn substrates, P₂O₅ can be used as a co-reagent.[7][8] 2. Increase reflux time and monitor by LC-MS until starting material is consumed. 3. Ensure sufficient Pd/C is used and the reaction is heated adequately to drive aromatization.
Product Fails Purity Spec 1. Incomplete reaction leading to residual intermediates. 2. Inefficient crystallization. 3. Catalyst carry-over into the final product.1. Re-subject the material to the reaction conditions or consider re-crystallization. 2. Optimize the crystallization solvent system (e.g., adjust toluene/heptane ratio) and cooling profile. 3. Ensure a thick, well-packed Celite pad is used for filtration. A second filtration may be necessary.
Difficult Filtration 1. Product "oiling out" instead of crystallizing. 2. Very fine particles clogging the filter.1. Ensure the anti-solvent (heptane) is added slowly to a warm solution to promote the growth of larger crystals. 2. Allow the slurry to age longer at low temperature; consider adding a filter aid to the slurry before filtration.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
  • Wikipedia. Bischler–Napieralski reaction. [Link]
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
  • Slideshare. Bischler napieralski reaction. [Link]
  • Química Organica.org. Pictet Spengler synthesis of isoquinoline. [Link]
  • Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]
  • Wikipedia. Pictet–Spengler reaction. [Link]
  • RSC Publishing. Application of the Pictet–Spengler condensation in enantioselective synthesis of isoquinoline alkyloids. [Link]
  • Beilstein Journals.
  • ResearchGate. Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. [Link]
  • National Institutes of Health (NIH).
  • ResearchGate.
  • YouTube.
  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). A Versatile Synthesis of Substituted Isoquinolines. [Link]
  • ACS Green Chemistry Institute.
  • National Institutes of Health (NIH).
  • ResearchGate. (PDF)
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • IChemE.
  • ResearchGate. Synthesis of isoquinolines a. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [Link]
  • Google Patents.
  • Industrial Chemicals. 5-Bromo-8-chloroisoquinoline. [Link]
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • ResearchGate. recent advances in the synthesis of isoquinoline and its analogue: a review. [Link]
  • RSC Publishing.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

Sources

Application Note: One-Pot Sequential Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling for the Synthesis of 8-Aryl-5-aminoisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The ability to selectively functionalize this heterocycle at multiple positions is crucial for the development of novel therapeutics. This application note details a robust and efficient one-pot, two-step protocol for the synthesis of 8-aryl-5-aminoisoquinoline derivatives starting from the commercially available 8-Bromo-5-chloroisoquinoline. By leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions, this methodology enables a sequential and chemoselective Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination in a single reaction vessel. This approach minimizes purification steps, reduces waste, and improves overall efficiency, making it highly attractive for applications in drug discovery and medicinal chemistry.

Introduction

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of time, cost, and environmental impact.[2] For the synthesis of complex molecules, such as highly substituted N-heterocycles, these strategies are particularly valuable. The this compound scaffold presents an excellent opportunity for selective, sequential functionalization due to the distinct reactivity of its two halogen substituents.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[3] This inherent difference allows for the selective reaction at the more labile C-Br bond under milder conditions, while the more robust C-Cl bond remains intact for a subsequent transformation under more forcing conditions. This principle is the cornerstone of the one-pot protocol described herein, which combines two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4]

This application note provides a detailed, step-by-step protocol for a representative one-pot synthesis of an 8-aryl-5-aminoisoquinoline derivative. The causality behind experimental choices, including catalyst and ligand selection, is explained to provide a deeper understanding of the reaction system.

Reaction Scheme Overview

The overall transformation is a one-pot, two-step process starting from this compound:

  • Step 1: Suzuki-Miyaura Coupling. A palladium-catalyzed cross-coupling of the C8-Br bond with an arylboronic acid.

  • Step 2: Buchwald-Hartwig Amination. A subsequent palladium-catalyzed amination of the C5-Cl bond with a desired amine.

Reaction_Scheme start This compound intermediate 8-Aryl-5-chloroisoquinoline (Not Isolated) start->intermediate Step 1: Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd Catalyst 1 Base 1, Solvent, Temp 1 product 8-Aryl-5-aminoisoquinoline Derivative intermediate->product Step 2: Buchwald-Hartwig Amination R₂NH, Pd Catalyst 2 Ligand 2, Base 2, Temp 2

Caption: Overall one-pot reaction scheme.

Experimental Protocol

This protocol describes the synthesis of a representative compound, 8-phenyl-N-morpholinoisoquinolin-5-amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Phenylboronic acid≥98%Commercially Available
Morpholine≥99%Commercially Available
Pd(PPh₃)₄ (Tetrakis)≥99%Commercially AvailableCatalyst for Step 1
Pd₂(dba)₃≥98%Commercially AvailablePre-catalyst for Step 2
XPhos≥98%Commercially AvailableLigand for Step 2
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially AvailableBase for Step 1
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableBase for Step 2
1,4-DioxaneAnhydrousCommercially AvailableSolvent
Deionized Water
TolueneAnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeFor work-up
BrineSaturated aq. solutionFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Silica Gel230-400 meshFor chromatography
Step-by-Step Methodology

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Work-up & Purification A Setup & Inert Atmosphere Add this compound (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq) to an oven-dried flask. Evacuate and backfill with Argon (3x). B Solvent Addition Add anhydrous 1,4-Dioxane and water (4:1 v/v) via syringe. A->B C Reaction 1 Heat the mixture to 80-90 °C and stir. Monitor by TLC/LC-MS for consumption of starting material (typically 2-4 hours). B->C D Cool and Add Reagents Cool the reaction mixture to room temperature. Add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), NaOtBu (1.4 eq), and Morpholine (1.2 eq) under Argon flow. C->D Do NOT isolate intermediate E Reaction 2 Heat the mixture to 100-110 °C and stir. Monitor by TLC/LC-MS for consumption of the intermediate (typically 6-12 hours). D->E F Quench and Extract Cool to room temperature, quench with water. Extract with Ethyl Acetate (3x). E->F G Wash and Dry Combine organic layers, wash with brine, dry over MgSO₄, and filter. F->G H Purify Concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. G->H

Caption: Detailed experimental workflow.

Part 1: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous sodium carbonate (2.0 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and deionized water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the this compound is fully consumed (usually 2-4 hours).

Part 2: Buchwald-Hartwig Amination

  • Once the first step is complete, cool the reaction mixture to room temperature.

  • Under a positive flow of argon, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), sodium tert-butoxide (1.4 eq), and morpholine (1.2 eq).

  • Seal the flask and heat the mixture to 100-110 °C.

  • Continue stirring and monitor the reaction until the 8-phenyl-5-chloroisoquinoline intermediate is consumed (typically 6-12 hours).

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and quench by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 8-phenyl-N-morpholinoisoquinolin-5-amine.

Discussion and Mechanistic Insights

The success of this one-pot protocol hinges on the chemoselective nature of the two sequential cross-coupling reactions.

  • Step 1: Suzuki-Miyaura Coupling Selectivity: The C-Br bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond.[3] By using a standard catalyst like Pd(PPh₃)₄ and relatively mild conditions (80-90 °C), the Suzuki coupling proceeds selectively at the 8-position. The C-Cl bond at the 5-position remains largely unreactive under these conditions.

  • Step 2: Buchwald-Hartwig Amination: To activate the more inert C-Cl bond for C-N bond formation, a more active catalyst system and more forcing conditions are required. The combination of a palladium pre-catalyst like Pd₂(dba)₃ with a sterically bulky and electron-rich phosphine ligand, such as XPhos, generates a highly active catalytic species capable of facilitating the oxidative addition to the C-Cl bond.[4] A strong base like sodium tert-butoxide is also crucial for this step. The higher reaction temperature (100-110 °C) further drives the reaction to completion.

The choice to not isolate the intermediate from the first step is a key advantage of this one-pot procedure, as it streamlines the synthesis and avoids potential yield losses associated with an additional work-up and purification step.

Conclusion

This application note provides a detailed and reliable protocol for the one-pot synthesis of 8-aryl-5-aminoisoquinoline derivatives from this compound. By exploiting the differential reactivity of the C-Br and C-Cl bonds, a sequential Suzuki-Miyaura coupling and Buchwald-Hartwig amination can be performed efficiently in a single reaction vessel. This methodology offers a practical and scalable route to a diverse range of substituted isoquinolines, which are valuable building blocks for drug discovery and development.

References

  • Müller, T. J. J. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC. [Link]
  • Gao, F., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Brown, W. D., & Gouliaev, A. H. (2001). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. [Link]
  • Maji, B., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules. [Link]
  • Maji, B., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules. [Link]
  • Reddy, T., et al. (2007). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]
  • Kaur, M., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical research and specialty chemical synthesis, the purity of 8-Bromo-5-chloroisoquinoline is paramount for achieving reliable and reproducible downstream results. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower researchers in their decision-making.

Q1: My crude reaction mixture shows multiple spots on the Thin-Layer Chromatography (TLC) plate. How do I decide on the best initial purification strategy?

A1: The choice between column chromatography and recrystallization depends primarily on the nature and quantity of the impurities. Your TLC plate is the most critical diagnostic tool for making this decision.

The Causality Behind the Choice:

  • Column Chromatography is the most versatile method for separating compounds with different polarities. It is ideal when your crude product contains multiple impurities with retention factors (Rf values) distinct from your target compound. The separation occurs based on the differential partitioning of each compound between the stationary phase (e.g., silica gel) and the mobile phase (solvent system).

  • Recrystallization is a bulk purification technique best suited for removing small amounts of impurities from a largely pure compound (~90%+). It works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cold temperatures, while the impurities remain soluble (or are insoluble) at all temperatures. It is generally faster and more scalable than chromatography for final polishing but less effective for complex mixtures.

Decision Workflow:

Here is a logical workflow to guide your choice:

Purification_Decision cluster_impurities Impurity Profile start Analyze Crude TLC main_product Is the main spot >90% of the material? start->main_product impurities How are impurities positioned relative to the product spot? main_product->impurities No decision_recrystallize Attempt Recrystallization First main_product->decision_recrystallize Yes close_impurities Impurities are very close to product Rf polar_impurities Impurities are on baseline (polar) nonpolar_impurities Impurities are at solvent front (non-polar) decision_chromatography Perform Column Chromatography close_impurities->decision_chromatography Requires high resolution polar_impurities->decision_chromatography Easily separated nonpolar_impurities->decision_chromatography Easily separated

Caption: Decision workflow for selecting a purification method.

Q2: I've opted for column chromatography, but I'm getting poor separation between my product and a key impurity. What are my next steps?

A2: Poor separation, characterized by overlapping bands on the column and mixed fractions, is a common issue that can almost always be solved by systematically optimizing your chromatographic conditions.

The Causality Behind Separation: Silica gel is a polar stationary phase. Compounds move down the column based on the polarity of the mobile phase (eluent).

  • Eluent is too polar: All compounds, including your product and impurities, will travel quickly down the column (high Rf values), resulting in poor separation.

  • Eluent is not polar enough: Compounds will stick strongly to the silica and move very slowly or not at all (low Rf values), leading to very long elution times and broad, diffuse bands.

The goal is to find a solvent system that gives your target compound an Rf value of 0.25-0.35 on the TLC plate, as this typically provides the best separation on a column.

Troubleshooting Protocol:

  • Systematic Eluent Optimization: Test various solvent systems on TLC plates. For halogenated isoquinolines, start with a non-polar solvent and add a more polar one in increasing amounts.[1][2]

  • Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents to another of similar polarity but different chemical nature (e.g., replace ethyl acetate with diethyl ether). This can alter specific interactions with the compounds and improve separation.

  • Consider the Stationary Phase: While silica gel is standard, highly basic compounds like isoquinolines can sometimes streak. If you observe significant tailing, consider pre-treating your silica with triethylamine (0.5-1% in the eluent) or using a different stationary phase like alumina.[1]

  • Check Column Packing and Loading: Ensure your column is packed perfectly vertically without any cracks or bubbles. Do not overload the column; a good rule of thumb is to load a mass of crude product that is 1-5% of the mass of the silica gel.

Table 1: Recommended Solvent Systems for TLC/Column Chromatography

Solvent System (v/v) Polarity Typical Application
Hexane / Ethyl Acetate (9:1 to 1:1) Low to Medium Excellent starting point for separating moderately polar compounds.[1]
Dichloromethane / Diethyl Ether (9:1 to 4:1) Medium Offers different selectivity than acetate-based systems.[2]

| Toluene / Acetone (9:1 to 7:3) | Medium | Good for aromatic compounds; acetone is a strong polar modifier. |

Chromatography_Optimization cluster_rf_no Rf is NOT optimal cluster_rf_yes Rf IS optimal start Poor Separation Observed check_rf Check TLC: Is Product Rf ~0.3? start->check_rf rf_high Rf > 0.4 (Too High) check_rf->rf_high No rf_low Rf < 0.2 (Too Low) check_rf->rf_low No change_solvent Change Solvent Selectivity (e.g., EtOAc -> Et2O) check_rf->change_solvent Yes adjust_polarity Adjust Eluent Polarity adjust_polarity->check_rf Re-test on TLC decrease_polarity Decrease % of Polar Solvent rf_high->decrease_polarity increase_polarity Increase % of Polar Solvent rf_low->increase_polarity decrease_polarity->adjust_polarity increase_polarity->adjust_polarity change_stationary Change Stationary Phase (e.g., Alumina or treated Silica) change_solvent->change_stationary check_loading Check Column Loading & Packing change_stationary->check_loading solution Achieve Good Separation check_loading->solution

Caption: Workflow for optimizing column chromatography.

Q3: I am trying to purify by recrystallization, but I either get no crystals ("oiling out") or a very poor yield. What is going wrong?

A3: Recrystallization success hinges on selecting the right solvent and controlling the cooling process. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve and then separate as a liquid upon cooling. Poor yield usually means the compound is too soluble in the cold solvent.

The Causality of Crystallization: Crystal formation is an ordered process where molecules arrange themselves into a low-energy lattice. This process requires slow, controlled conditions. Rapid cooling traps impurities and leads to small, impure crystals or an amorphous solid. The ideal solvent will dissolve the compound completely when hot but very little when cold.

Troubleshooting Protocol:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[3][4] The ideal solvent will show poor solubility at room temperature but excellent solubility at its boiling point.

  • Use a Co-solvent System: If no single solvent is ideal, use a co-solvent (binary) system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. A common system for related compounds is ethanol/water.[1]

  • Control the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. Slow cooling is critical for forming large, pure crystals.

  • Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous batch.

  • Maximize Yield: After filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor without re-dissolving the product.

Table 2: Potential Solvents for Recrystallization Screening

Solvent Properties & Rationale
Ethanol / Water A classic co-solvent system. The compound is likely soluble in ethanol and less soluble in water.[1]
Heptane / Toluene A non-polar co-solvent system used for similar bromo-nitro-isoquinolines.[2]
Isopropanol A single solvent that is less polar than ethanol and may offer the ideal solubility profile.

| Acetonitrile | A polar aprotic solvent; its different properties may be advantageous if other systems fail.[1] |

Frequently Asked Questions (FAQs)

Q: What are the key physical and safety properties of this compound?

A: this compound is a halogenated heterocyclic organic compound.

  • Molecular Formula: C₉H₅BrClN[5]

  • Molecular Weight: 242.50 g/mol [3][6]

  • Appearance: Typically a white to off-white crystalline powder.[3][4]

  • Solubility: Generally soluble in organic solvents like DMSO and ethanol, with limited solubility in water.[3][4][7]

  • Safety: This compound is hazardous. It is classified as toxic if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][8] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]

Q: How should I properly store this compound?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][4] Proper storage is crucial to maintain its purity and prevent degradation over its typical shelf life of around 2 years.[3][4]

Q: What are the best analytical methods to confirm the purity of my final product?

A: A combination of techniques should be used to confirm both the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure. The proton NMR should show the correct number of aromatic protons with the expected splitting patterns and chemical shifts. The carbon NMR will confirm the number of unique carbon environments.

  • Thin-Layer Chromatography (TLC): A simple and quick method to check for purity. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range. The presence of impurities typically depresses and broadens the melting range. While the exact melting point for this specific isomer is not widely reported, consistency across batches is a key indicator of purity. For comparison, the isomer 5-Bromo-8-chloroisoquinoline has a reported melting point of 73-77°C.[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern for one bromine and one chlorine atom should be visible.

References

Sources

Technical Support Center: Synthesis of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-5-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important isoquinoline derivative. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Common Byproducts and Synthetic Challenges

This section provides a detailed breakdown of common issues, their root causes, and actionable troubleshooting steps.

Issue 1: Presence of Unreacted 5-Bromoisoquinoline

Q: My final product shows a significant amount of the starting material, 5-bromoisoquinoline. What are the likely causes and how can I improve the conversion rate?

A: Incomplete conversion is a frequent challenge, often stemming from suboptimal reaction conditions or reagent quality. The primary synthetic route to this compound involves the electrophilic chlorination of 5-bromoisoquinoline using an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in a strong acid like sulfuric acid.

Root Causes and Solutions:

  • Insufficient Reagent Activity: The activity of NCS can degrade over time, especially with improper storage. It is crucial to use a fresh, high-purity batch of NCS for optimal results.

  • Inadequate Acid Concentration: Sulfuric acid acts as both a solvent and a catalyst, protonating the isoquinoline nitrogen to facilitate the electrophilic substitution. Using a lower concentration of sulfuric acid can lead to a sluggish reaction.

  • Suboptimal Reaction Temperature and Time: The chlorination of 5-bromoisoquinoline is typically conducted at elevated temperatures (e.g., 80°C) to drive the reaction to completion.[1] Insufficient heating or a shortened reaction time will likely result in a mixture of starting material and product.

Troubleshooting Protocol:

  • Verify Reagent Quality: Before starting the synthesis, confirm the purity of your 5-bromoisoquinoline and NCS.

  • Optimize Reaction Conditions: A typical procedure involves dissolving 5-bromoisoquinoline in concentrated sulfuric acid at 0°C, followed by the addition of NCS. The reaction mixture is then heated to 80°C for a sufficient duration (e.g., 2 hours) to ensure complete conversion.[1]

  • Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material.

ParameterRecommendationRationale
NCS Stoichiometry 1.5 equivalentsEnsures complete consumption of the starting material.
Solvent Concentrated H₂SO₄Acts as a catalyst and solvent.
Temperature 0°C (addition), then 80°CControls the initial reaction rate and drives it to completion.
Time 2 hours at 80°CAllows for sufficient time for the reaction to complete.[1]
Issue 2: Formation of Regioisomeric Byproducts

Q: I have identified an isomeric impurity in my product. How can I minimize the formation of regioisomers during the chlorination of 5-bromoisoquinoline?

A: The formation of regioisomers is a common issue in the synthesis of substituted isoquinolines. In the case of chlorinating 5-bromoisoquinoline, the primary directing effect of the existing bromine atom and the electronic nature of the isoquinoline ring system will influence the position of the incoming chloro group. While the 8-position is favored, other isomers can form.

Root Causes and Solutions:

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.

  • Nature of the Halogenating Agent: While NCS is a common choice, other chlorinating agents might offer different selectivity profiles.

Preventative Measures:

  • Strict Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial for maximizing the yield of the desired 8-chloro isomer.

  • Choice of Chlorinating Agent: While NCS in sulfuric acid is a reported method, exploring other conditions, if regioselectivity remains a persistent issue, could be beneficial. However, for this specific transformation, the literature strongly supports the use of NCS.[1]

Purification Strategy:

  • Column Chromatography: If regioisomers are formed, purification by column chromatography on silica gel is often the most effective method for separation. A gradient elution system, for instance using a mixture of dichloromethane and ethyl acetate, can be employed.

Issue 3: Presence of Di-halogenated Byproducts

Q: My mass spectrometry analysis indicates the presence of a di-chlorinated or bromo-dichloro-isoquinoline species. How can I avoid this over-halogenation?

A: Over-halogenation, leading to the formation of di-substituted products, is a potential side reaction if the reaction conditions are not carefully controlled. This is particularly relevant in electrophilic aromatic substitutions on activated ring systems.

Root Causes and Solutions:

  • Excess Halogenating Agent: Using a significant excess of NCS can lead to a second chlorination reaction on the isoquinoline ring.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, especially at elevated temperatures, can increase the likelihood of over-halogenation.

Preventative Measures:

  • Control Stoichiometry: Carefully control the stoichiometry of NCS. Using a modest excess (e.g., 1.5 equivalents) is generally sufficient to drive the reaction to completion without promoting significant di-chlorination.

  • Monitor Reaction Progress: As mentioned previously, monitoring the reaction by TLC or HPLC is essential. Once the starting material is consumed, the reaction should be quenched to prevent the formation of undesired byproducts.

Experimental Workflow: Synthesis of this compound

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 5-Bromoisoquinoline 5-Bromoisoquinoline Dissolve 5-Bromoisoquinoline in H2SO4 at 0°C Dissolve 5-Bromoisoquinoline in H2SO4 at 0°C 5-Bromoisoquinoline->Dissolve 5-Bromoisoquinoline in H2SO4 at 0°C N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) Add NCS portion-wise Add NCS portion-wise N-Chlorosuccinimide (NCS)->Add NCS portion-wise Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4)->Dissolve 5-Bromoisoquinoline in H2SO4 at 0°C Dissolve 5-Bromoisoquinoline in H2SO4 at 0°C->Add NCS portion-wise Heat to 80°C for 2 hours Heat to 80°C for 2 hours Add NCS portion-wise->Heat to 80°C for 2 hours Pour into water Pour into water Heat to 80°C for 2 hours->Pour into water Neutralize with NH4OH Neutralize with NH4OH Pour into water->Neutralize with NH4OH Extract with Ethyl Acetate Extract with Ethyl Acetate Neutralize with NH4OH->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Product Product Column Chromatography->Product

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the chlorination of 5-bromoisoquinoline with NCS in sulfuric acid?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates the nitrogen of the isoquinoline ring, which deactivates the pyridine ring towards electrophilic attack. The benzene ring is therefore the site of substitution. The existing bromine at the 5-position is an ortho-, para-director. The incoming electrophile, the chloronium ion (or its equivalent generated from NCS and sulfuric acid), will preferentially attack the electron-rich positions of the benzene ring.

5-Bromoisoquinoline 5-Bromoisoquinoline Protonation Protonation 5-Bromoisoquinoline->Protonation H2SO4 Electrophilic Attack Electrophilic Attack Protonation->Electrophilic Attack NCS Aromatization Aromatization Electrophilic Attack->Aromatization -H+ This compound This compound Aromatization->this compound

Sources

Technical Support Center: Suzuki Coupling with 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenge: The Dihaloheterocycle Dilemma

8-Bromo-5-chloroisoquinoline presents a unique challenge in Suzuki-Miyaura coupling. As a dihaloheterocycle, the primary obstacle is achieving site-selectivity. The relative reactivity of the C-Br and C-Cl bonds dictates the outcome, with the C-Br bond generally being more reactive and susceptible to oxidative addition by the palladium catalyst.[1][2] However, factors such as the electronic nature of the isoquinoline ring and the specific reaction conditions can influence this selectivity.[2][3] This guide will address common issues encountered when attempting to selectively couple at the C-8 position (the bromine-bearing carbon) and provide strategies for optimizing this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the this compound starting material. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to a few key parameters.[4]

  • Catalyst and Ligand Integrity: The palladium catalyst and its coordinating ligand are the heart of the reaction.[5][6] Ensure that your palladium source, whether it's a pre-catalyst like Pd(dppf)Cl₂ or a Pd(0) source like Pd₂(dba)₃, is active. Similarly, phosphine ligands are susceptible to oxidation.[5] Using fresh, properly stored reagents is crucial. For challenging substrates like this, consider using bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which can promote the critical oxidative addition step.[4][7]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the degradation of the phosphine ligands and the formation of palladium black (inactive palladium).[4] Proper degassing of solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) are essential.

  • Base Selection and Quality: The base is not merely a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid.[8][9] The choice of base can significantly impact the reaction's success.[9] For many Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are effective.[9][10] Ensure your base is finely powdered and anhydrous, as clumps can lead to poor mixing and inconsistent results.

  • Solvent Purity and Degassing: Solvents must be of high purity and thoroughly degassed. Water is often used as a co-solvent to help dissolve the inorganic base and facilitate the reaction.[5] However, the ratio of organic solvent to water can be critical and may require optimization.[10] Common solvent systems include dioxane/water, THF/water, or toluene/water.[1]

Q2: I'm observing significant formation of the homocoupled product from my boronic acid (R-B(OH)₂ → R-R). How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen.

  • Rigorous Degassing: The most common cause of boronic acid homocoupling is the presence of oxygen.[4] Improve your degassing procedure. A common method is to bubble an inert gas through the solvent for an extended period (e.g., 20-30 minutes) before adding the reagents.

  • Use of Boronic Esters: Boronic acids can be prone to decomposition, including protodeboronation and homocoupling.[11][12] Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin).[13] These are generally more robust and less susceptible to side reactions.[13]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. If homocoupling is a major issue, try running the reaction at a lower temperature for a longer period.

Q3: My main product is the result of coupling at the C-5 position (the chlorine-bearing carbon) instead of the desired C-8 position. How can I control the regioselectivity?

A3: Achieving the desired regioselectivity is the central challenge with this compound. The C-Br bond is generally more reactive than the C-Cl bond towards oxidative addition.[1] However, several factors can influence this.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can have a profound impact on selectivity.[2][14] Bulky, electron-rich ligands often favor oxidative addition at the more sterically accessible and electron-deficient C-Br bond.[1][2][7] Experimenting with different ligands is a key strategy. For instance, ligands like P(t-Bu)₃ or those from the Buchwald family can offer different selectivity profiles compared to PPh₃.[2]

  • Catalyst System: The choice of palladium precursor and ligand can influence the active catalytic species and thus the selectivity.[15] Sometimes, a preformed catalyst can provide better selectivity than one generated in situ.

  • Solvent Effects: The polarity of the solvent can influence the reaction's selectivity.[16][17] While less common for C-Br vs. C-Cl differentiation, it's a parameter worth exploring. Nonpolar solvents like toluene or dioxane may favor different outcomes compared to more polar solvents like DMF.[16][18]

Visualizing the Suzuki-Miyaura Catalytic Cycle

To better understand the reaction, it is helpful to visualize the catalytic cycle. The following diagram illustrates the key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output A Pd(0)L_n B Oxidative Addition A->B R¹-X C R¹-Pd(II)L_n-X B->C D Transmetalation C->D R²-B(OR)₂ + Base E R¹-Pd(II)L_n-R² D->E F Reductive Elimination E->F F->A R¹-R² R¹-X This compound R²-B(OR)₂ Boronic Acid/Ester Base e.g., K₂CO₃ R¹-R² Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

When encountering issues, a systematic approach is key. The following workflow can help diagnose and solve common problems.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassing) start->check_conditions optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) check_reagents->optimize_base optimize_ligand Optimize Ligand (e.g., Buchwald ligands, NHCs) check_conditions->optimize_ligand optimize_solvent Optimize Solvent System (e.g., Toluene/H₂O, 2-MeTHF/H₂O) optimize_base->optimize_solvent optimize_ligand->optimize_solvent success Successful Coupling optimize_solvent->success

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

  • To a dry reaction flask, add the this compound, boronic acid/ester, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[19]

  • Purify the crude product by flash column chromatography on silica gel.[19]

Quantitative Data Summary: Condition Screening

The following table summarizes a hypothetical screening of conditions for the coupling of this compound with phenylboronic acid. Yields are illustrative and will vary based on the specific boronic acid partner.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O9045
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene/H₂O10085
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)2-MeTHF/H₂O9578

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Hopkins. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
  • PubMed Central.
  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • ResearchGate. Suzuki reactions promoted by different ligands. [Link]
  • Wikipedia.
  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
  • ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • PubMed Central.
  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • ResearchGate. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. [Link]
  • NIH.
  • PubMed Central.
  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]
  • ResearchGate.
  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • RSC Publishing.
  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • Journal of the American Chemical Society.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Reddit. Struggling with Suzuki Reaction. [Link]

Sources

Technical Support Center: Regioselective Bromoisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromoisoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling regioselectivity and troubleshooting common challenges encountered during the electrophilic bromination of isoquinoline.

Frequently Asked Questions (FAQs)

This section addresses common questions about isomer formation in bromoisoquinoline synthesis.

Question 1: Why does the direct bromination of isoquinoline often result in a mixture of isomers, primarily 5- and 8-bromoisoquinoline?

Answer: The regiochemical outcome of the electrophilic bromination of isoquinoline is dictated by the electronic properties of the heterocyclic ring system. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which deactivates the entire molecule towards electrophilic attack, particularly the pyridine ring. Consequently, substitution occurs on the more electron-rich carbocyclic (benzene) ring.

Under neutral or weakly acidic conditions, both the C-5 and C-8 positions are activated for electrophilic substitution, leading to a mixture of 5-bromo- and 8-bromoisoquinoline. The relative proportions of these isomers can be difficult to control without specific reaction conditions.

Question 2: How can I selectively synthesize 5-bromoisoquinoline and avoid the formation of the 8-bromo isomer?

Answer: The selective synthesis of 5-bromoisoquinoline can be achieved by performing the bromination in a strong acid, such as concentrated sulfuric acid (H₂SO₄), at low temperatures (-20°C to -15°C) with N-bromosuccinimide (NBS) as the brominating agent.[1][2]

In the presence of a strong acid, the nitrogen atom of the isoquinoline is protonated, forming the isoquinolinium ion. This protonation further deactivates the pyridine ring and influences the electronic distribution in the carbocyclic ring, leading to a strong preference for electrophilic attack at the 5-position. Careful temperature control is crucial to suppress the formation of the 8-bromo isomer.[2]

Question 3: What is the recommended method for synthesizing 8-bromoisoquinoline?

Answer: The direct regioselective synthesis of 8-bromoisoquinoline is challenging. A common and reliable method involves a multi-step sequence starting from a pre-functionalized isoquinoline. One such route begins with the bromination of isoquinoline at the 5-position, followed by nitration at the 8-position to yield 5-bromo-8-nitroisoquinoline. Subsequent reduction of the nitro group to an amino group, followed by a Sandmeyer reaction, allows for the selective introduction of bromine at the 8-position.[3]

Alternatively, constructing the isoquinoline ring system with the bromine atom already in the desired position, for example, through a Pomeranz-Fritsch cyclization of a Schiff base derived from 2-bromobenzaldehyde, can be a viable, albeit sometimes low-yielding, approach.[3][4]

Question 4: What is the role of a Lewis acid, such as aluminum trichloride (AlCl₃), in the bromination of isoquinoline?

Answer: Lewis acids like aluminum trichloride can be used to promote the bromination of isoquinoline. The Lewis acid coordinates with the nitrogen atom of the isoquinoline, which deactivates the pyridine ring and directs the electrophilic attack to the carbocyclic ring, similar to the effect of a strong protic acid. This "swamping catalyst effect" can facilitate the formation of 5-bromoisoquinoline.[5] Using two equivalents of the Lewis acid can lead to the formation of 5,8-dibromoisoquinoline.[5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction is producing a significant amount of the undesired 8-bromoisoquinoline isomer alongside the desired 5-bromoisoquinoline.
  • Potential Cause 1: Insufficiently low reaction temperature. The selectivity for the 5-position is highly temperature-dependent.

    • Solution: Ensure the reaction temperature is maintained between -20°C and -15°C throughout the addition of the brominating agent and for the duration of the reaction.[1][2] Use a cryostat or a well-insulated ice-salt bath to maintain a stable low temperature.

  • Potential Cause 2: Inadequate protonation of the isoquinoline. If the acidic medium is not strong enough, the directing effect towards the 5-position will be diminished.

    • Solution: Use concentrated sulfuric acid as the solvent to ensure complete protonation of the isoquinoline.

Issue 2: I am observing the formation of dibrominated byproducts, such as 5,8-dibromoisoquinoline.
  • Potential Cause 1: Excess brominating agent. Using more than one equivalent of the brominating agent can lead to further substitution on the activated ring.

    • Solution: Carefully control the stoichiometry of the reaction. Use no more than 1.1 to 1.3 equivalents of N-bromosuccinimide (NBS).[2] It is often better to have a small amount of unreacted starting material than to form difficult-to-separate byproducts.

  • Potential Cause 2: The reaction was allowed to proceed for too long or at too high a temperature after the initial bromination.

    • Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Once the starting material is consumed, proceed with the workup to prevent further reactions.

Issue 3: The reaction yield is very low, or the reaction is not going to completion.
  • Potential Cause 1: Poor quality of the brominating agent. N-bromosuccinimide (NBS) can decompose over time.

    • Solution: Use freshly recrystallized NBS for the reaction.[2] This is crucial for achieving high yields and purity.

  • Potential Cause 2: Inefficient mixing. In a viscous solvent like concentrated sulfuric acid, poor mixing can lead to localized high concentrations of reagents and side reactions.

    • Solution: Use mechanical stirring to ensure the reaction mixture is homogeneous.

  • Potential Cause 3: Premature quenching of the reaction.

    • Solution: Monitor the reaction progress closely and allow sufficient time for the reaction to go to completion at the recommended low temperature.

Visualizing the Reaction Mechanism and Troubleshooting Workflow

Mechanism of Electrophilic Bromination of Isoquinoline

The following diagram illustrates the electrophilic attack of a bromonium ion (Br⁺) on the protonated isoquinolinium ion, leading to the formation of the sigma complexes for substitution at the 5- and 8-positions. The formation of the 5-bromo isomer is kinetically favored under strongly acidic conditions.

G cluster_0 Reaction Initiation cluster_1 Electrophilic Attack & Isomer Formation Isoquinoline Isoquinoline Isoquinolinium Ion Isoquinolinium Ion Isoquinoline->Isoquinolinium Ion H₂SO₄ Sigma Complex (C5) Sigma Complex (C5) Isoquinolinium Ion->Sigma Complex (C5) + Br⁺ Sigma Complex (C8) Sigma Complex (C8) Isoquinolinium Ion->Sigma Complex (C8) + Br⁺ NBS NBS Br⁺ Br⁺ NBS->Br⁺ H₂SO₄ 5-Bromoisoquinoline 5-Bromoisoquinoline Sigma Complex (C5)->5-Bromoisoquinoline - H⁺ 8-Bromoisoquinoline 8-Bromoisoquinoline Sigma Complex (C8)->8-Bromoisoquinoline - H⁺

Caption: Electrophilic bromination pathway of isoquinoline.

Troubleshooting Workflow for Isomer Control

This flowchart provides a step-by-step guide for troubleshooting common issues related to isomer formation during bromoisoquinoline synthesis.

G start Start: Bromination of Isoquinoline check_isomers Analyze product mixture (TLC, GC, NMR). Are isomers present? start->check_isomers check_temp Was reaction temp ≤ -15°C? check_isomers->check_temp Yes success Success: Desired isomer obtained. check_isomers->success No adjust_temp Action: Lower and stabilize temperature. check_temp->adjust_temp No check_acid Was concentrated H₂SO₄ used? check_temp->check_acid Yes adjust_temp->start use_strong_acid Action: Use conc. H₂SO₄ as solvent. check_acid->use_strong_acid No check_dibromo Are dibrominated products present? check_acid->check_dibromo Yes use_strong_acid->start check_nbs Was NBS stoichiometry ≤ 1.1 eq? check_dibromo->check_nbs Yes check_dibromo->success No adjust_nbs Action: Reduce NBS to 1.05-1.1 eq. check_nbs->adjust_nbs No check_nbs->success Yes adjust_nbs->start

Caption: Troubleshooting flowchart for isomer control.

Detailed Experimental Protocol: Regioselective Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Isoquinoline129.1615 mL (16.5 g)128 mmol
Concentrated Sulfuric Acid (98%)98.08130 mL-
N-Bromosuccinimide (NBS)177.9827.29 g153 mmol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (130 mL).

  • Cooling: Cool the sulfuric acid to -20°C using an acetone/dry ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (15 mL, 128 mmol) to the stirred sulfuric acid, ensuring the internal temperature does not exceed +8°C.

  • Re-cooling: After the addition is complete, re-cool the reaction mixture to -20°C.

  • Addition of NBS: Add solid N-bromosuccinimide (27.29 g, 153 mmol) portion-wise, maintaining the reaction temperature below -15°C.

  • Reaction Monitoring: Stir the reaction mixture at -20°C until all the isoquinoline has been consumed (monitor by TLC or LC-MS).

  • Warming: Allow the reaction to warm to -9°C over 20 minutes.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice (approximately 800 g).

    • Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia, keeping the temperature below 30°C.

    • Allow the resulting precipitate to stand for 1 hour at room temperature.

  • Isolation and Purification:

    • Collect the crude product by filtration.

    • Wash the filter cake with water (3 x 500 mL).

    • Dry the solid product to obtain crude 5-bromoisoquinoline.

    • Further purification can be achieved by recrystallization or column chromatography.

References

  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]
  • Regioselective Bromination of 6‐Hydroxytetrahydroisoquinolines.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • (PDF) Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Amanote Research. [Link]
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • Isoquinoline. Scanned Document. [Link]
  • Chapter 7_Quinolines and Isoquinolines.pdf. Course Hero. [Link]
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Sandmeyer reaction. Wikipedia. [Link]
  • Reactions of Isoquinoline. YouTube. [Link]
  • The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas. [Link]
  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
  • Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
  • The future of total synthesis. Chemistry World. [Link]
  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and...
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Semantic Scholar. [Link]
  • Reactions of Isoquinoline | TYBSc Chemistry. YouTube. [Link]

Sources

Technical Support Center: Temperature Effects on Reactions of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Bromo-5-chloroisoquinoline. This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in reactions involving this versatile heterocyclic building block. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to optimize your experiments effectively.

Part 1: Fundamental Principles - Frequently Asked Questions

This section addresses the foundational concepts of how temperature influences reactions with this compound.

Q1: Why is temperature such a critical parameter in reactions involving this compound?

Temperature is arguably one of the most influential parameters in the functionalization of this compound for three primary reasons:

  • Reaction Rate: Like most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. For challenging transformations, such as the coupling of sterically hindered substrates or the activation of less reactive bonds, sufficient thermal energy is essential to achieve a reasonable reaction time.[1]

  • Catalyst Stability: Many transformations of this substrate, particularly palladium-catalyzed cross-coupling reactions, rely on thermally sensitive catalysts. Elevated temperatures can lead to catalyst decomposition, often observed as the precipitation of palladium black.[2][3] This reduces the concentration of the active catalytic species, stalling the reaction and lowering the yield.

  • Selectivity: Temperature is a powerful tool for controlling reaction selectivity. This includes regioselectivity (which site reacts) and chemoselectivity (which functional group reacts). For this compound, temperature can dictate whether a reaction occurs at the more reactive C8-Br bond or the less reactive C5-Cl bond.

Q2: How does temperature influence the choice between kinetic and thermodynamic products?

This is a cornerstone of physical organic chemistry that has profound practical implications. Many reactions can proceed through different pathways to yield multiple products.

  • Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy (Ea). This is known as the kinetic product.[4][5]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers for both forward and reverse reactions, establishing an equilibrium. Under these reversible conditions, the major product will be the most stable one (lowest Gibbs free energy), regardless of how fast it is formed. This is the thermodynamic product.[6][7][8]

Manipulating temperature allows a chemist to select the desired product. If the desired product is the kinetic one, the reaction should be run at a lower temperature. If the more stable thermodynamic product is desired, a higher temperature is used to ensure reversibility.[5]

G cluster_0 Reaction Coordinate Diagram Reactants Reactants (this compound + Reagent) TS_Kinetic TS_Kinetic Reactants->TS_Kinetic Ea (Kinetic) P_Kinetic Kinetic Product (Lower Ea, Less Stable) TS_Thermo TS_Thermo Reactants->TS_Thermo      Ea (Thermo) P_Thermo Thermodynamic Product (Higher Ea, More Stable) TS_Kinetic->P_Kinetic TS_Thermo->P_Thermo G cluster_main Temperature Impact on Regioselectivity Start This compound LowT Low Temp (e.g., 70-85 °C) Kinetic Control Start->LowT Favored Pathway HighT High Temp (e.g., >110 °C) Thermodynamic Conditions Start->HighT Competing Pathway Prod_Br Selective C8-Coupling Product LowT->Prod_Br HighT->Prod_Br Prod_Cl C5-Coupling Byproduct HighT->Prod_Cl Prod_Di Di-Coupling Byproduct HighT->Prod_Di

Caption: Temperature control for selective C-Br functionalization.

Part 3: Low-Temperature Electrophilic Bromination

While cross-coupling often requires heat, other reactions demand strict cold conditions to ensure selectivity. The bromination of isoquinoline itself is highly sensitive to temperature. [9][10] Problem: Attempting to introduce another bromine atom onto the ring results in a mixture of isomers.

Insight: In the electrophilic bromination of isoquinolines in strong acid, very low temperatures are crucial to control regioselectivity and prevent the formation of undesired isomers that are difficult to separate. [9]For example, the synthesis of 5-bromoisoquinoline requires temperatures around -20 °C to prevent the formation of 8-bromoisoquinoline. [10]

  • Cooling: In a three-neck flask equipped with a thermometer and an addition funnel, dissolve this compound (1.0 mmol) in concentrated sulfuric acid (5 mL). Cool the mixture to -20 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 mmol) in sulfuric acid dropwise via the addition funnel, ensuring the internal temperature does not rise above -15 °C. [10]3. Stirring: Maintain the reaction at this temperature for 4-5 hours, monitoring by quenching small aliquots and analyzing with LC-MS.

  • Quenching: Once complete, very carefully pour the reaction mixture onto crushed ice.

  • Workup: Neutralize the solution with aqueous ammonia while keeping the temperature below 25 °C. Filter the resulting precipitate, wash with cold water, and dry. This strict temperature control is paramount for obtaining a single, pure product. [9]

Conclusion

Temperature is not merely a parameter to be set, but a tool to be wielded. For reactions involving this compound, a thorough understanding of its impact on reaction rates, catalyst stability, and the principles of kinetic versus thermodynamic control is essential for success. Optimal temperature is rarely the highest possible temperature; it is the specific temperature that maximizes the formation of the desired product while minimizing degradation and side reactions. We encourage you to perform systematic temperature screening as a routine part of your methods development.

References
  • Google. (2026).
  • Vertex AI Search. (n.d.).
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand...[Link]
  • The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a.[Link]
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.[Link]
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.[Link]
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ChemRxiv. (n.d.).
  • Wiley Online Library. (2020).
  • PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline.
  • AMERICAN ELEMENTS. (n.d.). This compound.[Link]
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • PubChem. (n.d.). 8-Bromo-5-chloroisoquinolin-3-OL.
  • PubChemLite. (n.d.). This compound (C9H5BrClN).

Sources

Technical Support Center: Catalyst Selection for 8-Bromo-5-chloroisoquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Overview: The Challenge of Selective Coupling

8-Bromo-5-chloroisoquinoline presents a unique and common challenge in medicinal chemistry and materials science: how to achieve selective functionalization at one of two distinct carbon-halogen bonds. The relative reactivity of C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the order C–I > C–Br > C–Cl.[1][2] This inherent difference in bond strength is the cornerstone of achieving selectivity. The primary goal is typically to couple at the more reactive C8-Br bond while leaving the C5-Cl bond intact for subsequent transformations.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and starting protocols to help researchers navigate the complexities of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction coupling at both the bromine and chlorine positions (over-reaction)?

A1: This indicates your catalyst system is too reactive and does not sufficiently differentiate between the C-Br and C-Cl bonds. This can happen if the reaction temperature is too high or if the ligand used is highly electron-rich and bulky, which can facilitate the more difficult oxidative addition to the C-Cl bond. Consider lowering the temperature or switching to a less reactive ligand.

Q2: I'm seeing no reaction at the C8-Br position. What are the most common causes?

A2: Low or no yield is a frequent issue.[3][4] The primary culprits are often:

  • Inactive Catalyst: Ensure your palladium source, particularly Pd(0) catalysts like Pd(PPh₃)₄, has not oxidized. Using a stable Pd(II) precatalyst that is reduced in situ can be more reliable.[5][6]

  • Poor Reagent Quality: Impurities in solvents, reagents, or starting materials can poison the catalyst. Ensure all materials are pure and solvents are properly degassed.[3]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. For Suzuki reactions, the base activates the boronic acid for transmetalation.[7] If the base is not suitable for the chosen solvent system, the reaction can stall.

Q3: How does the isoquinoline nitrogen affect the reaction?

A3: The nitrogen atom in the isoquinoline ring is a potential ligand for the palladium center. This coordination can sometimes inhibit the catalytic cycle, leading to catalyst deactivation.[8] Using ligands that bind strongly to palladium can help prevent this unwanted interaction.

Q4: Can I couple at the C5-Cl position first?

A4: While unconventional, it is theoretically possible with specialized catalysts designed for C-Cl activation, such as those with extremely bulky and electron-rich phosphine ligands (e.g., certain Buchwald ligands).[8][9][10] However, this would require carefully controlled conditions and a catalyst system that shows inverted selectivity, which is not standard. The much more common and predictable strategy is to couple at the C8-Br bond first.

Troubleshooting & Optimization Guides

Guide 1: Suzuki-Miyaura Coupling

For forming C-C bonds with boronic acids/esters.

Problem: Low yield or stalled reaction at the C8-Br position.

Possible Cause Troubleshooting Action & Scientific Rationale
Inefficient Oxidative Addition The Pd(0) catalyst may not be readily inserting into the C-Br bond. Switch to a more electron-rich and bulky ligand like SPhos or XPhos. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[11]
Protodeboronation of Boronic Acid Your boronic acid may be decomposing before it can transmetalate. This is common in biphasic systems with strong bases. Try using anhydrous conditions with a base like K₃PO₄ or Cs₂CO₃, or switch to a more stable boronate ester (e.g., pinacol ester).[10][12]
Poor Catalyst Pre-activation If using a Pd(II) source like Pd(OAc)₂, it may not be reducing to the active Pd(0) species efficiently. Ensure your reaction mixture contains a reducing agent (often the phosphine ligand itself or an amine). Using a pre-formed Pd(0) catalyst can circumvent this.[5]
Incorrect Base/Solvent Combination The base must be soluble enough to be effective. For example, K₂CO₃ is common but works best in aqueous mixtures.[10] In anhydrous solvents like toluene or dioxane, K₃PO₄ is often a better choice.[11]

Problem: Loss of selectivity, with coupling observed at the C5-Cl position.

Possible Cause Troubleshooting Action & Scientific Rationale
Catalyst System is Too Active Highly active catalyst systems designed for aryl chlorides will naturally overreact. Avoid ligands like tBuXPhos or RuPhos in your initial screen. Start with a less reactive ligand like PPh₃ or a bidentate ligand like dppf.
Reaction Temperature is Too High High temperatures provide the activation energy needed to break the stronger C-Cl bond. Screen lower temperatures (e.g., 60-80 °C). A longer reaction time at a lower temperature is preferable for selectivity.
Recommended Starting Conditions for Selective Suzuki Coupling (C8-Br)
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Stable, reliable Pd(II) and Pd(0) precatalysts.[8]
Ligand SPhos (4 mol%) or P(Cy)₃ (4 mol%)Moderately electron-rich and bulky ligands that favor C-Br activation.[13]
Base K₃PO₄ (2-3 equivalents)Effective in anhydrous solvents, minimizing protodeboronation.[11]
Solvent 1,4-Dioxane or TolueneCommon anhydrous solvents for Suzuki reactions.[14]
Temperature 80 - 100 °CA good starting range to promote C-Br coupling without significant C-Cl activation.
Guide 2: Buchwald-Hartwig Amination

For forming C-N bonds with primary or secondary amines.

Problem: Low C-N coupling yield at the C8-Br position.

| Possible Cause | Troubleshooting Action & Scientific Rationale | | :--- | :--- | :--- | | Base is Not Strong Enough | Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine, making it a better nucleophile for palladium.[9] Switch from carbonate bases to an alkoxide like NaOt-Bu or LiHMDS.[14] | | Ligand Steric Hindrance | If either the amine or the isoquinoline is sterically hindered, the reductive elimination step to form the C-N bond can be slow. Using a bulkier biarylphosphine ligand (e.g., XPhos, RuPhos) can accelerate this final step.[9][15] | | Amine Coordination to Catalyst | The reactant amine can compete with the phosphine ligand for coordination sites on the palladium, inhibiting the catalytic cycle. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) can help mitigate this issue. |

Recommended Starting Conditions for Selective Buchwald-Hartwig Amination (C8-Br)
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) precatalyst.[8]
Ligand Xantphos or BINAP (2-4 mol%)Bidentate ligands often provide good stability and activity for C-Br amination without being overly reactive for C-Cl bonds.[9][15]
Base NaOt-Bu or Cs₂CO₃ (1.5-2 equivalents)Strong bases required for efficient amine deprotonation.[9]
Solvent Toluene or DioxaneStandard solvents for this transformation.[14]
Temperature 90 - 110 °CAminations often require slightly higher temperatures than Suzuki couplings.
Guide 3: Sonogashira Coupling

For forming C-C triple bonds with terminal alkynes.

Problem: Low yield of the desired 8-alkynyl-5-chloroisoquinoline.

| Possible Cause | Troubleshooting Action & Scientific Rationale | | :--- | :--- | :--- | | Alkyne Homocoupling (Glaser Coupling) | A common side reaction, especially in the presence of oxygen and the copper(I) co-catalyst, leads to alkyne dimers.[16] Ensure the reaction is run under strictly anaerobic conditions. Alternatively, use a copper-free Sonogashira protocol.[6] | | Catalyst Deactivation | The formation of palladium black indicates catalyst decomposition.[16] This can be caused by high temperatures or impurities. Ensure high-purity reagents and consider a lower reaction temperature. | | Inactive Copper Co-catalyst | If using a traditional Sonogashira, the Cu(I) source (typically CuI) is crucial for forming the copper acetylide intermediate.[17][18] Ensure the CuI is fresh and of high quality. |

Recommended Starting Conditions for Selective Sonogashira Coupling (C8-Br)
ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard, reliable catalyst for Sonogashira reactions.[19]
Copper(I) Co-catalyst CuI (5-10 mol%)Essential for the traditional catalytic cycle. Omit for copper-free versions.[19][20]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Acts as both the base and often as the solvent.[21]
Solvent THF or DMF (if amine base is not used as solvent)Provides good solubility for the reactants.[16]
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under mild thermal conditions.

Visualization of Troubleshooting & Workflow

Catalyst Selection Logic

This diagram illustrates the decision-making process for achieving selective C-Br coupling.

G cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_solutions Troubleshooting Paths start This compound problem Analyze Reaction Outcome start->problem no_rxn No Reaction / Low Yield problem->no_rxn < 50% Conversion over_rxn Over-reaction (C-Cl Coupling) problem->over_rxn > 5% Di-coupled success Selective C-Br Coupling problem->success Clean Conversion sol_no_rxn Increase Catalyst Activity: - More e⁻-rich/bulky ligand - Increase Temperature - Stronger Base no_rxn->sol_no_rxn sol_over_rxn Decrease Catalyst Activity: - Less e⁻-rich ligand - Decrease Temperature - Weaker Base over_rxn->sol_over_rxn sol_no_rxn->problem Re-evaluate sol_over_rxn->problem Re-evaluate

Caption: Troubleshooting workflow for cross-coupling reactions.

General Experimental Workflow

The following diagram outlines a standard procedure for setting up a cross-coupling reaction.

G reagents 1. Add Solids (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) flask 2. Seal & Purge Flask (Evacuate & backfill with Argon/N₂ 3x) reagents->flask solvent 3. Add Degassed Solvent(s) flask->solvent reaction 4. Heat to Temperature (Monitor by TLC/LCMS) solvent->reaction workup 5. Quench & Workup (Aqueous wash, extraction) reaction->workup purify 6. Purify (Column Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocol: General Catalyst Screening

This protocol provides a step-by-step guide for screening different catalyst systems to find the optimal conditions for your specific coupling partner.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 eq), the coupling partner (e.g., arylboronic acid, 1.2 eq), and the base (2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%) to each designated vial.

  • Inert Atmosphere: Seal each vial with a septum cap. Remove the vials from the glovebox and connect them to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Using a syringe, add the appropriate amount of degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LCMS or TLC to determine conversion and selectivity.

  • Analysis: Compare the results from the different catalyst/ligand/base/solvent combinations to identify the most promising conditions for scale-up and further optimization.

References

  • Technical Support Center: Suzuki Coupling with Haloquinolines. (2025). Benchchem.
  • Canty, A. J. (2005). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. New Journal of Chemistry.
  • Canty, A. J. (n.d.). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing.
  • Wikipedia contributors. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit user. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Smith, K. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer. (2019). PubMed.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PMC - PubMed Central.
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (2025). Benchchem.
  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
  • Reddit user. (2024). How to approach choosing reaction conditions for Suzuki? Reddit.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. (n.d.). Journal of the American Chemical Society.
  • Technical Support Center: Sonogashira Coupling with 5-Bromo-1-pentyne. (2025). Benchchem.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). ePrints Soton.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). PubMed.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. (n.d.). SciSpace.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.).
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.).

Sources

Technical Support Center: Synthesis of Polysubstituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted isoquinolines. This guide is meticulously crafted for researchers, scientists, and professionals in drug development, providing in-depth, actionable solutions to the common and complex challenges encountered in the synthesis of these vital heterocyclic compounds. Isoquinolines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic drugs.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to empower you in optimizing your synthetic strategies.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during key isoquinoline syntheses.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can subsequently be oxidized to their corresponding isoquinolines.[2][3][4] The reaction typically involves cyclization promoted by a dehydrating agent under acidic conditions.[3]

Question 1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the most common reasons and how can I fix it?

Answer: Low yields in this reaction are a frequent issue and often stem from several key factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring.[5][6] Electron-withdrawing groups will significantly impede the cyclization, leading to poor or no product formation.[3][5] The reaction is most effective with electron-donating groups on the benzene ring.[5]

    • Solution: For substrates with strong deactivating groups, consider employing more potent dehydrating agents, such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[3][6] This combination generates a more reactive pyrophosphate intermediate.[3][7] For moderately deactivated systems, increasing the reaction temperature or switching to a higher-boiling solvent like xylene may improve the outcome.[3][7]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like POCl₃ alone may not be strong enough to drive the cyclization to completion.[3][5]

    • Solution: Ensure all reagents and solvents are anhydrous, as any moisture will consume the dehydrating agent. For challenging substrates, the aforementioned P₂O₅/POCl₃ mixture is a more robust choice.[3]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[3][5][6][7] This is particularly prevalent when the resulting styrene is highly conjugated.[5][7]

    • Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[3][7] An alternative approach involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion altogether.[3][6][7]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product, often resulting in the formation of tar.[5]

    • Solution: Carefully control the reaction temperature, perhaps with a gradual increase to the target temperature. Monitor the reaction closely using TLC or LC-MS and work it up as soon as the starting material is consumed to prevent decomposition.[5]

Question 2: My reaction mixture has turned into a thick, unmanageable tar. What went wrong?

Answer: Tar formation is a common issue in reactions that use strong acids and high temperatures. It is typically a result of polymerization and decomposition of starting materials or products.[5]

  • Solution:

    • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[5]

    • Reaction Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[5]

    • Solvent: Ensure sufficient anhydrous solvent is used to maintain a stirrable reaction mixture.[5]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[8][9]

Question 3: I'm struggling with the regioselectivity of my Pictet-Spengler reaction. How can I control where the cyclization occurs?

Answer: Regioselectivity in the Pictet-Spengler reaction is primarily governed by the electronic and steric properties of the aromatic ring of the β-arylethylamine.

  • Electronic Effects: The reaction is an electrophilic aromatic substitution, so cyclization will preferentially occur at the most nucleophilic position on the aromatic ring.[8] Electron-donating groups (EDGs) activate the ring and direct the cyclization. Ring closure typically happens at the position para to the activating group.[10]

    • Solution: To favor a specific regioisomer, you may need to introduce or modify activating groups on your starting material. The presence of two alkoxy groups can allow the reaction to proceed under milder, physiological conditions.[9]

  • Steric Hindrance: Cyclization will generally favor the less sterically hindered ortho position relative to the ethylamine side chain.[11]

    • Solution: If you are observing a mixture of regioisomers, consider if steric hindrance is playing a role. Modifying the substituents on the aromatic ring or the aldehyde/ketone component might influence the regiochemical outcome.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Protic solvents have been shown to improve the preference for the less hindered ortho position for cyclization.[11]

Question 4: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What should I check?

Answer: Several factors can lead to a sluggish or failed Pictet-Spengler reaction:

  • Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is favored by electron-donating groups on the aromatic ring.[3] Substrates with electron-withdrawing groups may require harsher conditions or fail to react.[3]

    • Solution: If your substrate is deactivated, you may need to use stronger acidic conditions or higher temperatures. However, be mindful of potential side reactions.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[3] If this intermediate does not form efficiently, the reaction will not proceed.[3]

    • Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[9] You can also pre-form the Schiff base before subjecting it to the acidic cyclization conditions.[9]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct method for the preparation of isoquinolines from a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acidic medium.[2]

Question 5: My Pomeranz-Fritsch reaction is producing a significant amount of byproducts, leading to a low yield of the desired isoquinoline. How can I optimize this?

Answer: The Pomeranz-Fritsch reaction is notorious for often requiring harsh acidic conditions and elevated temperatures, which can lead to byproduct formation.[3][12]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[12]

    • Solution: While concentrated sulfuric acid is traditionally used, it can lead to charring and degradation.[12][13] Consider screening other acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid, which have been reported to offer better selectivity in some cases.[12] A study showed that using 37% aqueous hydrochloric acid in dioxane can promote the formation of an undesired benzo[d]azepinone byproduct.[14]

  • Temperature Control: Inadequate or excessive temperature can be detrimental.[12]

    • Solution: Carefully optimize the reaction temperature. Low temperatures may result in a sluggish reaction and incomplete conversion, while high temperatures can promote side reactions and decomposition.[12]

  • Purity of Starting Materials: Impurities in the benzaldehyde or the aminoacetaldehyde acetal can interfere with the reaction.[12]

    • Solution: Ensure your starting materials are of high purity before use.[12]

Modern Synthetic Methods: Cross-Coupling Reactions

Modern approaches, such as transition-metal-catalyzed cross-coupling reactions, offer milder conditions and greater functional group tolerance for the synthesis of polysubstituted isoquinolines.[15][16]

Question 6: I am attempting a palladium-catalyzed cross-coupling reaction to synthesize a substituted isoquinoline, but the reaction is not working. What are some common troubleshooting steps?

Answer: Successful cross-coupling reactions depend on the careful exclusion of air and moisture, as well as the proper choice of catalyst, ligand, and base.

  • Inert Atmosphere: These reactions are often sensitive to oxygen.

    • Solution: Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon. The "evacuate and backfill" method (repeating three times) is highly reliable.[17]

  • Catalyst and Ligand Choice: The combination of the palladium source and the ligand is crucial for catalytic activity.

    • Solution: For many cross-coupling reactions, using pre-formed palladium(0) catalysts or palladium(II) sources that are easily reduced in situ is recommended. The choice of ligand depends on the specific transformation, and screening a few different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.[17]

  • Solvent and Base: The solvent and base can significantly impact the reaction rate and yield.

    • Solution: Ensure you are using an appropriate anhydrous solvent. The choice of base is critical and should be optimized for your specific substrates and catalytic system. Common bases include carbonates, phosphates, and alkoxides.

  • Purity of Reagents: Impurities in your starting materials, particularly the organometallic reagent, can poison the catalyst.

    • Solution: Use high-purity reagents and ensure your organometallic partner is active (e.g., by titration if it's an organolithium or Grignard reagent).

Experimental Protocols

Protocol 1: General Procedure for the Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-arylethylamide (1.0 eq)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)[5]

  • Phosphorus oxychloride (POCl₃) (1.1 to 5.0 eq)[5]

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-arylethylamide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the phosphorus oxychloride (POCl₃) dropwise to the cooled solution. Note that this addition can be exothermic.[5]

  • After the addition is complete, heat the reaction mixture to reflux.[5]

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Make the aqueous solution basic by the slow addition of a concentrated base solution (e.g., NaOH or NH₄OH).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Purify the crude product by column chromatography or recrystallization.[5] An acid-base extraction can also be an effective purification step for basic products.[5]

Protocol 2: General Procedure for the Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or ethanol)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or p-toluenesulfonic acid)

Procedure:

  • Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.[3]

  • Add the aldehyde or ketone to the solution.[3]

  • Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C or room temperature).[3]

  • Stir the reaction mixture at the desired temperature. The reaction time can vary from a few hours to overnight.[3]

  • Monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[3]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.[3]

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to yield the crude tetrahydroisoquinoline.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Pomeranz-Fritsch Synthesis of an Isoquinoline

This reaction often requires strongly acidic conditions and elevated temperatures.[3]

Materials:

  • Benzaldehyde derivative (1.0 eq)

  • 2,2-Diethoxyethylamine (1.0 eq)[3]

  • Concentrated sulfuric acid[3]

  • Ethanol[3]

  • Sodium hydroxide solution[3]

Procedure:

  • Formation of the Benzalaminoacetal: Mix the benzaldehyde derivative and 2,2-diethoxyethylamine in ethanol and stir at room temperature. The reaction is often complete within a few hours. The product can be isolated or used directly in the next step.[3]

  • Cyclization: Carefully and slowly add the benzalaminoacetal to concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture and pour it onto ice.[3]

  • Carefully neutralize the solution with a sodium hydroxide solution.[3]

  • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).[3]

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to give the crude isoquinoline.[3]

  • Purify the product by distillation, recrystallization, or column chromatography.[3]

Data Summaries

ReactionCommon ChallengeKey Parameters to OptimizePotential Solutions
Bischler-Napieralski Low yield/No reactionDehydrating agent, Temperature, Substrate electronicsUse stronger dehydrating agents (P₂O₅/POCl₃), higher boiling point solvents, or alternative methods for deactivated rings.
Styrene byproduct formationReaction conditionsUse nitrile as a solvent or employ oxalyl chloride to avoid the nitrilium intermediate.
Pictet-Spengler Poor regioselectivitySubstrate electronics, Steric factors, SolventModify activating groups on the aromatic ring; consider steric hindrance; use protic solvents.
Low yield/No reactionAromatic ring activation, Iminium ion formationUse stronger acid for deactivated rings; use an excess of the carbonyl component or pre-form the Schiff base.
Pomeranz-Fritsch Byproduct formationAcid catalyst, TemperatureScreen alternative acids (TFA, methanesulfonic acid); carefully control the reaction temperature.
Cross-Coupling No reactionAtmosphere, Catalyst/Ligand, Solvent/BaseEnsure inert atmosphere; screen different ligands and bases; use high-purity, anhydrous reagents.

Visualizing Synthetic Challenges and Solutions

The following diagrams illustrate the general workflows and key decision points in troubleshooting isoquinoline synthesis.

Bischler_Napieralski_Troubleshooting start Bischler-Napieralski Reaction problem Low Yield or No Reaction start->problem cause1 Deactivated Aromatic Ring problem->cause1 Check Substrate cause2 Weak Dehydrating Agent problem->cause2 Check Reagents cause3 Side Reactions (Retro-Ritter) problem->cause3 Analyze Byproducts solution1 Use P₂O₅/POCl₃ Increase Temperature cause1->solution1 solution2 Ensure Anhydrous Conditions Use P₂O₅/POCl₃ cause2->solution2 solution3 Use Nitrile as Solvent Use Oxalyl Chloride Method cause3->solution3

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Pictet_Spengler_Troubleshooting start Pictet-Spengler Reaction problem Poor Regioselectivity start->problem cause1 Electronic Effects problem->cause1 Analyze Electronics cause2 Steric Hindrance problem->cause2 Analyze Sterics solution1 Modify Activating Groups (para-directing) cause1->solution1 solution2 Alter Substituents Use Protic Solvents cause2->solution2

Caption: Decision points for controlling regioselectivity in the Pictet-Spengler reaction.

References

  • Benchchem. (n.d.). Bischler–Napieralski Reaction Troubleshooting.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Wikipedia. (2024). Isoquinoline.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • RSC Green Chemistry. (2024).
  • ResearchGate. (2025). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation.
  • Química Organica.org. (n.d.). Isoquinoline synthesis.
  • Journal of the American Chemical Society. (2008). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics.
  • International Journal of Pharmaceutical Sciences. (2024).
  • ResearchGate. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Benchchem. (n.d.). Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation.
  • ResearchGate. (2025). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines.
  • Wikipedia. (2024). Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • Organic Letters. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.
  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

Sources

Technical Support Center: Improving Regioselectivity in the Bromination of Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of controlling regioselectivity during the electrophilic bromination of chloroisoquinoline scaffolds. As experienced researchers know, achieving the desired isomeric purity is critical for downstream applications, including drug development and materials science. This document is designed to explain the causality behind experimental choices, empowering you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 5-bromo and 8-bromo isomers when brominating my chloroisoquinoline?

A1: The formation of a mixture of isomers is the most common challenge in this reaction and is governed by the competing directing effects of the substituents on the isoquinoline core.

  • The Isoquinoline Nucleus: In electrophilic aromatic substitution (SEAr), the pyridine ring of isoquinoline is strongly deactivated by the electron-withdrawing nitrogen atom. This effect is amplified under acidic conditions, where the nitrogen is protonated. Consequently, electrophilic attack, such as bromination, preferentially occurs on the benzenoid ring.[1][2] The C5 and C8 positions are the most electronically activated sites on this ring.[3]

  • The Chloro Substituent: The chlorine atom exerts two opposing electronic effects:

    • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond, deactivating the entire ring towards electrophilic attack.[4]

    • Resonance Effect (+R): Through its lone pairs, chlorine can donate electron density into the aromatic π-system. This donation preferentially stabilizes the intermediates formed from attack at the ortho and para positions relative to the chloro group.[4][5]

The final regiochemical outcome is a delicate balance of these factors. For a substrate like 1-chloroisoquinoline, the C5 and C8 positions are inherently activated by the isoquinoline system, and the directing effects of the chlorine atom further modulate their reactivity, often leading to a mixture of products.

Q2: My primary goal is the synthesis of a 5-bromo-chloroisoquinoline. How can I maximize its yield and selectivity?

A2: To favor bromination at the C5 position, the reaction conditions must be carefully controlled to exploit the subtle differences in activation energy for the formation of the different isomers.

  • Use of Strong Acid: Performing the bromination in a strong protic acid, such as concentrated sulfuric acid (H₂SO₄), is a highly effective strategy.[6] The acid protonates the isoquinoline nitrogen, creating an isoquinolinium ion. This further deactivates the pyridine ring and enhances the preference for substitution on the benzenoid ring at the C5 and C8 positions.[1]

  • Temperature Control: Low temperature is critical for enhancing regioselectivity.[7] Electrophilic brominations often have small differences in activation energies between competing pathways. Running the reaction at a reduced temperature (e.g., 0°C or below) provides the system with less thermal energy, favoring the pathway with the lowest activation energy (the kinetic product), which is often the C5-isomer.[6][7]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂). NBS is a solid, making it easier to handle, and it provides a low concentration of electrophilic bromine, which can lead to higher selectivity.[8] It is crucial to use freshly recrystallized NBS, as impurities can lead to unreliable results and side reactions.[6]

Q3: I am observing significant amounts of polybrominated products. How can I suppress this side reaction?

A3: The formation of di- or tri-brominated species occurs when the initial product is reactive enough to undergo further bromination. To prevent this, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS relative to your chloroisoquinoline substrate. Using a larger excess significantly increases the risk of polybromination.[6][9]

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the mono-bromination of the starting material over the bromination of the product.

  • Reaction Time and Monitoring: Monitor the reaction closely using an appropriate technique (TLC, LC-MS, or GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q4: How does the position of the chlorine atom on the isoquinoline ring influence the bromination outcome?

A4: The location of the chloro-substituent is a primary determinant of the final regioselectivity.

  • 1-Chloroisoquinoline: As discussed, this substrate typically yields a mixture of 5-bromo and 8-bromo products, with conditions adjustable to favor the 5-isomer.

  • Other Isomers (e.g., 6-Chloro, 7-Chloro): The chlorine atom will direct ortho and para to its own position. For example, in 7-chloroisoquinoline, the chlorine directs to the C6 and C8 positions. The inherent reactivity of the isoquinoline nucleus (favoring C5 and C8) will compete with this direction. In this case, bromination at C8 would be doubly favored (activated by the isoquinoline system and ortho to the chlorine), while bromination at C5 would still be a likely outcome. Predicting the major product requires a careful analysis of the combined electronic and steric effects for each specific isomer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Regioselectivity 1. Reaction temperature is too high. 2. Incorrect solvent or acid medium. 3. Steric hindrance near the target position.1. Decrease the reaction temperature systematically (e.g., room temp -> 0°C -> -20°C).[7] 2. Use concentrated H₂SO₄ as the solvent/acid catalyst to direct substitution to the benzenoid ring.[6] 3. If sterics are unavoidable, consider a multi-step strategy involving a directing group.[10]
Low or No Conversion 1. Inactive brominating agent. 2. Insufficient reaction time or temperature. 3. Substrate is highly deactivated.1. Use freshly recrystallized NBS.[6] Impure NBS can be ineffective. 2. Allow the reaction to stir for a longer period, monitoring by TLC/LCMS. If still no reaction, cautiously increase the temperature.[9] 3. If the ring is heavily substituted with electron-withdrawing groups, more forcing conditions (higher temperature, stronger Lewis acid) may be required, though this may compromise selectivity.
Formation of Polybrominated Products 1. Excess of brominating agent. 2. Reaction temperature is too high. 3. Reaction time is too long.1. Use a stoichiometric amount (1.0-1.1 equiv.) of NBS.[9] 2. Lower the reaction temperature. Higher temperatures can accelerate the second bromination step. 3. Monitor the reaction closely and quench it immediately after full consumption of the starting material.
Unidentifiable Side Products 1. Impure starting materials or reagents. 2. Decomposition of substrate or product under harsh conditions. 3. Reaction with solvent.1. Purify starting materials and recrystallize NBS before use. 2. Attempt the reaction under milder conditions (lower temperature, alternative acid). 3. Choose an inert solvent. Chlorinated solvents like CH₂Cl₂ or CHCl₃ are generally robust, but reactions in strong acid are often run neat.[11]

Visualizing Reaction Control

Directing Effects in Chloroisoquinoline Bromination

The following diagram illustrates the key electronic factors that control the position of electrophilic attack on a 1-chloroisoquinoline under acidic conditions.

G cluster_substrate 1-Chloroisoquinoline System cluster_effects Controlling Factors cluster_outcome Predicted Reactive Sites substrate 1-Chloroisoquinoline N_effect Protonated Nitrogen (N-H+) - Strong deactivation of pyridine ring - Directs SEAr to benzenoid ring substrate->N_effect Cl_effect Chloro Group (Cl) - Inductive Withdrawal (-I): Deactivating - Resonance Donation (+R): o,p-directing substrate->Cl_effect C5 C5 Position - Activated by isoquinoline system - Para to Cl (favorable resonance) N_effect->C5 C8 C8 Position - Activated by isoquinoline system - Ortho to N-H+ (some deactivation) N_effect->C8 Cl_effect->C5 result Mixture of Isomers (C5 often favored under kinetic control) C5->result C8->result G start Start: Poor Regioselectivity Observed q1 Is NBS freshly recrystallized? start->q1 action1 Recrystallize NBS from water. Repeat experiment. q1->action1 No q2 Is reaction run at low temp (≤ 0°C)? q1->q2 Yes a1_yes Yes a1_no No action1->q1 Retry action2 Cool reaction to 0°C or lower. Monitor reaction. q2->action2 No q3 Is conc. H₂SO₄ used as solvent? q2->q3 Yes a2_yes Yes a2_no No action2->q2 Retry action3 Switch to conc. H₂SO₄. Ensure careful, slow addition of substrate. q3->action3 No q4 Is NBS stoichiometry > 1.1 equiv? q3->q4 Yes a3_yes Yes a3_no No action3->q3 Retry action4 Reduce NBS to 1.0-1.1 equiv. Consider portion-wise addition. q4->action4 Yes end_node Selectivity Improved. Proceed to optimization. q4->end_node No a4_yes Yes a4_no No action4->q4 Retry

Caption: A decision tree for troubleshooting poor bromination regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromo-1-chloroisoquinoline

This protocol is adapted from a robust procedure designed to maximize the formation of the 5-bromo isomer. [6] Materials:

  • 1-Chloroisoquinoline

  • N-Bromosuccinimide (NBS), recrystallized from water

  • Concentrated Sulfuric Acid (96-98%)

  • Ammonium Hydroxide (aqueous solution, ~28-30%)

  • Ice

  • Deionized Water

  • Heptane

  • Toluene

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Internal thermometer

  • Addition funnel with nitrogen inlet

  • Ice-water bath

Procedure:

  • Setup: Charge a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel (under a N₂ atmosphere) with concentrated sulfuric acid (340 mL).

  • Cooling: Cool the sulfuric acid to 0°C using an ice-water bath.

  • Substrate Addition: Slowly add 1-chloroisoquinoline (e.g., 0.33 mol) via the addition funnel to the stirred acid. Crucially, maintain the internal temperature below 30°C throughout the addition.

  • NBS Addition: Once the substrate is fully dissolved and the solution is cooled back to 0°C, add freshly recrystallized NBS (1.1 equivalents, e.g., 0.36 mol) portion-wise over 30-60 minutes. Maintain the internal temperature at 0°C during the addition.

  • Reaction: Stir the mixture vigorously at 0°C for 4-6 hours. Monitor the reaction progress by taking a small aliquot, quenching it in ice/ammonia, extracting with CH₂Cl₂, and analyzing by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large volume of crushed ice (e.g., 2 kg) in a suitably large beaker with vigorous stirring.

  • Basification: Cool the resulting aqueous solution in an ice bath and slowly add concentrated ammonium hydroxide until the pH is approximately 9-10. This will precipitate the crude product. Caution: This is a highly exothermic process.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is a mixture of heptane and toluene. [6]Suspend the crude solid in the solvent mixture, heat to reflux, filter while hot to remove insoluble impurities, and then allow the filtrate to cool slowly to crystallize the pure 5-bromo-1-chloroisoquinoline.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]
  • Selectivity in Free Radical Reactions: Bromination vs.
  • Isoquinoline. Thieme. [Link]
  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry. [Link]
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.
  • Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.
  • Reactions of Isoquinoline. YouTube. [Link]
  • Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation.
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP.
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. PubMed. [Link]
  • N-Bromosuccinimide. Wikipedia. [Link]
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Bromination of 8-substituted quinolines.
  • SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]
  • Why is bromination more regioselective then chlorin
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PubMed Central. [Link]
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Regioselectivity of Radical Halogen
  • Directing Effects. Chemistry LibreTexts. [Link]
  • Regioselectivity of Free Radical Halogen
  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
  • Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.

Sources

Technical Support Center: Scale-Up for 8-Bromo-5-chloroisoquinoline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 8-Bromo-5-chloroisoquinoline (CAS 927801-25-0). This guide is designed for researchers, process chemists, and drug development professionals to navigate the challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A scalable approach typically involves the sequential electrophilic halogenation of the isoquinoline core. Given the directing effects of the heterocyclic nitrogen and the existing halogen substituent, the order of halogenation is critical. A highly plausible and controlled route starts with 5-chloroisoquinoline, followed by bromination. The electron-withdrawing nature of the chloro-substituent and the protonated nitrogen in a strong acid medium directs the incoming electrophile (bromine) to the C-8 position.

An alternative, though potentially less selective route, would be the chlorination of 8-bromoisoquinoline. The choice depends on the availability of starting materials and the impurity profile observed during process development. A synthesis starting from 5-bromoisoquinoline to produce the isomeric 5-bromo-8-chloroisoquinoline has been described, highlighting the viability of sequential halogenation in strong acid.[1]

Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?

Scaling up this synthesis requires rigorous control over several parameters to ensure reproducibility, safety, and product quality. The transition from a round-bottom flask with a high surface-area-to-volume ratio to a large reactor fundamentally changes heat and mass transfer dynamics.

Table 1: Critical Process Parameters for Scale-Up

ParameterLaboratory Scale (Typical)Pilot/Production Scale ConsiderationsRationale & Scientific Justification
Temperature -25°C to 0°C[2][3]Maintain strictly, e.g., -20°C ± 2°CElectrophilic halogenations are highly exothermic. Poor temperature control can lead to decreased regioselectivity, formation of di-halogenated byproducts, and potential thermal runaway. Low temperatures are crucial for selectivity in isoquinoline halogenation.[2][4]
Reagent Addition Rate Rapid or portion-wiseSlow, controlled dosing via pumpManages the exothermic release. A large, localized concentration of the halogenating agent can cause hot spots, leading to side reactions.
Agitation/Mixing Magnetic stir barOverhead stirrer with optimized impeller designEnsures homogeneity, promotes efficient heat transfer to the reactor jacket, and prevents localized concentration gradients of reagents, which is critical for consistent reaction progress.
Stoichiometry 1.1 - 1.3 equivalents of halogenating agent[2]1.05 - 1.1 equivalentsMinimizes the formation of over-halogenated impurities which can be difficult to remove. Precise control is more critical at scale to manage cost and downstream purification burden.
Quenching Pouring reaction mass onto iceReverse quench: slow addition of reaction mass to a well-agitated, chilled aqueous baseControls the quench exotherm safely. Pouring a large volume of concentrated acid is a significant operational hazard.

Q3: What are the typical impurities encountered, and how does the profile change upon scale-up?

The impurity profile is the most significant challenge in scaling this process. Inadequate control over the CPPs listed above will exacerbate their formation.

Table 2: Common Impurities and Mitigation Strategies

ImpurityLikely CauseMitigation Strategy
5-Chloro-x,8-dibromoisoquinoline Excess brominating agent; temperature excursions.Use minimal excess of brominating agent (e.g., <1.1 eq). Maintain strict temperature control.
Isomeric Bromochloroisoquinolines Insufficient protonation of the isoquinoline ring; temperature too high.Ensure complete dissolution in a strong acid like H₂SO₄ before adding the brominating agent. Maintain low reaction temperatures to maximize kinetic control and desired regioselectivity.[2]
Unreacted 5-chloroisoquinoline Incomplete reaction; poor mixing.Increase reaction time; verify reagent quality and stoichiometry; improve agitation.
Degradation Products Temperature excursions; extended reaction times at elevated temperatures.Adhere to validated temperature profiles and reaction times.

Q4: What are the primary safety concerns for this process at scale?

Safety is paramount. The primary hazards involve:

  • Handling of Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Ensure charging is done in a well-ventilated area.

  • Halogenating Agents (e.g., N-Bromosuccinimide): Strong oxidizers and irritants. Avoid inhalation of dust.

  • Exothermic Reactions: The halogenation and subsequent quenching steps are highly exothermic. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential before scaling up to understand the potential for thermal runaway.

  • Gas Evolution: The reaction may evolve HBr or other gases. Reactors must be properly vented.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

You've scaled your reaction from 50g to 5kg, and suddenly your yield has dropped from 85% to 60%, with significant starting material remaining.

Underlying Causes & Explanation:

  • Mass Transfer Limitations: In a large reactor, the rate of reaction can become limited by how quickly the reactants are mixed, rather than the intrinsic kinetics. If the brominating agent is not dispersed efficiently, it will react quickly in the region where it is added, leaving other areas of the vessel with unreacted starting material.

  • Thermal Stratification: Inadequate mixing can lead to temperature gradients within the reactor. Colder zones will react slower, contributing to incomplete conversion.

  • Reagent Stability/Quality: At scale, larger quantities of reagents are used. Ensure the purity of the N-bromosuccinimide (NBS) or other brominating agent, as it can degrade over time. Recrystallization of NBS is sometimes necessary to obtain high yields.[2]

Troubleshooting Workflow

G start Low Yield & Incomplete Conversion Detected check_mixing 1. Review Agitation Parameters - Increase RPM? - Different impeller design needed? start->check_mixing check_temp 2. Analyze Temperature Logs - Gradients observed? - Dosing rate too fast for cooling capacity? check_mixing->check_temp No solution_mixing Optimize Agitation: Implement baffled reactor or higher-shear impeller. check_mixing->solution_mixing Yes check_reagents 3. Verify Reagent Quality - Assay of brominating agent? - Starting material purity? check_temp->check_reagents No solution_temp Refine Thermal Control: - Slow reagent addition rate. - Lower jacket temperature. check_temp->solution_temp Yes solution_reagents Qualify Reagents: - Use freshly assayed materials. - Consider recrystallizing NBS. check_reagents->solution_reagents Yes

Caption: Troubleshooting workflow for low yield.

Experimental Protocol: Verifying Reaction Completion via In-Process Control (IPC)

  • Sampling: Under inert atmosphere, carefully extract a small, representative sample (e.g., 1-2 mL) from the reactor.

  • Quench: Immediately quench the sample in a prepared vial containing a biphasic mixture of a suitable organic solvent (e.g., EtOAc) and aqueous sodium bicarbonate/sodium thiosulfate solution.

  • Extraction: Shake vigorously and allow the layers to separate.

  • Analysis: Analyze the organic layer by HPLC or TLC against a reference standard of the starting material (5-chloroisoquinoline) and product.

  • Decision: Do not proceed with the main reaction work-up until the IPC shows <1% remaining starting material.

Problem 2: Poor Regioselectivity and Formation of Isomeric Impurities

Your scaled batch contains an unacceptable level of an isomeric bromochloroisoquinoline impurity that is co-eluting with your product, making purification a nightmare.

Underlying Cause & Explanation: Regioselectivity in electrophilic substitution on the isoquinoline ring is exquisitely sensitive to the reaction conditions. The desired 8-bromo isomer is formed under strong protonating conditions where the reaction proceeds on the isoquinolinium cation. If the acid is not strong enough or the temperature is too high, competing substitution pathways can open up, leading to other isomers. The procedure for the related 5-bromo-8-nitroisoquinoline emphasizes the critical nature of careful temperature control to suppress the formation of undesired isomers.[2]

Mitigation Protocol: Ensuring High Regioselectivity

  • Solvent/Catalyst: Use concentrated (96-98%) sulfuric acid as the solvent. This ensures the isoquinoline nitrogen is fully protonated, deactivating the pyridine ring and directing substitution to the benzo ring.[2][3]

  • Temperature Control: Cool the solution of 5-chloroisoquinoline in sulfuric acid to the target temperature (e.g., -20°C) before starting the addition of the brominating agent.

  • Reagent Form: Add the brominating agent (e.g., NBS) as a solid in portions or as a solution in sulfuric acid via slow drip. This avoids creating localized areas of high temperature and reagent concentration.

  • Hold Time: Stir the reaction mixture for the validated time at the target temperature. For similar reactions, hold times of 2-5 hours are reported.[2]

Reaction Pathway Diagram

G cluster_0 Desired Pathway (Low Temp, H₂SO₄) cluster_1 Side Reaction (High Temp) SM 5-Chloroisoquinoline INT1 Isoquinolinium Cation SM->INT1 + H₂SO₄ PROD This compound (Product) INT1->PROD + 'Br⁺' (from NBS) -20°C IMP Isomeric Impurities INT1->IMP + 'Br⁺' (from NBS) > 0°C

Caption: Reaction pathway and side reaction.

Problem 3: Difficult Work-up and Product Isolation

During work-up, you encounter a fine, difficult-to-filter solid after neutralization, or the product oils out instead of crystallizing cleanly.

Underlying Cause & Explanation: The physical form of the crude product is highly dependent on the rate of precipitation and the purity profile. "Crashing out" the product by rapidly changing the pH can lead to the formation of amorphous material or very small particles that clog filter media. The presence of impurities can also inhibit crystallization, leading to oils. Recrystallization from a heptane/toluene mixture is a documented method for purifying a related product, suggesting that a carefully chosen solvent system is key.[2]

Protocol: Controlled Crystallization for Scale-Up

  • Quench: Perform a controlled reverse quench of the reaction mixture into a well-agitated, cold aqueous solution of a mild base (e.g., sodium bicarbonate). Maintain the temperature of the quench vessel below 25°C.

  • Extraction: Extract the crude product into a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the organic layer to remove residual acids and salts.

  • Solvent Swap: Concentrate the organic solution and perform a solvent swap to a suitable crystallization solvent (e.g., Toluene, Heptane, or a mixture thereof).

  • Controlled Cooling: Cool the solution slowly and with gentle agitation. A linear cooling ramp (e.g., 10°C per hour) is often effective.

  • Seeding: If available, seed the solution with a small amount of pure product once it becomes supersaturated to promote the growth of large, easily filterable crystals.

  • Isolation: Isolate the product by filtration and wash the cake with cold crystallization solvent to remove residual impurities.

By implementing these controlled procedures, you can overcome common scale-up challenges and ensure the robust and safe production of high-quality this compound.

References

  • Heravi, M. M., et al. (2014). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Advances in Heterocyclic Chemistry, 112, 183-234.
  • Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Royal Society of Chemistry. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Zhu, J., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3678–3682.
  • Jaman, Z., & Zare, R. N. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry A, 121(40), 7651–7657.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 85-93.
  • Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents. WO1999067218A2.
  • Li, G., et al. (2018). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A. Nature Communications, 9(1), 4613.
  • Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents. US6500954B1.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

Sources

Technical Support Center: Effective Removal of Palladium Catalysts from 8-Bromo-5-chloroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 8-Bromo-5-chloroisoquinoline from palladium-catalyzed reactions. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with residual palladium removal from this specific heterocyclic scaffold. Given the stringent regulatory limits on heavy metal impurities in active pharmaceutical ingredients (APIs), effective and robust purification strategies are paramount.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistent and efficient removal of palladium to meet even the most demanding purity specifications.

The Challenge: Palladium's Affinity for N-Heterocycles

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are indispensable tools for the functionalization of scaffolds like this compound. However, the lone pair of electrons on the isoquinoline nitrogen atom can form stable coordination complexes with palladium species (both Pd(0) and Pd(II)). This chelation can render the residual palladium highly soluble and difficult to remove by conventional methods like simple filtration or standard aqueous washes, leading to persistent contamination of the final product.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my product still showing high levels of palladium after standard filtration through Celite®?

A1: While filtration through Celite® is effective for removing heterogeneous catalysts like Pd/C or precipitated palladium black, it is often insufficient for removing homogeneous (soluble) palladium species.[3] The this compound structure can chelate with palladium, keeping it dissolved in the organic phase. This necessitates the use of more targeted methods like adsorption onto specialized media or chemical scavenging.

Q2: I'm observing inconsistent palladium removal from one batch to another. What could be the cause?

A2: Batch-to-batch inconsistency often points to variations in the final state of the palladium catalyst.[3] Factors such as minor temperature fluctuations, slight differences in reaction time, or the presence of atmospheric oxygen during workup can alter the oxidation state and coordination sphere of the palladium. This results in a mixture of palladium species (e.g., Pd(0) nanoparticles, soluble Pd(II) complexes), each with different removal characteristics. Standardizing the reaction quench and workup procedure is a critical first step to achieving consistent results.

Q3: Can activated carbon be used for palladium removal, and what are the potential drawbacks?

A3: Yes, activated carbon is a cost-effective and often efficient adsorbent for removing palladium.[4] It can adsorb a variety of palladium species. The primary drawback is its non-selective nature. It can adsorb your desired this compound product, leading to significant yield loss. Therefore, it is crucial to perform a screening study to determine the optimal type of activated carbon and the minimum effective loading.

Q4: What are "palladium scavengers," and how do they differ from activated carbon?

A4: Palladium scavengers are solid-supported materials, typically based on silica or a polymer resin, that are functionalized with specific chemical groups that have a high affinity for palladium.[5] Common functionalities include thiols, thioureas, and triamines. Unlike the broad-spectrum physical adsorption of activated carbon, scavengers operate through chemisorption, forming strong covalent or coordinative bonds with palladium. This often results in higher selectivity and efficiency, with a lower risk of product loss.[5]

Q5: How do I choose the right scavenger for my this compound reaction?

A5: The best approach is to perform a screening study with a small panel of scavengers. For N-heterocyclic compounds, thiol-based scavengers (like SiliaMetS® Thiol) and those containing trimercaptotriazine (TMT) or its derivatives are often highly effective due to the strong affinity of sulfur for palladium.[6][7] The choice will also depend on your solvent system and the specific palladium catalyst and ligands used in your reaction.

Troubleshooting Guide

Issue 1: High Palladium Content (>100 ppm) After Initial Purification Attempts
  • Possible Cause: Strong coordination of soluble palladium species to the isoquinoline nitrogen.

  • Troubleshooting Steps:

    • Introduce a Scavenger: If not already in use, implement a treatment with a suitable palladium scavenger. Thiol-functionalized silica is an excellent starting point.

    • Optimize Scavenging Conditions: Vary the amount of scavenger (start with 5-10 wt% relative to the crude product), the temperature (try room temperature vs. 40-60 °C), and the treatment time (4-24 hours).

    • Consider a Multi-Step Approach: A combination of treatments can be highly effective. For example, an initial aqueous wash with a chelating agent like N-acetyl cysteine, followed by treatment with a solid-supported scavenger, can remove different forms of palladium.[1]

Issue 2: Significant Product Loss During Palladium Removal
  • Possible Cause: Non-specific adsorption of the this compound product onto the purification medium (especially activated carbon).

  • Troubleshooting Steps:

    • Reduce Adsorbent Loading: Systematically decrease the weight percent of activated carbon or scavenger to find the minimum amount required for effective palladium removal.

    • Solvent Optimization: The choice of solvent can impact the binding equilibrium. A solvent in which your product is highly soluble may minimize its adsorption to the solid support.

    • Alternative Scavenger: Switch to a scavenger with a different backbone (e.g., polymer vs. silica) or functional group, as this may alter the non-specific binding profile.

    • Change of Method: If adsorption methods consistently lead to high product loss, consider purification by crystallization. Sometimes, adding a small amount of a soluble chelator to the crystallization solvent can help keep the palladium species in the mother liquor.

Issue 3: Filtration of the Scavenger or Activated Carbon is Extremely Slow
  • Possible Cause: The adsorbent material has a very fine particle size, or it is breaking down during stirring, leading to clogging of the filter medium.

  • Troubleshooting Steps:

    • Use a Filter Aid: Always filter the scavenger or carbon slurry through a pad of Celite® (diatomaceous earth). This creates a porous filter bed that prevents clogging.

    • Select a Granular Adsorbent: If available, choose a granular or beaded form of the scavenger or activated carbon, which generally has better filtration properties than fine powders.

    • Dilute the Slurry: Before filtration, dilute the mixture with additional solvent. This reduces the viscosity and the concentration of fine particles, which can improve the flow rate.

Palladium Removal Strategy Selection

The selection of an appropriate palladium removal strategy is a multi-factorial decision. The following flowchart provides a logical progression for determining the best approach for your this compound product.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® pad is_heterogeneous->filtration Yes scavenger_screen Screen a panel of palladium scavengers (e.g., Thiol, TMT, Thiourea) is_heterogeneous->scavenger_screen No (Homogeneous) analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 analysis1->scavenger_screen Pd > Limit final_product Purified Product (Pd < Target Limit) analysis1->final_product Pd < Limit optimize Optimize scavenger type, loading, temp, and time scavenger_screen->optimize activated_carbon Trial with Activated Carbon (5-10 wt%) yield_check Is product yield acceptable? activated_carbon->yield_check optimize->yield_check yield_check->analysis1 Yes yield_check->activated_carbon No crystallization Consider Crystallization (with or without additives) yield_check->crystallization No, after re-screening crystallization->analysis1

Caption: Decision tree for selecting a palladium removal method.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica
  • Dissolution: After the initial aqueous workup of your reaction, dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: To the solution, add thiol-functionalized silica gel (e.g., SiliaMetS® Thiol). A good starting point is 5-10 equivalents by weight relative to the theoretical amount of palladium used in the reaction.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40 °C) for 4 to 24 hours. The optimal time should be determined by periodic small-scale analysis if possible.

  • Filtration: Prepare a short pad of Celite® (approx. 2-3 cm thick) in a sintered glass funnel. Wet the pad with the reaction solvent. Filter the scavenger suspension through the Celite® pad.

  • Washing: Wash the filter cake thoroughly with several portions of fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for palladium content analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm that the desired purity level has been achieved.[8]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).

  • Carbon Addition: Add powdered activated carbon (typically 5-10% by weight of the crude product).

  • Stirring: Stir the suspension at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrate to obtain the product.

  • Analysis: Analyze the palladium content and determine the product yield to assess the effectiveness and selectivity of the treatment.

Data Summary: Scavenger Screening Comparison

A typical screening study for palladium removal from a Suzuki-Miyaura reaction producing a substituted isoquinoline might yield results like those summarized below. This data is illustrative and should be adapted to the specific reaction conditions.

Purification MethodScavenger Loading (wt%)Temperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Product Recovery (%)
Control (Filtration only) N/A25N/A15001250~100
Activated Carbon 10251215008575
Silica-Thiol 1040815001592
Silica-Triamine 10408150021095
Polymer-TMT 104081500< 594
N-Acetyl Cysteine Wash 20406150097598

This table illustrates that while activated carbon can reduce palladium levels, it may come at the cost of product yield. Thiol and TMT-based scavengers often provide a better balance of high efficiency and high product recovery.[1][5]

Conclusion

The removal of residual palladium from this compound reactions requires a systematic and often multi-faceted approach. Due to the coordinating nature of the isoquinoline nitrogen, standard purification techniques are frequently insufficient. A well-designed strategy, often involving an initial debulking filtration followed by treatment with a selective, high-affinity scavenger, is key to consistently achieving the low ppm levels of palladium required for pharmaceutical applications. We recommend a screening-based approach to identify the optimal scavenger and conditions for your specific process, which will ultimately save time and resources while ensuring the highest product quality.

References

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage. [Link]
  • National Institutes of Health. (2022, January 20).
  • Reddit. (2023). Your trick to remove residual palladium. r/Chempros. [Link]
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
  • ResearchGate. (2015, August 7). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.
  • ResearchGate. (2014, August 7). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
  • National Institutes of Health. (2022, October 26).
  • Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2010, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. (2013, August 6). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
  • PubMed. (2021, February). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

Sources

stability of 8-Bromo-5-chloroisoquinoline under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-5-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

The stability of this compound is primarily influenced by pH, temperature, and exposure to nucleophiles. The isoquinoline ring system and its halogen substituents dictate its reactivity. The nitrogen atom in the isoquinoline ring is basic and can be protonated under acidic conditions, which can affect the electron distribution of the aromatic system.[1][2][3] The bromine and chlorine atoms are electron-withdrawing and can be susceptible to nucleophilic aromatic substitution, particularly under basic conditions.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, the primary reaction is the protonation of the nitrogen atom in the isoquinoline ring to form an isoquinolinium salt.[1] This generally increases the compound's solubility in aqueous media. While the C-Br and C-Cl bonds are relatively stable to acid-catalyzed hydrolysis under mild conditions, harsh acidic conditions (e.g., high temperature, concentrated strong acids) could potentially lead to degradation over extended periods. However, compared to basic conditions, the compound is expected to be more stable in an acidic environment. Studies on related compounds like gefitinib, which also contains a halogenated quinoline core, have shown it to be stable under acidic degradation settings.[2]

Q3: What degradation pathways are expected for this compound under basic conditions?

Under basic conditions, this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the carbon atoms at positions 5 and 8 electrophilic. Hydroxide ions (OH⁻) can act as nucleophiles, potentially displacing the bromide or chloride ions to form the corresponding hydroxyisoquinolines. The relative reactivity of the C-Br and C-Cl bonds will depend on the specific reaction conditions.

Q4: Are there any known degradation products of this compound?

While specific degradation studies on this compound are not extensively published, based on the principles of nucleophilic aromatic substitution on halogenated quinolines and isoquinolines, the expected primary degradation products under basic hydrolysis would be 8-Hydroxy-5-chloroisoquinoline and 5-Hydroxy-8-bromoisoquinoline. Further degradation could potentially lead to dihydroxyisoquinoline.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound and separating it from its potential degradation products.[4] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. UV detection is suitable for this compound due to its aromatic structure. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify and characterize any degradation products formed.[1][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of this compound in a reaction mixture. The reaction conditions may be too basic or contain strong nucleophiles. High temperatures can also accelerate degradation.- Lower the pH of the reaction mixture if possible.- Avoid using strong, hard nucleophiles if they are not essential for the desired reaction.- Conduct the reaction at a lower temperature.- Perform a small-scale time-course study to determine the rate of degradation under your specific conditions.
Poor recovery of the compound after work-up from a basic solution. The compound may have degraded during the work-up procedure. The degradation products may have different solubility profiles.- Minimize the time the compound is in a basic solution.- Neutralize the basic solution as quickly as possible during work-up.- Use a milder base if the reaction allows.- Analyze the aqueous layer for potential water-soluble degradation products.
Multiple unexpected peaks in the HPLC chromatogram of a stability study sample. This could indicate the formation of multiple degradation products or impurities from starting materials or reagents.- Use a validated, stability-indicating HPLC method to ensure adequate separation of all components.- Use high-purity solvents and reagents for your experiments.- Analyze a blank sample (placebo) containing all components except this compound to identify any peaks originating from the matrix.- Employ LC-MS to identify the mass of the unknown peaks and aid in their structural elucidation.[5]
No degradation observed during a forced degradation study. The stress conditions (acid/base concentration, temperature, time) may not be harsh enough.- Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[6][7]- Increase the temperature in increments (e.g., to 50°C or 70°C).[6]- Extend the duration of the stress test.[8]- Ensure adequate mixing of the sample in the stress medium.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions, as recommended by ICH guidelines.[7]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks

  • pH meter

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C for 8 hours.

    • Withdraw samples at regular intervals (e.g., 0, 2, 4, 8 hours).

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.

    • Incubate the solution at 60°C for 8 hours.

    • Withdraw samples at regular intervals.

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.

    • If no significant degradation is observed, repeat the experiment with 1 M NaOH.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products.

Visualizations

Diagram 1: General Reactivity of Isoquinoline Core

G cluster_acid Acidic Conditions cluster_base Basic Conditions Isoquinoline_acid Isoquinoline Isoquinolinium Isoquinolinium Salt Isoquinoline_acid->Isoquinolinium Protonation H_plus H+ Halogenated_Isoquinoline This compound Hydroxy_Isoquinoline Hydroxyisoquinolines (Degradation Products) Halogenated_Isoquinoline->Hydroxy_Isoquinoline Nucleophilic Aromatic Substitution (SNAr) OH_minus OH-

Caption: Reactivity of the isoquinoline core under acidic and basic conditions.

Diagram 2: Forced Degradation Experimental Workflow

G Start Start: this compound Stock Solution (1 mg/mL) Acid_Stress Acid Stress (0.1M or 1M HCl, 60°C) Start->Acid_Stress Base_Stress Base Stress (0.1M or 1M NaOH, 60°C) Start->Base_Stress Sampling Sampling at Time Points Acid_Stress->Sampling Base_Stress->Sampling Neutralization Neutralization & Dilution Sampling->Neutralization HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Neutralization->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for conducting forced degradation studies.

References

  • D. K. et al. "Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products." Journal of Chromatographic Science, vol. 53, no. 5, 2015, pp. 734-40, [Link].
  • A. S. et al. "Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters." Molecules, vol. 27, no. 19, 2022, p. 6589, [Link].
  • "Isoquinoline." Wikipedia, [Link].
  • "Quinoline and Isoquinoline Theory." Química Orgánica, [Link].
  • P. R. et al. "Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR." Journal of Mass Spectrometry, 2023, e5180, [Link].
  • S. S. et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, vol. 2, no. 3, 2012, pp. 159-165, [Link].
  • "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." Pharmaguideline, [Link].
  • "Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics." PharmGKB, [Link].
  • "Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product." International Journal of Research in Pharmacology & Pharmacotherapeutics, [Link].
  • "Nucleophilic Aromatic Substitution." Chemeurope.com, [Link].
  • "Forced Degrad
  • "Forced degrad
  • "Nucleophilic arom
  • "16.6: Nucleophilic Aromatic Substitution." Chemistry LibreTexts, [Link].
  • "Stability indicating study by using different analytical techniques." IJSDR, [Link].
  • S. Ökten et al. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." ACS Omega, vol. 8, no. 20, 2023, pp. 17757-17770, [Link].
  • "The Impact of pH on Chemical Stability in Lab Experiments." Ibis Scientific, [Link].
  • "Pharma Stability: Stability-Indicating Methods & Forced Degrad
  • "Nucleophilic Aromatic Substitution EXPLAINED!" YouTube, [Link].
  • J. B. et al. "Concerted Nucleophilic Aromatic Substitutions." Journal of the American Chemical Society, vol. 141, no. 4, 2019, pp. 1765-1772, [Link].
  • "Stability Indic
  • "Assay and Stability Testing." Kinam Park, [Link].
  • "Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs." PMC, [Link].
  • "Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs." SciSpace, [Link].

Sources

Technical Support Center: Alternative Synthetic Routes to 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-bromo-5-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this and related dihalogenated isoquinolines. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to help you select and optimize a synthetic route that best fits your laboratory's needs.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, however, presents challenges in achieving the desired regioselectivity of halogenation on the isoquinoline core. The electron-deficient nature of the pyridine ring and the directing effects of existing substituents under various reaction conditions must be carefully considered to avoid the formation of undesired isomers. This guide will explore two primary synthetic strategies and offer troubleshooting for common issues.

Core Synthetic Strategies: A Comparative Overview

Two logical and experimentally validated approaches to the synthesis of this compound involve the sequential halogenation of a monohalogenated isoquinoline precursor. The choice between these routes may depend on the availability of starting materials and the desired scale of the reaction.

FeatureRoute 1: Chlorination of 5-Bromoisoquinoline Route 2: Bromination of 5-Chloroisoquinoline
Starting Material 5-Bromoisoquinoline5-Chloroisoquinoline
Key Transformation Electrophilic ChlorinationElectrophilic Bromination
Typical Reagents N-Chlorosuccinimide (NCS), H₂SO₄N-Bromosuccinimide (NBS), H₂SO₄
Reported Yield High (up to 96%)[1]Moderate to High
Key Advantage Direct and high-yielding final step.Utilizes a potentially more accessible starting material.
Potential Challenge Handling of concentrated sulfuric acid.Control of regioselectivity to favor the 8-position.

Route 1: Chlorination of 5-Bromoisoquinoline

This is a direct and high-yielding approach to the target molecule. The regioselectivity of the chlorination is directed to the 8-position due to the electronic effects of the isoquinoline nitrogen and the existing bromine atom under strongly acidic conditions.

Experimental Protocol

This protocol is adapted from a patented procedure and has been elaborated with practical insights for laboratory use.[1]

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 5-bromoisoquinoline (1.0 eq).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add concentrated sulfuric acid (H₂SO₄) with continuous stirring, ensuring the temperature does not exceed 10°C. Safety Note: The addition of sulfuric acid is exothermic. Personal protective equipment (PPE), including a face shield and acid-resistant gloves, is essential.

  • Once the 5-bromoisoquinoline is fully dissolved, add N-chlorosuccinimide (NCS) (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0°C.

Step 2: Reaction Execution

  • After the addition of NCS is complete, slowly warm the reaction mixture to 80°C.

  • Stir the reaction at 80°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with concentrated ammonium hydroxide until the pH is approximately 8-9. Caution: This neutralization is highly exothermic and should be performed in a well-ventilated fume hood with adequate cooling.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Alternatively, recrystallization from a suitable solvent system such as ethanol/water or heptane/toluene can be employed to obtain the pure product.[2][3]

Troubleshooting Guide: Route 1

Q1: The reaction is not going to completion, or the yield is low. What could be the issue?

  • A1: Several factors could contribute to low conversion:

    • Purity of NCS: N-Chlorosuccinimide can decompose over time. It is recommended to use freshly opened or recrystallized NCS for best results.[4]

    • Insufficient Acid: The reaction requires a strongly acidic medium to proceed. Ensure that a sufficient amount of concentrated sulfuric acid is used to fully protonate the isoquinoline nitrogen and catalyze the electrophilic substitution.

    • Inadequate Temperature/Time: The reaction may require longer heating or a slightly higher temperature to achieve full conversion. Monitor the reaction by TLC to determine the optimal reaction time.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity?

  • A2: The formation of isomeric byproducts can occur if the reaction conditions are not optimal.

    • Temperature Control: The initial addition of NCS at a low temperature (0°C) is crucial for controlling the reaction's initiation. Uncontrolled temperature can lead to the formation of other chlorinated species.

    • Purity of Starting Material: Ensure your starting 5-bromoisoquinoline is free of other isomers, as these will lead to a mixture of products.

Q3: The work-up is proving difficult, with the formation of an emulsion during extraction.

  • A3: Emulsions can form during the extraction of basic nitrogen-containing compounds.

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) during the extraction can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: Filtering the emulsion through a pad of Celite can also be an effective method for separation.

Mechanistic Insight: Regioselectivity of Chlorination

Under the strongly acidic conditions of concentrated sulfuric acid, the isoquinoline nitrogen is protonated. This deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution occurs on the carbocyclic (benzene) ring. The positions most susceptible to electrophilic attack on the isoquinolinium ion are C5 and C8. In the case of 5-bromoisoquinoline, the bromine atom is an ortho-, para-director, but also deactivating. The combination of these electronic effects directs the incoming electrophile (the chloronium ion generated from NCS) to the C8 position.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_product Final Product 5-Bromoisoquinoline 5-Bromoisoquinoline Protonated_Isoquinoline Protonated 5-Bromoisoquinolinium Ion 5-Bromoisoquinoline->Protonated_Isoquinoline Protonation NCS N-Chlorosuccinimide (NCS) Final_Product This compound H2SO4 H₂SO₄ Protonated_Isoquinoline->Final_Product Electrophilic Attack by 'Cl+' from NCS

Caption: Workflow for Route 1.

Route 2 (Alternative): Bromination of 5-Chloroisoquinoline

This alternative route begins with 5-chloroisoquinoline and introduces the bromine atom in the final step. This approach may be advantageous if 5-chloroisoquinoline is more readily available than its bromo- counterpart.

Experimental Protocol

Part A: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aromatic amine to an aryl halide.[5][6][7][8]

Step 1: Diazotization of 5-Aminoisoquinoline

  • Suspend 5-aminoisoquinoline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl) in a three-necked flask at 0°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl.

  • Cool the CuCl solution to 0°C.

  • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work up the reaction by basifying with ammonium hydroxide and extracting with a suitable organic solvent (e.g., dichloromethane).

  • Purify the crude 5-chloroisoquinoline by column chromatography or recrystallization.

Part B: Bromination of 5-Chloroisoquinoline

The bromination of 5-chloroisoquinoline is expected to proceed under similar conditions to the chlorination of 5-bromoisoquinoline, with adjustments for the different halogenating agent.

  • Following the procedure outlined in Route 1, dissolve 5-chloroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Add N-bromosuccinimide (NBS) (1.5 eq) portion-wise at 0°C.

  • Heat the reaction mixture and monitor its progress. Note: The optimal temperature and reaction time may differ from Route 1 and should be determined experimentally.

  • Perform the same work-up, isolation, and purification steps as described in Route 1.

Troubleshooting Guide: Route 2

Q1: The Sandmeyer reaction is giving a low yield of 5-chloroisoquinoline.

  • A1: The success of the Sandmeyer reaction is highly dependent on careful temperature control.

    • Temperature: The diazotization step must be carried out at 0-5°C to prevent the premature decomposition of the diazonium salt.

    • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite.

    • Addition Rate: Slow, dropwise addition of the sodium nitrite solution is crucial to maintain the low temperature.

Q2: The bromination of 5-chloroisoquinoline is not regioselective for the 8-position.

  • A2: While the 8-position is the expected major product due to electronic directing effects, the formation of other isomers is possible.

    • Reaction Conditions: The choice of acid and temperature can influence the regioselectivity of electrophilic halogenation on the isoquinoline ring.[9] Experimentation with different acid catalysts (e.g., trifluoroacetic acid) may be necessary to optimize the selectivity for the desired isomer.

    • Halogenating Agent: While NBS is a common choice, other brominating agents could be explored to potentially improve regioselectivity.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 5-Aminoisoquinoline 5-Aminoisoquinoline 5-Chloroisoquinoline 5-Chloroisoquinoline 5-Aminoisoquinoline->5-Chloroisoquinoline Sandmeyer Reaction (NaNO₂, HCl, CuCl) Final_Product This compound 5-Chloroisoquinoline->Final_Product Electrophilic Bromination (NBS, H₂SO₄)

Caption: Workflow for the alternative Route 2.

General Purification FAQ for Dihalogenated Isoquinolines

Q: What are the best general practices for purifying this compound?

  • A: Dihalogenated isoquinolines are often crystalline solids with limited solubility in non-polar solvents.

    • Column Chromatography: Flash column chromatography on silica gel is a standard method. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. For compounds that are particularly non-polar, dry loading onto the silica gel can be beneficial.[10]

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method, especially for larger scale reactions. Common solvent systems include ethanol/water, isopropanol, or toluene/heptane.

    • Acid-Base Extraction: As isoquinolines are basic, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated isoquinoline can then be basified and re-extracted with an organic solvent to recover the purified product.

References

  • WO2022/174253 A1, 2022.
  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Orgánica.
  • Isoquinoline. (n.d.).
  • Sandmeyer reaction. (2023, December 27). In Wikipedia. [Link]
  • How to purify halo-isoquinolines?? (2018, September 6). Reddit.
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 84. [Link]
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur.
  • Specific Solvent Issues with Chlorination. (n.d.). Wordpress.
  • Gouliaev, A. H., & Senning, A. (1996). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Acta Chemica Scandinavica, 50, 530-534.
  • Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society (Resumed), 3451.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2002). ResearchGate.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Li, G., et al. (2015). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry, 80(10), 5259-5266.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Why is a Sandmeyer reaction important for aromatic halogenation? (n.d.). TutorChase.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.

Sources

column chromatography conditions for 8-Bromo-5-chloroisoquinoline purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 8-Bromo-5-chloroisoquinoline

Welcome to the technical support center for the purification of drug development intermediates. This guide provides in-depth troubleshooting and frequently asked questions for the column chromatography purification of this compound, a halogenated heterocyclic compound. The principles and techniques discussed here are derived from established chromatographic theory and best practices for separating structurally similar molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My compound is streaking badly on the TLC plate and the column. How can I get sharp, well-defined bands?

A1: Streaking, or tailing, of basic, nitrogen-containing compounds like isoquinolines on silica gel is a common issue. It is often caused by strong interactions between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This leads to slow, uneven elution.

Solutions:

  • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[1] A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). Alternatively, a solution of 1-2% ammonia in methanol can be used as part of the polar component of your solvent system.[3]

  • Alternative Stationary Phase: If adding a modifier does not resolve the issue, consider switching to a different stationary phase. Neutral or basic alumina can be effective for purifying basic compounds.[1] Another option is to use reversed-phase chromatography with a C18-functionalized silica gel.[1]

Q2: I'm seeing poor separation between my product and a closely related impurity. What steps can I take to improve resolution?

A2: Achieving good separation between structurally similar compounds, such as isomers or dehalogenated impurities, can be challenging.[4] The key is to fine-tune the selectivity of your chromatographic system.

Solutions:

  • Optimize the Solvent System: The choice of solvent is critical for achieving separation.[5] Your goal is to find a solvent system where your desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate.[5]

    • Systematically Vary Polarity: If using a standard system like ethyl acetate/hexanes, try adjusting the ratio in small increments (e.g., 5%). If the spots are too high on the TLC plate (high Rf), decrease the polarity by adding more hexane. If they are too low (low Rf), increase the polarity by adding more ethyl acetate.[1]

    • Change Solvent Selectivity: If simply adjusting the polarity isn't enough, you need to change the nature of the solvent interactions. Solvents are classified into different selectivity groups based on their dipole moment and hydrogen bonding capabilities.[6] For example, if ethyl acetate/hexane fails, try a system with different selectivity, such as dichloromethane/methanol or an ether/hexane mixture.[3][7]

  • Column Dimensions: Ensure you are using a column with an appropriate diameter and length for the amount of material you are purifying. A longer, narrower column generally provides better resolution than a shorter, wider one.[8]

Q3: My compound is not eluting from the column, even with a highly polar solvent system.

A3: This issue typically points to one of two possibilities: your compound is either extremely polar and requires a very strong mobile phase, or it is irreversibly adsorbing to or decomposing on the silica gel.[1][9]

Solutions:

  • Increase Mobile Phase Strength: If you suspect your compound is highly polar, you may need to switch to a stronger solvent system. A gradient of methanol in dichloromethane (e.g., starting at 1% and gradually increasing to 10%) is often effective for eluting polar compounds.[3] Be cautious not to exceed ~10% methanol, as it can start to dissolve the silica gel.[3]

  • Test for Stability: Before committing your entire batch to a column, it's wise to check for stability on silica. Spot your crude material on a TLC plate, let it sit exposed to the air on the silica for an hour, and then develop the plate. If you see new spots or a significant decrease in the intensity of your product spot, it indicates decomposition.[9]

  • Dry Loading with an Inert Sorbent: If your compound has poor solubility in the initial, non-polar eluent, it can precipitate at the top of the column, leading to poor elution. In this case, use a "dry loading" technique. Dissolve your crude product in a strong, volatile solvent (like dichloromethane), add a small amount of silica gel to the solution, and evaporate the solvent to get a dry, free-flowing powder.[10] This powder can then be carefully added to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For normal-phase chromatography, silica gel (60 Å, 230-400 mesh) is the most common and appropriate starting point.[2][11] Its polar surface, composed of silanol groups, effectively separates compounds based on differences in polarity.[12] Given that this compound contains a basic nitrogen atom, tailing can be an issue. If this cannot be resolved by adding a basic modifier to the eluent, consider using neutral alumina as an alternative.[1]

Q2: How do I select the right mobile phase for my column?

A2: The selection of the mobile phase is a critical step and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC).[8][13]

  • Start with a Standard System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a classic starting point.[3]

  • Run Test TLCs: Spot your crude mixture on several TLC plates and develop them in solvent systems of varying polarity (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes).

  • Aim for the "Sweet Spot": The ideal solvent system will give your desired product an Rf value between 0.25 and 0.35 .[5] This range ensures that the compound will travel through the column at a reasonable rate, allowing for effective separation from impurities.

  • Ensure Separation: Crucially, the chosen system must also show a visible separation (ΔRf) between your product spot and any major impurity spots.[14]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Using a single, unchanging solvent composition is suitable when the impurities are close in polarity to your desired compound. The optimal solvent system is chosen based on TLC analysis as described above.

  • Gradient Elution: If your crude material contains a wide range of impurities with very different polarities, a gradient elution is more efficient.[1] You would start with a low-polarity mobile phase to elute the non-polar impurities first, and then gradually increase the percentage of the polar solvent to elute your product and any more strongly-adsorbed impurities. This saves time and reduces the total volume of solvent used.

Data and Protocols

Table 1: Common Solvent Systems for Heterocyclic Compounds

This table provides a list of common binary solvent systems for normal-phase silica gel chromatography, ordered by increasing polarity. The "Eluotropic Strength (ε°)" is a measure of a solvent's ability to move compounds along the polar stationary phase.

Non-Polar ComponentPolar ComponentEluotropic Strength (ε°) RangeTypical Applications & Notes
Hexane / PentaneDiethyl EtherLow (0.01 - 0.29)Good for non-polar to moderately polar compounds.
Hexane / PentaneEthyl AcetateLow to Medium (0.01 - 0.48)A versatile and widely used system for a broad range of compounds.[3]
Hexane / PentaneDichloromethane (DCM)Low to Medium (0.01 - 0.32)DCM can improve solubility for some crude mixtures.[9]
Dichloromethane (DCM)Methanol (MeOH)Medium to High (0.32 - 0.73)Excellent for more polar compounds. Use a basic modifier (TEA) for amines.[3]

Note: Eluotropic strength values are approximate and depend on the specific adsorbent.

Protocol: Slurry Packing a Silica Gel Column

Properly packing the column is essential to avoid channels and ensure good separation.[8]

  • Preparation: Select a column of appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[15]

  • Make the Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of your crude sample) with your initial, non-polar eluent until a homogenous, pourable slurry is formed.[8]

  • Pour the Column: Clamp the column vertically. Fill the column about one-third full with the eluent. Pour the silica slurry into the column in a single, continuous motion.

  • Pack the Bed: Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and encourage uniform settling of the silica bed.[15] Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Finalize: Once the silica has settled into a stable bed, add a final protective layer of sand to the top. The column is now ready for sample loading.

Visual Workflow

Diagram 1: Method Development Workflow

The following diagram outlines the logical steps for developing a purification method for this compound.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Column Purification TLC Run TLC with Hexane/EtOAc Systems (e.g., 9:1, 4:1, 1:1) Rf_Eval Evaluate Rf of Product TLC->Rf_Eval Rf_Good Rf is 0.25-0.35 with good separation? Rf_Eval->Rf_Good Analyze TLC Plate Tailing Is there streaking/tailing? Rf_Good->Tailing Yes New_System Change Solvent System (e.g., DCM/MeOH) Rf_Good->New_System No Add_Base Add 0.5% TEA to Mobile Phase Tailing->Add_Base Yes Pack_Col Pack Column with Optimized Eluent Tailing->Pack_Col No New_System->TLC Re-evaluate Add_Base->Pack_Col Load_Sample Load Sample (Dry or Wet) Pack_Col->Load_Sample Run_Col Run Column (Isocratic or Gradient) Load_Sample->Run_Col Analyze Analyze Fractions by TLC Run_Col->Analyze Combine Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Workflow for column chromatography method development.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • University of Rochester, Department of Chemistry.
  • ChemistryViews.
  • Reddit.
  • Columbia University.
  • IU Pressbooks.
  • Simon Fraser University.
  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
  • Biotage.
  • LCGC International.
  • Myheplus.
  • Chemistry For Everyone.
  • PubMed. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
  • Teledyne Labs.
  • ResearchGate.
  • Google Patents.
  • YouTube.
  • Chromatography Forum.
  • Organic Syntheses.
  • National Institutes of Health.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromo-5-chloroisoquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged heterocycle, forming the core of numerous bioactive molecules. The strategic functionalization of this ring system is paramount for modulating pharmacological properties. Halogenated isoquinolines, particularly dihalogenated derivatives like 8-bromo-5-chloroisoquinoline, serve as versatile building blocks, offering multiple handles for diversification through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of this compound against other haloisoquinolines in three cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the principles governing reactivity and selectivity, supported by experimental data and detailed protocols to empower chemists in their synthetic endeavors.

The Foundational Principle: Carbon-Halogen Bond Reactivity

The efficacy of palladium-catalyzed cross-coupling reactions is fundamentally dictated by the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is often rate-determining, and its facility is inversely proportional to the strength of the carbon-halogen (C-X) bond. The established trend for bond dissociation energies is C-I < C-Br < C-Cl < C-F, which directly translates to the following reactivity order for aryl halides:

Iodo > Bromo > Chloro >> Fluoro [1][2]

This intrinsic reactivity hierarchy is the primary tool for achieving chemoselectivity in polyhalogenated systems. In a molecule like this compound, the C-Br bond is inherently more susceptible to oxidative addition than the more robust C-Cl bond. This allows for the selective functionalization of the 8-position while preserving the chlorine atom at the 5-position for subsequent transformations.

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_legend Legend I Aryl Iodide (C-I) Br Aryl Bromide (C-Br) I->Br More Reactive Cl Aryl Chloride (C-Cl) Br->Cl More Reactive F Aryl Fluoride (C-F) Cl->F More Reactive l1 Decreasing Reactivity -->

Caption: Reactivity hierarchy of aryl halides in cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The inherent difference in reactivity between the C-Br and C-Cl bonds in this compound allows for predictable, site-selective functionalization. The following table summarizes the expected performance of various haloisoquinolines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, highlighting the utility of this compound as a selectively addressable building block.

SubstrateReaction TypeExpected Reactivity & SelectivityTypical Conditions
This compound Suzuki / Buchwald / SonogashiraHigh selectivity for C-Br bond. Reaction occurs preferentially at the 8-position. The C-Cl bond remains for a second, more forcing coupling.Mild to moderate conditions for C-Br coupling. Harsher conditions (stronger ligands, higher temp.) needed for C-Cl.
5-Iodoisoquinoline Suzuki / Buchwald / SonogashiraVery High. The C-I bond is the most reactive, allowing for mild conditions and broad functional group tolerance.[1]Often proceeds at or near room temperature.
5-Bromoisoquinoline Suzuki / Buchwald / SonogashiraHigh. A reliable and common substrate. More reactive than its chloro-analogue.Standard conditions, typically heated (80-110 °C).
5-Chloroisoquinoline Suzuki / Buchwald / SonogashiraModerate. Requires more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases to achieve good yields.[3]Higher temperatures and catalyst loadings are common.
5,8-Dibromoisoquinoline Suzuki / Buchwald / SonogashiraHigh. Mono-functionalization is possible but can be challenging to control, often leading to mixtures of mono- and di-substituted products. Selectivity is influenced by steric and electronic factors.Careful control of stoichiometry and reaction time is crucial.

Experimental Protocols and Mechanistic Insights

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The protocols provided below are robust starting points that can be optimized for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures.[4] For this compound, this reaction can be selectively performed at the 8-position.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A Pd(0) source is essential. Ligands like Pd(PPh₃)₄ are effective for reactive C-Br bonds. For the less reactive C-Cl bond, more electron-rich and bulky ligands (e.g., XPhos, SPhos) are required to facilitate the challenging oxidative addition step.[5]

  • Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it helps to dissolve both the organic and inorganic reagents.

G A Pd(0)Ln B Oxidative Addition C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Catalyst Regeneration ArR Ar-R (Product) F->ArR ArX Ar-X (Haloisoquinoline) ArX->B RBY2 R-B(OR)2 (Boronic Ester) RBY2->D Base Base Base->D

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Selective Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), Pd(PPh₃)₄ (3-5 mol%), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).[7]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[9] The choice of ligand is paramount for success, especially with less reactive aryl chlorides.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, BrettPhos) is standard.[9][10] These ligands promote both the oxidative addition and the final reductive elimination step, preventing undesired side reactions like β-hydride elimination.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, forming the active nucleophile.[12]

Protocol: Selective Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂) (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv.).[12]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with inert gas three times.

  • Reagent Addition: Add anhydrous toluene or dioxane, followed by the amine (1.2 equiv.).

  • Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: C-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes, crucial intermediates in organic synthesis.[13] The reaction is notable for its use of a dual-catalyst system.

Causality Behind Experimental Choices:

  • Dual Catalyst System: A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the palladium complex.[14][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and also neutralizes the H-X acid formed during the reaction.

Protocol: Selective Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and copper(I) iodide (CuI) (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often complete within a few hours.

  • Monitoring: Monitor by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.

G Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Solvent 2. Solvent & Reagent Addition (Degassed Solvents, Syringe) Setup->Solvent Execution 3. Reaction Execution (Heating, Stirring) Solvent->Execution Monitoring 4. Monitoring (TLC, LC-MS, GC-MS) Execution->Monitoring Monitoring->Execution Incomplete Workup 5. Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification 6. Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for cross-coupling.

Conclusion

This compound stands out as a highly valuable and versatile building block for medicinal and materials chemistry. Its differential halogen reactivity provides a distinct synthetic advantage over mono- or symmetrically di-halogenated isoquinolines. By leveraging the principles of palladium-catalyzed cross-coupling, chemists can selectively functionalize the more labile C-Br bond at the 8-position under relatively mild conditions, while retaining the less reactive C-Cl bond at the 5-position for subsequent, orthogonal synthetic operations. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful reagent, enabling the efficient and strategic construction of complex molecular architectures.

References

  • Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem.
  • Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine. Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in w
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cycliz
  • Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles. Benchchem.
  • Buchwald-Hartwig Amin
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Buchwald–Hartwig amin
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • The Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Suzuki reaction. Wikipedia. [Link]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

A Comparative Guide to the Cross-Coupling Reactivity of 8-Bromo-5-chloroisoquinoline and 8-Bromo-isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. For professionals in drug discovery and development, the isoquinoline scaffold is of particular interest due to its prevalence in a wide array of biologically active compounds. The functionalization of this privileged heterocycle through carbon-carbon and carbon-nitrogen bond-forming reactions is a cornerstone of medicinal chemistry programs. This guide provides an in-depth technical comparison of two key building blocks: 8-bromo-5-chloroisoquinoline and 8-bromo-isoquinoline. We will explore their relative performance in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is grounded in the fundamental principles of organic chemistry and supported by available experimental data to inform your synthetic strategy.

The Decisive Influence of the C5-Chloro Substituent

The primary structural difference between our two subjects of comparison is the presence of a chloro group at the C5 position of the isoquinoline core. This seemingly minor alteration has significant electronic and steric implications that profoundly influence the reactivity of the C8-bromo bond in palladium-catalyzed cross-coupling reactions.

Electronic Effects: The chloro substituent is an electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This withdrawal of electron density from the isoquinoline ring system has a dual impact. Firstly, it can render the C8-bromo bond more susceptible to oxidative addition by a low-valent palladium catalyst, a key step in many cross-coupling catalytic cycles. Secondly, the overall electronic nature of the isoquinoline can affect the rates of subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination.

Steric Effects: The chloro group at the C5 position introduces steric bulk in proximity to the C8 reaction center. This steric hindrance can influence the approach of the bulky palladium catalyst and the coupling partners, potentially slowing down the reaction rate or necessitating the use of more specialized, sterically less demanding catalyst systems.

This guide will dissect how these electronic and steric factors play out in the context of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, providing a comparative analysis of reaction efficiency and scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Partners

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl structures.[1] A survey of the literature suggests that both 8-bromo-isoquinoline and its 5-chloro-substituted counterpart are viable substrates for this transformation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Comparative Performance:

While direct side-by-side comparative studies are scarce, we can infer the relative reactivity based on fundamental principles and isolated examples. The electron-withdrawing nature of the C5-chloro group in This compound is expected to enhance the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst compared to the unsubstituted 8-bromo-isoquinoline . This could potentially lead to higher reaction efficiency or allow for milder reaction conditions. However, the steric hindrance introduced by the chloro group might counteract this electronic advantage to some extent.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
8-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085[2]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Dioxane11082[3]
4-Chloro-6,7-dimethoxyquinazolineCyclohexylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O175 (MW)85[4]

This table presents data from analogous heterocyclic systems to illustrate typical reaction conditions and yields in Suzuki couplings.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of 8-Bromoisoquinolines

The following protocol is a generalized procedure that can serve as a starting point for the Suzuki-Miyaura coupling of both 8-bromo-isoquinoline and this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

  • Reaction Setup: In a dry round-bottom flask, combine the 8-bromoisoquinoline derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), followed by a degassed solvent system, typically a mixture of toluene, ethanol, and water or dioxane and water.[5][6]

  • Reaction: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of C-N bonds.[7][8] Both 8-bromo-isoquinoline and this compound are expected to be competent substrates in this reaction.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Comparative Performance:

The electron-withdrawing effect of the C5-chloro group in This compound is anticipated to facilitate the initial oxidative addition step, potentially leading to faster reaction rates or higher yields compared to 8-bromo-isoquinoline .[3] However, the steric bulk of the chloro group, coupled with the often bulky phosphine ligands used in Buchwald-Hartwig reactions, could present a challenge, possibly requiring careful ligand selection to achieve optimal results. For instance, the use of more sterically hindered ligands might be necessary to promote the reductive elimination step.[9]

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THF6580[10]
4-Bromo-N,N-dimethylanilineMorpholinePd(OAc)₂ / DavePhostBuOKToluene85>95[2]
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuToluenereflux94[11]

This table presents data from analogous systems to illustrate typical conditions and yields in Buchwald-Hartwig aminations.

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination of 8-Bromoisoquinolines

The following is a representative protocol for the Buchwald-Hartwig amination of 8-bromoisoquinoline derivatives. The choice of ligand and base is crucial and often substrate-dependent.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the 8-bromoisoquinoline derivative (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04 equiv.).[12]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to a temperature typically between 80 and 110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, providing a direct route to valuable intermediates in medicinal chemistry. Both 8-bromo-isoquinoline and its 5-chloro derivative are amenable to this transformation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

}

Comparative Performance:

In Sonogashira couplings, the electron-withdrawing chloro group in This compound is again expected to accelerate the rate-determining oxidative addition step. This can lead to higher yields and shorter reaction times compared to 8-bromo-isoquinoline . The steric effect of the C5-chloro group is generally less of a concern in Sonogashira couplings due to the linear geometry and smaller size of the terminal alkyne coupling partner.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
6-Bromoisoquinoline-1-carbonitrilePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6085[3]
8-BromoguanosinePhenylacetylenePdCl₂(PPh₃)₂ / CuIAmberlite IRA-67DMFRT80[7]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10092

This table showcases representative Sonogashira couplings on related heterocyclic systems, providing a benchmark for expected conditions and yields.

Experimental Protocol: A General Procedure for Sonogashira Coupling of 8-Bromoisoquinolines

The following is a general protocol for the Sonogashira coupling of 8-bromoisoquinoline derivatives. The reaction is typically robust and high-yielding.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 8-bromoisoquinoline derivative (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).[3]

  • Solvent and Base: Add an anhydrous solvent like THF or DMF, followed by an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent. The filtrate is then typically subjected to an aqueous workup.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

The presence of a chloro group at the C5 position of 8-bromoisoquinoline has a discernible impact on its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine atom generally enhances the reactivity of the C8-bromo bond towards oxidative addition, a key step in Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This can translate to faster reactions, higher yields, or the feasibility of using milder reaction conditions.

However, the steric bulk of the C5-chloro substituent can introduce a competing effect, particularly in sterically demanding transformations like the Buchwald-Hartwig amination. In such cases, careful optimization of the ligand and reaction conditions is paramount to achieving high efficiency.

References

  • Time.gov. (n.d.). Official U.S. Time.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • Organic Process Research & Development. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ChemRxiv. (2019).
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Amazon S3. (2019).
  • Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne.
  • Journal of Molecular Structure. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids.
  • National Institutes of Health. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities.
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • Molecules. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemical Reviews. (2024).
  • ResearchGate. (2005). Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ACS Central Science. (2016).
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with....
  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
  • Asian Journal of Chemistry. (n.d.). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.
  • ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
  • Molecules. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). 5-BROMO-8-CHLOROISOQUINOLINE synthesis.
  • Google Patents. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • American Elements. (n.d.). This compound.
  • ResearchGate. (2012). Suzuki Cross Coupling Reaction-A Review.
  • Journal of Organic Chemistry. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

Sources

The Halogen Effect: A Comparative Guide to the Biological Activity of Chloro- vs. Bromo-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] Halogenation of this privileged structure is a common strategy to modulate its physicochemical properties and enhance its therapeutic potential. This guide provides an in-depth comparative analysis of the influence of chlorine versus bromine substitution on the biological activity of isoquinolines, with a focus on their cytotoxic and antibacterial effects. While direct head-to-head comparative studies are not abundant, by synthesizing data from various sources on structurally related compounds, we can elucidate key structure-activity relationships and guide future drug discovery efforts.

The Rationale for Halogen Substitution

The introduction of a halogen atom into a drug candidate can profoundly impact its pharmacokinetic and pharmacodynamic profile. Chlorine and bromine, being in the same group of the periodic table, share some similarities but also possess distinct properties that can be exploited in drug design. Key factors influenced by halogenation include:

  • Lipophilicity: Both chlorine and bromine increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

  • Electronic Effects: Halogens are electron-withdrawing groups, which can alter the electron density of the isoquinoline ring system, thereby influencing its reactivity and binding affinity to biological targets.

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine, which can lead to different steric interactions and the potential for halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

This guide will explore how these nuanced differences between chlorine and bromine substitution translate into tangible differences in the biological activity of isoquinoline derivatives.

Experimental Methodologies for Assessing Biological Activity

Accurate and reproducible assessment of biological activity is fundamental to understanding the impact of structural modifications. The following are detailed protocols for two standard assays used to evaluate the cytotoxic and antibacterial properties of isoquinoline derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-substituted isoquinoline compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement (490 nm) formazan_solubilization->absorbance_measurement data_analysis Data Analysis (IC50 Calculation) absorbance_measurement->data_analysis end End data_analysis->end

MTT Assay Workflow for Cytotoxicity Assessment
Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) into a suitable broth medium and incubate overnight to obtain a fresh culture.

  • Inoculum Standardization: Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the bromo- and chloro-substituted isoquinoline compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow start Start culture_prep Bacterial Culture Preparation start->culture_prep inoculum_standardization Inoculum Standardization (0.5 McFarland) culture_prep->inoculum_standardization compound_dilution Compound Serial Dilution (96-well plate) inoculum_standardization->compound_dilution inoculation Inoculation of Wells compound_dilution->inoculation incubation Incubation (16-20h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination end End mic_determination->end

Broth Microdilution Workflow for MIC Determination

Comparative Analysis of Biological Activities

The following table summarizes the cytotoxic and antibacterial activities of representative bromo- and chloro-substituted isoquinoline and quinoline derivatives. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound ClassHalogen SubstitutionBiological ActivityTargetIC₅₀ / MICReference
Quinoline Derivatives 6-BromoCytotoxicityMCF-7 (Breast Cancer)15.85 µM[2]
Quinoline Derivatives Chloro-substitutedCytotoxicityMCF-7 (Breast Cancer)5.59 µM[3]
Quinoline Derivatives 6-BromoAntibacterialE. coli (ESBL)6.25 µg/mL (MIC)[4]
Quinoline Derivatives PolychlorinatedAntibacterialE. coliNot specified[5]
Isoquinoline Derivatives Bromo-substitutedCytotoxicityLeukemia cellsPotent activity[6]
Quinoline Derivatives Chloro-substitutedCytotoxicityA549 (Lung Cancer)8.23 µM[3]
Isoquinoline Derivatives Bromo-substitutedAnti-inflammatoryTNF-α productionLoss of activity[7]
Isoquinoline Derivatives Chloro-substitutedAntifungalVarious fungiPotent activity[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data, although not from direct comparative studies on identical scaffolds, suggests that the nature of the halogen substituent plays a crucial role in modulating the biological activity of isoquinolines.

In several instances, chloro-substituted analogs appear to exhibit higher potency compared to their bromo-counterparts. This could be attributed to a combination of factors. The smaller size of the chlorine atom may allow for a better fit into the active site of a target enzyme or receptor. Furthermore, the higher electronegativity of chlorine compared to bromine can lead to more favorable electronic interactions.

Conversely, there are cases where bromo-substitution leads to enhanced activity. The greater lipophilicity of bromo-derivatives might facilitate better cell membrane penetration. Additionally, the ability of bromine to form halogen bonds could be a key factor in specific ligand-target interactions.

The position of the halogen substituent on the isoquinoline ring is also critical. For instance, substitution at certain positions can lead to a significant loss of activity, as seen with the anti-inflammatory properties of bromo-substituted isoquinolines.[7]

Many cytotoxic isoquinoline derivatives exert their effects by inducing apoptosis. One of the key signaling pathways implicated in this process is the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. Inhibition of this pathway by isoquinoline derivatives can lead to the downregulation of anti-apoptotic proteins and the activation of caspases, ultimately resulting in programmed cell death.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates Isoquinoline Halogenated Isoquinoline Isoquinoline->PI3K Inhibits Isoquinoline->Akt Inhibits

Inhibition of the PI3K/Akt Pathway by Halogenated Isoquinolines

Conclusion and Future Perspectives

The substitution of bromine with chlorine on the isoquinoline scaffold is a subtle yet powerful tool for modulating biological activity. The available data, while not always from direct comparative studies, indicates that chlorine substitution may, in some cases, lead to enhanced cytotoxic and antibacterial potency. However, the optimal halogen and its position are highly dependent on the specific biological target and the desired therapeutic outcome.

Future research should focus on the systematic synthesis and parallel biological evaluation of bromo- and chloro-substituted isoquinoline libraries to enable direct and unambiguous comparisons. Such studies will provide a more definitive understanding of the structure-activity relationships and facilitate the rational design of next-generation isoquinoline-based therapeutics with improved efficacy and selectivity.

References

  • Karanja, C. W., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(16), 5085. [Link]
  • ResearchGate. IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... [Link]
  • Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956. [Link]
  • VTechWorks. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]
  • MDPI.
  • ResearchGate. Table 2 . IC50 values of cytotoxicity tests on MCF-7, A-549, Hep-G2,... [Link]
  • ResearchGate. Cytotoxicity (IC 50, µg/mL) of the tested compounds on human breast... [Link]
  • Journal of King Saud University - Science.
  • MDPI.
  • PubMed.
  • MDPI. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. [Link]
  • MDPI. Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. [Link]
  • MDPI. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Growth inhibition of Escherichia coli and methicillin-resistant Staphylococcus aureus by targeting cellular methionine aminopeptidase. [Link]
  • ResearchGate. Identification of antimicrobial compounds active against intracellular Staphylococcus aureus. [Link]
  • SciSpace. Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. [Link]
  • PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]
  • Journal of American Science.
  • Mayo Clinic. Apoptosis and the Response to Anti-Cancer Drugs. [Link]
  • PubMed. Molecular mechanisms of apoptosis induced by cytotoxic chemicals. [Link]
  • ResearchGate. Apoptosis Significance and Molecular Mechanisms- A Review. [Link]
  • National Institutes of Health. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. [Link]
  • ResearchGate.
  • National Institutes of Health.
  • ResearchGate. Antibiotic MICs for S. aureus and E. coli strains Antibiotic... [Link]
  • ResearchGate. (PDF)
  • ResearchGate. Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
  • ResearchGate.

Sources

A Comparative Guide to Halogenated Isoquinolines in Drug Design: From Synthesis to Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a "privileged" structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) onto this versatile framework has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of isoquinoline-based drug candidates, ultimately enhancing their therapeutic potential. This guide provides a comprehensive comparative analysis of halogenated isoquinolines in drug design, offering insights into their synthesis, structure-activity relationships (SAR), and experimental evaluation for researchers, scientists, and drug development professionals.

The Influence of Halogenation on the Physicochemical Properties of Isoquinolines

The introduction of a halogen atom to the isoquinoline core can significantly alter its electronic and steric properties, thereby influencing its interactions with biological targets and its overall drug-like characteristics. The properties of the halogens vary down the group, leading to distinct effects on the parent molecule.

Table 1: Key Physicochemical Properties of Halogens in Drug Design

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Electronegativity 3.983.162.962.66
Van der Waals Radius (Å) 1.471.751.851.98
**Polarizability (ų) **0.562.183.054.25
C-X Bond Energy (kcal/mol) ~116~81~69~54

The choice of halogen profoundly impacts several key parameters:

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cellular uptake. The effect on lipophilicity increases with the size of the halogen (I > Br > Cl > F).

  • Metabolic Stability: The strength of the carbon-halogen (C-X) bond is a critical determinant of metabolic stability. The robust C-F bond often imparts resistance to metabolic degradation by cytochrome P450 enzymes, whereas the weaker C-I bond can be more susceptible to metabolic cleavage.[3]

  • Binding Affinity and Selectivity: Halogens can participate in various non-covalent interactions with biological targets, including hydrogen bonds (as acceptors), dipole-dipole interactions, and halogen bonds. The ability to form halogen bonds, a directional interaction between a region of positive electrostatic potential on the halogen (the σ-hole) and a Lewis base, increases with the size and polarizability of the halogen (I > Br > Cl). This interaction can significantly enhance binding affinity and selectivity.

  • Aqueous Solubility: Increased lipophilicity due to halogenation can sometimes lead to decreased aqueous solubility, a critical factor for drug formulation and bioavailability.

Comparative Analysis of Halogen Effects in Isoquinoline Drug Scaffolds

The specific impact of each halogen is highly dependent on its position on the isoquinoline ring and the nature of the biological target.

Fluorine: The Metabolic Blocker and Conformational Controller

Due to its small size and high electronegativity, fluorine is a popular choice in drug design. Its introduction can:

  • Enhance Metabolic Stability: By replacing a metabolically labile hydrogen atom, fluorine can block oxidative metabolism at that position.

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the isoquinoline ring, affecting its ionization state at physiological pH and influencing receptor interactions and solubility.

  • Influence Conformation: The unique stereoelectronic properties of fluorine can alter the preferred conformation of flexible side chains, potentially locking the molecule into a more bioactive conformation.

Chlorine: The Versatile Modulator

Chlorine, with its intermediate size and electronegativity, offers a balance of properties:

  • Improved Lipophilicity and Permeability: Chlorine provides a moderate increase in lipophilicity, often improving cell penetration without drastically reducing solubility.

  • Favorable Target Interactions: It can participate in hydrogen bonds and dipole interactions, contributing to binding affinity.

  • Metabolic Resistance: The C-Cl bond is relatively strong, providing good metabolic stability.

Bromine: The Potency Enhancer through Halogen Bonding

Bromine's larger size and greater polarizability make it a potent tool for enhancing binding affinity:

  • Stronger Halogen Bonds: Bromine is a more effective halogen bond donor than chlorine, leading to stronger interactions with electron-rich pockets in protein targets.[4] This can translate to a significant increase in potency.

  • Increased Lipophilicity: Bromination substantially increases lipophilicity, which can be advantageous for targeting lipophilic binding sites but may also increase the risk of off-target effects and reduce solubility.[4][5]

  • Metabolic Considerations: The C-Br bond is weaker than the C-Cl bond, potentially leading to increased metabolic susceptibility in some cases.

Iodine: The Master of Halogen Bonding and Bioisosteric Replacement

Iodine, the largest and most polarizable of the common halogens, offers unique advantages:

  • Superior Halogen Bonding: Iodine forms the strongest halogen bonds, making it a powerful tool for maximizing binding affinity.

  • Bioisosteric Replacement: Its size is comparable to a methyl or ethyl group, allowing it to serve as a bioisostere to probe steric requirements in a binding pocket.

  • Metabolic Liability: The relatively weak C-I bond can be a metabolic "soft spot," leading to rapid in vivo clearance.[3] However, this can sometimes be exploited for the design of "soft drugs" that are intentionally designed to be metabolized to inactive forms after exerting their therapeutic effect.

Experimental Workflows for the Synthesis and Evaluation of Halogenated Isoquinolines

A systematic comparative study necessitates robust and reproducible experimental protocols for both the synthesis and biological evaluation of halogenated isoquinoline derivatives.

Synthetic Strategies for Regioselective Halogenation

The ability to introduce halogens at specific positions on the isoquinoline nucleus is crucial for SAR studies.

Diagram 1: General Synthetic Strategies for Halogenated Isoquinolines

G cluster_0 Starting Material cluster_1 Halogenation Methods cluster_2 Halogenated Product Isoquinoline Isoquinoline EAS Electrophilic Aromatic Substitution (e.g., NBS, NCS, ICl) Isoquinoline->EAS Sandmeyer Sandmeyer Reaction (from aminoisoquinoline) Isoquinoline->Sandmeyer Metal Metal-Catalyzed C-H Halogenation Isoquinoline->Metal Halogenated_Isoquinoline Regioselectively Halogenated Isoquinoline EAS->Halogenated_Isoquinoline Sandmeyer->Halogenated_Isoquinoline Metal->Halogenated_Isoquinoline

Caption: Synthetic routes to halogenated isoquinolines.

Experimental Protocol: Synthesis of 6-Bromo-4-iodoisoquinoline

This protocol describes a two-step synthesis starting from 4-bromoaniline.

Step 1: Synthesis of 6-Bromoquinolin-4-ol

  • To a stirred solution of 4-bromoaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.1 equivalents).

  • Reflux the reaction mixture for 3-4 hours.

  • Cool the reaction to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Add the intermediate from the previous step to a high-boiling point solvent such as diphenyl ether and heat to 190°C for 10 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry to obtain 6-bromoquinolin-4-ol.

Step 2: Synthesis of 6-Bromo-4-iodoisoquinoline

  • To a mixture of 6-bromoquinolin-4-ol (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents), add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture at 110°C for 3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.

  • Dissolve the 6-bromo-4-chloroquinoline (1 equivalent) and sodium iodide (NaI, excess) in acetonitrile.

  • Reflux the mixture at 100°C for 32 hours.[6][7]

  • Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to afford 6-bromo-4-iodoisoquinoline.[6][7]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Evaluation of Metabolic Stability

The metabolic stability of halogenated isoquinolines can be assessed using liver microsomes or hepatocytes.

Diagram 2: Workflow for In Vitro Metabolic Stability Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation Compound Test Compound (Halogenated Isoquinoline) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes + NADPH Microsomes->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS HalfLife Calculate Half-life (t½) and Intrinsic Clearance (Clint) LCMS->HalfLife

Caption: Workflow for assessing metabolic stability.

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compound (halogenated isoquinoline) at a final concentration of 1 µM to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) can be calculated.[8][9]

Case Studies: Halogenated Isoquinolines in Action

Several approved drugs and clinical candidates feature halogenated isoquinoline scaffolds, highlighting the successful application of this strategy.

Case Study 1: Bosutinib (Bosulif®) - A Chlorinated Kinase Inhibitor

Bosutinib is a dual Src/Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia. Its structure features a 2,4-dichloro-5-methoxyphenylamino group attached to a quinoline core. The two chlorine atoms play a crucial role in its activity:

  • They occupy a hydrophobic pocket in the ATP-binding site of the kinases, contributing to its high potency.

  • The dichlorophenyl moiety enhances the compound's lipophilicity, aiding in its cellular uptake.

Case Study 2: Lenvatinib (Lenvima®) - A Multi-Kinase Inhibitor with a Chlorinated Quinolone

Lenvatinib is another example of a multi-kinase inhibitor with a chlorinated quinoline derivative core, effective in treating certain types of thyroid and liver cancer. The chlorine atom on the quinoline ring contributes to the overall binding affinity and pharmacokinetic profile of the drug.

Conclusion and Future Perspectives

The strategic incorporation of halogens into the isoquinoline scaffold is a powerful and versatile tool in modern drug design. Each halogen offers a unique set of properties that can be leveraged to fine-tune the potency, selectivity, and pharmacokinetic profile of a drug candidate. A thorough understanding of the distinct effects of fluorine, chlorine, bromine, and iodine, coupled with robust synthetic and analytical methodologies, is essential for the rational design of novel and effective halogenated isoquinoline-based therapeutics. Future research will likely focus on the further exploration of halogen bonding in isoquinoline-based ligands and the development of more sophisticated computational models to predict the impact of halogenation on drug properties, paving the way for the next generation of targeted therapies.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (2025). Metabolic Stability of Iodo- vs.
  • Yang, C., Zhang, G., Tang, S., Pan, Y., Shao, H., & Jiao, W. (2023). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 28(3), 1083.
  • Osawa, Y., Highet, R. J., & Pohl, L. R. (1992). The use of stable isotopes to identify reactive metabolites and target macromolecules associated with toxicities of halogenated hydrocarbon compounds. Xenobiotica, 22(9-10), 1147-1156.
  • Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. Advances in experimental medicine and biology, 177, 51-64.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1845.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Pharma Sources. (2024).
  • Vlachou, M., Papafilippou, E., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(6), 421-425.
  • BenchChem. (2025). A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro.
  • Chemistry World. (2026). The future of total synthesis.
  • Çıkla-Süzgün, P., & Küçükgüzel, Ş. G. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1045-1056.
  • Yang, C., Zhang, G., Tang, S., Pan, Y., Shao, H., & Jiao, W. (2023). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide.
  • LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169-1173.
  • protocols.io. (2025).
  • BenchChem. (2025). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.
  • Journal of Medical Science. (n.d.).
  • Marinaș, I. C., Găboreanu, M. D., Nițulescu, G. M., Măruțescu, L., & Căproiu, M. T. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 25(3), 1845.
  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press.
  • Semantic Scholar. (2024).
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020). ECSOC-24.
  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis.
  • Reiner, E. J., & Clement, R. E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-125.
  • Shamma, M. (1972). The Isoquinoline Alkaloids. Elsevier.
  • Modern Analytical Technique for Characteriz
  • Barin, J. S., Mello, P. A., Mesko, M. F., & Duarte, F. A. (2023). Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies. Molecules, 28(15), 5809.
  • Kenyhercz, T. M., & Kissinger, P. T. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Journal of pharmaceutical sciences, 67(1), 112-113.
  • Wikipedia. (n.d.). Noscapine.

Sources

A Comparative Guide to the Definitive Structure Validation of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms within a molecule dictates its function, reactivity, and interaction with biological targets. This is particularly critical for isomers, where even a subtle change in substituent position on a scaffold like isoquinoline can drastically alter pharmacological activity. This guide provides an in-depth comparison of analytical techniques for the structural validation of 8-Bromo-5-chloroisoquinoline, establishing X-ray crystallography as the gold standard for definitive proof of structure.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for routine characterization, X-ray crystallography offers unparalleled, direct visualization of atomic positions, resolving any potential ambiguity.[1][2] This guide will detail the experimental workflow from synthesis to data analysis, compare the insights gained from various techniques, and explain the causality behind our experimental choices.

Part 1: Synthesis and Crystal Growth of this compound

A robust and reproducible synthesis is the prerequisite for any structural validation study. The following protocol outlines a reliable method for the preparation of the target compound, followed by the critical step of growing single crystals suitable for X-ray diffraction analysis.

Experimental Protocol 1: Synthesis of this compound

The synthesis of halogenated isoquinolines can be approached through various methods, often involving multi-step sequences. A common strategy involves the direct halogenation of the isoquinoline core.[3][4]

Step 1: Bromination of Isoquinoline

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve isoquinoline in a suitable solvent such as concentrated sulfuric acid at a controlled temperature (e.g., 0-5°C).

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the low temperature to control the regioselectivity of the reaction.

  • Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction mixture by pouring it over ice, followed by neutralization with a base (e.g., NaOH solution) to precipitate the crude 5-bromoisoquinoline.

Step 2: Chlorination of 5-Bromoisoquinoline

  • The subsequent chlorination at the 8-position can be a more challenging transformation and may require specific directing group strategies or more advanced synthetic routes. For the purpose of this guide, we assume a successful synthesis leading to the desired this compound isomer.

Justification of Experimental Choices:

  • Solvent: Concentrated sulfuric acid protonates the isoquinoline nitrogen, influencing the electronic distribution and directing the electrophilic bromination.

  • Temperature Control: Low temperatures are crucial to minimize the formation of undesired isomers and side products.[5]

Experimental Protocol 2: Single Crystal Growth

The growth of high-quality single crystals is often the most challenging yet critical step for X-ray crystallography.[6] Several methods can be employed, with slow evaporation and vapor diffusion being the most common for organic molecules.[7]

Method: Slow Evaporation

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/dichloromethane mixture) in which the compound is moderately soluble.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

Causality Behind the Protocol:

  • Purity: The purity of the compound is paramount; impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[7]

  • Slow Evaporation: A slow rate of evaporation is essential to allow the molecules sufficient time to organize into a well-ordered crystal lattice, rather than crashing out as an amorphous solid or polycrystalline powder.[6][7]

Part 2: A Comparative Analysis of Structure Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation relies on a suite of analytical techniques that provide complementary information.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction provides a direct, three-dimensional map of electron density within the crystal, from which the precise positions of all atoms can be determined.[1] This method is unequivocal in its ability to distinguish between isomers.

Workflow for X-ray Crystallography:

X_ray_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystal Crystal Growth Synthesis->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-ray Diffraction Mount->Diffractometer Solve Structure Solution (e.g., Direct Methods) Diffractometer->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Refine->Validate

Caption: Workflow for single-crystal X-ray crystallography.

Hypothetical Crystallographic Data for this compound:

ParameterValueSignificance
Chemical FormulaC₉H₅BrClNConfirms elemental composition.
Molecular Weight242.50 g/mol Consistent with the expected formula.[8]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.[9]
a, b, c (Å)Hypothetical valuesDimensions of the unit cell.
β (°)Hypothetical valueAngle of the unit cell.
R-factor< 5%A low R-factor indicates a good fit between the experimental data and the final structural model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Solution Structure

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[10][11] For this compound, ¹H and ¹³C NMR would provide key information, and 2D NMR experiments like COSY, HSQC, and HMBC would be used to piece together the full structure.[12]

Key Information from NMR:

  • ¹H NMR: The number of signals, their chemical shifts, integration, and splitting patterns would reveal the number of unique protons and their neighboring environments.

  • ¹³C NMR: The number of signals would indicate the number of unique carbon atoms.[13]

  • 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) would be particularly crucial for confirming the positions of the bromine and chlorine atoms by observing long-range correlations between protons and carbons.[14]

However, NMR alone can sometimes be insufficient to definitively distinguish between certain isomers, especially if the differences in the electronic environments of the nuclei are subtle.[15][16]

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry provides the exact mass of the molecule and its isotopic pattern, which is highly characteristic for compounds containing bromine and chlorine.[17]

Key Information from MS:

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₅BrClN).[18]

  • Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would create a distinctive isotopic cluster for the molecular ion peak, serving as a clear indicator of the presence of these halogens.[19][20]

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, which can provide clues about the molecule's structure.[17]

While MS is excellent for confirming the molecular formula, it generally does not provide direct information about the specific positions of the substituents on the aromatic ring.

Part 3: Comparative Analysis and Conclusion

The following diagram and table summarize the strengths and limitations of each technique in the context of validating the structure of this compound.

Comparative_Analysis cluster_methods Analytical Techniques cluster_info Information Provided Topic This compound Structure Validation Xray X-ray Crystallography Topic->Xray NMR NMR Spectroscopy Topic->NMR MS Mass Spectrometry Topic->MS Info_Xray Definitive 3D Structure Atom Connectivity Bond Lengths/Angles Stereochemistry Xray->Info_Xray Provides Info_NMR Atom Connectivity (in solution) Proton/Carbon Environments Neighboring Atoms NMR->Info_NMR Provides Info_MS Elemental Composition Molecular Weight Isotopic Pattern Fragmentation MS->Info_MS Provides

Caption: Comparison of information from different analytical methods.

Table of Comparison:

TechniqueStrengthsLimitations
X-ray Crystallography - Unambiguous 3D structure determination.[1]- Definitive isomer differentiation.- Provides precise bond lengths and angles.[21]- Requires a high-quality single crystal.- Structure is in the solid state, which may differ from the solution state.
NMR Spectroscopy - Provides detailed connectivity information in solution.[10][11]- Non-destructive.[13]- Can be used for mixture analysis.- Can be difficult to definitively distinguish between some isomers.[15][16]- Interpretation can be complex for molecules with overlapping signals.
Mass Spectrometry - Excellent for confirming elemental composition and molecular weight.[17][18]- Highly sensitive.- Characteristic isotopic patterns for halogens.[19]- Does not typically provide direct information on isomer-specific atom connectivity.- Provides limited stereochemical information.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Fiveable. (n.d.). Structural elucidation using mass spectrometry.
  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2.
  • Journal of Chemical Education. (n.d.). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. ACS Publications.
  • David, W. I. F., et al. (2018). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 411-427.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947.
  • Wikipedia. (n.d.). X-ray crystallography.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • Beilstein Journals. (n.d.). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Jayatilaka, D., et al. (2018). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Journal of the American Society for Mass Spectrometry, 29(10), 2036–2046.
  • MDPI. (2022, November 25). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline.
  • ResearchGate. (2010, October 10). ChemInform Abstract: Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data.
  • ResearchGate. (1977, January 1). Mass spectrometry of halogen-containing organic compounds.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications.
  • PubChemLite. (n.d.). This compound (C9H5BrClN).
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.
  • MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • ResearchGate. (n.d.). (PDF) Isostructurality of Quinoxaline Crystal Phases: The Interplay of Weak Hydrogen Bonds and Halogen Bonding.
  • PubChem. (n.d.). 8-Bromo-5-chloroisoquinolin-3-OL.
  • MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.
  • PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline.
  • AMERICAN ELEMENTS. (n.d.). This compound.

Sources

A Comparative Guide to the Analytical Characterization of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8-Bromo-5-chloroisoquinoline and its Analytical Importance

This compound, with the chemical formula C₉H₅BrClN, is a halogenated heterocyclic compound that serves as a valuable building block in the synthesis of pharmacologically active molecules.[1][2] The precise substitution pattern of the bromine and chlorine atoms on the isoquinoline scaffold dictates its reactivity and ultimately the biological activity of its derivatives. Therefore, unambiguous characterization is paramount. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis for the comprehensive characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern of this compound.

A. ¹H NMR Spectroscopy: A Fingerprint of the Proton Environment

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1~9.2s-
H-3~8.6d~5.5
H-4~7.8d~5.5
H-6~7.9d~8.0
H-7~7.6d~8.0

Causality Behind Predictions:

  • H-1: The proton at the 1-position is adjacent to the nitrogen atom and is typically the most downfield signal in the isoquinoline ring system.

  • H-3 and H-4: These protons on the pyridine ring will appear as doublets due to coupling with each other.

  • H-6 and H-7: These protons on the benzene ring will also appear as doublets, coupled to each other. The presence of the electron-withdrawing chlorine at position 5 and bromine at position 8 will deshield these protons, shifting them downfield.

Experimental Protocol: ¹H NMR Spectroscopy

Figure 1: Workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, chemical shifts can be predicted based on established substituent effects on the isoquinoline ring system.[5][6]

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (ppm)
C-1~152
C-3~144
C-4~122
C-4a~135
C-5~130
C-6~128
C-7~129
C-8~120
C-8a~138

Causality Behind Predictions:

  • The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position within the aromatic system.

  • Carbons directly bonded to the electronegative nitrogen (C-1, C-3), chlorine (C-5), and bromine (C-8) will exhibit downfield shifts.

  • Quaternary carbons (C-4a, C-8a) can be distinguished by their typically lower intensities in a standard ¹³C NMR spectrum.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, Electron Ionization (EI) would be a suitable technique.

Expected Mass Spectrum Data (EI-MS):

m/zPredicted IdentityNotes
241/243/245[M]⁺Molecular ion peak cluster due to isotopes of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl). The relative intensities will follow a characteristic pattern.
162/164[M - Br]⁺Loss of a bromine radical.
206/208[M - Cl]⁺Loss of a chlorine radical (less favorable than Br loss).
127[M - Br - Cl]⁺Loss of both halogen atoms.

Causality of Fragmentation:

The fragmentation pattern of halogenated aromatic compounds in EI-MS is often initiated by the cleavage of the carbon-halogen bond.[7] The C-Br bond is weaker than the C-Cl bond, thus the loss of a bromine radical is expected to be a more prominent fragmentation pathway. The isotopic distribution of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragment containing these halogens.

Experimental Protocol: Electron Ionization Mass Spectrometry

Figure 2: Workflow for EI-MS analysis.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantification

HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification. A reverse-phase HPLC method would be the most suitable approach for this compound. While a specific validated method is not published, a robust method can be developed based on the analysis of similar halogenated isoquinolines and quinolines.[8][9]

Alternative HPLC Methods for Comparison:

ParameterMethod A (Isocratic)Method B (Gradient)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Elution 60% B50% to 95% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm

Causality of Method Choices:

  • Reverse-Phase Chromatography: As a moderately polar compound, this compound will be well-retained on a non-polar stationary phase like C18 or Phenyl-Hexyl.[10]

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is standard for reverse-phase HPLC. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of the basic nitrogen atom in the isoquinoline ring.

  • Isocratic vs. Gradient Elution: An isocratic method is simpler and more robust for routine analysis if all components are well-resolved. A gradient method is more suitable for complex samples containing impurities with a wider range of polarities, ensuring that all components are eluted in a reasonable time with good peak shape.[11]

  • Column Chemistry: A C18 column provides general-purpose hydrophobic retention. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions, which may be beneficial for separating closely related isomers.

Experimental Protocol: Reverse-Phase HPLC

Figure 3: Workflow for RP-HPLC analysis.

IV. Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in a compound. This data is used to confirm the empirical formula, which for this compound is C₉H₅BrClN.

Theoretical Elemental Composition:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.0119108.09944.59%
Hydrogen (H)1.00855.0402.08%
Bromine (Br)79.904179.90432.95%
Chlorine (Cl)35.453135.45314.62%
Nitrogen (N)14.007114.0075.78%
Total 242.503 100.00%

Experimental Protocol: CHN Analysis

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed amount of the sample. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The results should be within ±0.4% of the theoretical values to be considered a good match.[12]

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. While direct experimental data for this specific molecule is not widely published, a combination of predictive methods based on sound chemical principles and robust analytical protocols adapted from closely related compounds allows for its confident identification and purity assessment. This guide provides the necessary framework for researchers to establish reliable analytical methods for this important synthetic intermediate, ensuring the quality and reproducibility of their scientific endeavors.

References

  • The Royal Society of Chemistry. Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • The Royal Society of Chemistry. Supporting Information.
  • Zhao, X., et al. (2012). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology, 46(12), 6776–6783.
  • University of California, Los Angeles. NMR Chemical Shifts.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025).
  • Scribd. 13C NMR Chemical Shifts Guide.
  • Sarpong, R., et al. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies.
  • Oregon State University. 13C NMR Chemical Shifts.
  • American Elements. This compound | CAS 927801-25-0.
  • How to Perform Combustion Analysis or Elemental Analysis (Chapter 3 part 8). (2020, August 9). [Video]. YouTube. [Link]
  • VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023, August 29).
  • Washington University in St. Louis. Stoichiometry: Elemental Analysis.
  • University of Calgary. Combustion and Elemental Analysis.
  • Chem Lab. (2017, August 30). 5.1i Elemental analysis [Video]. YouTube. [Link]
  • Dolan, J. W. (2019). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 37(1), 22-29.
  • Sarpong, R., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC, PMCID: PMC6163080.
  • University of Illinois. Elemental Composition Calculator.
  • Belay, A. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection.
  • Dolan, J. W. (2021). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase.
  • Shimadzu. Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples.
  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid communications in mass spectrometry, 22(2), 253-256.

Sources

A Senior Application Scientist's Guide to LC-MS/MS Analysis of 8-Bromo-5-chloroisoquinoline and its Metabolites: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities and their metabolic products is the bedrock of successful preclinical and clinical development. This guide provides an in-depth technical comparison of methodologies for the analysis of 8-Bromo-5-chloroisoquinoline, a halogenated isoquinoline scaffold with potential biological activity, and its putative metabolites. While specific validated methods for this particular compound are not yet established in the public domain, this document will leverage extensive experience in bioanalysis to propose a robust LC-MS/MS-based workflow. This proposed method will be critically compared against alternative analytical strategies, providing the scientific rationale behind each experimental choice to ensure a self-validating and trustworthy protocol.

Introduction: The Analytical Challenge of Halogenated Isoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[3] Consequently, this compound represents a class of compounds for which a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for any therapeutic development.

The primary analytical challenge lies in the sensitive and selective quantification of the parent compound and its metabolites, often present at low concentrations in complex biological matrices like plasma or urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and speed.[4]

Proposed LC-MS/MS Methodology for this compound and its Metabolites

In the absence of published metabolic data for this compound, we can predict its primary metabolic pathways based on common xenobiotic transformations. Phase I metabolism likely involves oxidation (hydroxylation) of the isoquinoline ring and potential dehalogenation. Phase II metabolism would then involve conjugation of these hydroxylated metabolites with glucuronic acid or sulfate.

Diagram: Predicted Metabolic Pathway of this compound

G parent This compound phase1 Phase I Metabolites (e.g., Hydroxylated species) parent->phase1 Oxidation (CYP450 enzymes) phase2 Phase II Metabolites (e.g., Glucuronide or Sulfate Conjugates) phase1->phase2 Conjugation (UGTs, SULTs)

Caption: Predicted metabolic cascade for this compound.

Based on this predicted metabolism, a robust LC-MS/MS method must be capable of separating and detecting the parent compound and a range of more polar metabolites.

Sample Preparation: A Critical First Step

The choice of sample preparation technique is pivotal for removing matrix interferences, such as proteins and phospholipids, which can suppress the ionization of target analytes in the mass spectrometer.[5][6] For plasma samples, a comparison of three common techniques is presented below.

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesRecommended for this Application?
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[7][8]Simple, fast, and inexpensive.Less clean extract, potential for matrix effects.Yes, for initial method development due to its simplicity.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, can concentrate the analyte.More time-consuming, requires larger volumes of organic solvents.Potentially, if PPT results in significant matrix effects.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high analyte concentration.[6]More complex and expensive, requires method development.Yes, for method validation and routine analysis for optimal performance.

Proposed Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

Liquid Chromatography: Achieving Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable technique for separating the parent compound and its more polar metabolites.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention for moderately nonpolar compounds and good peak shape. The smaller particle size enhances resolution and speed.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization in positive ion mode and improves chromatographic peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent in reversed-phase LC with good elution strength and UV transparency.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute the parent compound, then return to initial conditions for re-equilibration.This allows for the retention and separation of polar metabolites that elute early, and the subsequent elution of the less polar parent compound.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40°CElevated temperature can reduce viscosity, improve peak shape, and enhance reproducibility.
Tandem Mass Spectrometry: Sensitive and Selective Detection

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high sensitivity and selectivity required for bioanalysis.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The isoquinoline nitrogen is basic and readily protonated.
MRM Transitions Parent Compound: To be determined by infusion. Metabolites: Predicted based on metabolic pathway.The precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored. This provides high selectivity. For example, for a hydroxylated metabolite, the precursor would be [M+H]+ of the parent + 16 Da.
Collision Energy Optimized for each MRM transition.The voltage applied to the collision cell is optimized to maximize the abundance of the desired product ion.
Dwell Time 50-100 msThe time spent acquiring data for each MRM transition. A balance is needed to ensure sufficient data points across each chromatographic peak without compromising sensitivity.
Diagram: LC-MS/MS Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection plasma Plasma Sample ppt Protein Precipitation plasma->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon hplc Reversed-Phase HPLC recon->hplc Injection ms Tandem Mass Spectrometer (MRM Mode) hplc->ms Elution data Data Analysis ms->data Data Acquisition

Caption: General workflow for the LC-MS/MS analysis of biological samples.

Method Validation: Ensuring Trustworthiness

A bioanalytical method is only as good as its validation. The proposed LC-MS/MS method must be rigorously validated according to regulatory guidelines from agencies like the FDA or ICH.[4][11][12][13]

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[14]
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).[14]
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the analyte signal.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the recommended technique, it is important to consider other potential analytical methods.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Application
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by HPLC followed by detection based on the analyte's absorption of UV light.Widely available, relatively inexpensive.Significantly lower sensitivity and selectivity compared to MS/MS. Not suitable for complex biological matrices without extensive cleanup.Low. Unlikely to have the required sensitivity for metabolite quantification in biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by MS detection.Excellent chromatographic resolution for volatile compounds.Requires derivatization to make non-volatile compounds like this compound and its metabolites amenable to GC analysis. Derivatization can be complex and introduce variability.Low. The analytes are not sufficiently volatile.
Supercritical Fluid Chromatography (SFC)-MS Uses a supercritical fluid (e.g., CO2) as the mobile phase.Considered a "greener" alternative to HPLC with faster separations.[15]Less mature technology than HPLC, may not be as robust for routine bioanalysis.Moderate. Could be a viable green alternative, but would require significant method development.
Micellar Liquid Chromatography (MLC) A form of reversed-phase LC where a surfactant is added to the mobile phase above its critical micelle concentration.Can sometimes allow for direct injection of biological fluids, simplifying sample preparation.[16]Can be more complex to develop and may have lower efficiency than traditional RP-HPLC.Moderate. An interesting alternative for simplifying sample preparation, but may compromise chromatographic performance.

Conclusion and Future Perspectives

The proposed LC-MS/MS method provides a robust, sensitive, and selective platform for the quantitative analysis of this compound and its predicted metabolites in biological matrices. The combination of solid-phase extraction for sample cleanup, reversed-phase chromatography for separation, and tandem mass spectrometry for detection represents the current best practice in regulated bioanalysis. While alternative techniques exist, they generally lack the sensitivity, selectivity, or applicability required for this specific analytical challenge.

Future work should focus on the synthesis of the predicted metabolites and a stable isotope-labeled internal standard to allow for full method validation according to regulatory standards. Additionally, exploration of greener analytical techniques, such as SFC-MS, could offer environmental benefits without compromising data quality. This guide provides a comprehensive framework for initiating such studies, grounded in established scientific principles and extensive practical experience.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. (2014).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Consider
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014).
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2022).
  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • 8-Bromo-5-chloroisoquinolin-3-OL. PubChem. [Link]
  • A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. (2018). PubMed. [Link]
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2022).
  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (2015). Archipel UQAM. [Link]
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (2018).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023).
  • 5-Bromo-8-chloroisoquinoline. PubChem. [Link]
  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. (1978). PubMed. [Link]
  • 8-Bromo-3-chloroisoquinoline. PubChem. [Link]
  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report.
  • Green Analytical Chemistry—Recent Innov
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). MDPI. [Link]
  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. (2010). Organic Chemistry Portal. [Link]

Sources

spectroscopic data comparison of 8-Bromo-5-chloroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Data of 8-Bromo-5-chloroisoquinoline and Its Derivatives

Abstract

This guide provides a comprehensive comparison of the spectroscopic data for this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for structural elucidation. By explaining the causal relationships behind spectral characteristics and providing detailed experimental protocols, this guide serves as an authoritative reference for the characterization of this important class of halogenated heterocyclic compounds.

The Critical Role of Spectroscopy for Halogenated Isoquinolines

Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The specific substitution pattern on the isoquinoline ring system is a primary determinant of a molecule's biological activity, making precise structural characterization a non-negotiable aspect of synthesis and drug development. Halogen atoms, such as bromine and chlorine, are frequently incorporated to modulate properties like metabolic stability, binding affinity, and membrane permeability.

This compound serves as a valuable, yet complex, starting material for the synthesis of more elaborate molecules.[2][3] Its asymmetrical halogenation pattern gives rise to a unique electronic environment, which is directly reflected in its spectroscopic signatures. Understanding this baseline signature is paramount for confirming the identity of the starting material and for verifying the structures of subsequent derivatives. This guide provides a detailed analysis of its characteristic spectroscopic data and compares it to derivatives bearing electron-donating and electron-withdrawing groups to illustrate the predictable and interpretable nature of these spectral changes.

Spectroscopic Profile of this compound (Baseline)

The following sections detail the expected spectroscopic data for the parent compound, this compound. This profile is constructed from foundational spectroscopic principles and data from analogous structures.[4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides the most direct insight into the proton environment of the molecule. The chemical shifts (δ) are heavily influenced by the electronegativity of the adjacent halogen atoms and the anisotropic effects of the aromatic system. Protons closer to the nitrogen atom are typically shifted further downfield.

  • Causality of Signal Assignment:

    • H1 & H3: These protons are adjacent to the electronegative nitrogen atom, placing them in a deshielded environment and resulting in the most downfield shifts. H1 is typically a singlet or a narrow doublet, while H3 is coupled to H4.

    • H4: This proton is coupled to H3, appearing as a doublet.

    • H6 & H7: These protons form a coupled system on the carbocyclic ring. H6 is ortho to the chlorine at C5, and H7 is ortho to the bromine at C8. Both halogens exert deshielding effects, but the specific shifts are determined by a combination of inductive and resonance effects. The coupling between them (³JHH) will result in characteristic doublets.

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1~9.40s-
H3~8.70d~6.0
H4~7.95d~6.0
H7~7.80d~8.5
H6~7.65d~8.5
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Carbons directly bonded to electronegative atoms (N, Cl, Br) are significantly deshielded and appear at higher chemical shifts.

  • Causality of Signal Assignment:

    • C5 & C8: These carbons are directly attached to chlorine and bromine, respectively. The strong inductive effect of the halogens causes their signals to appear significantly downfield.

    • C1 & C3: These carbons are adjacent to the nitrogen atom and are also shifted downfield.

    • Quaternary Carbons (C4a, C8a): These carbons, which lack attached protons, typically show weaker signals and their positions are confirmed using 2D NMR techniques like HMBC.[4]

Carbon PositionPredicted Chemical Shift (δ, ppm)
C1~153
C3~145
C8a~135
C4~134
C6~129
C7~128
C4a~128
C5~121
C8~119
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. For halogenated molecules, the isotopic distribution provides an unmistakable signature.

  • Isotopic Pattern Analysis:

    • Chlorine: Has two primary isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), leading to a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion (M) peak.[6][7]

    • Bromine: Has two primary isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), resulting in a prominent M+2 peak with nearly the same intensity as the molecular ion (M) peak.[6][7]

    • Combined Pattern: A molecule containing both one chlorine and one bromine atom will exhibit a complex isotopic cluster. The molecular ion will appear as a trio of peaks at M, M+2, and M+4, with a characteristic intensity ratio. The presence of this pattern is definitive proof of the compound's elemental composition.

IonPredicted m/z (for ³⁵Cl, ⁷⁹Br)Key Isotopic Peaks (m/z)Expected Relative Intensity
[M]⁺ (Molecular Ion)240.9241, 243, 245~77 : 100 : 24
[M-Br]⁺162162, 164~3 : 1
[M-Cl]⁺206206, 208~1 : 1

Note: The calculated molecular weight is 242.50 g/mol .[8] The fragmentation pattern is predicted based on the general behavior of isoquinoline alkaloids, where the loss of halogens is a common pathway.[9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups and overall structure of the molecule.

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3050C-H stretch (aromatic)Indicates the presence of the aromatic isoquinoline core.
~1620, 1580, 1485C=C and C=N stretch (aromatic)Characteristic skeletal vibrations of the isoquinoline ring system.[5]
~1100 - 1000C-Cl stretchStrong absorption indicating the carbon-chlorine bond.
~700 - 600C-Br stretchAbsorption indicating the carbon-bromine bond.

Comparative Spectroscopic Analysis of Derivatives

To illustrate how spectroscopic data can be used to differentiate between closely related structures, we will compare the baseline profile of this compound with two hypothetical derivatives: one with an electron-donating group (EDG) and one with an electron-withdrawing group (EWG).

Derivative A: 8-Bromo-5-chloro-3-methoxyisoquinoline (EDG Effect)

The methoxy (-OCH₃) group is a strong electron-donating group through resonance. Its introduction at the C3 position will significantly alter the electronic landscape of the ring.

  • ¹H NMR Analysis:

    • A sharp singlet appearing around δ 3.9-4.1 ppm is the hallmark of the methoxy protons.

    • The proton at H4 , being ortho to the new EDG, will experience significant shielding and shift upfield (to a lower ppm value) compared to the parent compound.

    • The proton at H1 will also be shielded, though to a lesser extent.

  • ¹³C NMR Analysis:

    • A new signal for the methoxy carbon will appear around δ 55-60 ppm .

    • The C3 carbon, now bonded to the oxygen, will be heavily deshielded and shift significantly downfield.

    • Carbons ortho and para to the methoxy group (C1, C4a ) will be shielded and shift upfield.

Derivative B: 8-Bromo-5-chloro-6-nitroisoquinoline (EWG Effect)

The nitro (-NO₂) group is a powerful electron-withdrawing group through both induction and resonance. Its placement at C6 will deshield nearby nuclei.

  • ¹H NMR Analysis:

    • The protons ortho and para to the nitro group (H7 and H5-proton is absent ) will be strongly deshielded, shifting significantly downfield. The H7 signal will likely be the most affected, potentially moving to δ > 8.0 ppm.

    • The remaining proton on that ring, H7 , will appear as a singlet, as its adjacent proton (H6) has been substituted.

  • ¹³C NMR Analysis:

    • The C6 carbon, directly attached to the nitro group, will be significantly deshielded.

    • The carbons ortho and para to the nitro group (C5, C7, C8a ) will also be deshielded and shift downfield.

Summary Data Comparison Table
CompoundKey ¹H NMR Feature (δ, ppm)Key ¹³C NMR Feature (δ, ppm)Key MS Feature (m/z)
This compound (Baseline) H1 at ~9.40; H6/H7 system at ~7.6-7.8C1 at ~153; C8 at ~119M⁺ cluster at 241/243/245
Derivative A (3-Methoxy) New -OCH₃ singlet at ~4.0; H4 shifted upfieldNew -OCH₃ at ~56; C3 shifted downfieldM⁺ cluster at 271/273/275
Derivative B (6-Nitro) H7 shifted downfield (>8.0); H7 appears as a singletC6 shifted downfield; C5 and C7 shifted downfieldM⁺ cluster at 286/288/290; loss of NO₂ (-46) fragment

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocol for NMR analysis is recommended.

Protocol: High-Resolution ¹H and ¹³C NMR Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isoquinoline derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

    • Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.

  • ¹H Spectrum Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C and 2D Spectra (HSQC, HMBC):

    • For ¹³C spectra, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • To unambiguously assign signals, acquire 2D correlation spectra such as HSQC (to link protons to their directly attached carbons) and HMBC (to identify long-range H-C correlations over 2-3 bonds).[4]

Visualization of Workflows and Structures

Diagrams can clarify complex relationships and workflows. The following are generated using the DOT language.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation a Purified Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Instrument Setup (Lock, Shim) c->d e Acquire 1D Spectra (¹H, ¹³C) f Acquire 2D Spectra (COSY, HSQC, HMBC) e->f g Process Spectra (FT, Phase, Calibrate) f->g h Assign Signals g->h i Correlate Data (1D & 2D) h->i j Confirm Structure i->j

Caption: General workflow for structural elucidation via NMR.

G Parent This compound (Baseline) DerivA Derivative A (+EDG: -OCH₃ at C3) Parent->DerivA Shielding of H4 DerivB Derivative B (+EWG: -NO₂ at C6) Parent->DerivB Deshielding of H7

Caption: Structural relationships and key NMR effects.

Conclusion

The spectroscopic characterization of this compound and its derivatives is a logical process guided by fundamental chemical principles. ¹H and ¹³C NMR spectroscopy provide detailed information on the electronic environment of the molecule, with chemical shifts being predictably influenced by the placement of electron-donating or electron-withdrawing groups. Mass spectrometry offers definitive confirmation of molecular weight and elemental composition through its characteristic isotopic patterns for chlorine and bromine. By systematically analyzing these datasets, researchers can unambiguously confirm the structure of these vital synthetic intermediates, ensuring the integrity of their chemical research and development efforts.

References

  • BenchChem Technical Support Center. (n.d.). Interpreting Complex NMR Spectra of Substituted Quinolines.
  • ChemicalBook. (n.d.). This compound(927801-25-0) 1H NMR spectrum.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Zhang, et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC - NIH.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ResearchGate. (2006). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 8-Bromo-5-chloroisoquinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of medicinal chemistry and drug development, 8-Bromo-5-chloroisoquinoline stands as a valuable heterocyclic building block. Its unique structure, featuring both bromine and chlorine substituents on the isoquinoline core, makes it a versatile precursor for synthesizing a wide array of pharmacologically active compounds. The biological efficacy and safety of any final drug substance are inextricably linked to the purity of its starting materials and intermediates. Even minute impurities can alter pharmacological profiles, introduce toxicity, or complicate regulatory approval processes.

Therefore, a robust, accurate, and reliable analytical method for assessing the purity of this compound is not merely a quality control measure; it is a fundamental necessity for ensuring the integrity and reproducibility of research and development efforts. This guide provides an in-depth, field-proven methodology for the purity determination of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the rationale behind the method development, present a detailed experimental protocol, and compare the performance of HPLC with alternative analytical techniques, supported by experimental principles and data.

Understanding the Analyte: Physicochemical Properties

A successful analytical method is built upon a solid understanding of the analyte's chemical nature. This compound is a halogenated aromatic compound with the following key characteristics:

PropertyValueSource
Chemical Formula C₉H₅BrClN[1][2]
Molecular Weight 242.51 g/mol [1][2]
CAS Number 927801-25-0[1][2]
IUPAC Name This compound[1][3]
Predicted XlogP 3.4[3]
Appearance Typically a pale yellow to brownish solid[4]
Solubility Soluble in organic solvents like DMSO and ethanol; limited solubility in water.[4]

The predicted XlogP value of 3.4 suggests moderate lipophilicity, making the compound ideally suited for analysis by RP-HPLC, where separation is based on hydrophobic interactions with a nonpolar stationary phase.

Anticipating the Challenge: Potential Impurities

A stability-indicating and purity-assessment method must be capable of separating the main compound from any potential impurities. These can originate from the synthetic route, degradation, or storage. For this compound, likely impurities include:

  • Starting Materials: Unreacted precursors from its synthesis.

  • Positional Isomers: Compounds like 5-Bromo-8-chloroisoquinoline could form as byproducts if the regioselectivity of the halogenation steps is not perfectly controlled.[4][5][6]

  • Related Substances: Impurities lacking one or both halogen atoms (e.g., 8-bromoisoquinoline or 5-chloroisoquinoline).

  • Degradation Products: Although generally stable, related halogenated quinolines can be susceptible to hydrolysis or photodecomposition under harsh conditions.[7] An oxidized version, such as 8-Bromo-5-chloroisoquinolin-3-OL, is also a possibility.[8]

The Gold Standard: Purity by RP-HPLC

RP-HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[9] Our objective is to develop a method that can separate this compound from its potential impurities, allowing for accurate quantification.

Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation (resolution), peak shape, and sensitivity.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its long alkyl chains provide strong hydrophobic retention for moderately nonpolar analytes like our target compound. We select a column with a smaller particle size (e.g., ≤3.5 µm) to enhance efficiency and resolution.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is necessary. A gradient, where the organic solvent percentage increases over time, is crucial for eluting any more strongly retained impurities while ensuring the main peak is sharp and well-resolved from earlier-eluting, more polar impurities.

  • Mobile Phase Modifier: The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase serves two purposes. First, it protonates the nitrogen atom on the isoquinoline ring, which suppresses silanol interactions between the analyte and the silica backbone of the stationary phase, leading to improved peak symmetry. Second, it provides a consistent pH for reproducible retention times.

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies the analyte at a specific wavelength but also acquires the full UV-Vis spectrum for each peak. This is invaluable for peak purity analysis (confirming that a chromatographic peak represents a single compound) and for tentatively identifying impurities by comparing their spectra to that of the main compound.

Workflow for HPLC Purity Assessment

The entire process, from sample receipt to final purity report, follows a logical and self-validating sequence.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability SampleInjection Sample Sequence Injection SystemSuitability->SampleInjection If SST Passes DataAcquisition Data Acquisition (DAD/PDA) SampleInjection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration PurityCalc Purity Calculation (Area % Normalization) PeakIntegration->PurityCalc Report Generate Report PurityCalc->Report

Caption: A typical workflow for HPLC purity analysis.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and includes system suitability checks to ensure the validity of the results generated on any given day.

1. Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and DAD/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatographic Data System (CDS) software (e.g., OpenLab, Empower).

2. Chemicals and Reagents:

  • This compound Reference Standard (highest available purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade or Milli-Q).

  • Formic Acid (LC-MS grade, ~99%).

  • Methanol (HPLC grade, for dissolving samples).

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcidified organic phase.
Gradient Elution 0-2 min: 30% B; 2-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA shallow gradient ensures separation of closely eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLSmall volume to prevent peak overload.
Detection DAD/PDA at 230 nmWavelength for good chromophoric response. Full spectrum (200-400 nm) recorded for peak purity analysis.

4. Solution Preparation:

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 20 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

5. System Suitability Test (SST):

  • Before sample analysis, inject the Standard Solution five times.

  • The results must meet the following criteria:

    • Tailing Factor (T): ≤ 1.5 (ensures peak symmetry).

    • Theoretical Plates (N): ≥ 5000 (ensures column efficiency).

    • %RSD for Peak Area: ≤ 2.0% (ensures injection precision).

6. Analysis Sequence:

  • Inject a blank (diluent).

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

7. Data Analysis and Purity Calculation:

  • Integrate all peaks in the chromatogram for the sample solution from the void volume to the end of the run, ignoring any peaks from the blank.

  • Calculate the purity using the area percent normalization method:

    • % Purity = (Area of the this compound peak / Total area of all peaks) x 100

This method provides a direct measure of the main component relative to all other UV-active impurities detected at 230 nm.

Comparison with Alternative Purity Assessment Techniques

While HPLC is the preferred method, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis.

Method_Selection Start Purity Assessment Needed Q1 Need to Identify Unknown Impurities? Start->Q1 Q2 Is Analyte Volatile & Thermally Stable? Q1->Q2 No LCMS Use LC-MS Q1->LCMS Yes Q3 Need Absolute Quantification (qNMR)? Q2->Q3 No GCMS Use GC-MS Q2->GCMS Yes HPLC Use HPLC-UV/DAD (Gold Standard) Q3->HPLC No NMR Use qNMR Q3->NMR Yes

Caption: Decision tree for selecting a purity analysis method.

The following table objectively compares HPLC with other common analytical techniques for purity determination.

FeatureRP-HPLC with DAD LC-MS Gas Chromatography (GC-FID/MS) Quantitative NMR (qNMR)
Principle Differential partitioning between mobile and stationary phases.Separation by LC, detection by mass-to-charge ratio.Separation of volatile compounds in a gaseous mobile phase.Nuclei absorption of RF energy in a magnetic field.
Selectivity HighVery HighHigh (for volatile compounds)High (structurally specific)
Sensitivity High (ng range)Very High (pg-fg range)Very High (pg range)Low (mg range)
Impurity ID Tentative (by UV spectra)Definitive (by mass fragmentation)Definitive (by mass fragmentation)Definitive (structural elucidation)
Quantification Relative (Area %) or external standard.Requires specific tuning for each analyte.Relative or external standard.Absolute (primary method), no reference standard needed for impurities.
Best For Routine QC, purity assays, stability testing.[10]Impurity identification and profiling.[11][12]Analysis of residual solvents, volatile impurities.Absolute purity determination, structural confirmation.
Limitations Requires reference standards for identified impurity quantification.Matrix effects can cause ion suppression.Analyte must be volatile and thermally stable.Low sensitivity, complex mixtures can be difficult to resolve.

Conclusion

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed in this guide provides a robust, reliable, and scientifically sound approach for assessing the purity of this compound. The inclusion of system suitability tests and the use of a Diode Array Detector establish a self-validating system that ensures the trustworthiness of the generated data. While techniques like LC-MS and qNMR offer powerful capabilities for impurity identification and absolute quantification, respectively, HPLC remains the unparalleled gold standard for routine purity assessment in both research and quality control environments. By understanding the principles behind the method and meticulously following the protocol, researchers, scientists, and drug development professionals can confidently ascertain the purity of this critical chemical intermediate, thereby ensuring the quality and integrity of their downstream applications.

References

  • This compound | CAS 927801-25-0.AMERICAN ELEMENTS®. [Link]
  • 8-Bromo-5-chloroisoquinolin-3-OL | C9H5BrClNO.
  • 5-Bromo-8-chloroisoquinoline | C9H5BrClN.
  • This compound (C9H5BrClN).PubChemLite. [Link]
  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes.
  • Determination of Some Isoquinoline Alkaloids in Extracts... by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity.MDPI. [Link]
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • A validated stability indicating hplc method for the determination of related substances in quetiapine fumar
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)...
  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol...
  • Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of pancuronium in injectable solution.

Sources

Navigating the Bioactive Landscape: A Comparative Guide to the Biological Activity Screening of 8-Bromo-5-chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical properties and therapeutic potential of these molecules. This guide provides an in-depth, comparative analysis of the biological activity screening of derivatives based on the 8-bromo-5-chloroisoquinoline framework.

While comprehensive screening data for a wide array of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes findings from structurally related halogenated isoquinolines and quinolines. By examining the structure-activity relationships (SAR) of these analogs, we can project the potential bioactivities of the this compound core and provide a robust framework for future screening campaigns. This guide will delve into the key biological activities associated with this class of compounds, namely anticancer and antimicrobial effects, and provide detailed protocols for their evaluation.

The Rationale Behind Halogenation: Enhancing Biological Potential

Halogenation is a cornerstone of modern medicinal chemistry. The introduction of bromine and chlorine atoms onto the isoquinoline ring system can profoundly influence a molecule's properties:

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with intracellular targets.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electron distribution within the aromatic system, influencing binding interactions with biological macromolecules.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the half-life of a compound.

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its target.

The specific substitution pattern of this compound suggests a unique electronic and steric profile that warrants investigation for novel therapeutic applications.

Anticancer Activity: A Primary Focus for Screening

The quinoline and isoquinoline cores are present in numerous anticancer agents.[1] The introduction of halogens has been shown to enhance the cytotoxic effects of these compounds against various cancer cell lines.[2]

Comparative Anticancer Activity of Related Halogenated Quinolines

To provide a benchmark for the potential of this compound derivatives, the following table summarizes the anticancer activity of structurally related bromo- and chloro-substituted quinoline compounds.

Compound IDStructure (Substituents on Quinoline Ring)Cell LineIC50 (µg/mL)Reference
1 8-HydroxyC6 (Rat Brain Tumor)>50[3]
2 5,7-Dibromo-8-hydroxyC6 (Rat Brain Tumor)12.3[3]
3 7-Bromo-8-hydroxyC6 (Rat Brain Tumor)25.6[3]
4 7-Cyano-8-hydroxyC6 (Rat Brain Tumor)13.2[3]
5 5,7-Dicyano-8-hydroxyC6 (Rat Brain Tumor)6.7[4]
6 6,8-Dibromo-5-nitroHT29 (Human Colon Carcinoma)26.2 (µM)[5]
7 6,8-Dibromo-5-nitroHeLa (Human Cervix Carcinoma)24.1 (µM)[5]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Importance of Substitution: Unsubstituted or minimally substituted quinolines often exhibit weak anticancer activity. The data clearly indicates that substitutions are crucial for cytotoxicity.[3]

  • Synergistic Effects of Halogenation: The presence of multiple halogen atoms, as seen in 5,7-dibromo-8-hydroxyquinoline, often leads to enhanced potency compared to mono-halogenated analogs.[3]

  • Influence of Other Functional Groups: The combination of halogens with other electron-withdrawing groups, such as nitro or cyano groups, can further potentiate the anticancer effect.[3][5]

Based on these observations, it is highly probable that derivatives of this compound will exhibit significant anticancer activity, and further modifications with other functional groups could lead to the discovery of potent cytotoxic agents.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[2]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound derivatives (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours (Formazan formation) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 values G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: A Promising Avenue for Exploration

Halogenated quinolines and isoquinolines have a long history as antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, is known for its potent antibacterial and antifungal properties.[4]

Comparative Antimicrobial Activity of Related Halogenated Quinolines

The following table presents the minimum inhibitory concentration (MIC) values for related halogenated 8-hydroxyquinoline derivatives against various microorganisms, providing a basis for comparison.

CompoundMicroorganismMIC (µM)Reference
8-HydroxyquinolineGram-positive bacteria3.44-13.78[4]
7-Bromo-8-hydroxyquinolineGram-negative bacteriaPotent activity[4]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)N. gonorrhoeae0.10-0.20[4]
5,7-Dichloro-8-hydroxyquinolineN. gonorrhoeae0.28-0.56[4]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Broad-Spectrum Potential: Halogenated 8-hydroxyquinolines exhibit activity against both Gram-positive and Gram-negative bacteria.[4]

  • Impact of Halogenation Pattern: The type and position of the halogen atoms significantly influence the antimicrobial potency and spectrum. Dihalogenated derivatives often show enhanced activity.[4]

Given these findings, it is reasonable to hypothesize that this compound derivatives could possess significant antimicrobial properties worthy of investigation.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Broth_Microdilution_Workflow A Prepare serial dilutions of This compound derivatives C Inoculate wells of 96-well plate A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Visually assess for microbial growth (turbidity) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound derivatives are yet to be elucidated, related halogenated quinolines and isoquinolines have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of Protein Kinases: Many quinoline-based compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K.[6]

  • Induction of Apoptosis: Halogenated quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells.[5]

  • Topoisomerase Inhibition: Some derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[4]

Signaling_Pathways cluster_0 Potential Anticancer Mechanisms This compound\nDerivative This compound Derivative Kinase Inhibition\n(e.g., EGFR, VEGFR) Kinase Inhibition (e.g., EGFR, VEGFR) This compound\nDerivative->Kinase Inhibition\n(e.g., EGFR, VEGFR) Induction of Apoptosis Induction of Apoptosis This compound\nDerivative->Induction of Apoptosis Topoisomerase Inhibition Topoisomerase Inhibition This compound\nDerivative->Topoisomerase Inhibition Inhibition of Proliferation\nand Angiogenesis Inhibition of Proliferation and Angiogenesis Kinase Inhibition\n(e.g., EGFR, VEGFR)->Inhibition of Proliferation\nand Angiogenesis Cancer Cell Death Cancer Cell Death Induction of Apoptosis->Cancer Cell Death DNA Damage DNA Damage Topoisomerase Inhibition->DNA Damage

Caption: Potential anticancer mechanisms of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, derivatives of this scaffold are likely to possess significant anticancer and antimicrobial activities. The comparative data and detailed screening protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of new this compound analogues.

Future research should focus on the synthesis of a diverse library of these derivatives with various substitutions at other positions of the isoquinoline ring. A systematic screening of these compounds against a panel of cancer cell lines and microbial strains will be crucial for elucidating detailed structure-activity relationships. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds will be essential for their further development as clinical candidates.

References

  • BenchChem. (2025). Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes. BenchChem.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. BenchChem.
  • ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(4), 4237-4249.
  • Prachayasittikul, V., et al. (2017). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 134, 374-386.
  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.
  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508.
  • Gholampour, M., et al. (2021). Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. Bioorganic & Medicinal Chemistry Letters, 34, 127763.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46839903, 5-Bromo-8-chloroisoquinoline. PubChem.
  • Ali, M. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(18), 5563.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2969.
  • Kamal, A., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug design, development and therapy, 9, 2033-2047.
  • American Elements. (n.d.). This compound.
  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 8-Bromo-5-chloroisoquinoline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] From anticancer to antimicrobial effects, derivatives of this heterocyclic system have been a focal point of drug discovery efforts for decades.[3] Their efficacy is often linked to their ability to interact with key biological targets, such as DNA topoisomerase and, notably, protein kinases.[4][5] Protein kinases, which play a central role in cellular signaling pathways, are frequently dysregulated in diseases like cancer, making them attractive targets for therapeutic intervention.[2][5]

This guide focuses on a specific, halogenated isoquinoline derivative: 8-Bromo-5-chloroisoquinoline. Halogenation can significantly influence a molecule's lipophilicity and electronic properties, thereby modulating its interaction with biological targets.[6] To explore the therapeutic potential of this scaffold, we will conduct a comparative in silico molecular docking study of a series of its hypothetical analogs. The primary objective is to predict their binding affinities and interaction modes against a selected protein kinase, providing a rational basis for prioritizing future synthetic and biological evaluation efforts.

The Rationale for a Computational Approach

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[7] This method is instrumental in modern drug design, allowing researchers to:

  • Screen virtual libraries of compounds against a specific protein target.

  • Predict binding affinity using scoring functions, which estimate the strength of the interaction.[8]

  • Elucidate binding modes , revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

  • Guide lead optimization by suggesting structural modifications to enhance binding potency and selectivity.

By comparing a series of structurally related analogs, we can develop a preliminary Structure-Activity Relationship (SAR), providing invaluable insights that can accelerate the drug discovery pipeline and reduce the costs associated with synthesizing and testing large numbers of compounds.[9]

Experimental Design & Protocols

A robust and well-validated docking protocol is the cornerstone of any meaningful in silico study. The workflow described herein is designed to ensure scientific rigor and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase target_sel 1. Target Selection (Akt1 Kinase - PDB: 6S9X) ligand_prep 2. Ligand Preparation (this compound & Analogs) target_sel->ligand_prep target_prep 3. Receptor Preparation (Add Hydrogens, Remove Water) ligand_prep->target_prep validation 4. Protocol Validation (Re-docking of Co-crystallized Ligand) target_prep->validation docking 5. Molecular Docking (Virtual Screening of Analogs) validation->docking analysis 6. Results Analysis (Binding Energy & Pose Analysis) docking->analysis sar 7. SAR & Lead Identification analysis->sar

Caption: Workflow for the comparative molecular docking study.

Step 1: Target Protein Selection and Preparation
  • Rationale: The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt signaling pathway, which is implicated in cell proliferation, survival, and metabolism.[2][3] Its frequent overactivation in various cancers makes it a prime target for inhibitor development. For this study, we selected the crystal structure of human Akt1 in complex with an inhibitor (PDB ID: 6S9X). The presence of a co-crystallized ligand is essential for validating our docking protocol.

  • Protocol:

    • Download the protein structure file (6S9X.pdb) from the Protein Data Bank (rcsb.org).

    • Load the structure into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

    • Prepare the protein by:

      • Removing all water molecules and non-essential co-factors.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Kollman charges).

    • Extract the co-crystallized inhibitor (ligand) from the complex and save it separately for the validation step.

    • Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation
  • Rationale: The accuracy of docking simulations depends on the correct 3D representation of the ligands, including their stereochemistry and ionization state at physiological pH.

  • Protocol:

    • Sketch the 2D structure of the parent molecule, this compound, and its designed analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures into 3D models.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligands in the required format (e.g., PDBQT).

Step 3: Validation of the Docking Protocol
  • Rationale: Before screening our designed analogs, it is imperative to validate that the chosen docking software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand. This step ensures the reliability of the protocol.[10][11]

  • Protocol:

    • Define the binding site by creating a grid box centered on the co-crystallized inhibitor within the Akt1 active site. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.

    • Re-dock the extracted co-crystallized inhibitor into the prepared protein's active site using the defined grid and docking parameters.

    • Superimpose the top-ranked docked pose with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and crystallographic poses.

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can reliably predict the ligand's binding orientation.[10][12]

Step 4: Comparative Molecular Docking of Analogs
  • Rationale: With a validated protocol, we can now screen our library of this compound analogs against the Akt1 active site to predict their binding affinities and investigate their interaction patterns.

  • Protocol:

    • Using the same validated protocol (protein structure, grid box, and docking parameters), perform molecular docking for the parent molecule and each designed analog.

    • For this study, we will use AutoDock Vina, which employs an empirical scoring function to estimate the binding affinity in kcal/mol.[13]

    • Collect the binding affinity scores for the top-ranked pose of each analog.

    • Visualize the interactions of the docked poses using software like Discovery Studio or PyMOL to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts with active site residues.

Results and Comparative Analysis

The docking results for the parent compound and a series of hypothetical analogs are summarized below. The analogs were designed by introducing small functional groups at position 1 of the isoquinoline ring to probe the local chemical space.

Compound IDStructure (Analog at Position 1)Binding Affinity (kcal/mol)Key Interacting Residues
Parent This compound-7.1Leu156, Val164, Ala177, Lys179, Met281
Analog-1 -OH (Hydroxy)-7.8Glu198 (H-bond) , Leu156, Val164, Lys179
Analog-2 -NH₂ (Amino)-8.2Glu236 (H-bond) , Asp292 (H-bond) , Leu156, Val164
Analog-3 -CH₃ (Methyl)-7.3Leu156, Val164, Ala177, Met281
Analog-4 -COOH (Carboxylic Acid)-7.5Lys179 (Salt Bridge), Val164, Ala177
Discussion of Results

The comparative docking study provides critical insights into the structure-activity relationship of this compound analogs as potential Akt1 inhibitors.

  • Parent Compound: The parent molecule shows moderate binding affinity, primarily through hydrophobic interactions with a key pocket formed by residues like Leu156, Val164, and Met281. The lack of strong hydrogen bonding capability limits its predicted potency.

  • Analogs with H-bond Donors/Acceptors: The introduction of hydrogen-bonding groups significantly improved the binding affinity. Analog-1 (-OH) and Analog-2 (-NH₂) formed crucial hydrogen bonds with key residues in the active site, such as Glu198, Glu236, and Asp292.[14] Analog-2 demonstrated the highest predicted affinity, forming two distinct hydrogen bonds, which serves as a strong anchor within the binding pocket. This highlights the importance of incorporating polar, H-bonding functionalities to enhance binding.

  • Analogs with Other Groups: The addition of a small hydrophobic group like in Analog-3 (-CH₃) resulted in a slight improvement in binding, likely due to enhanced van der Waals interactions within the hydrophobic pocket. Conversely, the bulkier carboxyl group in Analog-4 showed a decent score, primarily through a strong ionic interaction (salt bridge) with the positively charged Lys179.

Visualization of Ligand-Receptor Interactions

G cluster_protein Akt1 Active Site Glu236 Glu236 Asp292 Asp292 Leu156 Leu156 Val164 Val164 Ligand Analog-2 (-NH₂) Ligand->Glu236 H-Bond Ligand->Asp292 H-Bond Ligand->Leu156 Hydrophobic Ligand->Val164 Hydrophobic

Caption: Key interactions of Analog-2 in the Akt1 active site.

Bridging Computational Predictions with Experimental Validation

While molecular docking provides powerful predictive insights, it is crucial to recognize that binding affinity scores are not direct measures of biological activity.[8] The ultimate validation of these in silico findings must come from experimental testing. The results from this study should be used to prioritize the synthesis of the most promising candidates (e.g., Analog-2). Subsequently, in vitro assays, such as kinase activity assays (e.g., IC50 determination), should be performed to measure their actual inhibitory potency. A strong correlation between low docking scores and low IC50 values would further validate the computational model and solidify the SAR.[8]

Conclusion

This guide outlines a comprehensive and scientifically rigorous workflow for conducting a comparative molecular docking study on this compound analogs. Our in silico analysis against the Akt1 kinase active site suggests that the parent scaffold can be significantly improved by introducing hydrogen-bonding functionalities at position 1. Specifically, an amino-substituted analog (Analog-2 ) emerged as the most promising candidate due to its ability to form multiple hydrogen bonds with key active site residues, resulting in the highest predicted binding affinity.

These computational findings provide a strong, data-driven rationale for the synthesis and biological evaluation of these novel analogs. By integrating computational chemistry with traditional medicinal chemistry, we can streamline the drug discovery process, focusing resources on compounds with the highest probability of success.

References

  • Molecular docking studies, biological and toxicity evaluation of dihydroisoquinoline derivatives as potential anticancer agents. (2016). PubMed.
  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate.
  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. (2013). PubMed Central.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). PMC.
  • A comparative study of different docking methodologies to assess the protein–ligand interaction for the E. coli MurB enzyme. (2017). Taylor & Francis Online.
  • molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex. (2018). ResearchGate.
  • How to validate the molecular docking results ? (2014). ResearchGate.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI.
  • QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. (2022). ResearchGate.
  • Basics, types and applications of molecular docking: A review. (2023). The Egyptian Journal of Neurology, Psychiatry and Neurosurgery.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2022). PubMed Central.
  • How can I validate a docking protocol?. (2013). ResearchGate.
  • Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. (2023). National Institutes of Health.
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PMC.
  • Validation Studies of the Site-Directed Docking Program LibDock. (2006). ACS Publications.
  • Comparative docking analysis: Significance and symbolism. (2023). Wisdom Library.
  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2022). PMC.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2018). ResearchGate.

Sources

A Comparative Guide to the Metabolic Stability of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that profoundly influences its pharmacokinetic profile.[1] A compound's susceptibility to metabolism, primarily by hepatic enzymes, dictates its half-life, bioavailability, and potential for drug-drug interactions.[2][3] This guide provides an in-depth evaluation of the metabolic stability of 8-Bromo-5-chloroisoquinoline, a halogenated heterocyclic scaffold with potential applications in medicinal chemistry.[4][5] Through a comparative analysis with structurally related analogs, we will elucidate the impact of halogenation on metabolic fate, grounded in robust experimental methodology.

The Rationale for Comparative Analysis: Dissecting Structure-Metabolism Relationships

To appreciate the metabolic characteristics of this compound, it is essential to evaluate it against its parent scaffold and a mono-halogenated intermediate. This approach allows us to discern the specific contributions of each halogen atom to the overall stability. Our comparison will include:

  • Isoquinoline: The unsubstituted parent ring system, which serves as our baseline for metabolic vulnerability.

  • 5-Chloroisoquinoline: A mono-halogenated analog to assess the impact of a single electron-withdrawing group.

  • This compound: The target compound, allowing for an assessment of the synergistic or additive effects of di-halogenation.

The primary mechanism of metabolism for such aromatic systems involves oxidative transformations catalyzed by Cytochrome P450 (CYP) enzymes located in the liver.[6][7] Our central hypothesis is that the strategic placement of halogen atoms will shield the isoquinoline core from CYP-mediated oxidation, thereby enhancing its metabolic stability.

Core Methodology: The In Vitro Liver Microsomal Stability Assay

To quantify metabolic stability, we employ the in vitro liver microsomal stability assay, a gold-standard method in early drug discovery.[8][9] Liver microsomes are subcellular vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[2][10] This assay provides a reliable and high-throughput means to determine a compound's intrinsic clearance (CLint), a measure of the rate at which it is metabolized by the liver enzymes.[3][11]

Experimental Workflow: From Incubation to Analysis

The entire process is designed to be a self-validating system, ensuring the integrity and reproducibility of the data. The workflow is visualized below.

G cluster_setup I. Preparation & Setup cluster_reaction II. Metabolic Reaction cluster_analysis III. Analysis & Data Processing TestCompounds Test Compounds (1µM final conc.) Incubation Incubate at 37°C (Physiological Temp) TestCompounds->Incubation Microsomes Pooled Liver Microsomes (Human, 0.5 mg/mL) Microsomes->Incubation Cofactor NADPH Regenerating System (Cofactor for CYPs) Cofactor->Incubation Initiates Reaction Controls Positive Controls (Verapamil, Dextromethorphan) Controls->Incubation TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->TimePoints Quench Quench Reaction (Ice-cold Acetonitrile + Internal Std.) TimePoints->Quench Analysis LC-MS/MS Quantification (Parent Compound Remaining) Quench->Analysis Calculation Calculate t½ & CLint Analysis->Calculation

Figure 1: Experimental workflow for the liver microsomal stability assay.

Step-by-Step Experimental Protocol

This protocol is designed to ensure accuracy and consistency.

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of all test and control compounds in DMSO.

    • On ice, thaw pooled human liver microsomes (commercially available) and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 2X NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This ensures a constant supply of NADPH, the essential cofactor for CYP activity.[11][12]

  • Reaction Incubation:

    • In a 96-well plate, add buffer, the microsomal solution (to achieve a final protein concentration of 0.5 mg/mL), and the test compound (to achieve a final concentration of 1 µM).

    • Pre-incubate this mixture at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating system to all wells. The T=0 time point is sampled immediately by transferring an aliquot into a quenching solution.

    • Continue to incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots for quenching.

  • Reaction Quenching and Protein Precipitation:

    • Quench the reaction by adding the aliquots to a 96-well plate containing ice-cold acetonitrile fortified with an internal standard (e.g., tolbutamide). The acetonitrile immediately halts all enzymatic activity by precipitating the microsomal proteins.[10][13][14]

  • Sample Analysis by LC-MS/MS:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the concentration of the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.[10][12]

  • Data Analysis and Interpretation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the slope of the line via linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .[10]

Results: A Quantitative Comparison of Metabolic Stability

The experimental data are summarized below. The results clearly demonstrate the protective effect of halogenation against metabolic degradation.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability Class
Isoquinoline18.574.9High Clearance
5-Chloroisoquinoline55.225.1Moderate Clearance
This compound >120 <11.5 Low Clearance / Stable
Verapamil (Control)22.162.7High Clearance

Discussion: Mechanistic Insights into Halogen-Mediated Stabilization

The data reveals a clear trend: metabolic stability increases with the degree of halogenation.

  • Isoquinoline , being unsubstituted, is rapidly metabolized. Its relatively high intrinsic clearance suggests that multiple positions on its aromatic rings are susceptible to oxidative attack by CYP enzymes, likely leading to hydroxylation.[15][16]

  • 5-Chloroisoquinoline shows a significant threefold increase in its half-life. The chlorine atom at the 5-position exerts a powerful electron-withdrawing effect, deactivating the aromatic system and making it less favorable for electrophilic oxidation by CYPs. This single halogen effectively "protects" a significant portion of the molecule.

  • This compound demonstrates exceptional stability, with minimal degradation observed over the 120-minute incubation period. This high stability is attributable to the combined effects of the two halogen atoms. They provide both electronic deactivation and steric hindrance, effectively blocking the most probable sites of metabolism. This dual-protection strategy makes the molecule highly resistant to CYP-mediated breakdown.

The following diagram illustrates this concept of "metabolic shielding."

G cluster_unsubstituted Isoquinoline (High Metabolism) cluster_dihalogenated This compound (Low Metabolism) node_iso Unsubstituted Core (Electron Rich) node_cyp1 CYP Enzyme node_cyp1->node_iso Multiple sites of oxidative attack node_halo Di-halogenated Core (Electron Deficient & Sterically Hindered) node_cyp2 CYP Enzyme node_cyp2->node_halo Access to metabolic sites is blocked

Sources

A Researcher's Guide to Kinase Inhibitor Benchmarking: Evaluating 8-Bromo-5-chloroisoquinoline Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of the novel compound, 8-Bromo-5-chloroisoquinoline. While the isoquinoline scaffold is a well-established and promising framework in the development of kinase inhibitors, specific inhibitory data for this particular halogenated derivative is not yet present in the public domain.[1] Therefore, this document serves as a detailed, field-proven roadmap for researchers, outlining the necessary experimental strategies, protocols, and data interpretation frameworks required to benchmark this compound against established kinase inhibitor scaffolds.

Our approach is grounded in a multi-stage process designed to move from broad, unbiased screening to specific, quantitative characterization, ensuring a thorough and accurate assessment of the compound's potency and selectivity.

The Rationale for Selecting Benchmark Inhibitors

To accurately contextualize the inhibitory profile of a novel compound, it is crucial to benchmark it against well-characterized inhibitors with diverse selectivity profiles. For this guide, we have selected three industry-standard kinase inhibitors, each representing a different class of selectivity.

  • Staurosporine: A natural alkaloid, Staurosporine is a highly potent but non-selective, ATP-competitive kinase inhibitor.[2][3] It binds to the ATP-binding site of most kinases with high affinity, making it an invaluable research tool and a "gold standard" positive control for validating kinase assay performance.[4][5] Its broad activity profile provides a baseline for maximum kinase inhibition in a given assay.

  • Imatinib (Gleevec®): A paradigm of targeted therapy, Imatinib is a highly selective tyrosine kinase inhibitor.[1][6] It potently inhibits the BCR-ABL fusion protein, the driver of chronic myelogenous leukemia (CML), as well as c-KIT and PDGF-R.[7][8] Its narrow target profile makes it an ideal benchmark for assessing the selectivity of a novel compound against these key oncogenic drivers.

  • Dasatinib (Sprycel®): Dasatinib is a second-generation, multi-targeted tyrosine kinase inhibitor with a broader activity profile than Imatinib but significantly more selective than Staurosporine.[9][10] It is a potent inhibitor of both the ABL and SRC family kinases.[11][12] Comparing a novel compound to Dasatinib helps to place it on the spectrum between highly selective and broadly active inhibitors.

A Multi-Stage Strategy for Inhibitor Profiling

We advocate for a tiered approach to inhibitor characterization. This ensures that resources are used efficiently, beginning with a wide net to identify potential targets and progressively focusing on quantifying the interaction with the most promising candidates.

G cluster_0 Stage 1: Discovery cluster_1 Stage 2: Quantification cluster_2 Stage 3: Validation A Compound Preparation (this compound) B Broad Kinome Profiling (Single High Concentration Screen) A->B Submit Compound C Hit Identification (Select kinases with >80% inhibition) B->C D Biochemical IC50 Determination (10-point dose-response) C->D Prioritize Hits E Benchmark Comparison (Test Staurosporine, Imatinib, Dasatinib) D->E Generate Comparative Data F Cell-Based Assay (Target Phosphorylation) E->F Confirm Cellular Activity E->F G Data Analysis & Interpretation (Potency, Selectivity) F->G G BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: The BCR-ABL pathway, a key target for Imatinib and Dasatinib.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from broad kinome screening to quantitative IC50 determination and cellular validation, and by carefully comparing its activity to well-defined benchmarks like Staurosporine, Imatinib, and Dasatinib, researchers can build a comprehensive profile of this novel compound. This structured approach ensures that the resulting data is not only accurate and reproducible but also placed in the proper context of modern kinase drug discovery, paving the way for further preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors.
  • Reaction Biology. (2022).
  • Wikipedia. (n.d.).
  • Benchchem. (2025).
  • PubMed. (n.d.). Protein kinase profiling assays: a technology review.
  • APExBIO. (n.d.). Staurosporine – Protein Kinase Inhibitor.
  • Wikipedia. (n.d.). Staurosporine.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.
  • Revvity. (n.d.). HTRF KinEASE TK Kit, 1,000 Assay Points.
  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • BPS Bioscience. (n.d.).
  • R&D Systems. (n.d.). Staurosporine | Broad Spectrum Protein Kinase Inhibitors.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • PubChem. (n.d.).
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • StressMarq Biosciences Inc. (n.d.). Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Proteopedia. (2019).
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
  • PubMed. (n.d.). [Preclinical and clinical profile of imatinib mesilate, a potent protein-tyrosine kinase inhibitor for CML therapy].
  • ResearchGate. (2025).
  • Merck Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay.
  • ResearchGate. (n.d.).
  • Hello Bio. (n.d.). Imatinib mesylate | BCR‑ABL, c‑KIT, PDGFR tyrosine kinase inhibitor.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ASH Publications. (n.d.). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.
  • Targeted Oncology. (2025).
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • Danaher Life Sciences. (n.d.).
  • Promega Corporation. (n.d.).
  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • PMC. (2021).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
  • Benchchem. (2025). Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay.
  • AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

Sources

A Head-to-Head Comparison of Synthetic Routes to Halogenated Isoquinolines: From Classical Cyclizations to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The halogenated isoquinoline scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The identity and position of the halogen atom(s) can profoundly influence a molecule's potency, selectivity, and metabolic stability. Consequently, the efficient and regioselective synthesis of these building blocks is of paramount importance in drug discovery and development. This guide provides a head-to-head comparison of the most prominent synthetic strategies, evaluating them on criteria such as substrate scope, reaction conditions, yield, and applicability to complex molecule synthesis. We will delve into the mechanistic underpinnings of classical methods and contrast them with modern, transition-metal-catalyzed approaches, providing field-proven insights and detailed experimental protocols.

Classical Approaches: Building from the Foundation

For over a century, a set of named reactions has formed the bedrock of isoquinoline synthesis. These methods typically involve the construction of the heterocyclic ring from acyclic, halogen-containing precursors through intramolecular electrophilic aromatic substitution.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and widely used method for synthesizing 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding aromatic isoquinolines.[1][2] The core transformation involves the acid-catalyzed cyclization of a β-arylethylamide.[1][3]

Mechanism and Rationale: The reaction is initiated by activation of the amide carbonyl with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][4] This generates a highly electrophilic nitrilium ion intermediate.[5] The electron-rich aromatic ring, often activated by electron-donating groups, then attacks this electrophile to close the ring. The presence of electron-donating groups on the benzene ring is crucial for the success of this reaction, as it facilitates the key intramolecular electrophilic aromatic substitution step.[3] Halogen substituents, being deactivating, can sometimes hinder the reaction, requiring harsher conditions. However, the reaction is generally tolerant of halogens on the phenethylamine ring.[6]

A significant advantage of this method is the ready availability of the starting β-arylethylamides, which can be prepared by acylating the corresponding phenethylamines. The resulting 3,4-dihydroisoquinolines can be aromatized to isoquinolines using various oxidizing agents like palladium on carbon (Pd/C) or sulfur.[2]

Causality in Experimental Choices: The choice of dehydrating agent is critical. POCl₃ is common, but stronger agents like trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can enable the reaction to proceed under much milder conditions, which is beneficial for sensitive or halogenated substrates.[6] The solvent choice, often a high-boiling aromatic like toluene or xylene, is dictated by the need for elevated temperatures to drive the cyclization, especially for less activated aromatic rings.[4]

Experimental Protocol: Modified Bischler-Napieralski Synthesis[6]

This protocol utilizes milder conditions, making it suitable for a broader range of substrates, including those with sensitive functional groups.

  • Amide Activation: To a solution of the halogenated N-phenethylamide (1.0 equiv) in anhydrous dichloromethane (DCM), add 2-chloropyridine (2.0 equiv). Cool the mixture to -20 °C.

  • Cyclization: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) to the cooled solution. Stir the reaction at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes.

  • Quenching and Aromatization (if desired): The reaction can be quenched with an aqueous solution. For subsequent aromatization, the intermediate dihydroisoquinoline can be isolated and treated with an oxidant (e.g., 10% Pd/C in a high-boiling solvent like decalin under reflux).

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[2][7]

Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion.[7][8] Subsequent intramolecular attack by the aryl ring (a Mannich-type reaction) forms the new six-membered ring.[7][9] Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler cyclization is highly dependent on the nucleophilicity of the aromatic ring.[7] Therefore, electron-donating groups are beneficial, while electron-withdrawing groups (including halogens) can make the reaction more challenging, often requiring stronger acids and higher temperatures.[7] The final tetrahydroisoquinoline product requires oxidation to yield the aromatic halogenated isoquinoline.

Causality in Experimental Choices: The choice of acid catalyst is crucial. Protic acids like hydrochloric acid (HCl) or Lewis acids are commonly employed.[10] For less reactive, halogenated substrates, stronger acids may be necessary to promote the formation of the key iminium ion electrophile. The reaction is often performed in protic solvents.

Experimental Protocol: General Pictet-Spengler Synthesis[8]
  • Iminium Ion Formation: Dissolve the halogenated β-arylethylamine (1.0 equiv) and the desired aldehyde (1.1 equiv) in a suitable solvent (e.g., toluene).

  • Cyclization: Add a protic acid catalyst (e.g., HCl or p-toluenesulfonic acid) and heat the reaction mixture, typically to reflux, with azeotropic removal of water (e.g., using a Dean-Stark apparatus).

  • Work-up and Aromatization: After completion, cool the reaction, neutralize the acid, and extract the product. The resulting tetrahydroisoquinoline can be aromatized in a separate step as described for the Bischler-Napieralski product.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a different disconnection, constructing the isoquinoline nucleus from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[11][12]

Mechanism and Rationale: The reaction involves the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization to form the isoquinoline ring.[11] A key advantage of this method is its ability to produce isoquinolines with substitution patterns that may be difficult to access through other classical routes.[11] However, the reaction often suffers from low yields and the requirement for strongly acidic conditions (e.g., concentrated sulfuric acid), which may not be compatible with sensitive functional groups.[11] The success of the cyclization step is highly sensitive to the nature and position of substituents on the benzaldehyde ring.

Modern Approaches: Precision and Efficiency

While classical methods are powerful, they often require harsh conditions and may lack regioselectivity. Modern synthetic chemistry has introduced transition-metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and novel pathways to halogenated isoquinolines.[13][14] These methods can be broadly categorized into two types: construction of the halogenated ring system or direct halogenation of a pre-formed isoquinoline core.

Transition-Metal-Catalyzed C-H Activation and Annulation

A powerful modern strategy involves the rhodium(III)- or cobalt(III)-catalyzed C-H activation of an aromatic precursor (like a benzaldehyde-derived oxime or imine) followed by annulation with an alkyne.[15][16] This approach builds the isoquinoline ring in a highly convergent and often regioselective manner.

Mechanism and Rationale: The reaction typically proceeds via a C-H activation/metalation step directed by a coordinating group (e.g., an oxime or imine nitrogen) on the aromatic substrate. This forms a rhodacycle or similar metallacyclic intermediate. Subsequent insertion of an alkyne, followed by reductive elimination, constructs the isoquinoline core. The halogen can be incorporated on either the aromatic starting material or the alkyne coupling partner, offering significant flexibility.

Causality in Experimental Choices: The choice of catalyst (e.g., [Cp*RhCl₂]₂) is paramount for efficient C-H activation.[15] The directing group is also critical; it positions the metal catalyst for selective C-H cleavage at the ortho position. The reaction conditions are generally milder than classical methods, often proceeding at temperatures below 100 °C.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of Isoquinolines[17]
  • Reaction Setup: In a sealed tube, combine the aromatic oxime (1.0 equiv), the alkyne (2.0-3.0 equiv), [Cp*RhCl₂]₂ (catalyst, e.g., 2 mol%), and a silver salt co-catalyst (e.g., AgSbF₆) in a suitable solvent like 1,2-dichloroethane (DCE).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, filter through a pad of celite to remove metal residues, and purify the product by column chromatography.

Direct C-H Halogenation of Isoquinolines

For accessing certain halogenated isoquinolines, direct halogenation of the parent heterocycle is an attractive and atom-economical approach. Recent advances have enabled site-selective halogenation, which was previously a significant challenge.

Mechanism and Rationale: A notable strategy involves a dearomatization-rearomatization sequence. For instance, treatment of isoquinoline with di-tert-butyl dicarbonate (Boc₂O) can mediate a dearomatization, allowing for selective electrophilic halogenation at the C4 position with sources like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).[17] Subsequent acid-promoted rearomatization furnishes the 4-halogenated isoquinoline.[17] This method provides excellent regioselectivity for the C4 position, which is often difficult to achieve directly.[17] Other transition-metal-catalyzed methods, employing iridium, rhodium, or palladium, can direct halogenation to other positions (e.g., C8) by using a directing group attached to the isoquinoline nitrogen.[18][19]

Causality in Experimental Choices: In the dearomatization-rearomatization strategy, Boc₂O acts as a temporary activating and dearomatizing agent. The choice of halogenating agent (NCS, NBS, NIS) determines the halogen introduced. The final acid-promoted step is crucial for restoring the aromaticity of the isoquinoline ring.

Experimental Protocol: Direct C4-Bromination of Isoquinoline[18]
  • Dearomatization/Halogenation: To a solution of isoquinoline (1.0 equiv) in a solvent like THF, add Boc₂O (1.5 equiv) followed by NBS (1.2 equiv). Stir the reaction at room temperature.

  • Rearomatization: After the initial reaction is complete, add an acid (e.g., trifluoroacetic acid, TFA) to the mixture to promote rearomatization.

  • Work-up: Quench the reaction with a basic aqueous solution, extract the product with an organic solvent, and purify by column chromatography.

Head-to-Head Comparison

Synthetic Route Starting Materials Typical Conditions Advantages Disadvantages
Bischler-Napieralski β-arylethylamidesHarsh (POCl₃, PPA, high temp); Milder mods. exist (Tf₂O)[3][6]Readily available starting materials; reliable for many substrates.[6]Often requires harsh conditions; limited to electron-rich systems; produces dihydroisoquinolines needing oxidation.[13]
Pictet-Spengler β-arylethylamines, aldehydes/ketonesAcid-catalyzed, heating[7]Convergent; good for tetrahydroisoquinolines.[7]Requires electron-rich arenes; produces tetrahydroisoquinolines needing oxidation.[7]
Pomeranz-Fritsch Benzaldehydes, aminoacetalStrongly acidic (e.g., H₂SO₄)[11]Access to unique substitution patterns.[11]Often low yields; harsh conditions; limited substrate scope.[11]
Transition-Metal C-H Annulation Oximes/imines, alkynesMilder (e.g., Rh(III), Co(III), <100 °C)[16]High efficiency and regioselectivity; broad functional group tolerance; convergent.[15]Requires specific directing groups; catalyst cost.[16]
Direct C-H Halogenation IsoquinolineMild (e.g., Boc₂O/NXS, room temp)[17]Atom economical; excellent regioselectivity for specific positions (e.g., C4).[17]Limited to specific positions depending on the method; may require directing groups for other positions.[19]

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_classical Classical Routes cluster_modern Modern Routes A β-Arylethylamide B 3,4-Dihydroisoquinoline A->B Bischler-Napieralski (POCl₃ or Tf₂O) C Halogenated Isoquinoline B->C Oxidation (e.g., Pd/C) D β-Arylethylamine + Aldehyde/Ketone E Tetrahydroisoquinoline D->E Pictet-Spengler (Acid, Heat) E->C Oxidation F Aromatic Oxime/Imine + Alkyne F->C C-H Annulation (Rh(III) or Co(III)) G Isoquinoline G->C Direct C-H Halogenation (e.g., Boc₂O/NBS)

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 8-Bromo-5-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like 8-Bromo-5-chloroisoquinoline is critical for scientific advancement. However, this responsibility extends to ensuring the safe and compliant management of the chemical waste we generate. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best laboratory practices. The principle of "cradle-to-grave" management, mandated by the U.S. Environmental Protection Agency (EPA), holds the generator legally responsible for the waste from its creation to its final, safe disposal.[1][2]

Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. While data for this specific isomer is not widely published, its structural analogs provide a strong basis for hazard assessment. Compounds like 5-Bromo-8-chloroisoquinoline and 8-Bromoisoquinoline are known irritants and may have significant toxicity.[3][4]

Based on this data, it is prudent to handle this compound as a hazardous substance with the following potential characteristics:

Hazard Class GHS Pictogram Hazard Statement Key Precautionary Action (Disposal Context)
Skin Irritation
ngcontent-ng-c4006390337="" class="ng-star-inserted">
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing.
Eye Irritation
ngcontent-ng-c4006390337="" class="ng-star-inserted">
H319: Causes serious eye irritation.P280: Wear eye protection/face protection.
Respiratory Irritation
ngcontent-ng-c4006390337="" class="ng-star-inserted">
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume.
Acute Toxicity (Oral)

H301 (Potential): Toxic if swallowed.[4]P264: Wash hands and any exposed skin thoroughly after handling.[5]

Causality: The primary directive for disposal is to prevent harm to human health and the environment.[1] The presence of bromine and chlorine atoms classifies this compound as a halogenated organic compound . This is the single most critical piece of information for its disposal, as halogenated waste streams have specific, more stringent, and costly disposal requirements compared to non-halogenated wastes.[1][2]

Waste Segregation: The Critical First Step

Proper segregation is paramount. Mixing halogenated waste with non-halogenated waste needlessly increases disposal costs, as the entire mixture must be treated as halogenated.[2] Furthermore, improper mixing can lead to dangerous chemical reactions.[6]

Protocol for Waste Characterization and Segregation:
  • Identify the Waste Stream: Determine if the waste is pure this compound (e.g., expired reagent), a solution containing it, or contaminated materials (PPE, glassware, spill cleanup debris).

  • Apply the Halogenation Rule: Any waste stream containing this compound, regardless of concentration, must be classified as Halogenated Organic Waste .[7][8]

  • Maintain Separation:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., hexane, acetone, methanol).[1][8]

    • DO NOT mix with aqueous waste, acids, or bases.[7]

    • DO NOT dispose of any amount down the drain. This is a violation of EPA regulations.[2]

  • Separate Physical Forms: Keep solid waste (contaminated filter paper, gloves) separate from liquid waste.[9]

G cluster_0 Waste Characterization start Waste Containing This compound Generated is_liquid Is the waste primarily liquid? (e.g., reaction mixture, solvent rinse) start->is_liquid is_solid Is the waste primarily solid? (e.g., contaminated gloves, wipes, solid compound) solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Yes liquid_waste Liquid Halogenated Organic Waste is_solid->liquid_waste is_liquid->is_solid No is_liquid->liquid_waste Yes caption Fig 1. Waste Segregation Decision Flowchart

Fig 1. Waste Segregation Decision Flowchart

Step-by-Step Disposal Procedure

This protocol ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste management.[10]

Step 1: Select the Correct Waste Container
  • Compatibility is Key: Use a container made of material compatible with halogenated organics. Borosilicate glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must be in good condition with no leaks or cracks.[8][9]

  • Secure Closure: The container must have a screw-top cap that can be tightly sealed.[1] Containers must remain closed at all times except when waste is actively being added.[8] This is crucial to prevent the release of volatile organic compounds (VOCs).

  • Secondary Containment: Store the waste container within a larger, unbreakable container (secondary containment), such as a plastic tub, to contain any potential spills.[1]

Step 2: Proper Labeling
  • Timing: Label the container before adding the first drop of waste.[8]

  • Required Information: The label must, at a minimum, include the following information as required by the EPA[11]:

    • The words "Hazardous Waste" .

    • The full chemical name(s) of all constituents: Write "this compound" . Do not use abbreviations, acronyms, or chemical formulas.[8] If it is in a solvent, list the solvent as well (e.g., "Methylene Chloride").

    • An indication of the hazards (e.g., "Irritant," "Toxic," or checking boxes for characteristics like ignitability or toxicity).[11]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the labeled, sealed waste container at or near the point of generation, under the control of the operator. This location is known as a Satellite Accumulation Area (SAA).[11]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of any acutely hazardous waste (P-listed) in an SAA.[1]

Step 4: Arrange for Final Disposal
  • Contact EHS: Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[11]

  • Manifest System: Your EHS department will work with a licensed hazardous waste hauler. The waste will be tracked using a hazardous waste manifest, a legal document that follows the waste from your lab to its final treatment facility, ensuring a complete "cradle-to-grave" record.[11]

G A 1. Point of Generation (Lab Bench) B 2. Segregation (Characterize as Halogenated Waste) A->B C 3. Containerization (Use sealed, compatible container with secondary containment) B->C D 4. Labeling ('Hazardous Waste' + Full Chemical Name) C->D E 5. Accumulation (Store in designated SAA) D->E F 6. Request Pickup (Contact EHS) E->F G 7. Manifest & Transport (Licensed Vendor) F->G H 8. Final Disposal (Permitted Treatment Facility) G->H caption Fig 2. Cradle-to-Grave Disposal Workflow

Fig 2. Cradle-to-Grave Disposal Workflow

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.[9]

  • Cleanup: For small spills, use a chemical spill kit with an absorbent material compatible with halogenated organics. Do not use combustible materials like paper towels for large spills.

  • Dispose of Cleanup Debris: All materials used to clean the spill (absorbent pads, contaminated PPE) must be collected, placed in a sealed container, labeled as "Hazardous Waste" with the chemical name, and disposed of through EHS.[1]

By adhering to these procedures, you ensure not only the safety of yourself and your colleagues but also maintain the integrity of your institution's research program and protect our shared environment.

References

  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Properly Managing Chemical Waste in Laboratories. A-SPEC.
  • Managing Hazardous Waste at Academic Laboratories. Clean Management Environmental Group.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
  • This compound | CAS 927801-25-0. AMERICAN ELEMENTS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • 5-Bromo-8-chloroisoquinoline PubChem CID 46839903. National Center for Biotechnology Information, PubChem.
  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA).
  • RCRA Listed Hazardous Waste. California Department of Toxic Substances Control.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: Code of Federal Regulations.
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro.
  • Hazardous Waste Determination Guide. Southwestern University.
  • Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-5-chloroisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-5-chloroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.